Propranolol
説明
特性
IUPAC Name |
1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHHDLHHXJYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023525 | |
| Record name | Propranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0617 mg/L at 25 °C | |
| Record name | Propranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00571 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
525-66-6, 13013-17-7 | |
| Record name | Propranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | racemic-Propranolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00571 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propranolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y8NXQ24VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 °C | |
| Record name | Propranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00571 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to Investigating the In Vitro Off-Target Effects of Propranolol
Introduction: Beyond the Beta-Blockade
Propranolol is a cornerstone therapeutic agent, classically defined as a competitive, non-selective beta-adrenergic receptor antagonist.[1][[“]] Its primary, or "on-target," mechanism involves the competitive inhibition of both β1 and β2 adrenergic receptors, preventing the binding of catecholamines like epinephrine and norepinephrine.[3][][5] This action underpins its clinical efficacy in treating a range of cardiovascular disorders, from hypertension to angina pectoris.[][6]
However, the pharmacological profile of this compound extends far beyond this singular mechanism. A growing body of evidence reveals a complex web of "off-target" interactions, where the molecule engages with unintended biomolecules, often at concentrations achievable in experimental settings and sometimes relevant to high-dose clinical scenarios.[7] Understanding these off-target effects is not merely an academic exercise; it is critical for a comprehensive interpretation of experimental data, for anticipating potential toxicities, and for identifying novel therapeutic applications in a process known as drug repurposing.[8][9]
This guide provides drug development professionals and researchers with a technical framework for investigating the multifaceted, off-target pharmacology of this compound in vitro. We will move beyond simple descriptions, delving into the causality behind experimental design and presenting robust, self-validating protocols to interrogate these non-canonical activities.
Ion Channel Modulation: The "Membrane Stabilizing" Effect
At concentrations higher than those needed for beta-blockade, this compound exhibits a "membrane-stabilizing" or local anesthetic effect, a property not shared by all beta-blockers and thus indicative of an off-target mechanism.[7][10] This effect is primarily attributed to the direct blockade of voltage-gated sodium channels (VGSCs).
Studies have conclusively shown that this compound can block a range of VGSCs, including the cardiac isoform NaV1.5 and several neuronal isoforms (NaV1.1, NaV1.2, NaV1.3), providing a molecular basis for its antiarrhythmic properties and certain central nervous system side effects.[7][10][11] This interaction is not stereospecific, with both R-(+) and S-(-) enantiomers demonstrating similar potency.[7] The mechanism of block shares features with classic local anesthetics like lidocaine, highlighting a direct physical interaction with the channel pore.[7][11]
Quantitative Data: this compound Inhibition of Voltage-Gated Sodium Channels
| Channel Isoform | Cell Line | This compound Enantiomer | Inhibition Type | IC50 (µM) | Reference |
| NaV1.5 (Cardiac) | HEK-293 | R-(+) | Tonic Block | 21.4 | [7] |
| NaV1.5 (Cardiac) | HEK-293 | S-(-) | Tonic Block | 23.6 | [7] |
| NaV1.5 (Cardiac) | HEK-293 | R-(+) | Use-Dependent Block | 2.7 | [7] |
| NaV1.5 (Cardiac) | HEK-293 | S-(-) | Use-Dependent Block | 2.6 | [7] |
| NaV1.1 (Neuronal) | HEK-293 | R-(+) | Tonic Block | ~50 | [11] |
| Rat Brain Membranes | N/A | Racemic | Inhibition of 22Na+ uptake | 6.5 | [12] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a validated method to quantify the inhibitory effects of this compound on a specific VGSC isoform heterologously expressed in a mammalian cell line (e.g., HEK-293).
Objective: To determine the IC50 of this compound for tonic and use-dependent block of a target sodium channel.
Materials:
-
HEK-293 cells stably expressing the human sodium channel of interest (e.g., SCN5A for NaV1.5).
-
This compound hydrochloride stock solution (10 mM in sterile water).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Methodology:
-
Cell Preparation: Plate the stably transfected HEK-293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the recording pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration. Allow the cell to dialyze with the internal solution for 5-10 minutes.
-
Tonic Block Protocol:
-
Hold the cell at a hyperpolarized potential (-120 mV) to ensure all channels are in a resting state.
-
Apply a brief depolarizing step (e.g., to -10 mV for 20 ms) to elicit a sodium current. Repeat this pulse at a low frequency (e.g., 0.1 Hz).
-
Once a stable baseline current is established, perfuse the chamber with increasing concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).
-
At each concentration, allow the effect to reach a steady state before recording the peak current amplitude.
-
-
Use-Dependent Block Protocol:
-
Hold the cell at -120 mV.
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 10 Hz) to induce channel cycling between resting, open, and inactivated states.
-
Measure the progressive reduction in peak current amplitude during the pulse train, first in the control external solution and then in the presence of various this compound concentrations.
-
-
Data Analysis:
-
For tonic block, calculate the fractional block at each concentration relative to the control current. Plot the fractional block against the this compound concentration and fit the data with a Hill equation to determine the IC50.
-
For use-dependent block, measure the fractional block of the last pulse in the train relative to the first. Calculate the IC50 as described for the tonic block.
-
Biophysical Interactions with the Cell Membrane
As a lipophilic molecule, this compound readily partitions into cellular membranes, inducing functional alterations independent of specific receptor interactions. [13][14]This direct interaction with the lipid bilayer can change membrane fluidity, curvature, and elasticity. [13]Studies using model membranes have shown that this compound can cause large-scale remodeling, including the formation of tubules and holes at higher concentrations, and that it preferentially interacts with negatively charged phospholipids like phosphatidylserine. [13][15][16]These biophysical effects may contribute to its broad pharmacological profile by altering the function of embedded membrane proteins.
Modulation of Gene Expression
This compound can directly influence cellular transcription, inducing changes in gene expression that are independent of its primary beta-blocking function. F[17][18]or example, in cardiomyocytes, this compound has been shown to paradoxically enhance the expression of fetal genes like ANP and β-MHC in response to hypertrophic stimuli. I[18][19]t can also promote the expression of the early growth response 1 (Egr1) gene. O[17]ther studies have noted its impact on genes involved in lipid metabolism and key signaling pathways like Jak-STAT.
[20]#### Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
This protocol is the gold standard for measuring changes in the abundance of specific mRNA transcripts.
Objective: To quantify the change in Egr1 mRNA expression in a cardiomyocyte cell line (e.g., H9c2) following this compound treatment.
Methodology:
-
Cell Treatment: Culture and treat cells with this compound as described in the Western Blot protocol.
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: In a qPCR plate, prepare reaction mixes for each sample containing: cDNA template, forward and reverse primers for the target gene (Egr1) and a housekeeping gene (e.g., GAPDH), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
qPCR Amplification: Run the plate in a real-time PCR machine using a standard thermal cycling protocol. The machine will monitor the fluorescence increase in real-time as the DNA is amplified.
-
Data Analysis:
-
The instrument software will generate a quantification cycle (Cq) value for each reaction.
-
Calculate the change in target gene expression using the delta-delta Cq (ΔΔCq) method.
-
Normalize the Cq of the target gene to the Cq of the housekeeping gene for each sample (ΔCq = Cq_Egr1 - Cq_GAPDH).
-
Normalize the treated sample ΔCq values to the control sample ΔCq (ΔΔCq = ΔCq_treated - ΔCq_control).
-
Calculate the fold change in expression as 2^-(ΔΔCq).
-
Conclusion and Future Directions
The in vitro pharmacology of this compound is far richer and more complex than its classification as a simple beta-blocker would suggest. Its off-target activities, spanning ion channel modulation, interference with serotonergic signaling, biophysical membrane interactions, and the direct regulation of cancer and gene expression pathways, are significant. For the researcher, this means that interpreting results from in vitro experiments using this compound requires careful consideration of these non-canonical effects. A phenotype observed upon this compound treatment cannot be reflexively attributed to beta-blockade alone without further validation.
For the drug development professional, these off-target interactions represent both a challenge and an opportunity. They are a potential source of adverse effects but also the foundation for repurposing this well-characterized drug for new indications, most notably in oncology. Future investigations should employ broad, unbiased screening approaches, such as kinome scanning or comprehensive safety panels, to further de-risk its use and potentially uncover even more novel therapeutic avenues for this versatile molecule.
[21]***
References
- Wang, D. W., Mistry, A. M., Kahlig, K. M., Kearney, J. A., Xiang, J., & George, A. L., Jr. (2010). This compound Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 1, 144. [Link]
- Wikipedia contributors. (2024). This compound. Wikipedia, The Free Encyclopedia. [Link]
- Li, M. (2024). This compound and its Mechanism of Action. Journal of Molecular and Organic Chemistry, 7(6), 277-278. [Link]
- Wang, D. W., Mistry, A. M., Kahlig, K. M., Kearney, J. A., Xiang, J., & George, A. L., Jr. (2010). This compound blocks cardiac and neuronal voltage-gated sodium channels. Frontiers in Pharmacology, 1, 144. [Link]
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]
- Desaphy, J. F. (2011). New insights into cardiac and brain sodium channels modulation by beta blockers. Frontiers in Pharmacology, 2, 11. [Link]
- Alizade, N., & Terzi, G. K. (2024). In vitro apoptotic and antiproliferative effects of this compound on human breast cancer cells. Turkish Journal of Biology, 48(3), 225-233. [Link]
- Heller, A. H., & Isom, G. E. (1984). Effects of this compound and a number of its analogues on sodium channels. Journal of Pharmacology and Experimental Therapeutics, 229(2), 481-486. [Link]
- Rastogi, S. K., & Taukulis, H. K. (1985). Interaction of this compound with central serotonergic neurons. Neuropharmacology, 24(5), 413-417. [Link]
- Zhang, Y., & Liu, J. (2023). This compound induces large-scale remodeling of lipid bilayers: tubules, patches, and holes. Langmuir, 39(11), 4075-4083. [Link]
- Ashmore, J. H., & Al-Haidari, A. (2025). Does this compound have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers. British Journal of Clinical Pharmacology. [Link]
- Ballatore, C., et al. (2008). This compound promotes Egr1 gene expression in cardiomyocytes via beta-adrenoceptors. British Journal of Pharmacology, 154(8), 1709-1718. [Link]
- Dr.Oracle. (2025). What is the mechanism of action and use of this compound (beta-blocker)? [Link]
- CancerChoices. (n.d.). This compound and Other Beta Blockers. [Link]
- Makino, N., et al. (1990). Preservation of membrane phospholipids by this compound, pindolol, and metoprolol: a novel mechanism of action of beta-blockers. Journal of Molecular and Cellular Cardiology, 22(10), 1147-1155. [Link]
- Sun, S., et al. (2021). Clinical Use of this compound Reduces Biomarkers of Proliferation in Gastric Cancer. Frontiers in Oncology, 11, 760677. [Link]
- Kai, M., et al. (2010). The interactivities with lipid membranes differentially characterize selective and nonselective beta1-blockers. European Journal of Anaesthesiology, 27(9), 814-820. [Link]
- Stankovic, N., et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. Pharmaceuticals, 15(3), 368. [Link]
- Zhang, Y., & Liu, J. (2023).
- Bailey, S. M., et al. (2010). THE EFFECT OF this compound ON GENE EXPRESSION DURING THE BLOOD ALCOHOL CYCLE OF RATS FED ETHANOL INTRAGASTRICALLY. Alcoholism, Clinical and Experimental Research, 34(7), 1163-1172. [Link]
- Cioffi, F., et al. (2007). This compound causes a paradoxical enhancement of cardiomyocyte foetal gene response to hypertrophic stimuli. British Journal of Pharmacology, 150(7), 890-898. [Link]
- Lee, S. L., & Fanburg, B. L. (1991). Beta adrenergic antagonists inhibit serotonin uptake by pulmonary vascular cells in culture. Journal of Pharmacology and Experimental Therapeutics, 257(2), 895-900. [Link]
- Ondrias, K., et al. (1989). Interaction of this compound with model phospholipid membranes. Monolayer, spin label and fluorescent spectroscopy studies. Biochimica et Biophysica Acta, 984(1), 101-107. [Link]
- Dr.Oracle. (2025). Are beta (beta blockers)
- Connell, D. J., et al. (1980). Further evidence for an interaction of this compound with the central 5-hydroxytryptamine (5-HT) receptor. British Journal of Pharmacology, 68(1), 173P-174P. [Link]
- Labcorp. (2025). An in vitro solution to model off-target effects. [Link]
- Dr Matt & Dr Mike. (2018, May 18). This compound - Mechanism of Action [Video]. YouTube. [Link]
- Li, X., et al. (2024). In silico off-target profiling for enhanced drug safety assessment.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]
- Dr.Oracle. (2025). What is the mechanism of action of this compound (beta blocker)? [Link]
- Lauffer, F., & Sitaru, C. (2020). This compound Off-Target: A New Therapeutic Option in Neutrophil-Dependent Dermatoses?
- Hsieh, Y. C., et al. (2011). This compound modulates the collateral vascular responsiveness to vasopressin via a G(α)-mediated pathway in portal hypertensive rats. Clinical Science, 121(12), 545-554. [Link]
- Farzam, K., & Tivakaran, V. S. (2023). This compound. In StatPearls.
- Consensus Academic Search Engine. (n.d.). This compound Selective Or Nonselective. [Link]
- Cioffi, F., et al. (2007). This compound causes a paradoxical enhancement of cardiomyocyte foetal gene response to hypertrophic stimuli. British Journal of Pharmacology, 150(7), 890-898. [Link]
- Tran, J. Q., et al. (2019). This compound is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. Pharmacology Research & Perspectives, 7(4), e00494. [Link]
- D'Angelo, G., et al. (2010). This compound suppresses angiogenesis in vitro: inhibition of proliferation, migration, and differentiation of endothelial cells. Vascular Pharmacology, 53(5-6), 200-208. [Link]
- Rasheed, A., et al. (2023). Novel Properties of Old this compound—Assessment of Antiglycation Activity through In Vitro and In Silico Approaches. ACS Omega, 8(46), 44026-44039. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. This compound blocks cardiac and neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound and a number of its analogues on sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces large-scale remodeling of lipid bilayers: tubules, patches, and holes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The interactivities with lipid membranes differentially characterize selective and nonselective beta1-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] this compound induces large-scale remodeling of lipid bilayers: tubules, patches, and holes | Semantic Scholar [semanticscholar.org]
- 16. Interaction of this compound with model phospholipid membranes. Monolayer, spin label and fluorescent spectroscopy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound promotes Egr1 gene expression in cardiomyocytes via beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound causes a paradoxical enhancement of cardiomyocyte foetal gene response to hypertrophic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound causes a paradoxical enhancement of cardiomyocyte foetal gene response to hypertrophic stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. THE EFFECT OF this compound ON GENE EXPRESSION DURING THE BLOOD ALCOHOL CYCLE OF RATS FED ETHANOL INTRAGASTRICALLY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
Propranolol's Role in Modulating Memory Consolidation: A Technical Guide for Researchers
This guide provides an in-depth technical overview of propranolol's mechanism of action in modulating memory consolidation and reconsolidation. It is intended for researchers, scientists, and drug development professionals working in neuroscience, pharmacology, and related fields. We will explore the fundamental neurobiology, detail established experimental protocols, and discuss the translational implications of this research.
Introduction: The Dynamic Nature of Memory and the Noradrenergic Influence
Memory is not a static recording of past events. It is a dynamic process involving encoding, consolidation, retrieval, and, crucially, reconsolidation. The initial stabilization of a memory trace, known as consolidation, is a time-dependent process that renders the memory resistant to disruption. For many years, consolidated memories were thought to be permanent. However, groundbreaking research has revealed that upon retrieval, a consolidated memory can return to a labile, or unstable, state.[1] During this period of lability, the memory must undergo a process of reconsolidation to be re-stabilized and maintained. This reconsolidation window presents a therapeutic opportunity to modulate, and potentially weaken, maladaptive memories.
The noradrenergic system, originating from the locus coeruleus, plays a pivotal role in emotional arousal and the enhancement of memory consolidation, particularly for emotionally significant events.[2][3][4][5][6] The neurotransmitter norepinephrine (noradrenaline) acts on adrenergic receptors throughout the brain, including key memory-related structures like the amygdala and hippocampus.[2][7] This noradrenergic activation during or shortly after an emotional experience strengthens the ensuing memory trace.[8]
This compound: A Beta-Adrenergic Antagonist with CNS Penetrance
This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[9][10] Crucially for its effects on memory, this compound is lipophilic, allowing it to cross the blood-brain barrier and exert its effects within the central nervous system.[8][11] By competitively inhibiting the binding of norepinephrine to its receptors in the brain, this compound can disrupt the neurobiological processes that are dependent on noradrenergic signaling.[9][10]
Mechanism of Action: How this compound Modulates Memory Consolidation and Reconsolidation
This compound's primary mechanism in modulating memory lies in its ability to interfere with the noradrenergic enhancement of memory processes, particularly during the consolidation and reconsolidation phases.
Interference with Consolidation
When administered before or shortly after a learning event, especially an emotionally arousing one, this compound can weaken the initial consolidation of that memory. By blocking beta-adrenergic receptors in regions like the basolateral amygdala, this compound prevents the norepinephrine-mediated signaling cascade that is essential for strengthening synaptic connections and stabilizing the memory trace.[8][11]
Disruption of Reconsolidation
The most clinically relevant application of this compound in memory modulation is its ability to disrupt the reconsolidation of established memories.[1][8][12] When a consolidated emotional memory is reactivated, it becomes temporarily labile and requires de novo protein synthesis for it to be re-stabilized.[8] This reconsolidation process is also dependent on noradrenergic activation. By administering this compound prior to memory reactivation, the beta-adrenergic signaling necessary for reconsolidation is blocked. This interference can lead to a significant reduction in the emotional salience of the memory, without erasing the declarative (factual) component.[8][13] For instance, an individual might still remember the details of a traumatic event, but the associated fear and physiological arousal are diminished.[1][14]
Key Brain Regions and Molecular Pathways
The amygdala, particularly the basolateral nucleus (BLA), is a critical hub for processing fear and emotional memories, and it is densely innervated by noradrenergic projections.[2][8] this compound's effects on fear memory are largely attributed to its action within the BLA.[15] The hippocampus is also involved, especially in the contextual aspects of fear memory, and its function is modulated by noradrenergic signaling.[7][16]
From a molecular standpoint, beta-adrenergic receptor activation triggers a G-protein coupled signaling cascade that leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[9][17] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to the gene expression and protein synthesis required for long-term memory.[17][18] this compound disrupts this cascade by preventing the initial binding of norepinephrine to the beta-adrenergic receptor.
Signaling Pathway: Beta-Adrenergic Receptor Activation and Memory Consolidation
Caption: this compound blocks norepinephrine binding to β-adrenergic receptors.
Experimental Protocols for Investigating this compound's Effects on Memory
Robust and reproducible experimental designs are critical for elucidating the precise effects of this compound on memory. The following are standard protocols used in both preclinical and clinical research.
Preclinical Model: Auditory Fear Conditioning in Rodents
This model is widely used to study the acquisition, consolidation, and reconsolidation of fear memories.
Objective: To assess the effect of this compound on the reconsolidation of a conditioned fear memory.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Standard fear conditioning chambers
-
This compound hydrochloride (10 mg/kg, i.p.)
-
Saline solution (vehicle control)
-
Sound-attenuating boxes
Step-by-Step Methodology:
-
Habituation (Day 1): Place each rat in the conditioning chamber for 10-15 minutes to allow for exploration and adaptation to the context.
-
Fear Conditioning (Day 2):
-
Place the rat in the conditioning chamber.
-
After a 3-minute baseline period, present an auditory cue (conditioned stimulus, CS; e.g., an 80 dB tone at 2800 Hz) for 30 seconds.
-
Co-terminate the final 2 seconds of the CS with a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA).
-
Repeat the CS-US pairing 2-4 more times with an inter-trial interval of 1-2 minutes.
-
Measure freezing behavior (cessation of all movement except for respiration) as an index of fear.
-
-
Memory Reactivation and Treatment (Day 3):
-
Randomly assign rats to either the this compound or saline group.
-
Administer this compound (10 mg/kg, i.p.) or saline 30-60 minutes before the reactivation session.
-
Place the rat in a novel context (to avoid context-dependent fear) and present the CS (tone) once for 30 seconds without the US. This serves to reactivate the fear memory.
-
-
Memory Test (Day 4):
-
Place the rat back into the novel context from Day 3.
-
Present the CS (tone) multiple times without the US.
-
Measure and compare the percentage of time spent freezing during the CS presentation between the this compound and saline groups.
-
Expected Outcome: Rats treated with this compound prior to memory reactivation are expected to exhibit significantly less freezing during the memory test on Day 4 compared to the saline-treated control group, indicating that the reconsolidation of the fear memory was disrupted.[19][20]
Experimental Workflow: Fear Conditioning and Reconsolidation Disruption
Caption: Workflow for assessing this compound's effect on fear reconsolidation.
Clinical Research Paradigm: Traumatic Memory Reactivation in PTSD
This paradigm is adapted for human participants, often those with Post-Traumatic Stress Disorder (PTSD), to investigate the effects of this compound on the emotionality of traumatic memories.
Objective: To determine if this compound administered before the reactivation of a traumatic memory can reduce subsequent PTSD symptom severity and physiological arousal.[21]
Materials:
-
Human participants diagnosed with PTSD
-
This compound (e.g., 40 mg, oral)
-
Placebo
-
Structured clinical interview for PTSD (e.g., CAPS-5)
-
Psychophysiological monitoring equipment (e.g., heart rate, skin conductance)
Step-by-Step Methodology:
-
Baseline Assessment (Week 0):
-
Conduct a thorough psychiatric evaluation to confirm PTSD diagnosis and assess symptom severity using a standardized scale like the CAPS-5.
-
Record baseline physiological responses (heart rate, skin conductance) while the participant recounts a brief narrative of their traumatic memory.
-
-
Treatment Session (Week 1):
-
Randomly assign participants to receive either this compound or a placebo in a double-blind manner.
-
Administer the oral dose of this compound or placebo.
-
After a 60-90 minute absorption period, instruct the participant to reactivate the traumatic memory by writing a detailed account of the event and reading it aloud.
-
-
Follow-up Assessments (e.g., Weeks 2, 4, and 8):
-
Repeat the assessment of PTSD symptom severity using the CAPS-5.
-
Re-measure physiological responses while the participant listens to an audio recording of their traumatic narrative from the treatment session.
-
Expected Outcome: Participants who received this compound prior to memory reactivation are hypothesized to show a greater reduction in both self-reported PTSD symptoms and physiological reactivity to trauma reminders compared to the placebo group.[8][21]
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Example Preclinical Fear Conditioning Data
| Treatment Group | Mean Freezing (%) during Reactivation (Day 3) | Mean Freezing (%) during Test (Day 4) | p-value |
| Saline (n=12) | 65.2 ± 5.1 | 62.8 ± 4.9 | <0.01 |
| This compound (n=12) | 63.9 ± 5.5 | 31.5 ± 6.2 |
Data are presented as mean ± SEM.
Table 2: Example Clinical PTSD Trial Data
| Treatment Group | Change in CAPS-5 Score (Baseline to Week 8) | Change in Heart Rate during Script-Driven Imagery (bpm) |
| Placebo (n=30) | -10.5 ± 2.1 | -3.2 ± 1.5 |
| This compound (n=30) | -22.3 ± 2.5 | -11.8 ± 1.8 |
Data are presented as mean ± SEM.
Translational Implications and Future Directions
The ability of this compound to disrupt the reconsolidation of emotional memories holds significant promise for the treatment of psychiatric conditions characterized by maladaptive memories, such as PTSD, phobias, and addiction.[8][14] Clinical trials have provided encouraging results, suggesting that this compound, when combined with memory reactivation, can reduce the emotional distress associated with traumatic memories.[21][22]
Future research should focus on optimizing treatment protocols, including the timing and dosage of this compound administration, the number of reactivation sessions required for a lasting effect, and the specific types of memories that are most susceptible to this intervention. Further investigation into the long-term efficacy and potential side effects is also warranted. Additionally, exploring the potential of more selective beta-adrenergic antagonists could lead to treatments with improved efficacy and fewer off-target effects.
Conclusion
This compound's capacity to modulate memory consolidation and, more importantly, disrupt reconsolidation, provides a powerful tool for both basic neuroscience research and clinical applications. By targeting the noradrenergic system's role in strengthening emotional memories, this compound offers a unique pharmacological approach to alleviating the debilitating impact of traumatic and other maladaptive memories. The continued investigation of this mechanism is a promising avenue for developing novel and effective treatments for a range of psychiatric disorders.
References
- Brunet, A., Saumier, D., Liu, A., Streiner, D. L., Tremblay, J., & Pitman, R. K. (2018). Reduction of PTSD Symptoms With Pre-Reactivation this compound Therapy: A Randomized Controlled Trial.
- El-Gendy, M. A., & El-Kadi, A. O. (2020). This compound and its Mechanism of Action. Open Access Journals. [Link]
- Hermans, E. J., Henckens, M. J., Joëls, M., & Fernández, G. (2014). The role of the noradrenergic system in emotional memory. PubMed. [Link]
- Pigeon, W. R., & Amir, N. (2020). Memory reconsolidation impairment using the β-adrenergic receptor blocker this compound reduces nightmare severity in patients with posttraumatic stress disorder: a preliminary study. Journal of Clinical Sleep Medicine. [Link]
- Giustino, T. F., & Maren, S. (2018). Revisiting this compound and PTSD: Memory erasure or extinction enhancement?. Neurobiology of Learning and Memory. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- Sartory, G., & Hennig, J. (2009). This compound treatment of traumatic memories.
- O'Dell, T. J., Connor, S. A., Guglietta, R., & Nguyen, P. V. (2015). β-Adrenergic receptor signaling and modulation of long-term potentiation in the mammalian hippocampus. PubMed Central. [Link]
- Psychiatric News. (2018). This compound Combined With Reactivation Therapy May Reduce PTSD Symptoms.
- Baydaş, G., & Gökçek-Saraç, Ç. (2019). Memory Impairing Effect of this compound on Consolidation and Reconsolidation for Various Learning Tasks. PubMed Central. [Link]
- Kindt, M., & Soeter, M. (2011).
- Gao, V., Suzuki, A., Magistretti, P. J., & Alberini, C. M. (2016). Astrocytic β2-adrenergic receptors mediate hippocampal long-term memory consolidation.
- Johansen, J. P., & Tarpley, J. W. (2016).
- Scheggia, D., Managò, F., & Papaleo, F. (2016). β1-adrenergic receptor activation enhances memory in Alzheimer's disease model. PubMed Central. [Link]
- Plewnia, C., & Rilk, A. J. (2018). Noradrenergic Enhancement of Motor Learning, Attention, and Working Memory in Humans. International Journal of Neuropsychopharmacology. [Link]
- Berridge, C. W., & Devilbiss, D. M. (2011). Noradrenergic Modulation of Cognition in Health and Disease. PubMed Central. [Link]
- Gais, S., & Rasch, B. (2011). The Memory Function of Noradrenergic Activity in Non-REM Sleep. MIT Press Direct. [Link]
- Gisquet-Verrier, P., & Le Dorze, C. (2016). Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice. Frontiers in Behavioral Neuroscience. [Link]
- Leal Santos, S., Denny, C. A., & Kheirbek, M. A. (2021). This compound Administration Modulates Neural Activity in the Hippocampal Hilus During Fear Retrieval. Frontiers in Behavioral Neuroscience. [Link]
- Muravieva, E. V., & Alberini, C. M. (2010). This compound–induced Impairment of Contextual Fear Memory Reconsolidation in Rats: A similar Effect on Weak and Strong Recent and Remote Memories. PubMed Central. [Link]
- Canadian Agency for Drugs and Technologies in Health. (2020). This compound for Post-Traumatic Stress Disorder: A Review of Clinical Effectiveness. NCBI. [Link]
- Rodriguez-Romaguera, J., Sotres-Bayon, F., Mueller, D., & Quirk, G. J. (2009). Systemic this compound acts centrally to reduce conditioned fear in rats without impairing extinction. PubMed Central. [Link]
- Hansen, N. (2017). β-Adrenergic Control of Hippocampal Function: Subserving the Choreography of Synaptic Information Storage and Memory. Oxford Academic. [Link]
- Bogdanova, T. A., & Turusheva, A. V. (2020). Beta-blockers in elderly patients: neuroprotective effect or risk of cognitive decline?. Arterial Hypertension. [Link]
- Glassner, A., & Shua-Haim, J. R. (2007). The Influence of β-Blockers on Delayed Memory Function in People With Cognitive Impairment. PubMed Central. [Link]
- Vetere, G., Marino, R., & Ammassari-Teule, M. (2013). Reactivating fear memory under this compound resets pre-trauma levels of dendritic spines in basolateral amygdala but not dorsal hippocampus neurons. Frontiers in Behavioral Neuroscience. [Link]
- JoVE. (2016). Disrupting Reconsolidation of Fear Memory in Humans by a Noradrenergic β-Blocker. JoVE. [Link]
- Leal Santos, S., Denny, C. A., & Kheirbek, M. A. (2021). This compound Decreases Fear Expression by Modulating Fear Memory Traces.
- Rodriguez-Romaguera, J., Sotres-Bayon, F., Mueller, D., & Quirk, G. J. (2009). Systemic this compound Acts Centrally to Reduce Conditioned Fear in Rats Without Impairing Extinction. School of Medicine. [Link]
- Vetere, G., Marino, R., & Ammassari-Teule, M. (2013). Reactivating fear under this compound reduces long term fear memory. (A)...
- ClinicalTrials.gov. (2003). This compound for the Treatment of Acute Stress Disorder. ClinicalTrials.gov. [Link]
- Glassner, A., & Shua-Haim, J. R. (2007). The influence of beta-blockers on delayed memory function in people with cognitive impairment. PubMed. [Link]
- Power. (n.d.).
- Leal Santos, S., Denny, C. A., & Kheirbek, M. A. (2021). This compound decreases fear expression by modulating fear memory traces. PubMed Central. [Link]
- Weill Medical College of Cornell University. (2008). Effectiveness of this compound For Treating People With Post-Traumatic Stress Disorder. ClinicalTrials.gov. [Link]
- Massachusetts General Hospital. (2005). Effect of this compound on Preventing Posttraumatic Stress Disorder. ClinicalTrials.gov. [Link]
- Baydaş, G., & Gökçek-Saraç, Ç. (2019). Memory Impairing Effect of this compound on Consolidation and Reconsolidation for Various Learning Tasks.
- van der Wee, N. J. A., van der Veen, D. C., & van der Veen, R. (2023).
- Glassner, A., & Shua-Haim, J. R. (2007). The Influence of β-Blockers on Delayed Memory Function in People With Cognitive Impairment. Ovid. [Link]
- Zeeshan, M., Hamidi, M., O'Keeffe, T., Bae, E. H., Hanna, K., Friese, R. S., Kulvatunyou, N., Zakaria, E. R., Gries, L., Tang, A., & Joseph, B. (2019).
- Gisquet-Verrier, P., & Le Dorze, C. (2016). Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice.
- Glassner, A., & Shua-Haim, J. R. (2007). The influence of beta-blockers on delayed memory function in people with cognitive impairment.
- Lonergan, M. H., & Brunet, A. (2013). This compound's effects on the consolidation and reconsolidation of long-term emotional memory in healthy participants: a meta-analysis. Canadian Science Publishing. [Link]
Sources
- 1. This compound treatment of traumatic memories | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
- 2. The role of the noradrenergic system in emotional memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of the noradrenergic system during memory formation impairs extinction learning but not the disruption of reconsolidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Noradrenergic Modulation of Cognition in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. direct.mit.edu [direct.mit.edu]
- 7. β-Adrenergic receptor signaling and modulation of long-term potentiation in the mammalian hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Memory Impairing Effect of this compound on Consolidation and Reconsolidation for Various Learning Tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting this compound and PTSD: Memory erasure or extinction enhancement? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice [frontiersin.org]
- 14. jcsm.aasm.org [jcsm.aasm.org]
- 15. Frontiers | Reactivating fear memory under this compound resets pre-trauma levels of dendritic spines in basolateral amygdala but not dorsal hippocampus neurons [frontiersin.org]
- 16. Frontiers | this compound Administration Modulates Neural Activity in the Hippocampal Hilus During Fear Retrieval [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. β1-adrenergic receptor activation enhances memory in Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systemic this compound acts centrally to reduce conditioned fear in rats without impairing extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. md.rcm.upr.edu [md.rcm.upr.edu]
- 21. This compound for Post-Traumatic Stress Disorder: A Review of Clinical Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. This compound + Memory Reactivation for PTSD · Recruiting Participants for Phase Phase 4 Clinical Trial 2026 | Power | Power [withpower.com]
Unveiling the Neuroprotective Potential of Propranolol: A Technical Guide for Preclinical Research
Introduction: Beyond Beta-Blockade - Repurposing Propranolol for Neuroprotection
This compound, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in cardiovascular medicine for decades.[1][2][3] Its primary mechanism of action involves blocking the effects of catecholamines, like adrenaline and noradrenaline, on β1 and β2-adrenergic receptors, thereby modulating heart rate and blood pressure.[2][3] However, a growing body of preclinical evidence suggests that the therapeutic reach of this highly lipophilic molecule, capable of crossing the blood-brain barrier, extends into the realm of neuroscience.[1][2] This guide provides an in-depth exploration of the neuroprotective effects of this compound observed in preclinical models, offering researchers, scientists, and drug development professionals a comprehensive technical resource to design and execute robust investigations in this promising area. We will delve into the mechanistic underpinnings of this compound's neuroprotective actions, provide detailed experimental protocols, and present a framework for evaluating its efficacy in various models of neurological injury and disease.
Part 1: Pharmacological Profile and Mechanistic Insights into Neuroprotection
This compound's neuroprotective effects appear to be multifaceted, extending beyond simple beta-blockade. Preclinical studies point towards a complex interplay of anti-inflammatory, anti-apoptotic, and perfusion-enhancing mechanisms.
Attenuation of Neuroinflammation
A key pathological feature across many neurological disorders is a sustained and damaging inflammatory response. This compound has demonstrated a significant capacity to quell this neuroinflammation. In models of traumatic brain injury (TBI), administration of this compound is associated with reduced neuroinflammation.[4][5] This effect may be mediated by its ability to block the elevation of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in the cerebrospinal fluid.[6] By mitigating the inflammatory cascade, this compound helps to preserve the integrity of the neurovascular unit and reduce secondary injury. Interestingly, while some studies highlight its anti-inflammatory properties, others suggest that beta-blockers could potentially exacerbate neuroinflammation in certain contexts, such as in models of Alzheimer's disease, warranting careful consideration of the specific pathological model.[7][8]
Modulation of Apoptotic Pathways and Reduction of Cell Death
Neuronal cell death is a final common pathway in many neurological insults. Preclinical data indicates that this compound can directly interfere with apoptotic processes. In TBI models, this compound has been shown to reduce neural injury and cell death.[4] This protective effect is observed in critical brain regions like the hippocampus, where this compound prevented neuronal cell death in pigs subjected to TBI.[6] The underlying mechanisms likely involve the modulation of key signaling pathways that regulate apoptosis, thereby preserving neuronal populations that would otherwise be lost.
Enhancement of Cerebral Perfusion
Adequate cerebral blood flow is critical for neuronal survival and function. Following a neurological injury like TBI, cerebral perfusion can be severely compromised. This compound has been shown to improve cerebral perfusion in preclinical TBI studies.[4][5] This effect is crucial for delivering oxygen and nutrients to the injured brain tissue and removing metabolic waste, thereby creating a more favorable environment for recovery. The improvement in cerebral autoregulation by this compound may be linked to its ability to block the detrimental effects of the post-injury sympathetic surge.[6][9]
Impact on Alzheimer's and Parkinson's Disease Pathologies
Beyond acute injuries, this compound has shown promise in preclinical models of neurodegenerative diseases. In transgenic mouse models of Alzheimer's disease, this compound treatment has been associated with reduced cognitive deficits, as well as decreased amyloid and tau pathology.[10][11] It has been suggested that this compound may enhance the clearance of β-amyloid by increasing the expression of insulin-degrading enzyme.[12] In the context of Parkinson's disease, this compound has been shown to relieve L-Dopa-induced dyskinesia in parkinsonian mice by modulating the activity of striatal cholinergic interneurons.[13] It also appears to reduce Parkinsonian tremor by inhibiting tremor-related activity in the motor cortex.[14][15][16][17]
Signaling Pathways Implicated in this compound's Neuroprotection
Caption: Proposed mechanisms of this compound's neuroprotective effects.
Part 2: Preclinical Models and Experimental Workflows
A robust evaluation of this compound's neuroprotective potential necessitates the use of well-characterized preclinical models and standardized experimental protocols. This section outlines key models and workflows.
Animal Models of Neurological Disorders
The choice of animal model is critical and should align with the specific research question.
-
Traumatic Brain Injury (TBI):
-
Controlled Cortical Impact (CCI): Produces a focal and reproducible cortical contusion.
-
Fluid Percussion Injury (FPI): Generates a more diffuse injury with both focal and diffuse components.[18]
-
-
Ischemic Stroke:
-
Middle Cerebral Artery Occlusion (MCAO): A common model that mimics focal ischemic stroke in humans.
-
-
Neurodegenerative Diseases:
Experimental Workflow for In Vivo Studies
A typical preclinical study to evaluate the neuroprotective effects of this compound would follow a structured workflow.
Experimental Workflow for this compound Neuroprotection Study
Caption: A generalized experimental workflow for preclinical this compound studies.
Behavioral and Cognitive Assessments
Assessing functional outcomes is paramount in determining the therapeutic efficacy of this compound. A battery of behavioral tests should be employed to evaluate various neurological domains.
| Test Name | Neurological Domain Assessed | Description |
| Morris Water Maze | Spatial learning and memory | A circular pool is filled with opaque water, and the animal must learn the location of a hidden platform.[19] |
| Novel Object Recognition | Recognition memory | The animal is exposed to two identical objects and later to one familiar and one novel object. Time spent exploring the novel object is measured.[19][20] |
| Rotarod Test | Motor coordination and balance | The animal is placed on a rotating rod, and the latency to fall is recorded.[13] |
| Beam Walk Test | Fine motor coordination and balance | The animal is required to traverse a narrow beam, and errors such as foot slips are counted.[18] |
| Open Field Test | Locomotor activity and anxiety-like behavior | The animal's movement and exploration in a novel, open arena are tracked.[21][22] |
Part 3: Molecular and Histological Analysis Protocols
To elucidate the mechanisms by which this compound exerts its neuroprotective effects, detailed molecular and histological analyses of brain tissue are essential.
Immunohistochemistry (IHC) for Protein Localization
IHC allows for the visualization of specific proteins within the cellular architecture of the brain.
Step-by-Step IHC Protocol for Brain Sections:
-
Tissue Preparation:
-
Antigen Retrieval (if necessary):
-
Incubate sections in a citrate-based antigen retrieval solution at high temperature.
-
-
Blocking and Permeabilization:
-
Wash sections in Phosphate-Buffered Saline (PBS).
-
Incubate sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.[24]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., anti-IL-6, anti-activated caspase-3, anti-NeuN) diluted in antibody dilution buffer overnight at 4°C.[23]
-
-
Secondary Antibody Incubation:
-
Wash sections in PBS.
-
Incubate with a fluorescently-labeled secondary antibody corresponding to the primary antibody host species for 1-2 hours at room temperature, protected from light.[25]
-
-
Counterstaining and Mounting:
-
Wash sections in PBS.
-
Mount sections onto slides and coverslip with a mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Western Blot for Protein Quantification
Western blotting is used to quantify the expression levels of specific proteins in brain tissue homogenates.[26]
Step-by-Step Western Blot Protocol for Brain Tissue:
-
Sample Preparation:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.[27]
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[27]
-
Run the gel to separate proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]
-
-
Blocking:
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
-
Detection:
-
Analysis:
-
Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound holds significant potential as a neuroprotective agent. Its multifaceted mechanism of action, targeting neuroinflammation, apoptosis, and cerebral perfusion, makes it an attractive candidate for further investigation in a range of neurological disorders.[4][5][6] This guide provides a foundational framework for researchers to design and execute rigorous preclinical studies. Future research should focus on optimizing dosing regimens, exploring the therapeutic window for administration post-injury, and further elucidating the complex signaling pathways involved. Ultimately, well-designed preclinical studies are the critical next step in translating the promise of this compound from the laboratory to potential clinical applications for patients suffering from devastating neurological conditions.
References
- Preclinical Studies on Mechanisms Underlying the Protective Effects of this compound in Traumatic Brain Injury: A Systematic Review. (2024). PubMed.
- Western blot in homogenised mouse brain samples. (2024). Protocols.io.
- Immunohistochemistry (IHC) Staining Mouse Brain Sections. (2024). Protocols.io.
- This compound reduces cognitive deficits, amyloid and tau pathology in Alzheimer's transgenic mice. (n.d.). AlzPED.
- Beta-adrenergic receptor antagonism is proinflammatory and exacerbates neuroinflammation in a mouse model of Alzheimer's Disease. (2020). PubMed.
- Immunohistochemistry (IHC) in mouse brain tissue. (n.d.). Bio-protocol.
- Brain processing, slicing and immunohistochemistry protocol. (n.d.). Aligning Science Across Parkinson's.
- Immunohistochemistry (IHC) on mouse brain slices. (2024). Protocols.io.
- Immunohistochemistry (IHC) protocol. (n.d.). Hello Bio.
- Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability. (n.d.). PubMed Central.
- (PDF) Beta-adrenergic receptor antagonism is proinflammatory and exacerbates neuroinflammation in a mouse model of Alzheimer's Disease. (2025). ResearchGate.
- This compound restores cognitive deficits and improves amyloid and Tau pathologies in a senescence-accelerated mouse model. (n.d.). ResearchGate.
- This compound restores cognitive deficits and improves amyloid and Tau pathologies in a senescence-accelerated mouse model. (2012). PubMed.
- Western blot in homogenised mouse brain samples v2. (2024). ResearchGate.
- This compound reduces cognitive deficits, amyloid and tau pathology in Alzheimer's transgenic mice. (n.d.). Oxford Academic.
- Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). (2022). Spandidos Publications.
- Researchers Discover Why Beta Blockers Lead to Inflammation. (2019). Pharmacy Times.
- This compound and Mesenchymal Stromal Cells Combine to Treat Traumatic Brain Injury. (n.d.). PubMed.
- Prospective evaluation of early this compound after traumatic brain injury. (2025). ResearchGate.
- This compound protects cerebral autoregulation and reduces hippocampal neuronal cell death through inhibition of interleukin-6 upregulation after traumatic brain injury in pigs. (2025). NIH.
- This compound treatment during repetitive mild traumatic brain injuries induces transcriptomic changes in the bone marrow of mice. (2023). Frontiers.
- of the proposed mechanisms of this compound in traumatic brain injury. (n.d.). ResearchGate.
- This compound Relieves L-Dopa-Induced Dyskinesia in Parkinsonian Mice. (2020). PubMed Central.
- This compound as Potential Treatment for Neuroinflammation in GWI. (2021). Boston Biorepository, Recruitment & Integrated Network for GWI.
- Beta-Blocker Influences on Inflammatory and Neural Responses to Stress. (2025). CenterWatch.
- Behavioral tests in rodent models of stroke. (n.d.). PubMed Central.
- Detecting Behavioral Deficits in Rats After Traumatic Brain Injury. (2018). PubMed Central.
- Protein analysis through Western blot of cells excised individually from human brain and muscle tissue. (n.d.). PubMed Central.
- Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue. (2021). ScienceDirect.
- This compound Reduces p-tau Accumulation and Improves Behavior Outcomes in a Polytrauma Murine Model. (n.d.). ResearchGate.
- This compound (Prop) increases β-amyloid (Aβ ) clearance and toxicity. In.... (n.d.). ResearchGate.
- Treatment of acute focal cerebral ischemia with this compound. (n.d.). PubMed.
- Rodent Behavioral Tests Sensitive to Functional Recovery and Compensation. (2024). SpringerLink.
- (PDF) Preclinical Studies on Mechanisms Underlying the Protective Effects of this compound in Traumatic Brain Injury: A Systematic Review. (2024). ResearchGate.
- This compound. (n.d.). Wikipedia.
- This compound Reduces Parkinson's Tremor and Inhibits Tremor‐Related Activity in the Motor Cortex: A Placebo‐Controlled Crossover Trial. (n.d.). PubMed Central.
- This compound and its Mechanism of Action. (n.d.). Open Access Journals.
- This compound's Surprising Role in Reducing Parkinson's Tremor. (2025). EMJ.
- This compound inhibits cavernous vascular malformations by β1 adrenergic receptor antagonism in animal models. (2021). PubMed.
- Quantification of Protein in Brain Tissue by Western Immunoblot Analysis. (n.d.). SpringerLink.
- Using this compound in traumatic brain injury to reduce sympathetic storm phenomenon: A prospective randomized clinical trial. (n.d.). PubMed Central.
- What is the mechanism of action and use of this compound (beta-blocker)?. (2025). Dr.Oracle.
- This compound reduces tremors in Parkinson's disease - Study sheds light on the mechanism of tremors in the brain. (2024). Radboudumc.
- (PDF) this compound reduces Parkinson's tremor and inhibits tremor-related activity in the motor cortex: a placebo-controlled crossover trial. (2024). ResearchGate.
- This compound as a Novel Therapeutic Approach for Post-Stroke Anxiety: A Clinical Review and Future Directions. (2024). PubMed.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. droracle.ai [droracle.ai]
- 4. Preclinical Studies on Mechanisms Underlying the Protective Effects of this compound in Traumatic Brain Injury: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound protects cerebral autoregulation and reduces hippocampal neuronal cell death through inhibition of interleukin-6 upregulation after traumatic brain injury in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-adrenergic receptor antagonism is proinflammatory and exacerbates neuroinflammation in a mouse model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using this compound in traumatic brain injury to reduce sympathetic storm phenomenon: A prospective randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Relieves L-Dopa-Induced Dyskinesia in Parkinsonian Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Reduces Parkinson's Tremor and Inhibits Tremor‐Related Activity in the Motor Cortex: A Placebo‐Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emjreviews.com [emjreviews.com]
- 16. This compound reduces tremors in Parkinson's disease - Study sheds light on the mechanism of tremors in the brain - Radboudumc [radboudumc.nl]
- 17. researchgate.net [researchgate.net]
- 18. Detecting Behavioral Deficits in Rats After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound restores cognitive deficits and improves amyloid and Tau pathologies in a senescence-accelerated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 24. Immunohistochemistry (IHC) protocol [hellobio.com]
- 25. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 26. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 27. Western blot in homogenised mouse brain samples [protocols.io]
- 28. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Propranolol's Off-Target Mechanisms: A Technical Guide to Cellular Signaling Beyond Beta-Blockade
Executive Summary
Propranolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in cardiovascular medicine. Its canonical mechanism—the competitive inhibition of epinephrine and norepinephrine at β1 and β2-adrenergic receptors—is well-established. However, a growing body of evidence reveals that this compound's pharmacological profile is far more complex, engaging a multitude of cellular signaling cascades independent of its beta-blockade activity. These "off-target" or non-canonical effects are critical for understanding its full spectrum of clinical actions, including its promising anti-cancer properties.
This technical guide provides an in-depth exploration of this compound's impact on key signaling pathways beyond the Gαs-cAMP-PKA axis. We will dissect its modulation of critical kinase cascades such as MAPK/ERK and PI3K/AKT, its intricate influence on second messengers like calcium, and its role in inducing cellular stress responses through ROS and JNK activation. Furthermore, we will examine its direct physical interactions with cell membranes and its influence on gene expression. This guide is intended for researchers, scientists, and drug development professionals, offering not just a review of the mechanisms but also practical, field-proven insights into the experimental methodologies required to investigate these complex interactions.
Introduction: Beyond the Canonical Blockade
The classical view of this compound's action is centered on its antagonism of β-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs). Upon binding of catecholamines, β-ARs activate the Gαs subunit, leading to adenylyl cyclase activation, a rise in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This compound effectively blocks this cascade, mediating its therapeutic effects in conditions like hypertension and angina.
However, this model is incomplete. This compound's efficacy in seemingly unrelated conditions, such as infantile hemangiomas and certain cancers, has spurred investigation into its non-canonical signaling roles.[1] These effects are not always mediated by β-ARs and can even occur in cells lacking these receptors. Understanding these pathways is paramount for repurposing this compound and for designing next-generation therapeutics with improved specificity and novel mechanisms of action. A key emerging concept is biased agonism , where a ligand, while acting as an antagonist at the canonical G-protein pathway, can simultaneously function as an agonist for alternative signaling arms, such as those mediated by β-arrestin.[2][3]
Section 1: Modulation of Critical Kinase Cascades
Kinase signaling networks are central to cellular regulation, and this compound has been shown to significantly perturb several key cascades.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Contrary to the expected outcome of blocking a proliferative signaling pathway, this compound can paradoxically activate the MAPK/ERK pathway in certain contexts.[4][5]
-
Mechanism of Action: This activation is often independent of G-protein signaling and is thought to be mediated by β-arrestin. Upon this compound binding, the β-AR can recruit β-arrestin, which then acts as a scaffold to assemble and activate components of the ERK cascade.[2][6] This represents a classic example of biased agonism, where the drug antagonizes the G-protein pathway while activating the β-arrestin pathway.[2][3][7]
-
Experimental Evidence: Studies in hippocampal neurons and hemangioma stem cells (HemSCs) have demonstrated that this compound induces a dose-dependent increase in the phosphorylation of ERK1/2.[2][4] This effect is crucial for some of this compound's therapeutic actions, such as promoting apoptosis in HemSCs at higher concentrations.[4][6]
-
Functional Consequences: In cancer biology, the role of ERK activation is context-dependent. While often pro-proliferative, sustained or high-level ERK activation can also induce cell cycle arrest and apoptosis. In melanoma and colorectal cancer, however, this compound has been shown to inhibit the MAPK pathway, highlighting the cell-type-specific nature of its effects.[8][9][10]
Caption: Biased agonism of this compound leading to increased intracellular calcium via a β-arrestin/ERK-dependent pathway.
Section 3: Regulation of Stress Responses and Gene Expression
This compound can induce cellular stress and profoundly alter transcriptional programs, contributing to its therapeutic and cytotoxic effects.
Reactive Oxygen Species (ROS) and JNK Pathway
-
Mechanism of Action: this compound treatment has been shown to trigger a significant increase in the generation of intracellular Reactive Oxygen Species (ROS). [11][12]This oxidative stress, in turn, activates stress-responsive kinase pathways, most notably the c-Jun N-terminal kinase (JNK) pathway, which is a critical regulator of apoptosis and autophagy. [11]* Experimental Evidence: In human ovarian cancer cells, this compound induces a dose-dependent increase in ROS, detected by flow cytometry. [11]This is accompanied by enhanced phosphorylation of JNK. The use of a ROS scavenger (N-acetylcysteine) or a JNK inhibitor (SP600125) was able to reverse this compound-induced apoptosis and autophagy, confirming the causal link in this pathway. [11]* Functional Consequences: The ROS/JNK-mediated induction of apoptosis and autophagy is a significant component of this compound's anti-cancer activity. [11]However, in other contexts, this compound has been shown to have antioxidant properties, reducing systemic oxidative stress in patients with cirrhosis, suggesting its effect on redox balance is highly context-dependent. [13][14]
Gene Expression and Transcription Factors
-
Mechanism of Action: this compound can modulate gene expression through various mechanisms. In cardiomyocytes, it has been shown to increase the expression of Early Growth Response 1 (Egr1), a transcription factor involved in cardiac growth and adaptation, in a β-adrenoceptor-dependent manner. [5]Paradoxically, while blunting hypertrophic growth, it can enhance the expression of a "foetal gene program" (e.g., ANP, β-MHC) in response to hypertrophic stimuli. [15][16]In glioblastoma cells, this compound was found to increase the expression of Notch1 but suppress the protein levels of its downstream target Hes1, thereby inhibiting proliferation. [17][18]* Functional Consequences: These alterations in gene expression demonstrate that this compound can initiate long-term changes in cellular phenotype. This transcriptional reprogramming is likely a key factor in its therapeutic effects in chronic conditions and its ability to remodel tissues.
Section 4: Direct Membrane and Protein Interactions
This compound's amphiphilic nature—possessing both hydrophobic (naphthalene ring) and hydrophilic (amino alcohol side chain) moieties—allows it to directly interact with and alter the physical properties of cell membranes.
-
Mechanism of Action: Due to its chemical structure, this compound readily inserts itself into lipid bilayers. [19][20]This interaction is a multi-step process involving initial electrostatic adsorption to the lipid headgroups, followed by hydrophobic insertion into the acyl chain core. At higher concentrations, this can lead to significant membrane disruption, including the formation of tubules, patches, and even holes. [19][20]It can also react directly with lipids via transesterification, forming lipidation products. [21]* Experimental Evidence: Fluorescence microscopy of supported lipid bilayers has visualized the large-scale remodeling induced by this compound. [19][20]Neutron reflectometry has provided quantitative detail on its location within the membrane and its ability to cause lipid loss. [22]* Functional Consequences: This profound physical effect on the cell membrane can non-specifically alter the function of embedded proteins, including ion channels and receptors, independent of any direct binding. This membrane-perturbing effect could contribute to both the therapeutic actions and the toxicity profile of the drug.
Section 5: Experimental Protocols
To validate and explore the non-canonical signaling effects of this compound, rigorous and well-controlled experimental approaches are essential.
Workflow for Investigating this compound's Off-Target Effects
Caption: A generalized experimental workflow for characterizing this compound's impact on a specific signaling cascade.
Protocol: Western Blotting for Kinase Phosphorylation (p-ERK)
This protocol provides a self-validating system for assessing the activation state of kinase cascades.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231 breast cancer cells) at 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours to reduce basal kinase activity.
-
Treat cells with a vehicle control (e.g., DMSO or PBS) and varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a predetermined time (e.g., 15 min, 30 min, 1 hr). Include a positive control (e.g., EGF for ERK activation).
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine protein concentration of each lysate using a BCA or Bradford assay. This is critical for equal loading.
-
-
SDS-PAGE and Transfer:
-
Normalize lysate concentrations with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Self-Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for protein levels.
-
Finally, re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to confirm equal loading.
-
Protocol: ROS Detection with DCFDA
-
Cell Preparation: Plate cells in a 96-well plate (for plate reader) or a 6-well plate (for flow cytometry).
-
Loading Dye: Remove media, wash with PBS, and incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free media for 30-45 minutes at 37°C. DCFDA is non-fluorescent until oxidized by ROS.
-
Treatment: Wash cells with PBS to remove excess dye. Add media containing vehicle, this compound, and a positive control (e.g., H₂O₂).
-
Measurement:
-
Plate Reader: Read fluorescence immediately and at subsequent time points (Excitation ~485 nm, Emission ~535 nm).
-
Flow Cytometry: After treatment, trypsinize cells, wash, and resuspend in PBS for analysis.
-
-
Data Analysis: Normalize the fluorescence of treated cells to the vehicle control to determine the fold-change in ROS production.
Conclusion and Future Directions
This compound is far more than a simple beta-blocker. Its pharmacological activity extends to the direct modulation of fundamental cellular processes, including kinase signaling, calcium homeostasis, redox balance, and membrane integrity. The anti-cancer properties of this compound, which are gaining significant clinical interest, are largely attributable to these non-canonical mechanisms, particularly its ability to inhibit the PI3K/AKT pathway and induce apoptosis via ROS/JNK signaling. [8][9][10][11] The future of research in this area should focus on:
-
Context-Specific Mechanisms: Elucidating why this compound activates ERK in some cells while inhibiting it in others. This likely involves the differential expression of β-AR subtypes, β-arrestins, and other pathway components.
-
Receptor-Independent Effects: Further characterizing the downstream consequences of this compound's direct membrane interactions and how this contributes to its overall pharmacological profile.
-
Rational Drug Design: Using the structure of this compound as a scaffold to design new molecules that selectively target these non-canonical pathways, potentially separating its anti-cancer effects from its cardiovascular actions.
By embracing the complexity of this compound's molecular interactions, the scientific community can unlock its full therapeutic potential and pave the way for novel drug development strategies.
References
- Sozzani, S., et al. (1992). This compound, a phosphatidate phosphohydrolase inhibitor, also inhibits protein kinase C. Biochemical Journal.
- Kum, J. J., et al. (2014). This compound Targets Hemangioma Stem Cells via cAMP and Mitogen-Activated Protein Kinase Regulation. Stem Cells Translational Medicine.
- Giuliano, A., et al. (2022). Repurposing Drugs in Small Animal Oncology. Animals.
- Wei, S., et al. (2020). This compound Suppresses the Growth of Colorectal Cancer Through Simultaneously Activating Autologous CD8+ T Cells and Inhibiting Tumor AKT/MAPK Pathway. Clinical Pharmacology & Therapeutics.
- Wang, Y. F., et al. (2019). Beta Blockers: their self-assembly and interaction with model membranes. University of Manchester.
Sources
- 1. This compound Reduces Cancer Risk: A Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Blocker drugs mediate calcium signaling in native central nervous system neurons by β-arrestin–biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. {Beta}-blocker drugs mediate calcium signaling in native central nervous system neurons by {beta}-arrestin-biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound promotes Egr1 gene expression in cardiomyocytes via beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Targets Hemangioma Stem Cells via cAMP and Mitogen-Activated Protein Kinase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Suppresses the Growth of Colorectal Cancer Through Simultaneously Activating Autologous CD8+ T Cells and Inhibiting Tumor AKT/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomotropic beta blockers induce oxidative stress and IL23A production in Langerhans cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound reduces systemic oxidative stress and endotoxemia in cirrhotic patients with esophageal varices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound causes a paradoxical enhancement of cardiomyocyte foetal gene response to hypertrophic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound causes a paradoxical enhancement of cardiomyocyte foetal gene response to hypertrophic stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Inhibits the Proliferation of Human Glioblastoma Cell Lines through Notch1 and Hes1 Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] this compound induces large-scale remodeling of lipid bilayers: tubules, patches, and holes | Semantic Scholar [semanticscholar.org]
- 20. This compound induces large-scale remodeling of lipid bilayers: tubules, patches, and holes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Blood pressure drug reacts with membrane lipids | Research | Chemistry World [chemistryworld.com]
- 22. Molecular view of the interactions between the amphiphilic drug this compound hydrochloride and model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Anti-inflammatory Properties of Propranolol: A Technical Guide
Abstract
Propranolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in cardiovascular medicine.[1][2] Beyond its well-documented effects on heart rate and blood pressure, a compelling body of evidence has illuminated its potent anti-inflammatory and immunomodulatory capabilities. This guide provides an in-depth exploration of the molecular mechanisms underpinning these non-canonical functions, offers detailed protocols for their experimental validation, and discusses the burgeoning therapeutic implications for a range of inflammatory conditions. We will dissect the signaling pathways, from β-adrenergic receptor blockade on immune cells to the downstream modulation of critical inflammatory mediators like TNF-α, IL-6, and IL-10. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the anti-inflammatory potential of this compound.
Introduction: Beyond Beta-Blockade
For decades, this compound's therapeutic value has been attributed to its competitive antagonism of β1 and β2-adrenergic receptors, primarily in the cardiovascular system.[1][2] This action counters the effects of catecholamines like epinephrine and norepinephrine, leading to reduced cardiac output and blood pressure.[1] However, the sympathetic nervous system (SNS), the source of these catecholamines, is now understood to be a critical regulator of the immune system.[3][4][5] Immune cells are replete with β2-adrenergic receptors (β2-ARs), creating a direct communication line between neural signaling and inflammatory responses.[3][4][6]
This compound, by blocking these receptors, intervenes in this neuro-immune crosstalk. This intervention is not a simple "off switch" but a nuanced modulation that can shift the balance from a pro-inflammatory to an anti-inflammatory state. Evidence suggests this compound can suppress the production of pro-inflammatory cytokines, alter immune cell differentiation and trafficking, and promote the secretion of anti-inflammatory mediators.[7][8][9][10] These findings position this compound as a promising candidate for drug repurposing in inflammatory diseases, a concept currently being explored in clinical trials.[11][12][13]
Core Mechanisms of Anti-Inflammatory Action
This compound's immunomodulatory effects are multifaceted, stemming from its primary action of blocking β-adrenergic signaling on immune cells. This blockade initiates a cascade of intracellular events that collectively temper the inflammatory response.
Modulation of Macrophage Polarization
Macrophages are central players in inflammation, capable of polarizing into a pro-inflammatory (M1) or an anti-inflammatory/reparative (M2) phenotype.[7][14] this compound has been shown to promote a switch towards the M2-like phenotype.[7][10]
-
Causality: Chronic exposure of monocytes to this compound during their differentiation into macrophages promotes the expression of M2 markers like CD206 and CD163.[7][15] This is significant because M2 macrophages are involved in tissue repair and the secretion of anti-inflammatory cytokines, such as Interleukin-10 (IL-10).[7][14] Concurrently, this compound can upregulate the expression of the transcription factor NRF2, a key regulator of antioxidant and anti-inflammatory genes, further reinforcing the M2-like, reparative state.[7][14][15][16]
Regulation of Cytokine Production
A hallmark of this compound's anti-inflammatory activity is its ability to alter the cytokine profile of immune cells, generally decreasing pro-inflammatory mediators while enhancing anti-inflammatory ones.
-
Inhibition of Pro-inflammatory Cytokines: Numerous studies, both in vitro and in vivo, demonstrate that this compound can significantly reduce the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models.[8][9][17] In a study on female rats with temporomandibular joint inflammation, this compound co-administered with the inflammatory agent carrageenan significantly reduced the release of TNF-α and IL-1β.[9]
-
Enhancement of Anti-inflammatory Cytokines: this compound doesn't just suppress inflammation; it can also promote its resolution. It has been shown to trigger a statistically significant upregulation in the production of the regulatory cytokine IL-10.[6][7] IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in maintaining immune homeostasis. The ability of β2-AR signaling to drive rapid IL-10 secretion is a critical mechanism by which the sympathetic nervous system controls inflammation.[6]
Interference with NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammatory gene expression.[18][19] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the NF-κB transcription factor translocates to the nucleus and activates the expression of genes encoding pro-inflammatory cytokines.[18][20]
-
Causality: The canonical pathway for β2-AR activation involves the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[3][21] This cAMP-PKA pathway is known to be generally immunosuppressive and can interfere with NF-κB activation. By blocking the β2-AR, this compound prevents the natural, tonic suppressive effect of catecholamines, which can paradoxically lead to enhanced TNF production in some contexts, such as in LPS-challenged mice.[22] However, in other models, particularly those involving chronic inflammation or stress, this compound's net effect is anti-inflammatory, suggesting it mitigates the overstimulation of β-adrenergic pathways that can drive pathology.[23] this compound's impact on NF-κB is context-dependent, but its ability to modulate this central inflammatory pathway is a key aspect of its function.
Below is a diagram illustrating the general mechanism of this compound's action on an immune cell.
Caption: this compound blocks β2-AR, modulating downstream cAMP/PKA and NF-κB signaling.
Experimental Validation: A Methodological Guide
Validating the anti-inflammatory properties of this compound requires robust in vitro and in vivo models. The choice of model and assays is critical for generating reliable and translatable data.
In Vitro Model: LPS-Stimulated Macrophages
This is a classic and highly effective model for studying innate immune responses and the effects of anti-inflammatory compounds.
-
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like Receptor 4 (TLR4), leading to a strong pro-inflammatory response, including the production of TNF-α and IL-6.[24][25] This provides a clear and quantifiable inflammatory phenotype against which the inhibitory effects of this compound can be measured.
Step-by-Step Protocol: Assessing this compound's Effect on Cytokine Production
-
Cell Culture:
-
Culture human or murine macrophage cell lines (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs) in appropriate media (e.g., RPMI-1640 or DMEM) with 10% FBS and antibiotics.[24]
-
Seed cells at a density of 2 x 10⁵ to 5 x 10⁵ cells/mL in 24-well plates and allow them to adhere overnight.
-
-
Pre-treatment:
-
Aspirate the media and replace it with fresh media containing various concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM).[8][26] Include a vehicle-only control (e.g., sterile PBS).
-
Incubate for 1-2 hours. This allows this compound to enter the cells and bind to its target receptors before the inflammatory stimulus is introduced.
-
-
Inflammatory Challenge:
-
Sample Collection:
-
After incubation, centrifuge the plates to pellet any detached cells.
-
Carefully collect the culture supernatants for cytokine analysis. Store at -80°C if not analyzed immediately.
-
-
Cytokine Quantification (ELISA):
-
Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-10).
-
Follow the manufacturer's protocol precisely. This typically involves coating a plate with a capture antibody, adding standards and samples, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Read the absorbance on a plate reader and calculate cytokine concentrations based on the standard curve.
-
-
Data Analysis:
-
Compare cytokine concentrations in the LPS + this compound groups to the LPS-only group.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significance. A p-value < 0.05 is typically considered significant.
-
Self-Validation and Controls:
-
Negative Control: Cells with media only (no LPS, no this compound) to establish baseline cytokine levels.
-
Positive Control: Cells with LPS only, to confirm a robust inflammatory response.
-
Vehicle Control: Cells with LPS and the vehicle used to dissolve this compound, to rule out any effects of the solvent.
-
Cell Viability Assay (e.g., MTT or LDH): Run in parallel to ensure that the observed decrease in cytokines is not due to this compound-induced cytotoxicity.[8]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Nervous regulation: beta-2-adrenergic signaling in immune homeostasis, cancer immunotherapy, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-adrenergic signaling in tumor immunology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. This compound Promotes Monocyte-to-Macrophage Differentiation and Enhances Macrophage Anti-Inflammatory and Antioxidant Activities by NRF2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Effects of this compound on T Helper Type 1 Cytokine Profile in Human Leukemic T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of this compound in the temporomandibular joint of female rats and its contribution to antinociceptive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound for Cardiovascular Disease · Recruiting Participants for Phase Phase 4 Clinical Trial 2026 | Power | Power [withpower.com]
- 12. Evaluation of this compound's Effect on Pain and Inflammation. [stanfordhealthcare.org]
- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 14. This compound Promotes Monocyte Macrophage Differentiation [brainimmune.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Promotes Monocyte-to-Macrophage Differentiation and Enhances Macrophage Anti-Inflammatory and Antioxidant Activities by NRF2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. The β-adrenergic receptor blocker and anti-inflammatory drug this compound mitigates brain cytokine expression in a long-term model of Gulf War Illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Full Spectrum of LPS Activation in Alveolar Macrophages of Healthy Volunteers by Whole Transcriptomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Propranolol's Repurposed Role in Oncology: A Technical Guide to its Effects on the Tumor Microenvironment and Angiogenesis
An In-depth Technical Guide for Researchers
Prepared by a Senior Application Scientist
Preamble: Beyond Cardiocentricity - Recontextualizing Propranolol in Oncology
For decades, this compound, a non-selective β-adrenergic receptor antagonist, has been a cornerstone in cardiovascular medicine. Its well-documented safety profile, affordability, and global availability have made it a clinical workhorse. However, a growing body of preclinical and clinical evidence has illuminated a compelling new role for this established drug: as a potent modulator of the tumor microenvironment (TME) and a formidable anti-angiogenic agent.[1][2] This guide moves beyond a simple recitation of findings to provide a deep, mechanistic understanding and practical experimental frameworks for researchers, scientists, and drug development professionals. We will dissect the molecular underpinnings of this compound's action, detail robust methodologies for its study, and offer insights into its translational potential in oncology.
Section 1: The Core Mechanism - Intercepting β-Adrenergic Signaling in the TME
The sympathetic nervous system (SNS) and its catecholamine neurotransmitters, norepinephrine and epinephrine, are not passive bystanders in tumorigenesis.[3][4] They are active participants, creating a pro-tumorigenic environment through the activation of β-adrenergic receptors (β-ARs) expressed on both cancer cells and a variety of stromal cells within the TME.[5][6] this compound's primary anti-cancer mechanism of action is the competitive, non-selective blockade of these receptors (primarily β1 and β2), effectively severing this critical line of communication that fuels tumor growth and progression.[2][7]
Activation of β-ARs by catecholamines initiates a canonical G-protein coupled receptor signaling cascade. This results in the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[7] Elevated intracellular cAMP then activates two major downstream effector pathways: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[3] The activation of these pathways converges on several transcription factors, including CREB, NF-κB, and STAT3, ultimately upregulating a suite of genes implicated in proliferation, survival, inflammation, invasion, and, critically, angiogenesis.[4]
Caption: β-Adrenergic signaling pathway and its blockade by this compound.
Section 2: Re-engineering the Tumor Microenvironment
This compound exerts pleiotropic effects on the TME, transforming it from a hospitable, growth-permissive niche into a hostile landscape for the tumor.
Normalizing Hypoxia and Suppressing the HIF-1α Axis
Tumor hypoxia is a major driver of angiogenesis, metastasis, and therapy resistance. A key mediator of the hypoxic response is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation. Under hypoxia, it is stabilized, translocates to the nucleus, and activates a vast array of genes, including Vascular Endothelial Growth Factor (VEGF).[8]
β-adrenergic signaling has been shown to stabilize and activate HIF-1α even under non-hypoxic conditions, a phenomenon known as "pseudo-hypoxia".[1][9] this compound abrogates this effect. By blocking β-ARs, it prevents the catecholamine-induced stabilization of HIF-1α, thereby reducing the expression of its downstream targets like VEGF and the pH-regulating enzyme Carbonic Anhydrase IX (CAIX).[10][11][12][13] This action is critical, as it strikes at the heart of the tumor's ability to adapt to its stressful microenvironment.[10]
Remodeling the Immune Landscape
The TME is often characterized by profound immunosuppression. Chronic stress and catecholamine release contribute significantly to this state. This compound can reverse key aspects of this immune paralysis:
-
Reducing Immunosuppressive Myeloid Cells: this compound treatment has been shown to decrease the infiltration of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils into the tumor.[14][15][16]
-
Enhancing Cytotoxic T-Cell Infiltration: Conversely, this compound promotes the infiltration and activity of cytotoxic CD8+ T-lymphocytes, the primary effectors of anti-tumor immunity.[14][17]
-
Modulating Checkpoint Expression: this compound can reduce the expression of the immune checkpoint ligand PD-L1, which is often driven by inflammatory cytokines like IFN-γ within the TME.[18] By lowering PD-L1 levels, this compound may lower the barrier for T-cell activation and synergize with immune checkpoint inhibitor therapies.[18]
This shift in the immune cell balance—from a myeloid-dominated, suppressive environment to a lymphoid-dominated, cytotoxic one—is a key component of this compound's therapeutic potential.[14][15]
Section 3: Dissecting the Potent Anti-Angiogenic Mechanisms
Angiogenesis, the formation of new blood vessels, is indispensable for tumors to grow beyond a few millimeters. This compound mounts a multi-pronged attack on this process.[19][20][21]
Direct Inhibition of Endothelial Cell Function
This compound directly impacts the key cellular players in angiogenesis: endothelial cells (ECs). Preclinical studies have demonstrated that at non-toxic concentrations, this compound:
-
Inhibits EC proliferation, inducing a G1 cell cycle arrest.[22]
-
Blocks EC migration, a crucial step for vessel sprouting.[8]
-
Prevents the morphogenic differentiation of ECs into capillary-like structures, as seen in tubule formation assays.[8][23][24]
Shutting Down Pro-Angiogenic Signaling
The primary signaling axis governing angiogenesis is mediated by VEGF and its receptor, VEGFR-2. This compound disrupts this axis at multiple levels:
-
Reduced VEGF Production: As discussed, by inhibiting HIF-1α, this compound reduces the transcription and secretion of VEGF from both cancer and stromal cells.[8][16][20]
-
Impaired VEGFR-2 Signaling: this compound has been shown to inhibit the VEGF-dependent tyrosine phosphorylation (activation) of VEGFR-2 on endothelial cells.[22] This blockade prevents the activation of critical downstream pro-angiogenic pathways, including PI3K/Akt and MAPK/ERK.[8][22]
This dual action—reducing the ligand (VEGF) and blocking its receptor's signaling—results in a powerful and comprehensive anti-angiogenic effect.[8][25]
Caption: this compound's dual mechanism of anti-angiogenic action.
Section 4: A Guide to Preclinical Experimental Evaluation
To rigorously assess the effects of this compound, a multi-assay approach is essential. The following protocols are foundational and designed to be self-validating systems.
Quantitative Data Summary
The efficacy of this compound can vary by cell type and context. The following tables summarize representative data from the literature.
Table 1: this compound IC50 Values for Proliferation in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Source |
| HT-29 | Colon Adenocarcinoma | 69.1 - 65.4 | [1] |
| SW620 | Colorectal Cancer | 119.5 | [1] |
| Colo205 | Colorectal Cancer | 86.38 | [1] |
| U266 | Multiple Myeloma | 75 (at 72h) | [1] |
Table 2: Potentiation of Anti-Angiogenic Effects with Chemotherapy (In Vitro)
| Cell Line | Treatment | Concentration | % Inhibition of Angiogenesis | Source |
| HMEC-1 | 5-FU | 50 µM | 19% | [23] |
| HMEC-1 | 5-FU + this compound | 50 µM + 10 µM | 48% | [23] |
| HMEC-1 | Paclitaxel | 1 nM | 25% | [26] |
| HMEC-1 | Paclitaxel + this compound | 1 nM + 10 µM | 55% | [26] |
In Vitro Protocol: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures.
-
Causality: The assay mimics the final, crucial step of angiogenesis. This compound's inhibition of VEGFR-2 signaling is expected to disrupt the cytoskeletal rearrangements and cell-cell adhesions necessary for tube formation.
-
Methodology:
-
Plate Coating: Thaw Matrigel™ Basement Membrane Matrix on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a chilled 96-well plate.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells. Resuspend cells in low-serum media (e.g., EBM-2 with 0.5% FBS) to minimize baseline stimulation.
-
Treatment: Prepare a cell suspension containing 1.0-2.0 x 10^5 cells/mL. Add this compound at various concentrations (e.g., 10-50 µM) and/or a positive control (e.g., Suramin) and a vehicle control (e.g., PBS).
-
Seeding: Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate at 37°C, 5% CO2 for 4-18 hours.
-
Analysis: Image the wells using a light microscope. Quantify the network formation by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ with an angiogenesis analyzer plugin. A significant reduction in these parameters in this compound-treated wells indicates an anti-angiogenic effect.[27][28]
-
In Vitro Protocol: 3D Spheroid Culture for Hypoxia Studies
This model better recapitulates the 3D architecture and hypoxic core of an avascular tumor nodule.
-
Causality: This assay directly tests this compound's ability to interfere with a tumor's adaptation to hypoxia. The expected outcome is reduced expression of HIF-1α and its target genes in the spheroid core.[29]
-
Methodology:
-
Spheroid Formation: Seed cancer cells (e.g., HCT116 colorectal cancer cells) into an ultra-low attachment 96-well plate (500-2000 cells/well). Centrifuge briefly (e.g., 150 x g for 10 min) to facilitate aggregation.
-
Culture: Culture for 3-4 days until well-formed, single spheroids are present in each well.
-
Treatment: Add this compound (e.g., 50 µM) or vehicle control to the culture medium. Culture for an additional 48-72 hours.
-
Analysis of Hypoxia:
-
Immunofluorescence: Harvest, fix, paraffin-embed, and section the spheroids. Perform immunofluorescent staining for HIF-1α and CAIX. A reduction in the fluorescent signal in the core of treated spheroids is the expected result.[30]
-
Western Blot/qPCR: Harvest spheroids, lyse, and perform Western blotting or qPCR to quantify protein and mRNA levels of HIF-1α and VEGF.[11]
-
-
Viability Analysis: Spheroid growth can be monitored daily by measuring diameters. At the end of the experiment, cell viability within the spheroid can be assessed using reagents like CellTiter-Glo® 3D.[29]
-
In Vivo Protocol: Orthotopic Xenograft Tumor Model
This model evaluates the therapeutic efficacy of this compound in a more physiologically relevant context.
-
Causality: This workflow tests the hypothesis that this compound's combined effects on the TME and angiogenesis will translate to reduced tumor growth and metastasis in a living organism.
-
Methodology:
-
Cell Implantation: Anesthetize immunodeficient mice (e.g., NOD/SCID or nude mice). Surgically expose the target organ (e.g., mammary fat pad for breast cancer). Inject cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the tissue. Suture the incision.[26]
-
Tumor Growth & Randomization: Monitor mice for tumor development. Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (e.g., Vehicle Control, this compound).
-
Treatment Administration: Administer this compound via a clinically relevant route, such as in drinking water or via oral gavage (e.g., 5-10 mg/kg/day), to mimic systemic exposure.[1]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.
-
Endpoint Analysis: At the study endpoint (e.g., tumor volume >1500 mm³ or signs of morbidity), euthanize the mice and harvest the tumors.
-
Ex Vivo Analysis:
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), vessel density (CD31 or CD34), and immune cell infiltration (CD8, F4/80). A decrease in Ki67 and CD31 and an increase in CD8 are expected outcomes.[14][16]
-
Molecular Analysis: Homogenize a portion of the tumor for Western blot or qPCR analysis of key pathway proteins (VEGF, HIF-1α).
-
-
Caption: Experimental workflow for an in vivo orthotopic tumor model.
Section 5: Translational Outlook and Future Directions
The preclinical evidence for this compound's anti-cancer activity is robust and compelling. This has spurred significant clinical interest, with numerous trials investigating its role, particularly in the perioperative setting to prevent surgical stress-induced metastasis.[31][32] A phase II randomized trial in breast cancer showed that one week of preoperative this compound reduced biomarkers associated with metastatic potential and enhanced immune cell infiltration in the primary tumor.[32]
The future of this compound in oncology likely lies in combination therapies. Its ability to normalize the TME makes it an ideal partner for:
-
Chemotherapy: this compound can potentiate the anti-angiogenic and anti-tumor effects of agents like 5-FU and paclitaxel.[23][24]
-
Immunotherapy: By reducing MDSCs and enhancing T-cell infiltration, this compound may sensitize "cold" tumors to immune checkpoint inhibitors.[16][18]
-
Anti-Angiogenic Therapy: It may provide a complementary mechanism to therapies that solely target the VEGF axis.
Conclusion
This compound represents a paradigm of drug repurposing. Its interception of the β-adrenergic signaling cascade initiates a cascade of anti-tumor effects, fundamentally altering the tumor microenvironment from supportive to hostile. It mitigates hypoxia, reverses immunosuppression, and potently inhibits angiogenesis. The experimental frameworks provided in this guide offer a robust starting point for researchers to further explore and validate the mechanisms of this promising anti-cancer agent. As we continue to unravel the complex interplay between the nervous system and cancer, this compound stands out as a clinically accessible tool with the potential to be integrated into existing treatment paradigms to improve patient outcomes.
References
- CancerChoices. This compound and Other Beta Blockers. [Link]
- Pasquier, E., et al. (2011). This compound potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment. Oncotarget, 2(10), 797–809. [Link]
- Pantziarka, P., et al. (2016). Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent. ecancermedicalscience, 10, 680. [Link]
- Chim, H., et al. (2012). This compound induces regression of hemangioma cells through HIF-1α-mediated inhibition of VEGF-A. Annals of Surgery, 256(1), 146–156. [Link]
- Cole, S. W., & Sood, A. K. (2012). Molecular pathways: beta-adrenergic signaling in cancer. Clinical Cancer Research, 18(5), 1201–1206. [Link]
- ResearchGate. Proposed anti-cancer mechanism of action of this compound. [Link]
- Eng, J. W.-L., et al. (2021). Neurobiology of Cancer: The Role of β-Adrenergic Receptor Signaling in Various Tumor Environments. International Journal of Molecular Sciences, 22(11), 5823. [Link]
- National Cancer Institute. Clinical Trials Using this compound Hydrochloride. [Link]
- American Association for Cancer Research. Molecular Pathways: Beta-Adrenergic Signaling in Cancer. [Link]
- ResearchGate. Molecular Pathways: Beta-Adrenergic Signaling in Cancer. [Link]
- OncoDaily. (2023). This compound and Cancer Immunotherapy. [Link]
- PubMed.
- Wrobel, L. J., et al. (2016). This compound induces a favourable shift of anti-tumor immunity in a murine spontaneous model of melanoma. Oncotarget, 7(49), 81459–81471. [Link]
- Al-Haddad, M., et al. (2024). Does this compound have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers. BMC Cancer, 24(1), 743. [Link]
- Al-Samadi, A., et al. (2022). This compound Reduces Epistaxis in Hereditary Hemorrhagic Telangiectasia: A Large Retrospective Study. Journal of Clinical Medicine, 11(19), 5851. [Link]
- ResearchGate.
- Jantova, S., et al. (2020). Impairment of Hypoxia-Induced CA IX by Beta-Blocker this compound-Impact on Progression and Metastatic Potential of Colorectal Cancer Cells. International Journal of Molecular Sciences, 21(22), 8760. [Link]
- Zarei, M., et al. (2013). Effect of this compound on angiogenic factors in human hematopoietic cell lines in vitro. Research in Pharmaceutical Sciences, 8(4), 279–284. [Link]
- SpringerLink. Does this compound have a role in cancer treatment?
- ClinicalTrials.gov. Study of this compound in Newly Diagnosed Breast Cancer Patients Undergoing Neoadjuvant Chemotherapy. [Link]
- Semel Institute for Neuroscience and Human Behavior. Molecular Pathways: Beta-Adrenergic Signaling in Cancer. [Link]
- Jantova, S., et al. (2020). Impairment of Hypoxia-Induced CA IX by Beta-Blocker this compound—Impact on Progression and Metastatic Potential of Colorectal Cancer Cells. International Journal of Molecular Sciences, 21(22), 8760. [Link]
- do Vale, S. F. F., et al. (2022). Beta-Blockers and Cancer: Where Are We? Medicina, 58(11), 1642. [Link]
- Lamy, S., et al. (2010). This compound suppresses angiogenesis in vitro: Inhibition of proliferation, migration, and differentiation of endothelial cells. Vascular Pharmacology, 53(5-6), 200–208. [Link]
- Li, W., et al. (2020). This compound inhibits infantile hemangioma by regulating the miR-424/vascular endothelial growth factor-A (VEGFA) axis. Bioengineered, 11(1), 681–689. [Link]
- G-A-B-R-I-E-L-A, J., et al. (2023). This compound, Promising Chemosensitizer and Candidate for the Combined Therapy through Disruption of Tumor Microenvironment Homeostasis by Decreasing the Level of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 24(13), 11094. [Link]
- Hiller, J. G., et al. (2020). Preoperative β-Blockade with this compound Reduces Biomarkers of Metastasis in Breast Cancer: A Phase II Randomized Trial. Clinical Cancer Research, 26(8), 1803–1811. [Link]
- Oncotarget. This compound induces a favourable shift of anti-tumor immunity in a murine spontaneous model of melanoma. [Link]
- Galli, F., et al. (2021). Trial watch: beta-blockers in cancer therapy. OncoImmunology, 10(1), 1952829. [Link]
- Scite.ai. This compound inhibits the proliferation, migration and tube formation of hemangioma cells through HIF-1α dependent mechanisms. [Link]
- Staton, C. A., et al. (2004). Current methods for assaying angiogenesis in vitro and in vivo.
- Muñoz-García, J., et al. (2023). This compound reduces IFN-γ driven PD-L1 immunosuppression and improves anti-tumour immunity in ovarian cancer. Brain, Behavior, and Immunity, 110, 1–12. [Link]
- ResearchGate.
- Therkildsen, M. M., et al. (2021). This compound reduces sarcoma growth and enhances the response to anti-CTLA4 therapy by modulating the tumor microenvironment. bioRxiv. [Link]
- Bishop, E., et al. (2015). Techniques and assays for the study of angiogenesis. Cold Spring Harbor Protocols, 2015(11). [Link]
- Jantova, S., et al. (2020). Impairment of Hypoxia-Induced CA IX by Beta-Blocker this compound—Impact on Progression and Metastatic Potential of Colorectal Cancer Cells. International Journal of Molecular Sciences, 21(22), 8760. [Link]
- Staton, C. A., et al. (2007). A critical analysis of current in vitro and in vivo angiogenesis assays. Angiogenesis, 10(3), 185–204. [Link]
- Ji, Y., et al. (2014). This compound inhibits angiogenesis via down-regulating the expression of vascular endothelial growth factor in hemangioma derived stem cells.
- Cureus. Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges. [Link]
- ResearchGate.
- Zhang, L., et al. (2018). This compound inhibits the proliferation, migration and tube formation of hemangioma cells through HIF-1α dependent mechanisms. Experimental and Therapeutic Medicine, 15(5), 4055–4062. [Link]
- Oncotarget.
- ResearchGate.
- ResearchGate. This compound influences adaptation of cells to hypoxic microenvironment... [Link]
Sources
- 1. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does this compound have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces regression of hemangioma cells through HIF-1α-mediated inhibition of VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Impairment of Hypoxia-Induced CA IX by Beta-Blocker this compound-Impact on Progression and Metastatic Potential of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound, Promising Chemosensitizer and Candidate for the Combined Therapy through Disruption of Tumor Microenvironment Homeostasis by Decreasing the Level of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits the proliferation, migration and tube formation of hemangioma cells through HIF-1α dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces a favourable shift of anti-tumor immunity in a murine spontaneous model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. biorxiv.org [biorxiv.org]
- 17. tandfonline.com [tandfonline.com]
- 18. This compound reduces IFN-γ driven PD-L1 immunosuppression and improves anti-tumour immunity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancerchoices.org [cancerchoices.org]
- 20. Effect of this compound on angiogenic factors in human hematopoietic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. richardbeliveau.org [richardbeliveau.org]
- 23. This compound potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound Reduces Epistaxis in Hereditary Hemorrhagic Telangiectasia: A Large Retrospective Study [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Impairment of Hypoxia-Induced CA IX by Beta-Blocker this compound—Impact on Progression and Metastatic Potential of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Does this compound have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 32. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Enantiomer-Specific Activities of Propranolol
Abstract
Propranolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the management of various cardiovascular and neurological disorders.[1][2][3] Despite its widespread clinical use as a racemic mixture of (S)-(-)- and (R)-(+)-enantiomers, it is crucial for researchers, scientists, and drug development professionals to recognize that these stereoisomers possess distinct pharmacological and pharmacokinetic profiles.[4][5] This technical guide provides a comprehensive investigation into the enantiomer-specific activities of this compound, delving into the fundamental principles of chirality and its profound implications in pharmacology. We will explore the differential pharmacodynamics and pharmacokinetics of each enantiomer, present detailed methodologies for their separation and analysis, and discuss the clinical significance of these differences. This guide is intended to equip researchers with the necessary knowledge and practical insights to navigate the complexities of this compound's stereochemistry in their research and development endeavors.
The Critical Role of Chirality in Pharmacology: The Case of this compound
Many pharmaceutical agents, including this compound, are chiral molecules, meaning they exist as non-superimposable mirror images known as enantiomers.[6] While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with the inherently chiral biological systems, such as receptors and enzymes, can differ significantly.[6][7] This stereoselectivity is a fundamental concept in pharmacology, as it can lead to variations in therapeutic efficacy, side-effect profiles, and metabolic pathways between enantiomers.
This compound is administered clinically as a racemic mixture, a 1:1 ratio of its (S)- and (R)-enantiomers.[5][8] However, the therapeutic beta-blocking activity is predominantly attributed to the (S)-(-)-enantiomer, which exhibits a binding affinity for beta-adrenergic receptors that is approximately 100 times greater than that of the (R)-(+)-enantiomer.[4][5] This stark difference in receptor affinity underscores the importance of studying each enantiomer independently to fully comprehend the drug's overall pharmacological profile.
Unraveling the Pharmacodynamic and Pharmacokinetic Disparities
The differential activities of this compound enantiomers extend beyond receptor binding to encompass their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Pharmacodynamics: A Tale of Two Enantiomers
The primary mechanism of action for this compound's therapeutic effects is the competitive, non-selective blockade of β1 and β2-adrenergic receptors.[2][3][8] This action is almost exclusively mediated by the (S)-enantiomer.[1][4][8] In contrast, the (R)-enantiomer possesses minimal beta-blocking activity.[1][4] However, it is not inert and has been shown to contribute to other pharmacological effects, such as the inhibition of thyroxine to triiodothyronine conversion and potential influences on the central nervous system.[1][8] Furthermore, both enantiomers exhibit a local anesthetic effect by blocking voltage-gated sodium channels, a property independent of their beta-blocking capabilities.[2]
A study on healthy volunteers demonstrated that 40 mg of (S)-propranolol produced a similar reduction in the rate pressure product during exercise as 80 mg of the racemic mixture, while 40 mg of (R)-propranolol had no effect.[9] This highlights the dominant role of the (S)-enantiomer in the drug's hemodynamic effects.
Pharmacokinetics: A Stereoselective Journey
The body handles the two enantiomers of this compound differently, leading to stereoselective pharmacokinetics. This is evident in their metabolism, which is a major determinant of their plasma concentrations and duration of action.
This compound is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2.[2][10] The metabolism is stereoselective, with the (R)-(+)-enantiomer generally being metabolized more rapidly than the (S)-(-)-enantiomer, particularly at lower concentrations.[4][11] This can result in higher plasma concentrations of the more active (S)-enantiomer.[12] The main metabolic pathways include ring oxidation, side-chain oxidation, and glucuronidation.[10] Ring hydroxylation to form 4-hydroxythis compound, a pharmacologically active metabolite, is primarily catalyzed by CYP2D6 and shows a preference for the (R)-enantiomer.[10][11]
The following table summarizes the key pharmacodynamic and pharmacokinetic differences between the this compound enantiomers:
| Feature | (S)-(-)-Propranolol | (R)-(+)-Propranolol |
| Beta-Adrenergic Receptor Binding | High affinity (approx. 100x greater than (R)-enantiomer)[4][5] | Low affinity[1][4] |
| Primary Pharmacological Activity | Beta-blockade[1][8] | Minimal beta-blockade, other effects (e.g., inhibition of T4 to T3 conversion)[1][8] |
| Metabolism | Slower metabolism at low concentrations[4][11] | Preferential metabolism at low concentrations[4][11] |
| Plasma Concentration | Generally higher than (R)-enantiomer[12] | Generally lower than (S)-enantiomer[12] |
Methodologies for Enantiomer-Specific Investigation
To accurately assess the distinct properties of this compound enantiomers, robust and reliable analytical methods are essential. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of these stereoisomers.
Chiral HPLC for Enantiomeric Separation
The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs).[7] These phases contain a single enantiomer of a chiral selector that interacts differently with the two enantiomers of the analyte, leading to their separation.
Caption: Workflow for the chiral separation and analysis of this compound enantiomers.
-
Sample Preparation:
-
For plasma or tissue homogenate samples, perform protein precipitation with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection.
-
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-hexane and ethanol, often with a small amount of an amine modifier like diethylamine, is commonly used.[7] A typical starting ratio is 75:25 (v/v) n-hexane:ethanol.[13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at 290 nm or fluorescence detection (excitation at 297 nm, emission at 340 nm) for higher sensitivity.[14] Mass spectrometry can also be coupled for enhanced specificity and sensitivity.[15]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for reproducibility.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times of pure standards. Typically, the (R)-enantiomer has a longer retention time.[7]
-
Quantify the concentration of each enantiomer using a calibration curve prepared with known concentrations of the individual enantiomers.
-
In Vitro Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of each enantiomer for beta-adrenergic receptors. These assays typically involve incubating a source of receptors (e.g., cell membranes expressing the receptor) with a radiolabeled ligand and varying concentrations of the unlabeled enantiomers.
Caption: Workflow for a beta-adrenergic receptor binding assay.
-
Membrane Preparation:
-
Homogenize tissues or cells known to express beta-adrenergic receptors (e.g., heart tissue, cultured cells).
-
Isolate the membrane fraction through differential centrifugation.
-
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled beta-adrenergic antagonist (e.g., [125I]iodocyanopindolol), and a range of concentrations of unlabeled (S)-propranolol or (R)-propranolol.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation.
-
Clinical and Regulatory Implications
The recognition of enantiomer-specific activities has significant implications for clinical practice and drug development. The U.S. Food and Drug Administration (FDA) has issued guidance on the development of stereoisomeric drugs, encouraging the characterization of the pharmacological and toxicological profiles of individual enantiomers.[6][16][17][18]
While this compound continues to be used as a racemate, the understanding of its enantiomers' distinct properties opens avenues for the development of "chiral switch" drugs, where a single, more active enantiomer is marketed.[19] This approach could potentially offer a better therapeutic index by reducing the dose required for efficacy and minimizing side effects associated with the less active or inactive enantiomer.
However, it is also important to consider that the (R)-enantiomer may have its own therapeutic benefits, and in some cases, the racemic mixture may be more advantageous.[16] For instance, in the treatment of infantile hemangioma, both the (R)- and (S)-enantiomers of this compound have been shown to inhibit vasculogenesis, suggesting a role for both in this indication.[20][21]
Conclusion
A thorough understanding of the enantiomer-specific activities of this compound is paramount for researchers and drug developers. The significant differences in the pharmacodynamics and pharmacokinetics of (S)- and (R)-propranolol highlight the importance of stereoselective analysis in preclinical and clinical studies. By employing robust methodologies such as chiral HPLC and receptor binding assays, scientists can gain deeper insights into the complex pharmacology of this widely used drug. This knowledge is not only crucial for optimizing existing therapies but also for paving the way for the development of novel, more targeted therapeutic agents. The continued investigation into the distinct roles of each this compound enantiomer will undoubtedly contribute to advancements in cardiovascular and neurological medicine.
References
- Chiral separation and determination of this compound enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded st
- SEPARATION OF this compound ENANTIOMERS USING CHIRAL HPLC.
- Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]
- Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons. [Link]
- What is the mechanism of action of this compound (beta blocker)?. Dr.Oracle. [Link]
- This compound Pathway, Pharmacokinetics. ClinPGx. [Link]
- FDA issues flexible policy on chiral drugs. ACS Publications - American Chemical Society. [Link]
- Comparative Chiral Separation of (RS)
- Stereoselective hemodynamic effects of (R)-and (S)-propranolol in man. PubMed. [Link]
- Full article: Enantiomeric Separation and Quantitative Determination of this compound in Tablets by Chiral High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]
- [Enantiomeric separation of this compound by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry]. PubMed. [Link]
- Structural and Pharmacological Insights into this compound: An Integrated Crystallographic Perspective. MDPI. [Link]
- Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta. [Link]
- This compound. Wikipedia. [Link]
- This compound. PubChem - NIH. [Link]
- Pharmacokinetic data of this compound enantiomers in a comparative human study with (S)- and (R,S)-propranolol. PubMed. [Link]
- Development of New Stereoisomeric Drugs May 1992. FDA. [Link]
- FDA's policy statement for the development of new stereoisomeric drugs. PubMed. [Link]
- Racemic (R,S)-propranolol versus half-dosed optically pure (S)-propranolol in humans at steady state: Hemodynamic effects, plasma concentrations, and influence on thyroid hormone levels. PubMed. [Link]
- Non–beta blocker enantiomers of this compound and atenolol inhibit vasculogenesis in infantile hemangioma. JCI. [Link]
- Stereoselective vascular effects of the (R)- and (S)
- SAR of Beta Blockers, this compound, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. [Link]
- Chiral Drugs: An Overview. PMC - PubMed Central. [Link]
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]
- Non–beta blocker enantiomers of this compound and atenolol inhibit vasculogenesis in infantile hemangioma. PubMed Central. [Link]
Sources
- 1. Structural and Pharmacological Insights into this compound: An Integrated Crystallographic Perspective [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. SAR of Beta Blockers, this compound, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. droracle.ai [droracle.ai]
- 9. Stereoselective hemodynamic effects of (R)-and (S)-propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Chiral separation and determination of this compound enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Enantiomeric separation of this compound by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 18. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - Non–beta blocker enantiomers of this compound and atenolol inhibit vasculogenesis in infantile hemangioma [jci.org]
- 21. Non–beta blocker enantiomers of this compound and atenolol inhibit vasculogenesis in infantile hemangioma - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Propranolol as a Repurposed Therapeutic for Angiosarcoma
A Technical Guide on a Novel Anti-Angiogenic Strategy
Executive Summary
Angiosarcoma (AS) is a rare and aggressive sarcoma of endothelial origin with a dismal prognosis and limited therapeutic options. The standard of care, primarily cytotoxic chemotherapy, yields modest and often transient responses, underscoring the urgent need for novel treatment paradigms. This guide details the compelling preclinical and clinical evidence for repurposing the non-selective β-adrenergic receptor (β-AR) antagonist, propranolol, as a targeted therapy for angiosarcoma. We dissect the core mechanism of action, which involves disrupting the tumor-promoting signaling cascade driven by catecholamines, leading to reduced proliferation, angiogenesis, and induction of apoptosis. Furthermore, we explore the profound synergistic effects observed when this compound is combined with specific chemotherapeutic agents, particularly microtubule-targeting drugs like vinblastine. This document provides researchers and drug development professionals with a comprehensive overview of the scientific rationale, key experimental data, and validated protocols for evaluating this compound's efficacy in angiosarcoma, paving the way for its integration into future clinical trial designs.
Introduction to Angiosarcoma & The Therapeutic Gap
Angiosarcoma is a malignancy of the endothelial cells that line blood vessels. It accounts for less than 1% of all soft tissue sarcomas and is characterized by aggressive local invasion and a high rate of metastasis. The 5-year survival rate for patients is poor, estimated to be between 30-40%.[1] Current first-line treatments for advanced or metastatic disease typically involve taxanes (paclitaxel) or anthracyclines (doxorubicin), but responses are often short-lived due to the development of drug resistance.[2] This highlights a critical unmet need for more durable and targeted therapeutic strategies that can overcome the inherent chemoresistance of this disease. The repurposing of existing, well-characterized drugs with strong safety profiles presents an efficient and cost-effective strategy to address this gap.
The β-Adrenergic System: A Key Regulator of Tumor Angiogenesis
The sympathetic nervous system, through the release of catecholamine neurotransmitters like norepinephrine (NE) and epinephrine (E), plays a significant role in tumor progression.[3][4][5][6] These stress hormones bind to β-adrenergic receptors expressed on the surface of tumor and stromal cells, activating downstream signaling pathways that promote cell proliferation, migration, and, crucially, angiogenesis—the formation of new blood vessels that tumors need to grow.[7]
Norepinephrine and epinephrine are potent stimulators of vascularization, inducing the release of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and interleukins from tumor cells.[7] Angiosarcomas, being of vascular origin, are particularly sensitive to this signaling axis. Indeed, β-adrenergic receptors (specifically ADRB1 and ADRB2) are overexpressed in angiosarcoma tumors, providing a direct molecular target.[8][9][10] This biological context provides a strong rationale for investigating β-AR antagonists (beta-blockers) as a therapeutic intervention. By blocking this pathway, it is hypothesized that the pro-tumorigenic signaling cascade can be effectively inhibited.
This compound's Core Mechanism of Action in Angiosarcoma
This compound is a non-selective β-AR antagonist that blocks both β1- and β2-AR subtypes. Its anti-cancer effects in angiosarcoma are multifactorial, targeting several key oncogenic processes.
3.1 Inhibition of Pro-Angiogenic Signaling The primary mechanism involves the direct blockade of NE and epinephrine binding to β-ARs on angiosarcoma cells. This inhibition prevents the activation of downstream adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP signaling subsequently downregulates the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[11][12][13][14] HIF-1α is a master transcription factor that controls the expression of numerous genes involved in angiogenesis, most notably VEGF.[11][12] this compound treatment leads to a dose-dependent decrease in both HIF-1α and VEGF production, thereby starving the tumor of its blood supply.[12][15]
3.2 Induction of Apoptosis and Cell Cycle Arrest Beyond its anti-angiogenic effects, this compound directly induces apoptosis (programmed cell death) in cancer cells.[16][17][18] Studies in various cancer cell lines, including liver and ovarian cancer, show that this compound treatment leads to the activation of caspase-dependent signaling pathways.[16][19] This includes the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), hallmark indicators of apoptosis.[17][19] Furthermore, this compound can induce cell cycle arrest, preventing tumor cells from progressing through the division cycle.[16][19]
3.3 Modulation of the Tumor Microenvironment Recent evidence suggests that this compound's effects extend to the tumor microenvironment (TME).[20][21] Chronic β-adrenergic signaling can suppress the activity of cytotoxic CD8+ T-cells, which are crucial for the anti-tumor immune response.[22] By blocking this immunosuppressive signal, this compound may enhance the infiltration and activity of T-cells within the tumor, potentially synergizing with immunotherapies like checkpoint inhibitors.[20][21]
Preclinical Validation
The therapeutic hypothesis has been rigorously tested in both in vitro and in vivo preclinical models.
4.1 In Vitro Studies Studies using angiosarcoma and transformed endothelial cell lines have consistently shown that this compound inhibits cell viability in a dose-dependent manner.[23][24] Non-selective β-blockers like this compound have demonstrated superior efficacy compared to selective β1- or β2-AR antagonists, suggesting that blocking multiple receptor subtypes is key for maximal therapeutic effect.[25]
| Cell Line Model | Assay Type | Key Finding | Reference |
| Transformed Endothelial Cells | Growth Inhibition | This compound synergizes strongly with vinblastine. | [9][26][27] |
| Angiosarcoma Cell Lines | Cell Viability | Non-selective β-blockers are more effective than selective ones. | [25] |
| Hemangioma Endothelial Cells | Tubulogenesis | This compound decreases tube formation via HIF-1α/VEGF axis. | [12] |
| Various Cancer Cell Lines | Apoptosis Assay | This compound induces apoptosis via caspase activation. | [16][17][19] |
4.2 In Vivo Animal Models In xenograft models, where human angiosarcoma cells are implanted into immunodeficient mice, this compound treatment has been shown to significantly slow tumor growth.[24][28][29] These studies provide crucial proof-of-concept that the effects observed in cell culture translate to a reduction in tumor progression in a living organism. Furthermore, analysis of tumor tissue from these models confirms that this compound administration leads to reduced mitogenic signaling and increased apoptotic signaling.[29]
Clinical Evidence & Combination Strategies
The promising preclinical data has been substantiated by a growing body of clinical evidence from case reports and early-phase trials.
5.1 Monotherapy and Combination Therapy While one window-of-opportunity trial (the PropAngio study) did not show persuasive anti-tumor activity for this compound monotherapy in a short timeframe, it did show clinical benefit in 2 out of 14 patients.[30][31] However, the most striking results have emerged from studies combining this compound with chemotherapy.[28] A groundbreaking study combined this compound with metronomic vinblastine-based chemotherapy in seven patients with advanced, inoperable angiosarcoma.[9][27] The combination was well-tolerated and resulted in a remarkable 100% response rate (defined as tumor regression or stabilization), with a median progression-free survival of 11 months.[9][27][28]
Causality Insight: The synergy between this compound and vinblastine appears to be specific. In vitro studies showed that this compound strongly potentiated the effects of vinblastine, but only had additive or slightly antagonistic effects with paclitaxel and doxorubicin.[9][26][27] This suggests a specific mechanistic interaction, possibly related to this compound's ability to alter lysosomal drug sequestration, preventing the tumor cell from "hiding" the chemotherapy agent away from its nuclear target.[2] This finding is critical for rational clinical trial design, prioritizing combinations with microtubule-targeting agents like vinca alkaloids over other classes of chemotherapy.[28]
| Study / Report | No. of Patients | Treatment Regimen | Key Outcomes | Reference |
| Pasquier et al. (Pilot Study) | 7 | This compound + Metronomic Vinblastine/Methotrexate | 100% response rate; Median PFS: 11 months; Median OS: 16 months. | [9][27][28] |
| Banavali et al. (Case Report) | 1 | This compound + Metronomic Chemo (Etoposide/Cyclophosphamide) | Complete and sustained response for 20 months. | [32] |
| Chow et al. (Case Report) | 1 | This compound Monotherapy (1 week) then + Paclitaxel/Radiotherapy | 34% reduction in proliferative index after 1 week of this compound alone. | [33] |
| PropAngio (Phase II) | 14 | This compound Monotherapy (3-6 weeks) | 2/14 patients showed clinical response; monotherapy efficacy not confirmed. | [30][31] |
The success of these combination strategies led to this compound receiving Orphan Drug Designation from the European Medicines Agency (EMA) for the treatment of soft tissue sarcomas, a major step toward its clinical development.[8][20][28]
Key Experimental Protocols for Preclinical Evaluation
Reproducible and well-controlled experiments are the foundation of translational research. Below are step-by-step protocols for key assays used to evaluate the efficacy of this compound.
6.1 Cell Viability Assay (MTS/MTT)
-
Principle: To quantify the metabolic activity of cells as a surrogate for cell viability. Viable cells reduce a tetrazolium salt (MTS or MTT) into a colored formazan product, which can be measured spectrophotometrically.
-
Methodology:
-
Cell Seeding: Seed angiosarcoma cells (e.g., ISO-HAS, SVR) into a 96-well plate at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound, the chemotherapeutic agent of interest (e.g., vinblastine), and their combinations. Remove old media from cells and add 100 µL of media containing the drug treatments.
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with the solvent used for the drugs (e.g., DMSO) at the highest concentration used. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or staurosporine) to establish a minimal viability baseline.
-
Media Blank: Wells containing only cell culture media to measure background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Detection: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well. Incubate for 1-4 hours until color development is sufficient.
-
Quantification: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: After subtracting the background, calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves to determine IC50 values.
-
6.2 Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Methodology:
-
Treatment: Seed cells in a 6-well plate and treat with this compound (at its IC50 concentration) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
6.3 In Vitro Angiogenesis (Endothelial Tube Formation Assay)
-
Principle: To assess the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
-
Methodology:
-
Plate Coating: Thaw Matrigel (or a similar basement membrane extract) on ice. Add 50 µL to each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Treatment: Pre-treat endothelial cells (e.g., HUVECs or angiosarcoma cells) with this compound or vehicle control for 1-2 hours.
-
Seeding: Seed 10,000-20,000 treated cells onto the solidified Matrigel.
-
Incubation: Incubate for 4-18 hours at 37°C. Monitor tube formation periodically under a microscope.
-
Quantification: Capture images of the tube networks. Analyze using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters like total tube length, number of nodes, and number of meshes.
-
Rationale: A reduction in these parameters in this compound-treated cells indicates an anti-angiogenic effect.
-
Future Directions and Challenges
The repurposing of this compound for angiosarcoma is a significant advancement, but further research is required to optimize its clinical application.
-
Larger Clinical Trials: Prospective, randomized controlled trials are needed to definitively establish the efficacy of this compound in combination with chemotherapy and to compare it against the current standard of care.
-
Biomarker Identification: Identifying predictive biomarkers (e.g., β-AR expression levels, specific genomic signatures) could help select patients most likely to respond to this compound-based therapies.
-
Optimizing Combinations: Further preclinical screening is warranted to explore synergy with other agents, including targeted therapies (e.g., VEGF inhibitors) and immunotherapy.[21][30] The potential to enhance the response to checkpoint inhibitors is a particularly exciting avenue.[20]
-
Understanding Resistance: Investigating potential mechanisms of resistance to this compound will be crucial for developing strategies to overcome it and prolong patient response.
Conclusion
The evidence supporting the use of this compound in angiosarcoma represents a paradigm of successful drug repurposing, moving from a strong mechanistic rationale to compelling preclinical and clinical data. As a non-selective β-blocker, this compound disrupts the catecholamine-driven pro-angiogenic signaling that is fundamental to angiosarcoma's pathology. The remarkable synergy observed with vinblastine-based chemotherapy has already provided a new, effective, and inexpensive treatment option for a patient population with urgent needs.[28][32] While challenges remain, the continued investigation of this compound, particularly in rationally designed combination therapies, holds the promise of becoming a cornerstone in the management of this rare and devastating cancer.
References
- Chakroborty, D., Sarkar, C., Basu, B., Dasgupta, P. S., & Basu, S. (2009). Catecholamines Regulate Tumor Angiogenesis. Cancer Research, 69(9), 3727–3730.
- Sarkar, C., Chakroborty, D., Dasgupta, P. S., & Basu, S. (2009). Catecholamines regulate tumor angiogenesis. PubMed, 69(9), 3727-30.
- Medscape. (2017). This compound in Angiosarcoma: First Major Advance in Decades.
- Anticancer Fund. (2024).
- CancerChoices. This compound and Other Beta Blockers.
- Amaya, C. N., et al. (2018). Non-selective beta blockers inhibit angiosarcoma cell viability and increase progression free and overall survival in patients diagnosed with metastatic angiosarcoma. Oncoscience, 5(5-6), 109–119.
- de Graaf, M. A., et al. (2022). Beta-adrenergic receptor blockade in angiosarcoma: Which beta-blocker to choose? Frontiers in Oncology, 12, 968434.
- Banavali, S., Pasquier, E., & Andre, N. (2015). Targeted therapy with this compound and metronomic chemotherapy combination: sustained complete response of a relapsing metastatic angiosarcoma. ecancermedicalscience, 9, 499.
- Pasquier, E., et al. (2016). Effective Management of Advanced Angiosarcoma by the Synergistic Combination of this compound and Vinblastine-based Metronomic Chemotherapy: A Bench to Bedside Study. EBioMedicine, 6, 87-95.
- Chow, W., Amaya, C. N., Rains, S., Chow, M., Dickerson, E. B., & Bryan, B. A. (2015). Growth Attenuation of Cutaneous Angiosarcoma With this compound-Mediated β-Blockade.
- Wang, F., et al. (2018). This compound suppresses the proliferation and induces the apoptosis of liver cancer cells. Molecular Medicine Reports, 17(4), 5213–5221.
- Basak, T. K., & Chakroborty, D. (2011). Role of catecholamine in tumor angiogenesis linked to capacitance relaxation phenomenon. International Research Journal of Pharmacy, 2(12), 33-36.
- Chakroborty, D., et al. (2009). Catecholamines Regulate Tumor Angiogenesis. Cancer Research, 69(9).
- Wang, F., et al. (2018). This compound suppresses the proliferation and induces the apoptosis of liver cancer cells. Molecular Medicine Reports, 17(4), 5213-5221.
- Pasquier, E., et al. (2016). Effective Management of Advanced Angiosarcoma by the Synergistic Combination of this compound and Vinblastine-Based Metronomic Chemotherapy: A Bench to Bedside Study.
- Park, S., et al. (2011). Sympathetic Neurotransmitters and Tumor Angiogenesis—Link between Stress and Cancer Progression. Journal of Oncology, 2011, 539178.
- van der Veldt, A. A. M., et al. (2022). This compound monotherapy in angiosarcoma - A window-of-opportunity study (PropAngio). European Journal of Cancer, 168, 147-155.
- Pasquier, E., et al. (2016). Effective Management of Advanced Angiosarcoma by the Synergistic Combination of this compound and Vinblastine-based Metronomic Chemotherapy: A Bench to Bedside Study. PubMed, 6, 87-95.
- Li, T., et al. (2020). This compound induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer. Journal of Cancer, 11(13), 3762–3771.
- Wang, F., Chen, D., Wang, Y., & Zhao, F. (2018). This compound suppresses the proliferation and induces the apoptosis of liver cancer cells. Molecular Medicine Reports, 17(4).
- Dickerson, E. B., et al. (2019). This compound Sensitizes Vascular Sarcoma Cells to Doxorubicin by Altering Lysosomal Drug Sequestration and Drug Efflux. Frontiers in Oncology, 9, 89.
- Fjæstad, K. Y., et al. (2021). This compound reduces sarcoma growth and enhances the response to anti-CTLA4 therapy by modulating the tumor microenvironment. bioRxiv.
- Peixoto, R. D., et al. (2020). Beta-Blockers and Cancer: Where Are We? Medicina, 56(10), 510.
- The Hospitalist. (2023). Oral this compound Used as Adjunct Therapy in Cutaneous Angiosarcoma.
- Mullamitha, S. A., & Wagstaff, J. (2018). This compound for the treatment of vascular sarcomas. Journal of Experimental Pharmacology, 10, 85–91.
- van der Veldt, A. A. M., et al. (2019). PropAngio study protocol: a neoadjuvant trial on the efficacy of this compound monotherapy in cutaneous angiosarcoma—a proof of principle study. BMJ Open, 9(10), e031029.
- ClinicalTrials.Veeva. (2023). This compound in Angiosarcoma.
- Al-Haded, A. A., et al. (2025). Does this compound have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers. Journal of Cancer Research and Clinical Oncology.
- Wolter, J. K., et al. (2014). Anti-tumor activity of the beta-adrenergic receptor antagonist this compound in neuroblastoma. Oncotarget, 5(5), 1138–1151.
- OncoDaily. (2023). This compound and Cancer Immunotherapy.
- Mullamitha, S. A., & Wagstaff, J. (2018). This compound for the treatment of vascular sarcomas. Taylor & Francis Online, 10, 85-91. [Link]
- Ji, Y., et al. (2015). This compound inhibits the proliferation, migration and tube formation of hemangioma cells through HIF-1α dependent mechanisms. Experimental and Therapeutic Medicine, 9(4), 1331–1337.
- Chim, H., et al. (2012). This compound induces regression of hemangioma cells through HIF-1α-mediated inhibition of VEGF-A. Annals of Surgery, 256(1), 146–156.
- San-Miguel, T., et al. (2024). Characterisation of new in vitro models and identification of potentially active drugs in angiosarcoma. Biomedicine & Pharmacotherapy, 173, 116397.
- ResearchGate.
- Gibadulinova, A., et al. (2020). Impairment of Hypoxia-Induced CA IX by Beta-Blocker this compound—Impact on Progression and Metastatic Potential of Colorectal Cancer Cells. International Journal of Molecular Sciences, 21(22), 8758.
- Cuesta, A. M., et al. (2018). This compound decreases the expression of HIF target genes in hemangioblastoma cells.
- Chen, Y., et al. (2021). Angiosarcoma: a review of diagnosis and current treatment. Journal of Cancer, 12(17), 5246–5256.
- Amaya, C. N., et al. (2018).
- Amaya, C. N., et al. (2018). Non-selective beta blockers inhibit angiosarcoma cell viability and increase progression free- and overall-survival in patients diagnosed with metastatic angiosarcoma.
Sources
- 1. Angiosarcoma: a review of diagnosis and current treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Sensitizes Vascular Sarcoma Cells to Doxorubicin by Altering Lysosomal Drug Sequestration and Drug Efflux [frontiersin.org]
- 3. Catecholamines Regulate Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catecholamines regulate tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interesjournals.org [interesjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sympathetic Neurotransmitters and Tumor Angiogenesis—Link between Stress and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Beta-adrenergic receptor blockade in angiosarcoma: Which beta-blocker to choose? [frontiersin.org]
- 9. Effective Management of Advanced Angiosarcoma by the Synergistic Combination of this compound and Vinblastine-based Metronomic Chemotherapy: A Bench to Bedside Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. This compound inhibits the proliferation, migration and tube formation of hemangioma cells through HIF-1α dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces regression of hemangioma cells through HIF-1α-mediated inhibition of VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impairment of Hypoxia-Induced CA IX by Beta-Blocker this compound—Impact on Progression and Metastatic Potential of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. This compound suppresses the proliferation and induces the apoptosis of liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. williamscancerinstitute.com [williamscancerinstitute.com]
- 22. tandfonline.com [tandfonline.com]
- 23. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 24. researchgate.net [researchgate.net]
- 25. Non-selective beta blockers inhibit angiosarcoma cell viability and increase progression free- and overall-survival in patients diagnosed with metastatic angiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Effective Management of Advanced Angiosarcoma by the Synergistic Combination of this compound and Vinblastine-based Metronomic Chemotherapy: A Bench to Bedside Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound in Angiosarcoma: First Major Advance in Decades [medscape.com]
- 29. oncoscience.us [oncoscience.us]
- 30. anticancerfund.org [anticancerfund.org]
- 31. This compound monotherapy in angiosarcoma - A window-of-opportunity study (PropAngio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Targeted therapy with this compound and metronomic chemotherapy combination: sustained complete response of a relapsing metastatic angiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Growth Attenuation of Cutaneous Angiosarcoma With this compound-Mediated β-Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
The Beta-Blocker and the Biome: A Technical Guide to Propranolol's Influence on Gut Microbiome Composition
Abstract
Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone of cardiovascular therapy for decades. Its systemic effects on heart rate, blood pressure, and anxiety are well-documented. However, emerging evidence reveals a previously underappreciated axis of influence: the gut microbiome. This technical guide provides an in-depth exploration of the complex, bidirectional relationship between this compound and the intestinal microbial ecosystem. We will dissect the primary mechanisms of interaction, from the direct consequences of beta-blockade on bacterial signaling to indirect effects on the gut environment. This document is designed for researchers, clinicians, and drug development professionals, offering a synthesis of current knowledge and providing detailed, field-proven methodologies for investigating these critical drug-microbiome interactions. Our objective is to equip scientists with the foundational knowledge and practical tools necessary to explore this exciting frontier, ultimately paving the way for microbiome-aware therapeutic strategies.
Introduction: The Unexpected Interface of Beta-Blockade and Gut Ecology
The human gastrointestinal tract is home to a dynamic and complex community of microorganisms, collectively known as the gut microbiota. This intricate ecosystem plays a pivotal role in host physiology, influencing everything from immune maturation and nutrient metabolism to the production of neuroactive compounds. It is now increasingly clear that the efficacy and safety of many orally administered drugs are subject to the metabolic activities of this "second genome."
This compound is a highly lipophilic, non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[1] Its primary clinical applications—hypertension, angina, anxiety, and migraine prophylaxis—are predicated on its ability to block the effects of catecholamines like epinephrine and norepinephrine on host tissues.[1] However, the very mechanism that makes this compound effective provides a direct channel of communication to the gut microbiome. The gut is not only exposed to oral this compound but is also richly innervated by the sympathetic nervous system, creating a local environment where catecholamine signaling is a key feature.
Recent research has begun to uncover that this interaction is not trivial. This compound can significantly alter the composition and function of the gut microbiome.[2] Conversely, gut bacteria possess the enzymatic machinery to metabolize this compound, potentially altering its bioavailability and therapeutic window.[3] This guide will navigate the scientific underpinnings of this relationship, providing a robust framework for future research.
Core Mechanisms of this compound-Microbiome Interaction
The influence of this compound on the gut microbiome is not monolithic. It is a multifactorial process involving at least two primary pathways: the direct modulation of bacterial processes through adrenergic signaling and the indirect alteration of the gut environment.
Direct Mechanism: Blocking Bacterial Catecholamine Sensing
A compelling body of evidence indicates that many bacteria, including prominent gut residents and pathogens, have evolved systems to sense host catecholamines. Norepinephrine and epinephrine can act as inter-kingdom signaling molecules, influencing bacterial growth, motility, virulence, and biofilm formation.[4][5] Enteric pathogens such as Escherichia coli O157:H7, for example, exhibit increased growth and virulence in the presence of norepinephrine.[2][4] This signaling is mediated through bacterial adrenergic receptors, such as QseC and QseE.[4][6]
This compound, by its very nature as a non-selective beta-blocker, can interfere with this signaling cascade. By competitively binding to bacterial adrenergic sensors, this compound can disrupt catecholamine-driven behaviors. Research has shown that this compound at sub-inhibitory concentrations can diminish biofilm formation and motility in pathogens like Pseudomonas aeruginosa and Serratia marcescens by downregulating the expression of quorum-sensing genes.[7]
This direct antagonism represents a fundamental mechanism by which this compound can shift the competitive landscape of the gut microbiome, potentially disadvantaging certain catecholamine-responsive pathobionts and favoring the growth of commensal species.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nonselective beta blockade enhances gut microbiome diversity in a rodent model of trauma, hemorrhage, and chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the factors promoting bacterial translocation in cirrhotic rats with ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The gut microbiota and blood pressure in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qiime2.org [qiime2.org]
- 7. bioinformatics.ccr.cancer.gov [bioinformatics.ccr.cancer.gov]
Propranolol for Post-Traumatic Stress Disorder: A Technical Guide to Mechanism, Application, and Future Directions
Abstract
Post-Traumatic Stress Disorder (PTSD) presents a significant therapeutic challenge, rooted in the maladaptive consolidation of fear memories. The noradrenergic system, particularly the action of norepinephrine on β-adrenergic receptors, is critically involved in the emotional arousal that strengthens these traumatic memories. This guide provides an in-depth technical analysis of propranolol, a non-selective β-adrenergic receptor antagonist, as a pharmacological tool to disrupt the reconsolidation of traumatic memories. We will explore the neurobiological rationale, dissect key clinical and preclinical findings, provide detailed experimental protocols for research, and discuss the current challenges and future trajectories for its use in PTSD treatment. This document is intended for researchers, neuroscientists, and drug development professionals dedicated to advancing therapeutics for trauma-related disorders.
Introduction: The Challenge of Fear Memory in PTSD
Post-Traumatic Stress Disorder (PTSD) is characterized by the persistence of intrusive and distressing memories of a traumatic event.[1] A core neurobiological feature of PTSD is the over-consolidation and aberrant persistence of fear memories, which become resistant to extinction.[2][3] Traditional therapeutic approaches, including psychotherapy and approved pharmacotherapies (e.g., SSRIs), often face limitations in efficacy, leaving a substantial portion of patients with residual symptoms.
This has spurred investigation into novel mechanisms that can directly target the molecular processes underpinning the traumatic memory itself. One of the most promising avenues is the concept of memory reconsolidation . When a consolidated long-term memory is retrieved, it enters a temporary, labile state where it is susceptible to modification before being re-stabilized or "reconsolidated".[4][5] This transient window provides a unique opportunity for pharmacological intervention. This compound, a lipophilic beta-blocker capable of crossing the blood-brain barrier, has emerged as a lead candidate for disrupting this reconsolidation process by inhibiting the norepinephrine surge that strengthens the emotional component of the memory.[4][6]
The Noradrenergic System and Fear Memory Reconsolidation
The persistence of traumatic memories in PTSD is linked to heightened noradrenergic activity.[2][5] The neurotransmitter norepinephrine (NE), released from the locus coeruleus during states of high arousal, plays a pivotal role in strengthening the consolidation and reconsolidation of emotional memories, particularly within the amygdala-hippocampal-prefrontal cortex circuit.[5][7][8][9]
Mechanism of Action:
-
Trauma Memory Reactivation: When an individual recalls a traumatic memory, the associated fear and arousal trigger a significant release of norepinephrine in the brain.[5]
-
β-Adrenergic Receptor Activation: NE binds to β-adrenergic receptors (β-ARs) on neurons, primarily in the basolateral amygdala (BLA).[7]
-
Downstream Signaling Cascade: This binding initiates a downstream intracellular signaling cascade, activating adenylyl cyclase, which increases cyclic AMP (cAMP) levels. This cascade is thought to be crucial for the protein synthesis required to re-stabilize the memory.[6][8]
-
This compound's Intervention: this compound, as a competitive, non-selective β-AR antagonist, blocks NE from binding to its receptors.[6][10] By preventing this initial step, it inhibits the downstream signaling necessary for the protein synthesis that underpins memory reconsolidation.[4] The result is not an erasure of the declarative, "what happened," aspect of the memory, but a dampening of its emotional, physiological impact.[6][11]
Evidence from Clinical Research
The efficacy of this compound in PTSD has been investigated in numerous clinical trials, with a primary focus on its administration timed to memory reactivation. While results are not uniformly positive, a significant body of evidence supports its potential.[12][13][14]
A 2025 systematic review and meta-analysis of seven randomized controlled trials (RCTs) found that this compound intervention resulted in a statistically significant improvement in PTSD symptoms.[1][12][15] The analysis, which showed low heterogeneity among studies, concluded that this compound has a moderate effect size on reducing symptom severity.[1][12][15]
Table 1: Summary of Key Clinical Trials on this compound for PTSD
| Study (Year) | Design | Population | Intervention Protocol | Key Outcomes (vs. Placebo) |
| Brunet et al. (2018) [16] | Double-blind, RCT | 60 adults with chronic PTSD | Six weekly sessions of this compound (0.67 mg/kg short-acting + 1.0 mg/kg long-acting) or placebo, administered 90 mins before a brief trauma memory reactivation session. | Significant reduction in CAPS and PCL-S scores post-treatment in the this compound group.[13][16] |
| Mahabir et al. | RCT | Adults with chronic PTSD | Single dose of this compound (1 mg/kg short-acting) or placebo administered prior to script-driven traumatic imagery. | This compound group showed reduced physiological responses (heart rate, blood pressure) during imagery.[13][16] |
| Hoge et al. | RCT | 43 adults with major burn trauma | This compound (240 mg/day tapered) or placebo administered prophylactically post-trauma. | No significant difference in PTSD incidence or symptom severity at follow-up.[13][14][16] |
| Roullet et al. [17] | Double-blind, RCT | 66 adults with PTSD and comorbid depression | Replication of Brunet et al. (2018) protocol. | No significant difference between this compound and placebo on PTSD symptom severity.[17] |
Note: CAPS = Clinician-Administered PTSD Scale; PCL-S = PTSD Checklist-Specific. Data compiled from multiple sources.[13][16][17]
The divergent findings, particularly between the Brunet et al. (2018) and Roullet et al. studies, highlight the critical importance of methodological variables. Factors such as the nature of the reactivation session, patient population, and timing of administration may significantly influence outcomes.
Experimental Protocol: Reconsolidation Blockade in a Clinical Research Setting
Executing a clinical trial to test this compound's effect on memory reconsolidation requires a rigorous, multi-step protocol. The following provides a validated framework based on successful trial designs.[16][17]
Objective: To assess the efficacy of a single session of this compound-facilitated trauma memory reactivation in reducing physiological and self-reported symptoms of PTSD.
Methodology:
-
Participant Screening & Enrollment:
-
Recruit participants meeting DSM-5 criteria for PTSD with a minimum symptom duration (e.g., 6 months).
-
Inclusion Criteria: Stable physical health, specific age range (e.g., 18-65).
-
Exclusion Criteria: Cardiovascular conditions contraindicating this compound (e.g., bradycardia <55 bpm, systolic BP <100 mmHg), current substance dependence, psychotic disorders, ongoing trauma-focused psychotherapy.[16]
-
Obtain written informed consent.
-
-
Baseline Assessment (Visit 1):
-
Administer standardized clinical scales: Clinician-Administered PTSD Scale (CAPS-5), PTSD Checklist (PCL-5).
-
Record baseline physiological measures: heart rate (HR), blood pressure (BP), skin conductance level (SCL).
-
Work with the participant to create a written, first-person "trauma script" detailing their traumatic event. This script will serve as the reactivation cue.
-
-
Treatment Session (Visit 2, approx. 1 week later):
-
Randomization: Double-blind assignment to either the this compound or Placebo group.
-
Drug Administration: Administer oral this compound (e.g., a combination of 40mg short-acting and 60mg long-acting) or a matching placebo.[17]
-
Incubation Period: Wait 60-90 minutes for the drug to reach peak plasma concentration.[11]
-
Memory Reactivation: The participant reads their trauma script aloud for 5-10 minutes to briefly reactivate the memory.[16]
-
Monitoring: Continuously monitor physiological responses (HR, BP, SCL) throughout the session.
-
-
Follow-up Assessment (Visit 3, approx. 1 week post-treatment):
-
Re-administer CAPS-5 and PCL-5.
-
Conduct a second script-driven imagery session (in a drug-free state) while recording physiological responses to assess changes in reactivity.
-
Compare changes in symptom scores and physiological reactivity between the this compound and Placebo groups.
-
Key Considerations and Future Directions
Despite its promise, the translation of this compound into a mainstream PTSD treatment faces several hurdles and unanswered questions that represent key areas for future research.
-
Reconsolidation vs. Extinction: An ongoing debate is whether this compound disrupts reconsolidation or enhances fear extinction.[4][18] While reconsolidation implies a permanent alteration of the original memory trace, extinction involves the formation of a new, competing safety memory.[4] Some evidence suggests this compound may facilitate extinction learning, particularly when administered shortly after trauma when stress levels are high.[3] Future studies must incorporate experimental designs (e.g., reinstatement and spontaneous recovery tests) capable of dissociating these two mechanisms.[19]
-
Boundary Conditions: The efficacy of reconsolidation blockade is not absolute. The strength and age of a memory may influence its susceptibility to disruption.[4] Highly consolidated, remote fear memories may be less labile and more resistant to this compound's effects, potentially explaining some of the mixed clinical results.[2][4]
-
Optimizing Protocols: There is no consensus on the optimal dosage, the use of short-acting versus long-acting formulations, or the number of treatment sessions required.[13] Protocols using multiple weekly sessions appear more effective than single-dose administrations, suggesting a cumulative effect may be necessary for chronic PTSD.[11][17]
-
Prophylactic Use: Administering this compound in the immediate aftermath of a trauma (e.g., in the emergency department) to prevent the initial consolidation of PTSD has been explored, but results have been inconsistent.[14][20] Methodological challenges and the difficulty of predicting who will develop PTSD complicate this line of research.
-
Combination Therapies: The future of this compound may lie in its use as an adjunct to traditional psychotherapy. By pharmacologically dampening the intense physiological arousal that can be a barrier in exposure therapy, this compound could make patients more receptive to the cognitive and behavioral work of therapy, potentially accelerating and deepening its effects.
Conclusion
This compound represents a mechanistically novel approach to PTSD treatment, moving beyond symptom management to directly target the underlying fear memory trace. By blocking β-adrenergic signaling during the critical reconsolidation window, it holds the potential to permanently reduce the emotional valence of traumatic memories. While the clinical evidence is promising yet mixed, it underscores the importance of precise, well-controlled experimental design. Future research must focus on delineating the precise mechanism—reconsolidation versus extinction enhancement—optimizing treatment protocols, and exploring its synergistic potential with psychotherapy. For drug development professionals and neuroscientists, this compound serves as a powerful probe for understanding the fundamental biology of memory and a foundational tool for developing the next generation of trauma-focused therapeutics.
References
- This compound - Wikipedia. (Source: Wikipedia) [Link]
- Otis, J. M., Werner, C. T., & Mueller, D. (2013). Enhanced noradrenergic activity potentiates fear memory consolidation and reconsolidation by differentially recruiting α1- and β-adrenergic receptors. PubMed.
- This compound for PTSD and Alcoholism. (Source: withpower.com) [Link]
- Otis, J. M., Dashew, K. B., & Mueller, D. (2014). Noradrenergic Regulation of Fear and Drug-Associated Memory Reconsolidation. Neuropsychopharmacology.
- Li, H., Zhang, Z., Yang, S., & Zhu, G. (2025). Systematic review and meta-analysis of this compound in the prevention and treatment of post-traumatic stress disorder. Frontiers in Pharmacology. (Source: Frontiers Media S.A.) [Link]
- This compound for Post-Traumatic Stress Disorder: A Review of Clinical Effectiveness. (2020). CADTH.
- Effect of this compound on Preventing Posttraumatic Stress Disorder. (Source: ClinicalTrials.gov) [Link]
- Steczkowska, M., & Kuter, K. (2023). This compound versus Other Selected Drugs in the Treatment of Various Types of Anxiety or Stress, with Particular Reference to Stage Fright and Post-Traumatic Stress Disorder. MDPI. (Source: MDPI) [Link]
- Li, H., Zhang, Z., Yang, S., & Zhu, G. (2025). Systematic review and meta-analysis of this compound in the prevention and treatment of post-traumatic stress disorder. Frontiers in Pharmacology. (Source: Frontiers Media S.A.) [Link]
- Giustino, T. F., Fitzgerald, P. J., & Maren, S. (2016). Revisiting this compound and PTSD: Memory erasure or extinction enhancement?. Neurobiology of Learning and Memory.
- This compound for Post-Traumatic Stress Disorder: A Review of Clinical Effectiveness. (2020). CADTH. (Source: Canadian Agency for Drugs and Technologies in Health) [Link]
- Leal Santos, S., Jimenez, J. C., et al. (2021). This compound decreases fear expression by modulating fear memory traces. Molecular Psychiatry.
- Li, H., Zhang, Z., Yang, S., & Zhu, G. (2025). Systematic review and meta-analysis of this compound in the prevention and treatment of post-traumatic stress disorder. PubMed.
- Mallet, J., Denis, C., et al. (2022). Memory reconsolidation impairment using the β-adrenergic receptor blocker this compound reduces nightmare severity in patients with posttraumatic stress disorder: a preliminary study. Journal of Clinical Sleep Medicine. (Source: American Academy of Sleep Medicine) [Link]
- Study sheds light on how norepinephrine release influences the fear-memory formation. (2020). News-Medical.net. (Source: News-Medical.Net) [Link]
- Debiec, J., Doyere, V., Nader, K., & LeDoux, J. E. (2011). Noradrenergic Enhancement of Reconsolidation in the Amygdala Impairs Extinction of Conditioned Fear in Rats – a Possible Mechanism for the Persistence of Traumatic Memories in PTSD. Neuropsychopharmacology.
- Reactivating fear under this compound reduces long term fear memory.
- Giustino, T. F., & Maren, S. (2018). Noradrenergic Modulation of Fear Conditioning and Extinction. Frontiers in Behavioral Neuroscience. (Source: Frontiers Media S.A.) [Link]
- Leal Santos, S., et al. (2021). Effects of the beta-blocker this compound on cued and contextual fear conditioning in humans. Frontiers in Behavioral Neuroscience.
- This compound does not facilitate extinction learning or erase fear memory.
- Effectiveness of this compound For Treating People With Post-Traumatic Stress Disorder. (Source: ClinicalTrials.gov) [Link]
- Pennington, Z. T. (2022). This compound Inhibits Reactivation of Fear Memory. Biological Psychiatry.
- Muravieva, E. V., & Alberini, C. M. (2010). Limited efficacy of this compound on the reconsolidation of fear memories. Learning & Memory.
- Leal Santos, S., et al. (2021). This compound Administration Modulates Neural Activity in the Hippocampal Hilus During Fear Retrieval. Frontiers in Behavioral Neuroscience. (Source: Frontiers Media S.A.) [Link]
- Revisiting this compound and PTSD: Memory erasure or extinction enhancement?.
- Giustino, T. F., & Maren, S. (2015). Noradrenergic blockade stabilizes prefrontal activity and enables fear extinction under stress. PNAS.
- Lonergan, M. H., Olivera-Figueroa, L. A., Pitman, R. K., & Brunet, A. (2013). This compound's effects on the consolidation and reconsolidation of long-term emotional memory in healthy participants: a meta-analysis. Journal of Psychiatry & Neuroscience.
- Characteristics of Included Primary Clinical Studies.
- Memory reconsolidation impairment using the β-adrenergic receptor blocker this compound reduces nightmare severity in patients with post-traumatic stress disorder: a preliminary study.
- Systematic review and meta-analysis of this compound in the prevention and treatment of post-traumatic stress disorder.
- Immediate treatment with this compound decreases posttraumatic stress disorder two months after trauma.
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Revisiting this compound and PTSD: Memory erasure or extinction enhancement? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noradrenergic Enhancement of Reconsolidation in the Amygdala Impairs Extinction of Conditioned Fear in Rats – a Possible Mechanism for the Persistence of Traumatic Memories in PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Noradrenergic Regulation of Fear and Drug-Associated Memory Reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Frontiers | Noradrenergic Modulation of Fear Conditioning and Extinction [frontiersin.org]
- 10. This compound decreases fear expression by modulating fear memory traces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound’s effects on the consolidation and reconsolidation of long-term emotional memory in healthy participants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Systematic review and meta-analysis of this compound in the prevention and treatment of post-traumatic stress disorder [frontiersin.org]
- 13. This compound for Post-Traumatic Stress Disorder: A Review of Clinical Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cda-amc.ca [cda-amc.ca]
- 15. Systematic review and meta-analysis of this compound in the prevention and treatment of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Table 3, Characteristics of Included Primary Clinical Studies - this compound for Post-Traumatic Stress Disorder: A Review of Clinical Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. This compound versus Other Selected Drugs in the Treatment of Various Types of Anxiety or Stress, with Particular Reference to Stage Fright and Post-Traumatic Stress Disorder | MDPI [mdpi.com]
- 18. zachpenn.github.io [zachpenn.github.io]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Propranolol's interaction with the blood-brain barrier
An In-Depth Technical Guide to Propranolol's Interaction with the Blood-Brain Barrier
Abstract
This compound, a non-selective β-adrenergic receptor antagonist, is a widely prescribed medication for cardiovascular and neurological conditions. Its clinical efficacy in treating central nervous system (CNS) disorders such as migraine and anxiety is intrinsically linked to its ability to traverse the blood-brain barrier (BBB).[1] This technical guide provides a comprehensive analysis of the intricate relationship between this compound and the BBB, intended for researchers, scientists, and drug development professionals. We will explore the physicochemical properties of this compound that govern its high permeability, dissect the complex transport mechanisms involved, detail state-of-the-art experimental methodologies for studying these interactions, and discuss the clinical and research implications of its CNS penetration. This document serves as an authoritative resource, integrating fundamental principles with advanced experimental protocols and field-proven insights.
Introduction: The Interface of Pharmacology and Neurobiology
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2] This neuroprotective barrier is formed by brain capillary endothelial cells connected by complex tight junctions, along with a supportive network of pericytes and astrocytes. For a systemically administered drug to exert an effect within the CNS, it must successfully navigate this formidable barrier.
This compound's well-documented CNS effects, both therapeutic and adverse, make it a quintessential model compound for studying drug-BBB interactions.[1][3] Its ability to readily enter the brain is a direct consequence of its molecular characteristics, which we will explore in detail.[4][5] Understanding the nuances of this interaction is not only crucial for optimizing the use of this compound but also for designing future neurotherapeutics with improved CNS delivery.
Physicochemical Properties of this compound Governing BBB Permeation
The passage of a molecule across the BBB is largely dictated by its intrinsic physicochemical properties. For small molecules like this compound, passive transcellular diffusion is a primary route of entry, a process heavily influenced by lipophilicity, molecular size, and charge.[6][7]
-
Lipophilicity: This is arguably the most critical factor for this compound's BBB penetration.[6] Measured as the logarithm of the octanol/water partition coefficient (LogP), a higher value indicates greater lipid solubility. This compound's high lipophilicity allows it to dissolve in the lipid bilayers of the endothelial cell membranes, facilitating its passage into the brain.[8][9]
-
Ionization State (pKa): this compound is a weak base with a pKa of approximately 9.5.[8] At physiological pH (around 7.4), it exists in both an ionized (protonated) and a non-ionized form. The non-ionized, more lipophilic form is favored for crossing the lipid membranes of the BBB.[7][8] However, the pH gradient across the BBB can influence transport dynamics.[10]
-
Molecular Weight (MW): Generally, molecules with a molecular weight under 400-500 Da have a better chance of passively diffusing across the BBB.[7][11] this compound's MW falls comfortably within this range.
-
Hydrogen Bonding: The potential of a molecule to form hydrogen bonds can impede its ability to cross the BBB by increasing its affinity for the aqueous environment. This compound has a limited number of hydrogen bond donors and acceptors, contributing to its favorable permeability profile.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for BBB Penetration | Reference |
| LogP | 3.0 - 3.48 | High lipophilicity facilitates partitioning into and diffusion across lipid membranes. | [4][8][12] |
| pKa | ~9.53 | As a weak base, the non-ionized fraction at physiological pH can readily cross the BBB. | [8][12] |
| Molecular Weight | 259.34 g/mol | Small size is favorable for passive diffusion. | [12] |
| Brain-to-Plasma Ratio | 15:1 to 33:1 | Demonstrates significant accumulation in the CNS compared to plasma. | [4][13] |
Mechanisms of this compound Transport Across the BBB
While passive diffusion is a major contributor, the transport of this compound into the brain is a multifactorial process involving both passive and carrier-mediated components.
-
Passive Diffusion: Driven by the concentration gradient, the high lipophilicity of this compound allows it to diffuse freely across the endothelial cell membranes of the BBB. This non-saturable process is a key reason for its high brain uptake.[9]
-
Carrier-Mediated Transport (CMT): Evidence suggests the involvement of a low-affinity, high-capacity saturable transport system for lipophilic amines, including this compound.[10] This implies that in addition to passive diffusion, specific transporter proteins may facilitate its entry. Studies have pointed towards the potential involvement of a novel organic cation transporter, distinct from the well-characterized ones.[14] This transport is also pH-dependent, with acidic conditions inhibiting transport.[10]
-
Efflux Systems (P-glycoprotein): The role of P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports substances out of the brain, in this compound's disposition is complex and somewhat controversial.
-
Some in vitro studies indicate that this compound can be a substrate and an inhibitor of P-gp.[15][16]
-
However, other research, particularly functional transport studies, suggests that the impact of P-gp efflux on this compound's net brain penetration is minimal, likely because the high rate of passive influx overwhelms any P-gp-mediated efflux.[17][18]
-
One study using various cell lines concluded that this compound's bidirectional transport is pH-dependent but not significantly affected by P-gp inhibitors.[18]
-
This suggests that while this compound may interact with P-gp, this interaction does not practically limit its substantial entry into the CNS under normal physiological conditions.
Caption: Mechanisms of this compound transport across the blood-brain barrier.
Experimental Models and Methodologies
Studying the dynamics of this compound at the BBB requires a combination of in vitro and in vivo models. Each approach offers unique advantages and insights into permeability, transport mechanisms, and quantification.
In Vitro Models: Mechanistic Insights
In vitro models are indispensable for dissecting specific transport mechanisms in a controlled environment.[19][20]
-
Cell-Based Transwell Models: These are the most common models, where a monolayer of brain endothelial cells is grown on a semi-permeable membrane, separating a luminal (blood) and abluminal (brain) compartment.[21]
-
Cell Lines: Immortalized human brain endothelial cells (hCMEC/D3) or Madin-Darby Canine Kidney (MDCK) cells transfected with specific transporters (e.g., MDCK-MDR1 for P-gp studies) are frequently used.[18][22]
-
Co-cultures: To better mimic the in vivo environment, endothelial cells can be co-cultured with astrocytes and pericytes, which are known to induce and maintain BBB tightness.[21]
-
Permeability Assessment: The apparent permeability coefficient (Papp) is calculated by measuring the amount of this compound that crosses the monolayer over time. Bidirectional transport studies (apical-to-basolateral vs. basolateral-to-apical) are crucial for identifying the involvement of active efflux pumps like P-gp.[18]
-
Objective: To determine if this compound is a substrate of P-glycoprotein (P-gp).
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
This compound solution (radiolabeled or non-labeled)
-
P-gp inhibitor (e.g., Verapamil or GG918)
-
Scintillation counter or LC-MS/MS system
-
TEER (Trans-Epithelial Electrical Resistance) meter
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 cells onto Transwell inserts at a high density. Culture until a confluent monolayer is formed (typically 3-5 days).
-
Monolayer Integrity Check: Measure the TEER daily. A high, stable TEER value indicates a tight monolayer suitable for transport studies. This step is a critical self-validating control.
-
Transport Experiment Setup:
-
Wash the monolayers gently with pre-warmed transport buffer.
-
Pre-incubate the cells with buffer (with or without the P-gp inhibitor for inhibition studies) for 30 minutes at 37°C.
-
Apical to Basolateral (A→B) Transport: Add the this compound solution (donor) to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber (receiver).
-
Basolateral to Apical (B→A) Transport: Add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber. Replace the volume with fresh, pre-warmed buffer.
-
Quantification: Analyze the concentration of this compound in the samples using an appropriate method (liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-labeled).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).
-
Interpretation: An ER significantly greater than 2 suggests active efflux. If the ER is reduced to ~1 in the presence of a P-gp inhibitor, it confirms the compound is a P-gp substrate.
-
Caption: Workflow for an in vitro bidirectional transport assay.
In Vivo Models: The Gold Standard
In vivo studies in animal models provide the most physiologically relevant data on brain penetration, reflecting the complex interplay of blood flow, plasma protein binding, and metabolic processes.[23]
-
Brain Tissue Homogenate Analysis: This method involves administering this compound to an animal, and at a specific time point, measuring its concentration in both plasma and homogenized brain tissue. The resulting brain/plasma concentration ratio provides a straightforward measure of the extent of BBB penetration.[13][24]
-
In Situ Brain Perfusion: This technique allows for the measurement of brain vascular permeability under controlled conditions, overcoming limitations imposed by cerebral blood flow for highly permeable drugs like this compound.[25]
-
Microdialysis: This advanced technique allows for the continuous sampling of the unbound, pharmacologically active drug concentration in the brain's interstitial fluid in a freely moving animal. It provides invaluable pharmacokinetic data, including the rate and extent of brain penetration over time.[23][24]
-
Imaging Techniques: Non-invasive methods like Positron Emission Tomography (PET) can be used to visualize and quantify the distribution of radiolabeled this compound in the brain in real-time.[26]
Factors Modulating this compound's BBB Penetration
The permeability of the BBB is not static and can be altered by various physiological and pathological conditions.
-
Pathophysiological States: Conditions involving systemic inflammation, such as infection or chronic inflammatory diseases, can compromise the integrity of the BBB.[2][27] Pro-inflammatory cytokines can disrupt tight junction proteins, leading to increased BBB permeability.[28][29] This "leaky" barrier could potentially lead to higher-than-expected brain concentrations of drugs like this compound, possibly exacerbating CNS side effects.
-
Drug-Drug Interactions: Since this compound can inhibit P-gp, its co-administration with other drugs that are P-gp substrates could potentially increase their CNS concentrations.[15] For example, the interaction between carvedilol (another beta-blocker) and digoxin is partly attributed to P-gp inhibition.[15]
Implications for Drug Development and Neuroscience
The study of this compound's journey into the brain carries significant implications for medicine and research.
-
A Reference Standard: Due to its well-characterized high permeability, this compound is often used as a high-permeability reference compound in both in vitro and in vivo BBB studies, helping to validate new experimental models and assays.
-
Informing CNS Drug Design: The physicochemical profile of this compound serves as a useful benchmark for designing new CNS-penetrant drugs. The principles of high lipophilicity, small molecular size, and limited hydrogen bonding capacity are key tenets in neuropharmacology.[6][30]
-
Understanding CNS Side Effects: The high brain-to-plasma ratio of this compound directly correlates with its known CNS side effects, such as fatigue, vivid dreams, and depression.[1][3][31] In contrast, hydrophilic beta-blockers like atenolol, which poorly penetrate the BBB, have a much lower incidence of such effects.[13] This highlights the critical role of BBB penetration in the safety profile of a drug.
Conclusion
is a classic example of how a drug's physicochemical properties dictate its pharmacological reach. Its high lipophilicity enables it to readily cross into the central nervous system, primarily via passive diffusion, a process that may be supplemented by carrier-mediated influx. While it interacts with the P-gp efflux transporter, this does not appear to be a significant barrier to its overall brain accumulation. The extensive knowledge base surrounding this compound's BBB transit provides an invaluable framework for both fundamental neuroscience research and the rational design of the next generation of CNS-targeted therapeutics. A thorough understanding of the experimental models and mechanistic principles outlined in this guide is essential for any professional working at the intersection of drug development and brain function.
References
- Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Brodin, B. (2016). In vitro models of the blood-brain barrier: An overview of commonly used brain endothelial cell culture models and their characterization. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862–896. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4853835/
- Pardridge, W. M., Connor, J. D., & Crawford, I. L. (1975). Permeability changes in the blood-brain barrier: causes and consequences. CRC Critical Reviews in Toxicology, 3(2), 159-199. URL: https://www.tandfonline.com/doi/abs/10.3109/10408447509102553
- Galea, I. (2021). The blood–brain barrier in systemic infection and inflammation. Cellular and Molecular Immunology, 18(11), 2489-2501. URL: https://www.
- Patabendige, A. A., Skinner, R. A., & Abbott, N. J. (2013). Establishment of a simplified in vitro porcine blood–brain barrier model with high transendothelial electrical resistance. Brain research, 1521, 1-15. URL: https://www.sciencedirect.com/science/article/pii/S000689931300748X
- Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Structural and Pharmacological Insights into this compound: An Integrated Crystallographic Perspective. Molecules, 30(1), 10080. URL: https://www.mdpi.com/1420-3049/30/1/10080
- Daneman, R., & Prat, A. (2015). The blood–brain barrier. Cold Spring Harbor perspectives in biology, 7(1), a020412. URL: https://cshperspectives.cshlp.org/content/7/1/a020412.full
- Huber, J. D., VanGilder, R. L., & Houser, K. A. (2006). Chronic inflammatory pain leads to increased blood-brain barrier permeability and tight junction protein alterations. American Journal of Physiology-Heart and Circulatory Physiology, 291(6), H2681-H2687. URL: https://journals.physiology.org/doi/full/10.1152/ajpheart.00545.2006
- Wilhelm, I., & Krizbai, I. A. (2014). In vitro models of the blood-brain barrier for the study of drug delivery to the brain. Molecular pharmaceutics, 11(7), 1949-1963. URL: https://pubs.acs.org/doi/10.1021/mp500042f
- Varatharaj, A., & Galea, I. (2017). The blood-brain barrier in systemic inflammation. Brain, behavior, and immunity, 60, 1-12. URL: https://www.sciencedirect.com/science/article/pii/S088915911630498X
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. URL: https://www.
- Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3-14. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC539316/
- Santaguida, S., Janigro, D., Hossain, M., Oby, E., & Rapp, E. (2006). In vitro and in vivo models of the blood–brain barrier. In The blood-brain barrier and drug delivery to the CNS (pp. 221-237). Humana Press. URL: https://link.springer.com/protocol/10.1385/1-59259-992-8:221
- Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Molecular imaging and biology, 5(6), 376-389. URL: https://link.springer.com/article/10.1016/j.mibio.2003.09.014
- Naik, P., & Cucullo, L. (2012). In vitro blood-brain barrier models: current and prospective technologies. Journal of pharmaceutical sciences, 101(4), 1337-1354. URL: https://jpharmsci.org/article/S0022-3549(15)31122-8/fulltext
- Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in pharmacological sciences, 30(8), 431-440. URL: https://www.cell.com/trends/pharmacological-sciences/fulltext/S0165-6147(09)00128-4
- Dudek, K. A., Dion-Albert, L., Lebel, M., LeClair, K., & Menard, C. (2020). The impact of peripheral inflammation on the permeability of the blood-brain barrier. Journal of neuroscience research, 98(12), 2469-2477. URL: https://onlinelibrary.wiley.com/doi/full/10.1002/jnr.24716
- Banks, W. A. (2009). The penetration of therapeutics across the blood-brain barrier: classic case studies and clinical implications. Clinical Pharmacology & Therapeutics, 85(4), 458-461. URL: https://ascpt.onlinelibrary.wiley.com/doi/full/10.1038/clpt.2008.281
- Taylor, E. M., & Meffin, P. J. (1980). Blood-brain barrier transport and brain sequestration of this compound and lidocaine. Journal of Pharmacology and Experimental Therapeutics, 214(3), 639-644. URL: https://jpet.aspetjournals.org/content/214/3/639
- Li, M. (2024). This compound and its Mechanism of Action. Journal of Molecular and Organic Chemistry, 7(6), 277-278. URL: https://www.hilarispublisher.com/open-access/propranolol-and-its-mechanism-of-action-115457.html
- Spahn-Langguth, H., & Langguth, P. (2001). Characterization of beta-adrenoceptor antagonists as substrates and inhibitors of the drug transporter P-glycoprotein. Fundamental & clinical pharmacology, 15(3), 159-167. URL: https://onlinelibrary.wiley.com/doi/abs/10.1046/j.1472-8206.2001.00025.x
- Al-Majdoub, Z. M., Al-Ani, I., & Al-Ghananeem, A. M. (2015). The effect of P-glycoprotein on this compound absorption using in situ rats single-pass intestinal perfusion. Drug research, 65(04), 183-187. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1377002
- Wikipedia contributors. (2024, January 5). This compound. In Wikipedia, The Free Encyclopedia. Retrieved 04:45, January 10, 2026. URL: https://en.wikipedia.org/wiki/Propranolol
- Tega, Y., Akanuma, S. I., Kubo, Y., & Hosoya, K. I. (2013). Small molecular drug transfer across the blood-brain barrier via carrier-mediated transport systems. Journal of pharmaceutical sciences, 102(10), 3369-3380. URL: https://jpharmsci.org/article/S0022-3549(15)31750-X/fulltext
- Johnson, B. M., & Charman, W. N. (2002). Rapid induction of P-glycoprotein expression by high permeability compounds in colonic cells in vitro: a possible source of transporter mediated drug interactions?. Pharmaceutical research, 19(11), 1637-1644. URL: https://link.springer.com/article/10.1023/A:1020739918237
- Smith, Q. R. (2003). Carrier-mediated transport to enhance drug delivery to brain. Journal of Pharmacy and Pharmacology, 55(8), 1047-1054. URL: https://academic.oup.com/jpp/article-abstract/55/8/1047/6135898
- Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Structural and Pharmacological Insights into this compound: An Integrated Crystallographic Perspective. ResearchGate. URL: https://www.researchgate.
- Ohtsuki, S., & Terasaki, T. (2007). Contribution of carrier-mediated transport systems to the blood-brain barrier as a supporting and protecting interface for the brain; importance for CNS drug discovery and development. Pharmaceutical research, 24(9), 1745-1758. URL: https://link.springer.com/article/10.1007/s11095-007-9333-5
- Deguchi, Y., & Morimoto, K. (2004). Carrier-Mediated Transport of H1-Antagonist at the Blood-Brain Barrier: A Common Transport System of H1-Antagonists and Lipophilic Basic Drugs. Pharmaceutical Research, 21(4), 575-583. URL: https://www.semanticscholar.org/paper/Contribution-of-Carrier-Mediated-Transport-Systems-Ohtsuki-Terasaki/3f9b2f676b7e5e1867c295b9c0f9a8f3d0f7a0c1
- Drugs.com. (2025). This compound Side Effects: Common, Severe, Long Term. URL: https://www.drugs.com/sfx/propranolol-side-effects.html
- Kubo, Y., Shimizu, Y., Kusagawa, Y., Akanuma, S. I., & Hosoya, K. I. (2013). This compound transport across the inner blood-retinal barrier: potential involvement of a novel organic cation transporter. Journal of pharmaceutical sciences, 102(9), 3334-3342. URL: https://jpharmsci.org/article/S0022-3549(15)31742-0/fulltext
- Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3494003/
- Yu, H., Li, S., & Elmquist, W. F. (2016). pH dependent but not P-gp dependent bidirectional transport study of S-propranolol: the importance of passive diffusion. The AAPS journal, 18(5), 1162-1170. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4970997/
- van der Ven, L. T., van der Hart, M. C., & van der Velde, N. (2001). CNS-related (side-)effects of beta-blockers with special reference to mechanisms of action. Progress in neuro-psychopharmacology & biological psychiatry, 25(3), 513-532. URL: https://pubmed.ncbi.nlm.nih.gov/11294498/
- MedSimplied. (2021, November 28). This compound Pharmacology: Mechanism of Action , Clinical Uses , Adverse Effects. YouTube. URL: https://www.youtube.
- Yang, J. J., & Lee, V. H. (2000). Role of P-glycoprotein in restricting this compound transport in cultured rabbit conjunctival epithelial cell layers. Investigative ophthalmology & visual science, 41(10), 3035-3042. URL: https://iovs.arvojournals.org/article.aspx?articleid=2123282
- de Lange, E. C. (2004). How to measure drug transport across the blood-brain barrier. European journal of pharmaceutical sciences, 23(2), 89-100. URL: https://www.sciencedirect.com/science/article/pii/S092809870400199X
- Saraiva, C., Praça, C., Ferreira, R., Santos, T., Ferreira, L., & Bernardino, L. (2016). Nanoparticle-mediated brain drug delivery: Overcoming blood-brain barrier to treat neurodegenerative diseases. Journal of Controlled Release, 235, 34-47. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7103188/
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4946, this compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Propranolol
- Smith, Q. R. (2017). The steady state model for this compound computes the values for free... ResearchGate. URL: https://www.researchgate.net/figure/The-steady-state-model-for-propranolol-computes-the-values-for-free-unbound-brain_fig1_319623259
- Del Canto, F., Ghandour, S., Machelart, A., Dehaini, H., Beury, D., ... & Feron, O. (2019). Central Effects of Beta-Blockers May Be Due to Nitric Oxide and Hydrogen Peroxide Release Independently of Their Ability to Cross the Blood-Brain Barrier. International journal of molecular sciences, 20(3), 599. URL: https://www.mdpi.com/1422-0067/20/3/599
- Van de Plas, R., Yang, J., & Caprioli, R. M. (2021). Absolute quantitation of this compound from 200‐μm regions of mouse brain and liver thin tissues using laser ablation‐dropletProbe‐mass spectrometry. Rapid Communications in Mass Spectrometry, 35(5), e8999. URL: https://www.ornl.gov/publication/absolute-quantitation-propranolol-200-um-regions-mouse-brain-and-liver-thin-tissues
- Del Canto, F., Ghandour, S., Machelart, A., Dehaini, H., Beury, D., ... & Feron, O. (2019). Central Effects of Beta-Blockers May Be Due to Nitric Oxide and Hydrogen Peroxide Release Independently of Their Ability to Cross the Blood-Brain Barrier. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30704126/
- Taylor, E. A., Jefferson, D., Carroll, J. D., & Turner, P. (1981). Beta-adrenoceptor blockers and the blood-brian barrier. British journal of clinical pharmacology, 12(4), 549–553. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1401889/
- Ho, J. S., Chien, Y., Hsieh, P. H., Kao, Y. W., Chou, Y. C., ... & Chen, C. Y. (2021). Blood–brain barrier permeable β-blockers linked to lower risk of Alzheimer's disease in hypertension. British Journal of Clinical Pharmacology, 87(10), 3921-3931. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8518815/
- Milić, M. D., Avdejev, M. D., & Popović-Nikolić, M. R. (2017). Partition coefficient n-octanol/water of this compound and atenolol at different temperatures: Experimental and theoretical studies. Journal of the Serbian Chemical Society, 82(9), 989-1000. URL: https://www.researchgate.net/publication/319207883_Partition_coefficient_n-octanolwater_of_propranolol_and_atenolol_at_different_temperatures_Experimental_and_theoretical_studies
- Shah, S. O., Tchantchou, F., & Varma, R. (2018). In vivo effect of this compound dose and timing on cerebral perfusion after traumatic brain injury. Journal of neurotrauma, 35(10), 1169-1176. URL: https://pubmed.ncbi.nlm.nih.gov/29388523/
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. The effect of systemic inflammation on human brain barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNS-related (side-)effects of beta-blockers with special reference to mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilicity and Other Parameters Affecting Brain Penetration: Ingenta Connect [ingentaconnect.com]
- 7. Which type of drugs penetrate CNS better? [synapse.patsnap.com]
- 8. Structural and Pharmacological Insights into this compound: An Integrated Crystallographic Perspective | MDPI [mdpi.com]
- 9. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Beta-adrenoceptor blockers and the blood-brian barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound transport across the inner blood-retinal barrier: potential involvement of a novel organic cation transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of beta-adrenoceptor antagonists as substrates and inhibitors of the drug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of P-glycoprotein in restricting this compound transport in cultured rabbit conjunctival epithelial cell layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid induction of P-glycoprotein expression by high permeability compounds in colonic cells in vitro: a possible source of transporter mediated drug interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pH dependent but not P-gp dependent bidirectional transport study of S-propranolol: the importance of passive diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. In vivo effect of this compound dose and timing on cerebral perfusion after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chronic inflammatory pain leads to increased blood-brain barrier permeability and tight junction protein alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 30. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. m.youtube.com [m.youtube.com]
A Technical Guide to Preliminary Studies of Propranolol for Pediatric Migraine Prophylaxis
Executive Summary
Migraine is a debilitating neurological disorder that significantly impacts the quality of life for children and adolescents.[1] While several prophylactic treatments are used off-label, there is a critical need for evidence-based therapeutic options tailored to this vulnerable population.[2][3] Propranolol, a non-selective beta-blocker, has been a mainstay in adult migraine prevention for decades and is frequently prescribed for pediatric patients, yet high-quality evidence supporting its efficacy and defining its optimal use in children remains limited.[4][5][6] This guide provides a comprehensive framework for researchers and drug development professionals to design and conduct robust preliminary studies on this compound for pediatric migraine prophylaxis. It covers the underlying pharmacology, reviews existing clinical data, and offers a detailed, field-proven protocol for a preliminary clinical trial, including ethical considerations, study design, and pharmacokinetic/pharmacodynamic (PK/PD) assessments. The objective is to equip scientists with the necessary tools to generate the high-quality data needed to establish this compound as a safe and effective treatment for pediatric migraine, ultimately addressing a significant unmet medical need.
Introduction: The Unmet Need in Pediatric Migraine
Migraine is one of the most common and disabling neurological conditions in children and adolescents, with a prevalence of approximately 8% to 15%.[7] These recurrent, severe headaches are often accompanied by debilitating symptoms such as nausea, vomiting, photophobia, and phonophobia, leading to significant disruption in school attendance, academic performance, and social activities.[1][7]
The pathophysiology of pediatric migraine is complex and not fully elucidated, but it is believed to involve neurovascular mechanisms, including cortical spreading depression and the activation of the trigeminovascular system.[8][9] Unlike in adults, pediatric migraines can present with shorter durations and bilateral pain, making diagnosis challenging.[7][10]
The development of effective preventive treatments for pediatric migraine has been fraught with challenges. Many medications are prescribed "off-label," and rigorous clinical trials are scarce.[2][3] A significant hurdle in pediatric migraine trials is the high placebo response rate, which has been observed to be between 30% and 61%, often making it difficult to demonstrate a drug's superiority.[4][11] This was notably highlighted in the Childhood and Adolescent Migraine Prevention (CHAMP) trial, where neither amitriptyline nor topiramate performed better than placebo.[12]
This compound, a non-selective beta-adrenergic antagonist, was incidentally found to alleviate migraine symptoms in patients being treated for cardiovascular conditions in the 1960s.[13][14] It has since become a first-line preventive treatment for adults.[5] While frequently used in children, its application is largely based on adult data and smaller, sometimes conflicting, pediatric studies.[4][10] Therefore, there is a pressing need for well-designed, controlled preliminary studies to rigorously evaluate the efficacy, safety, and optimal dosing of this compound in the pediatric population.
Pharmacology and Hypothesized Mechanism of Action
This compound is a competitive, non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[15] While its exact mechanism in migraine prophylaxis is not fully understood, several compelling theories have been proposed based on its pharmacological properties.[16][17]
Key Hypothesized Mechanisms:
-
Modulation of Cerebral Vasculature: this compound may stabilize blood vessels in the brain by blocking β-adrenergic receptors, thereby preventing the excessive vasodilation associated with migraine attacks.[16][18]
-
Central Nervous System Effects: As a lipophilic compound, this compound crosses the blood-brain barrier.[19] It may act centrally by raising the threshold for cortical spreading depression, reducing the excitability of the nervous system, and adjusting pain pathways.[8][18]
-
Neurotransmitter Regulation: Fluctuations in serotonin levels are strongly linked to migraine.[16] this compound is believed to stabilize serotonin levels and may interact with certain serotonin receptors (5-HT1B/1D), which can in turn prevent the release of calcitonin gene-related peptide (CGRP), a key inflammatory substance in migraine attacks.[8][13]
-
Anxiolytic Effects: Stress and anxiety are common migraine triggers.[14] By blocking the effects of stress hormones like adrenaline, this compound can reduce anxiety, which may contribute to a lower frequency of migraines.[13]
The multifaceted action of this compound, targeting both vascular and neuronal pathways, provides a strong rationale for its use in migraine prevention.
Step-by-Step Ethical Protocol:
-
IRB Approval: The study protocol, informed consent forms, child assent forms, and all patient-facing materials must be submitted to and approved by the Institutional Review Board (IRB) or an independent ethics committee at each participating site. [20]2. Informed Permission: Written informed permission must be obtained from at least one parent or legal guardian before any study-related procedures are performed. [21][22]The process must involve a thorough discussion of the study's purpose, procedures, potential risks and benefits, alternatives, and the voluntary nature of participation. [20]3. Child Assent: For children capable of understanding, their affirmative agreement (assent) to participate must be obtained using an age-appropriate assent form and language. [21]The researcher must ensure the child understands they can refuse to participate or withdraw at any time without penalty. [23]4. Data Safety Monitoring Board (DSMB): An independent DSMB will be established to periodically review safety data and ensure the ongoing protection of study participants. [20][22]5. Confidentiality: All patient data will be handled with strict confidentiality in compliance with all applicable regulations.
Study Design and Patient Population
-
Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. This includes a 4-week baseline observation period and a 12-week treatment period.
-
Population: Children and adolescents aged 6-17 years with a diagnosis of migraine (with or without aura) according to the International Classification of Headache Disorders, 3rd edition (ICHD-3) criteria. [24]* Inclusion Criteria:
-
Documented history of migraine for at least 6 months.
-
Experiencing 4 to 14 migraine days per month during the 3 months prior to screening.
-
Willingness and ability to complete an electronic headache diary.
-
Parent/guardian provides informed permission and child provides assent.
-
-
Exclusion Criteria:
-
Diagnosis of chronic migraine (≥15 headache days per month). [25] 2. Contraindications to this compound, such as bronchial asthma, sinus bradycardia, or heart block. [26] 3. Use of other prophylactic migraine medications within 30 days of randomization.
-
Known or suspected medication overuse headache. [27] 5. Significant cardiovascular, respiratory, renal, or hepatic disease.
-
Intervention and Dosing Strategy
Step-by-Step Dosing Protocol:
-
Randomization: Eligible participants will be randomized in a 1:1 ratio to receive either this compound oral solution or a matching placebo.
-
Baseline Period (4 weeks): Participants will complete an electronic headache diary to establish baseline migraine frequency and characteristics. No investigational product will be administered.
-
Titration Period (4 weeks):
-
Weeks 1-2: this compound (or placebo) initiated at a total daily dose of 1 mg/kg/day, administered in two divided doses.
-
Weeks 3-4: If well-tolerated, the dose will be increased to a target of 2 mg/kg/day (not to exceed 120 mg/day), administered in two divided doses. The dose may be adjusted based on tolerability.
-
-
Maintenance Period (8 weeks): Participants will continue on their stable, tolerated dose for the remainder of the 12-week treatment period.
-
Acute Medication: The use of acute migraine treatments (e.g., NSAIDs, triptans) will be permitted and tracked in the electronic diary. To avoid medication overuse headache, participants will be counseled to limit acute medication use to no more than 9 days per month. [27]
Outcome Measures
-
Primary Efficacy Endpoint: Change from baseline in the mean number of migraine days per month during the last 4 weeks of the 12-week treatment period.
-
Secondary Efficacy Endpoints:
-
Proportion of participants with a ≥50% reduction in monthly migraine days.
-
Change from baseline in PedMIDAS score.
-
Change from baseline in mean monthly headache days of any severity.
-
Change from baseline in headache intensity (using a validated pain scale) and duration.
-
-
Safety Endpoints:
Pharmacokinetic/Pharmacodynamic (PK/PD) Sub-Study
A subset of participants will be enrolled in a PK sub-study to understand drug exposure in this population. This compound exhibits significant interindividual variability in plasma concentrations. [29] Step-by-Step PK Sampling Protocol:
-
Participant Selection: A pre-defined number of participants from different age and weight brackets will be invited to participate.
-
Sampling Schedule: Sparse blood samples (e.g., 2-3 samples per participant) will be collected at different time points relative to dosing during the maintenance phase (e.g., pre-dose, and 2 and 4 hours post-dose). This approach minimizes the burden on pediatric participants.
-
Bioanalysis: Plasma samples will be analyzed for concentrations of this compound and its active metabolite, 4-hydroxythis compound, using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. [30]4. Modeling: The collected concentration-time data will be analyzed using a population pharmacokinetic (PopPK) modeling approach. This will help identify key covariates (e.g., age, body weight) that influence drug clearance and distribution. [31]
Sources
- 1. vjneurology.com [vjneurology.com]
- 2. drugtopics.com [drugtopics.com]
- 3. uspainfoundation.org [uspainfoundation.org]
- 4. neurology.org [neurology.org]
- 5. This compound for migraine prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Prophylactic Treatment of Pediatric Migraine: Is There Anything New in the Last Decade? [frontiersin.org]
- 7. files.sdiarticle5.com [files.sdiarticle5.com]
- 8. Beta-Blockers: An Old-School Tool for Migraine Prevention — Migraine Again [migraineagain.com]
- 9. Pediatric Migraines: A Comprehensive Review and Perspectives on Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.aap.org [publications.aap.org]
- 11. Practice guideline update summary: Pharmacologic treatment for pediatric migraine prevention: Report of the Guideline Development, Dissemination, and Implementation Subcommittee of the American Academy of Neurology and the American Headache Society - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. migrainebuddy.com [migrainebuddy.com]
- 14. Beta-Blockers for Migraine: Treatment, Side Effects, More [healthline.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. verywellhealth.com [verywellhealth.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. The impact of this compound on the growth and development of children with proliferative infantile hemangioma during treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. linical.com [linical.com]
- 21. ojs.stanford.edu [ojs.stanford.edu]
- 22. Ethical considerations in conducting pediatric research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. accp.com [accp.com]
- 24. Effect of this compound Prophylaxis on Headache Frequency in Children with Migraine Without Aura: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ihs-headache.org [ihs-headache.org]
- 26. pediatriconcall.com [pediatriconcall.com]
- 27. neurology.org [neurology.org]
- 28. gosh.nhs.uk [gosh.nhs.uk]
- 29. Clinical Pharmacology of this compound in Infants and Children | Auctores [auctoresonline.org]
- 30. This compound pharmacokinetics in infants treated for Infantile Hemangiomas requiring systemic therapy: Modeling and dosing regimen recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Population Pharmacokinetics and Pharmacodynamics of Oral this compound in Pediatric Patients With Infantile Hemangioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Propranolol Hydrochloride Solubility and Solution Preparation for In Vitro Assays
Abstract
Propranolol hydrochloride is a widely utilized non-selective beta-adrenergic receptor antagonist in various research applications, from cardiovascular studies to cancer biology. Accurate and reproducible in vitro experimental outcomes are critically dependent on the correct preparation of this compound solutions. However, its physicochemical properties, particularly its pH-dependent solubility and stability, present challenges that can lead to experimental artifacts if not properly managed. This application note provides a comprehensive guide for researchers, detailing the solubility profile of this compound hydrochloride, offering validated, step-by-step protocols for the preparation of stock and working solutions, and discussing critical considerations for stability, storage, and troubleshooting. The aim is to equip scientists with the necessary expertise to ensure the integrity and reliability of their in vitro assays involving this compound.
Introduction: The Importance of Proper Solubilization
This compound is a competitive antagonist of both β1- and β2-adrenergic receptors.[1] Its hydrochloride salt is the common form used in research and clinical settings. While often described as "soluble in water," this statement oversimplifies a more complex, pH-sensitive reality. In aqueous environments, this compound hydrochloride exists in equilibrium between its highly soluble protonated form and its less soluble free base form. This equilibrium is dictated by the pH of the solution relative to the compound's pKa. Failure to account for this can result in drug precipitation, inaccurate dosing, and consequently, non-reproducible data. This guide explains the causality behind these behaviors and provides robust methodologies to mitigate these risks.
Physicochemical Properties
A foundational understanding of this compound hydrochloride's properties is essential for its effective use. These characteristics govern its behavior in different solvents and buffer systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₁NO₂ · HCl | [2] |
| Molecular Weight | 295.80 g/mol | [3][4] |
| Appearance | White or almost white crystalline powder | [3][5] |
| Melting Point | 163 - 166 °C | [2][3][5] |
| pKa (of the amine) | ~9.5 | [2][3] |
| LogP (this compound base) | 3.48 | [6] |
Solubility Profile: A Solvent-by-Solvent Analysis
This compound hydrochloride's solubility varies significantly across different solvents. The choice of solvent is critical and depends on the required stock concentration and the compatibility with the downstream in vitro assay system.
| Solvent | Reported Solubility (approx.) | Molar Equivalent (approx.) | Source(s) | Key Considerations |
| Water | 50 mg/mL | 169 mM | [7] | Solubility is highly pH-dependent. Forms a solution with a pH of 5.0-6.0 at 10 mg/mL.[5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | 16.9 mM | [4] | Significantly lower solubility than in pure water due to the neutral pH. Risk of precipitation at higher concentrations. |
| Ethanol | 10 mg/mL | 33.8 mM | [4] | A useful solvent, but potential for cellular toxicity must be controlled in final working dilutions. |
| Dimethyl Sulfoxide (DMSO) | 16 mg/mL | 54.1 mM | [4] | Preferred for high-concentration stocks. Final concentration in assays must be kept low (<0.5%) to avoid toxicity. |
| Methanol | Freely Soluble | Not specified | [5] | High solubility but less commonly used for cell-based assays due to higher volatility and toxicity than DMSO. |
| Insoluble In | Practically Insoluble | N/A | [2][3][5] | Ether, Benzene, Ethyl Acetate |
Causality Insight: this compound is a weak base. The hydrochloride salt is readily formed by reacting the basic secondary amine with hydrochloric acid. In solution, this salt dissociates. At a pH well below the pKa of ~9.5, the amine group remains protonated (-NH₂⁺-), rendering the molecule highly polar and water-soluble. As the pH of the solution approaches and surpasses the pKa, the amine is deprotonated (-NH-), yielding the less polar free base, which has significantly lower aqueous solubility and is prone to precipitation.
Protocols for Solution Preparation
Adherence to a systematic protocol is crucial for preparing accurate and stable solutions. The following sections detail the preparation of both high-concentration stock solutions and their subsequent dilution to working concentrations for assays.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound HCl stock solutions.
Protocol 4.1: High-Concentration Stock Solution in DMSO (Recommended)
This protocol is ideal for creating a stable, high-concentration stock (e.g., 10-50 mM) suitable for long-term storage and subsequent dilution into various aqueous buffers.
Materials:
-
This compound hydrochloride powder (MW: 295.8 g/mol )
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter (optional, but recommended for cell culture)
Procedure:
-
Calculation: Determine the mass of this compound HCl needed for your desired stock concentration and volume.
-
Formula: Mass (mg) = [Desired Molarity (mM)] × [Volume (mL)] × [Molecular Weight (295.8 g/mol )] / 1000
-
Example for 1 mL of a 10 mM stock: Mass = 10 mM × 1 mL × 295.8 / 1000 = 2.958 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound HCl powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex thoroughly for 1-2 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[8][9]
-
Sterilization (Optional): For applications in cell culture, it is best practice to sterilize the stock solution.[10] Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new sterile vial. This removes potential microbial contaminants and particulates.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.[3] A properly stored DMSO stock is stable for at least 6 months to a year.
Protocol 4.2: Aqueous Stock Solution
This method is suitable for direct use in biochemical assays where organic solvents are undesirable. The maximum achievable concentration will be lower than with DMSO.
Materials:
-
This compound hydrochloride powder
-
Nuclease-free, sterile water or a slightly acidic buffer (e.g., 10 mM HCl)
-
Other materials as listed in Protocol 4.1
Procedure:
-
Calculation: Perform calculations as described in Protocol 4.1. Do not exceed a target concentration of 50 mg/mL (169 mM) in pure water.
-
Weighing: Weigh the powder and place it in a sterile tube.
-
Dissolution: Add the appropriate volume of sterile water. Vortex vigorously. Sonication may be required to fully dissolve the compound.[8][11]
-
Storage: Aqueous solutions are less stable than DMSO stocks. It is recommended to prepare them fresh. If storage is necessary, aliquot and store at -20°C for short-term use (1-2 weeks). For maximum stability in an aqueous solution, the pH should be maintained around 3.[2][3] However, this is often incompatible with biological assays.
Preparation of Working Solutions for Assays
The stock solution must be diluted to the final experimental concentration in the appropriate assay buffer or cell culture medium. This is a critical step where precipitation can occur.
Workflow for Serial Dilution
Caption: Serial dilution from a stock solution to working concentrations.
Key Protocol Consideration for Cell-Based Assays:
-
Controlling Solvent Concentration: The final concentration of DMSO in the cell culture medium should not exceed a level toxic to the specific cell line, typically between 0.1% and 0.5% (v/v).[4]
-
Dilution Strategy: Perform a 2-step dilution. First, create an intermediate dilution of the stock in cell culture medium. Then, add a small volume of this intermediate solution to the wells of your assay plate.
-
Example Calculation:
-
Goal: To treat cells in a 96-well plate (final volume 200 µL/well) with 10 µM this compound.
-
Stock: 10 mM this compound in DMSO.
-
Intermediate Dilution (200 µM): Dilute the 10 mM stock 1:50 in culture medium (e.g., 2 µL stock + 98 µL medium). The DMSO concentration is now 2%.
-
Final Dilution (10 µM): Add 10 µL of the 200 µM intermediate solution to 190 µL of medium already in the well. The final concentration is 10 µM, and the final DMSO concentration is 0.1%, which is well-tolerated by most cell lines.
-
Troubleshooting and Scientific Insights
Problem: A clear stock solution of this compound HCl in DMSO or water precipitates when diluted into neutral pH cell culture medium (e.g., DMEM, RPMI at pH ~7.4).
Cause: This is the most common issue encountered and is a direct consequence of the compound's pKa. The buffer capacity of the culture medium raises the pH of the final solution. At pH 7.4, which is well below the pKa of 9.5, the vast majority of the this compound molecules remain protonated and soluble. However, even a small shift in the equilibrium towards the insoluble free base can cause precipitation if the local concentration is too high during the dilution process.
Sources
- 1. This compound Hydrochloride | 318-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. This compound | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (±)-Propranolol =99 TLC,powder 318-98-9 [sigmaaldrich.com]
- 8. uspnf.com [uspnf.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. uspnf.com [uspnf.com]
Application Notes & Protocols: Propranolol Hydrochloride Dissolution for Cell Culture
Abstract
This document provides a comprehensive guide for the preparation of Propranolol Hydrochloride solutions for use in in vitro cell culture experiments. We delve into the critical physicochemical properties of this compound, discuss solvent selection criteria with a focus on cellular impact, and provide validated, step-by-step protocols for creating stable stock solutions and sterile working solutions. The causality behind each step is explained to empower researchers to make informed decisions and troubleshoot effectively. This guide is intended for researchers, scientists, and drug development professionals investigating the effects of beta-adrenergic blockade in cellular models.
Introduction: this compound in a Cellular Context
This compound is a non-selective beta-adrenergic receptor antagonist, blocking both β1 and β2 adrenergic receptors with high affinity.[1][2] Its primary mechanism of action is the competitive inhibition of catecholamines, such as epinephrine and norepinephrine, at these receptors. This blockade disrupts downstream G-protein-coupled signaling cascades, most notably the Gαs-adenylyl cyclase-cAMP-PKA pathway, which is pivotal in regulating a myriad of cellular processes including proliferation, apoptosis, and metabolism.[3][4][5]
The lipophilic nature of this compound allows it to penetrate the central nervous system, and it also serves as a non-specific serotonin receptor antagonist.[6] Due to its well-characterized effects, this compound is a valuable tool for investigating the role of adrenergic signaling in diverse biological systems, from cardiac myocytes to cancer cell lines.[1][5][7] Accurate and reproducible experimental outcomes are contingent upon the correct preparation of this compound solutions, a process that requires careful consideration of its chemical properties and the biological constraints of the cell culture system.
Mechanism of Action: The Beta-Adrenergic Signaling Cascade
This compound exerts its effects by blocking the canonical beta-adrenergic signaling pathway. Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: Canonical β-Adrenergic Signaling and this compound Blockade.
Physicochemical Properties & Solvent Selection
The choice of solvent is arguably the most critical decision in preparing this compound for cell culture. It is dictated by the drug's solubility, stability, and the solvent's own cytotoxicity profile. This compound is commonly supplied as a hydrochloride (HCl) salt, which significantly enhances its aqueous solubility.
Key Properties of this compound Hydrochloride
| Property | Value | Significance for Protocol Design |
| Molecular Weight | 295.8 g/mol | Essential for calculating molar concentrations.[2] |
| pKa | ~9.5 | The molecule is ionized at physiological pH, aiding solubility in aqueous solutions.[8] |
| Aqueous Solubility | ~50 mg/mL in H₂O; ~5 mg/mL in PBS (pH 7.2) | Highly soluble in water, making aqueous stock solutions feasible.[2][6] |
| Organic Solvent Solubility | ~16 mg/mL in DMSO; ~11 mg/mL in Ethanol | Soluble in common organic solvents used for high-concentration stocks.[2] |
| Solution Stability | Most stable at pH 3. Decomposes in alkaline solutions. Light sensitive. | Aqueous stocks should be pH-adjusted or used fresh. Protect all solutions from light.[6][9] |
Choosing the Right Solvent: A Comparative Analysis
1. Sterile Water or Phosphate-Buffered Saline (PBS): The Biocompatible Choice
-
Rationale: this compound HCl's high water solubility makes this the most direct and often preferred method, as it avoids the complication of organic solvent toxicity.[6] Several studies have successfully dissolved this compound directly in distilled water or culture medium like RPMI-1640 for immediate use.[7][10]
-
Advantages:
-
No solvent-induced cytotoxicity.
-
Eliminates the need for a separate vehicle control (though a "mock treatment" control is still good practice).
-
-
Limitations:
-
Aqueous solutions are most stable at an acidic pH of ~3.[6] At the neutral pH of cell culture media (~7.4), long-term stability may be compromised. It is not recommended to store aqueous solutions for more than one day.[2]
-
May not be suitable for achieving very high stock concentrations required for some experimental designs.
-
2. Dimethyl Sulfoxide (DMSO): The High-Concentration Workhorse
-
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a staple in drug discovery.[11] this compound HCl is readily soluble in DMSO.[2]
-
Advantages:
-
Allows for the preparation of highly concentrated stock solutions (e.g., 10-50 mM), which can be stored for long periods at -20°C or -80°C.
-
Minimizes the volume of stock solution added to cell culture wells, reducing disturbance to the media.
-
-
Limitations:
-
DMSO exhibits dose-dependent cytotoxicity.[12] While many cell lines tolerate final concentrations of 0.1-0.5% DMSO, higher levels can inhibit proliferation, induce differentiation, or cause cell death.[13]
-
Crucially, a vehicle control (media containing the exact same final concentration of DMSO as the treated wells) is mandatory in all experiments.
-
3. Ethanol: An Alternative Organic Solvent
-
Rationale: this compound HCl is also soluble in ethanol.[6]
-
Advantages:
-
Can be used to create concentrated stock solutions.
-
Evaporates quickly if preparing coated plates.
-
-
Limitations:
-
Ethanol is also cytotoxic. The final concentration in the culture medium must be kept very low (typically <0.1%) to avoid adverse effects on cell viability and metabolism.
-
A vehicle control is mandatory.
-
Recommendation: For most applications, preparing a high-concentration stock solution in cell culture-grade DMSO offers the best balance of solubility, stability, and experimental convenience. For experiments highly sensitive to solvents, fresh preparation in sterile water or PBS is the optimal choice.
Validated Protocols for this compound HCl Solution Preparation
The following protocols are designed to ensure sterility, accuracy, and reproducibility. Always work in a laminar flow hood using aseptic techniques.
Workflow Overview: From Powder to Treated Cells
Caption: Standard workflow for preparing this compound solutions.
Protocol 1: High-Concentration Stock Solution in DMSO (100 mM)
This protocol is ideal for creating a long-term, stable stock solution.
Materials:
-
This compound Hydrochloride (MW: 295.8 g/mol )
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation: Determine the mass of this compound HCl needed.
-
For 1 mL of a 100 mM (0.1 M) stock:
-
Mass (g) = 0.1 mol/L * 0.001 L * 295.8 g/mol = 0.02958 g = 29.58 mg
-
-
Weighing: In a sterile environment (laminar flow hood), carefully weigh out 29.58 mg of this compound HCl powder into a sterile tube.
-
Causality Note: Aseptic weighing prevents microbial contamination of the final stock solution.
-
-
Dissolution: Add 1.0 mL of sterile DMSO to the tube.
-
Mixing: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming (to 37°C) can be used if dissolution is slow, but is not typically necessary.
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile, light-protecting (amber) tube or several smaller aliquot tubes.
-
Causality Note: Filtration removes any potential bacterial contamination introduced during handling, which is critical for cell culture applications.
-
-
Aliquoting & Storage: Prepare small-volume aliquots (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. A properly stored DMSO stock is stable for at least 6 months to a year.
-
Causality Note: Freeze-thaw cycles can cause the compound to precipitate out of solution and degrade over time.
-
Protocol 2: Working Solution for Cell Treatment
This protocol describes how to dilute the high-concentration stock for use in an experiment.
Objective: To treat cells in a 96-well plate with a final this compound concentration of 100 µM in a final well volume of 200 µL. The final DMSO concentration must not exceed 0.1%.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
Perform a 1:100 intermediate dilution of the stock solution in sterile complete cell culture medium.
-
Add 2 µL of 100 mM stock to 198 µL of medium. This creates a 1 mM intermediate stock.
-
Causality Note: An intermediate dilution step improves pipetting accuracy and ensures a more homogenous final solution, especially when preparing a range of concentrations for a dose-response curve.
-
-
Final Dilution:
-
To achieve a final concentration of 100 µM (0.1 mM), you need to dilute the 1 mM intermediate stock 1:10.
-
For a final well volume of 200 µL, add 20 µL of the 1 mM intermediate stock to 180 µL of medium in the well.
-
-
Vehicle Control Preparation:
-
The final DMSO concentration in the treated wells is 0.1% (from the 1:1000 final dilution of the 100 mM stock).
-
Prepare a vehicle control by adding the same amount of pure DMSO to the same volume of media.
-
Add 2 µL of pure DMSO to 1998 µL of media (a 1:1000 dilution). Add 200 µL of this "vehicle media" to your control wells.
-
This step is non-negotiable for valid results.
-
Protocol Validation and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate in stock solution after thawing | Concentration exceeds solubility at lower temperature; freeze-thaw cycles. | Warm solution to 37°C and vortex gently. If it persists, remake the stock. Always use fresh aliquots to avoid freeze-thaw. |
| Precipitate in culture media after adding working solution | "Crashing out" of the compound as it hits the aqueous environment. | Ensure the final solvent concentration is low. Add the drug solution to the media dropwise while gently swirling, rather than pipetting into a static volume. |
| No observable effect on cells | Incorrect drug concentration; drug degradation; cell line resistance. | Verify stock concentration and dilution calculations. Prepare fresh solutions.[1] Perform a dose-response experiment over a wider concentration range (e.g., 1 µM to 500 µM) and multiple time points (24, 48, 72h).[1] |
| High cell death in vehicle control wells | DMSO concentration is too high for the specific cell line. | Test the tolerance of your cell line to a range of DMSO concentrations (e.g., 0.05% to 1.0%).[12][13] Keep the final concentration as low as possible, ideally ≤0.1%. |
References
- (R)-(+)-Propranolol hydrochloride (P5544) - Product Information Sheet - Sigma-Aldrich. (n.d.).
- Cardiac β-adrenergic Signaling - QIAGEN GeneGlobe. (n.d.).
- Dimethyl sulfoxide - Wikipedia. (n.d.).
- Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal. (n.d.).
- Novel signaling pathway through the beta-adrenergic receptor. - Semantic Scholar. (n.d.).
- Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PubMed Central. (n.d.).
- Beta 1 Receptors - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- Novel signaling pathway through the beta-adrenergic receptor - ResearchGate. (n.d.).
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.).
- In Vitro Sensitivity of Leukemia Cells to this compound - PMC - NIH. (n.d.).
- DMSO usage in cell culture - LifeTein. (2023, February 1).
- R(+)-PROPRANOLOL HCL CAS#: 5051-22-9 - ChemicalBook. (n.d.).
- Technical Support Center: this compound Treatment Protocols for Different Cell Lines - Benchchem. (n.d.).
- PRODUCT INFORMATION - Cayman Chemical. (n.d.).
- This compound suppresses the proliferation and induces the apoptosis of liver cancer cells. (2018, January 24).
- (±)-Propranolol =99 TLC,powder 318-98-9 - Sigma-Aldrich. (n.d.).
- (±)-Propranolol =99 TLC,powder 318-98-9 - Sigma-Aldrich. (n.d.).
- This compound Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem. (n.d.).
- This compound | C16H21NO2 | CID 4946 - PubChem - NIH. (n.d.).
- (S)-(-)-Propranolol = 98 TLC, powder 4199-10-4 - Sigma-Aldrich. (n.d.).
- Stability of this compound in Extemporaneously Compounded Suspensions - PMC - NIH. (n.d.).
- (R)-(+)-Propranolol hydrochloride - Sigma-Aldrich. (n.d.).
- Stability of this compound hydrochloride suspension compounded from tablets - PubMed. (n.d.).
- Stability of this compound in Extemporaneously Compounded Suspensions - ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. (±)-Propranolol =99 TLC,powder 318-98-9 [sigmaaldrich.com]
- 7. This compound suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In Vitro Sensitivity of Leukemia Cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. lifetein.com [lifetein.com]
In Vivo Administration of Propranolol in Mouse Models of Cancer: Application Notes and Protocols
An Application Guide for Researchers
Introduction: Repurposing a Classic Beta-Blocker for Modern Oncology
Propranolol, a non-selective beta-adrenergic receptor (β-AR) antagonist, has been a cornerstone in cardiovascular medicine for decades.[1] Its well-characterized safety profile and global availability make it an exemplary candidate for drug repurposing in oncology.[1] A growing body of preclinical and clinical evidence reveals that this compound exerts multi-faceted anti-cancer effects, targeting not only the tumor cells themselves but also the complex tumor microenvironment (TME).[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the scientific rationale, experimental design considerations, and detailed protocols for the in vivo administration of this compound in murine cancer models.
The primary mechanism of action involves blocking the effects of catecholamines like norepinephrine and epinephrine, which are key mediators of the physiological stress response.[4][5] These neurotransmitters can activate β-ARs on tumor and stromal cells, promoting proliferation, angiogenesis, inflammation, and immune suppression, thereby fueling tumor growth and metastasis.[4][5] this compound effectively severs this signaling axis, creating a less hospitable environment for the tumor.
Part 1: Scientific Rationale and Mechanism of Action
Understanding the causality behind this compound's anti-neoplastic activity is critical for designing robust experiments. Its effects are not monolithic but rather a constellation of interconnected biological modulations.
1.1. Direct Inhibition of Tumor Cell Proliferation and Survival
Stress neurotransmitters can directly stimulate cancer cell growth. This compound counters this by inhibiting key downstream signaling pathways. In xenograft models of gastric cancer, this compound treatment led to decreased phosphorylation of AKT, MEK, and ERK proteins, which are central nodes in cell survival and proliferation pathways.[6][7] This blockade can induce cell cycle arrest and apoptosis in cancer cells.[6][8]
1.2. Modulation of the Tumor Microenvironment (TME)
This compound's impact on the TME is perhaps its most compelling anti-cancer attribute.
-
Anti-Angiogenesis: It can reduce the density of blood vessels within the tumor, effectively starving it of essential nutrients and oxygen.[9][10][11]
-
Immune Modulation: This is a critical area of investigation. Chronic stress and catecholamine signaling can create an immunosuppressive TME. This compound has been shown to favorably alter the immune infiltrate by:
-
Decreasing the accumulation of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and neutrophils.[9][10][12]
-
Increasing the frequency and activity of cytotoxic CD8+ T lymphocytes, the primary effectors of anti-tumor immunity.[6][9][13] This shift from an immunosuppressive to an immune-active TME suggests a strong rationale for combining this compound with immunotherapies like checkpoint inhibitors.[13]
-
Signaling Pathway Overview
The following diagram illustrates the central role of β-adrenergic signaling in promoting tumorigenesis and the inhibitory action of this compound.
Caption: this compound blocks catecholamine binding to β-ARs, inhibiting downstream pro-tumorigenic signaling.
Part 2: Experimental Design and Mouse Models
A well-designed experiment is paramount for obtaining reproducible and translatable results. The choice of mouse model is the foundational decision.
Overall Experimental Workflow
The following workflow provides a logical progression for a typical in vivo study.
Caption: Standard workflow for in vivo this compound studies in mouse cancer models.
Selecting the Appropriate Mouse Model
| Model Type | Description | Advantages | Disadvantages | Example Applications |
| Syngeneic Models | Tumor cells are derived from the same inbred mouse strain they are implanted into (e.g., B16F10 melanoma in C57BL/6 mice).[1][14] | Fully competent immune system. Essential for studying immunomodulatory effects of this compound.[9][13] | Tumor immunogenicity can vary. Results may not fully translate to human tumors. | Assessing changes in T-cell and MDSC populations.[9][12] Evaluating synergy with immunotherapy.[13] |
| Xenograft Models | Human cancer cells are implanted into immunodeficient mice (e.g., Nude, NOD/SCID).[1] | Allows for the study of this compound's effects on human tumors directly. | Lacks a functional adaptive immune system. Cannot be used to study T-cell mediated anti-tumor immunity. | Investigating direct anti-proliferative and anti-angiogenic effects on human cancer cells.[1][7] |
| GEMMs | Genetically Engineered Mouse Models that spontaneously develop tumors (e.g., MT/Ret melanoma model).[9][10] | Tumors arise in their natural microenvironment with an intact immune system. Models tumor progression more accurately. | Can be time-consuming and expensive. Tumor onset can be variable. | Studying the effect of this compound on spontaneous tumor development and metastasis.[9][10] |
Part 3: Dosing, Formulation, and Administration Protocols
Accuracy in drug preparation and administration is non-negotiable for data integrity.
Dosage Considerations: A Biphasic Response
The selection of an appropriate dose is critical. Preclinical studies have utilized a wide range, from 2 mg/kg to 50 mg/kg.[1] However, it is crucial to recognize that this compound can exhibit a biphasic, U-shaped dose-response curve.[14][15] In a B16F10 melanoma model, low doses (10-20 mg/kg/day) significantly inhibited tumor growth, while higher doses (30-40 mg/kg/day) were progressively less effective.[14]
Expert Recommendation: Always perform a pilot dose-response study (e.g., 5, 10, 20, 40 mg/kg) in your specific model to identify the optimal therapeutic window before launching a large-scale experiment.
Summary of Published In Vivo Dosing Regimens
| Cancer Type | Mouse Model | This compound Dose & Route | Key Findings | Reference |
| Melanoma | C57BL/6 (B16F10) | 10-40 mg/kg/day, i.p. | Biphasic response; 20 mg/kg showed maximal tumor inhibition. | [14] |
| Melanoma | MT/Ret (spontaneous) | 30 ppm in drinking water | Delayed primary tumor growth and metastasis; favorable immune shift. | [9][10] |
| Gastric Cancer | 615 mice (MFC cells) | 10 mg/kg/day, i.p. | Inhibited tumor growth; decreased p-AKT and p-ERK. | [7] |
| Breast Cancer | Nude mice (MDA-MB-231) | 10 mg/kg, i.p. | Increased survival when combined with paclitaxel or 5-FU. | [1] |
| Neuroblastoma | TH-MYCN (transgenic) | 50 mg/kg, i.p. | Increased tumor regression when combined with vincristine. | [1] |
| Sarcoma | C57BL/6 (MCA205) | 0.5 g/L in drinking water | Delayed tumor progression and increased T-cell infiltration. | [13] |
Protocol: Preparation of this compound for Injection
This protocol describes the preparation of a 1 mg/mL stock solution for intraperitoneal (i.p.) injection.
Materials:
-
This compound Hydrochloride powder (e.g., Sigma-Aldrich, P0884)
-
Sterile 0.9% Saline for Injection
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
Procedure:
-
Calculate Required Amount: Determine the total volume of dosing solution needed for your experiment.
-
Weigh this compound: Aseptically weigh 10 mg of this compound hydrochloride powder and transfer it to the sterile 15 mL conical tube.
-
Dissolve: Add 10 mL of sterile 0.9% saline to the tube. Vortex thoroughly until the powder is completely dissolved. This creates a 1 mg/mL stock solution .
-
Sterile Filter: Draw the solution into a sterile syringe, attach the 0.22 µm filter, and expel the solution into a new sterile tube. This step is critical to prevent infection.
-
Storage: Store the stock solution at 4°C, protected from light, for up to one week.
-
Dosing Calculation: For a 10 mg/kg dose in a 20 g mouse:
-
Dose = 10 mg/kg * 0.02 kg = 0.2 mg
-
Volume to inject = 0.2 mg / 1 mg/mL = 0.2 mL (or 200 µL)
-
Protocol: Intraperitoneal (i.p.) Administration
Procedure:
-
Animal Restraint: Properly restrain the mouse, ensuring the abdomen is accessible. Typically, this involves scruffing the mouse and turning it to expose the ventral side.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or cecum.
-
Injection: Use a 27-gauge or smaller needle. Insert the needle at a 15-20 degree angle, bevel up. After piercing the skin, gently advance the needle through the abdominal wall. You should feel a slight "pop" as it enters the peritoneal cavity.
-
Aspirate: Gently pull back on the plunger to ensure no fluid (urine or blood) is drawn. If fluid appears, discard the needle and syringe and re-attempt in a different location.
-
Inject: Slowly and steadily inject the calculated volume of this compound or vehicle control.
-
Withdraw and Monitor: Smoothly withdraw the needle. Place the mouse back in its cage and monitor for any immediate adverse reactions.
Part 4: Monitoring, Endpoint Analysis, and Troubleshooting
4.1. In-Life Monitoring
-
Tumor Growth: Measure tumors 2-3 times per week using digital calipers. Calculate volume using the formula: (Width² x Length) / 2.
-
Animal Welfare: Monitor body weight at each tumor measurement. Observe for signs of distress, such as lethargy, ruffled fur, or significant weight loss (>15-20% of baseline).
-
Pharmacodynamic Validation (Optional but Recommended): To confirm that this compound is biologically active at the administered dose, you can measure heart rate reduction in a satellite group of animals 1-2 hours post-injection using a non-invasive tail-cuff system.
4.2. Endpoint Analysis Upon study completion, tumors and other relevant organs (e.g., lungs, spleen) should be harvested for detailed analysis.
-
Immunophenotyping: Use flow cytometry to quantify immune cell populations (CD8+ T cells, CD4+ T cells, MDSCs, macrophages) within the tumor and spleen.[7][13]
-
Immunohistochemistry (IHC):
-
Western Blot: Quantify protein expression and phosphorylation status in tumor lysates.[6]
-
Metastasis Assessment: Harvest lungs and count surface metastatic nodules under a dissecting microscope.
4.3. Troubleshooting and Considerations
-
Lack of Efficacy:
-
Toxicity:
-
Problem: Mice in the this compound group are losing weight or appear lethargic.
-
Solution: The dose may be too high. Reduce the dose or dosing frequency. Ensure proper i.p. injection technique to avoid organ damage.
-
-
Self-Validating Controls: Your experiment must always include a vehicle control group that receives injections of the same volume of saline on the same schedule as the treated group. For combination studies (e.g., this compound + chemotherapy), you need four groups: (1) Vehicle, (2) this compound alone, (3) Chemo alone, and (4) Combination.
References
- Pantziarka, P., Bouche, G., et al. (2016). Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent. ecancermedicalscience, 10, 680. [Link]
- Galvão, A. M., et al. (2022). Proposed anti-cancer mechanism of action of this compound.
- CancerChoices. This compound and Other Beta Blockers. CancerChoices.org. [Link]
- Böttcher, M., et al. (2016). This compound induces a favourable shift of anti-tumor immunity in a murine spontaneous model of melanoma. Oncotarget, 7(47), 77825–77837. [Link]
- Li, W., et al. (2022). Dissecting the role of cell signaling versus CD8 T cell modulation in this compound antitumor activity. Journal of Molecular Medicine. [Link]
- Ma, T., et al. (2021). Clinical Use of this compound Reduces Biomarkers of Proliferation in Gastric Cancer. Frontiers in Oncology, 11, 753351. [Link]
- Nissen, M. D., et al. (2021). This compound reduces sarcoma growth and enhances the response to anti-CTLA4 therapy by modulating the tumor microenvironment.
- Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206. [Link]
- Barros, L. F. L., et al. (2021). Beta-Blockers and Cancer: Where Are We? Medicina, 57(12), 1320. [Link]
- Böttcher, M., et al. (2016). This compound induces a favourable shift of anti-tumor immunity in a murine spontaneous model of melanoma. Oncotarget, 7(47), 77825-77837. [Link]
- Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-adrenergic signaling in cancer. Clinical Cancer Research, 18(5), 1201-1206. [Link]
- Dal Monte, M., et al. (2016). Biphasic effects of this compound on tumour growth in B16F10 melanoma-bearing mice. British Journal of Pharmacology. [Link]
- Bucsek, M. J., et al. (2017). Beta-adrenergic signaling in tumor immunology and immunotherapy. Journal for ImmunoTherapy of Cancer, 5(1), 57. [Link]
- Dal Monte, M., et al. (2016). Biphasic effects of this compound on tumour growth in B16F10 melanoma-bearing mice. British Journal of Pharmacology, 173(12), 1936-1946. [Link]
- Eng, J. W.-L., et al. (2021). Neurobiology of Cancer: The Role of β-Adrenergic Receptor Signaling in Various Tumor Environments. International Journal of Molecular Sciences, 22(11), 6061. [Link]
- Pantziarka, P., et al. (2018). This compound and breast cancer—a work in progress. ecancermedicalscience, 12, ed82. [Link]
- Mohammadpour, H., et al. (2019). β2 adrenergic receptor–mediated signaling regulates the immunosuppressive potential of myeloid-derived suppressor cells.
- Pereira, F. V., et al. (2020). Evaluation of Depressive and Anxious Behavior with the Use of this compound in Melanoma-Bearing Mice. Brazilian Archives of Biology and Technology, 63. [Link]
- Pasquier, E., et al. (2011). This compound potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment. Oncotarget, 2(10), 797–809. [Link]
- Bomber, P., et al. (1986). This compound hydrochloride enhancement of tumor perfusion and uptake of gallium-67 in a mouse sarcoma. Journal of Nuclear Medicine, 27(2), 243-245. [Link]
Sources
- 1. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerchoices.org [cancerchoices.org]
- 3. This compound and breast cancer—a work in progress - ecancer [ecancer.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Use of this compound Reduces Biomarkers of Proliferation in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound induces a favourable shift of anti-tumor immunity in a murine spontaneous model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces a favourable shift of anti-tumor immunity in a murine spontaneous model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. β2 adrenergic receptor–mediated signaling regulates the immunosuppressive potential of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biphasic effects of this compound on tumour growth in B16F10 melanoma‐bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biphasic effects of this compound on tumour growth in B16F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Techniques for the Enantioselective Separation of R(+) and S(-) Propranolol by High-Performance Liquid Chromatography
< APPLICATION NOTE: CHIRAL-0724
Senior Application Scientist Chiral Technologies Division
Introduction
Propranolol, a non-selective beta-adrenergic blocker, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. It is a chiral compound, existing as two enantiomers: R(+) and S(-) this compound. The pharmacological activity of this compound is predominantly attributed to the S(-) enantiomer, which is approximately 100 times more potent in its beta-blocking activity than the R(+) enantiomer.[1][2] This stereoselectivity in its biological action underscores the critical importance of accurate enantioselective analytical methods in drug development, quality control, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the resolution of chiral compounds.[3] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most widely employed and efficient approach.[4][5] This application note provides a comprehensive guide to the techniques for separating R(+) and S(-) this compound enantiomers by HPLC, detailing various CSPs, mobile phase compositions, and detection methods. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable chiral separation methods.
Principles of Chiral Recognition in HPLC
The fundamental principle of chiral separation by HPLC lies in the differential interaction between the enantiomers and a chiral stationary phase. This interaction leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times and, consequently, separation.[4][5] The primary mechanisms of chiral recognition include:
-
Hydrogen Bonding: Interaction between hydrogen bond donors and acceptors on the analyte and the CSP.
-
π-π Interactions: Attractive, noncovalent interactions between aromatic rings.
-
Dipole-Dipole Interactions: Forces between polar molecules.
-
Steric Interactions: Repulsive forces that arise when atoms are brought too close together, influencing the fit of the analyte into the chiral cavity of the CSP.
-
Inclusion Complexation: Entrapment of the analyte within a cavity of the CSP.[4][6]
The choice of CSP is paramount for achieving successful enantioseparation. The most common types of CSPs used for the separation of this compound and other beta-blockers include polysaccharide-based, protein-based, and macrocyclic antibiotic-based phases.[3][7]
Method Development Workflow
A systematic approach to method development is crucial for achieving optimal separation of this compound enantiomers. The following diagram illustrates a typical workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal.univ-eloued.dz [journal.univ-eloued.dz]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Propranolol in Animal Models of Cardiac Hypertrophy
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a significant predictor of heart failure and mortality.[1] The sympathetic nervous system, through catecholamine release, is a key driver of this maladaptive remodeling.[2] This guide provides a comprehensive overview and detailed protocols for utilizing propranolol, a non-selective β-adrenergic receptor antagonist, in preclinical animal models of cardiac hypertrophy. We will explore the scientific rationale for model selection, step-by-step procedures for inducing hypertrophy, administering this compound, and robust methodologies for evaluating its therapeutic efficacy.
Introduction: The Rationale for Beta-Blockade in Cardiac Hypertrophy
Cardiac hypertrophy arises as an adaptive response to various stimuli, including pressure overload (e.g., hypertension, aortic stenosis) and chronic neurohumoral activation.[1] A central pathway in this process is the persistent stimulation of β-adrenergic receptors on cardiomyocytes by neurotransmitters like norepinephrine.[3] This activation triggers a cascade of intracellular signaling events leading to increased protein synthesis, altered gene expression, and ultimately, an increase in cardiomyocyte size.[3]
This compound is a competitive, non-selective beta-blocker that antagonizes the actions of catecholamines at both β1 and β2-adrenergic receptors.[4][5] By blocking β1 receptors in the heart, this compound directly counteracts the hypertrophic signaling cascade, leading to a decrease in heart rate, myocardial contractility, and cardiac output.[6][7] Its application in animal models allows researchers to investigate the specific contribution of β-adrenergic signaling to hypertrophy and to evaluate the therapeutic potential of beta-blockade in reversing or attenuating this pathological process.[8][9]
Part 1: Establishing a Robust Cardiac Hypertrophy Model
The selection of an appropriate animal model is critical for recapitulating the specific aspects of human cardiac hypertrophy being studied. Rodent models, particularly mice and rats, are widely used due to their genetic tractability, relatively low cost, and well-characterized physiology.[10] Two of the most common and reliable methods for inducing cardiac hypertrophy are pressure overload and pharmacological stimulation.
Protocol 1: Pressure Overload-Induced Hypertrophy via Transverse Aortic Constriction (TAC)
The TAC model is considered a gold standard for inducing pressure overload, mimicking conditions like aortic stenosis and hypertension.[11] The procedure involves surgically narrowing the transverse aorta, which increases the afterload on the left ventricle, forcing it to work harder and subsequently hypertrophy.[11][12]
Causality: The sustained mechanical stress on the ventricular wall is the primary trigger for the hypertrophic response in this model.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the mouse (e.g., with 1-2% isoflurane) and place it in a supine position on a heating pad to maintain body temperature.[13] Ensure adequate analgesia is administered.
-
Surgical Incision: Make a small incision at the suprasternal notch. Carefully dissect the underlying tissue to expose the trachea and the aortic arch.
-
Aortic Isolation: Gently isolate the transverse aorta between the brachiocephalic and left common carotid arteries.[14]
-
Constriction: Pass a 6-0 silk suture underneath the isolated aorta. Place a blunted 25G or 27G needle parallel to the aorta.[11] Tightly tie a double knot around the aorta and the needle.
-
Needle Removal: Swiftly remove the needle to create a defined constriction. The degree of stenosis is determined by the gauge of the needle used.
-
Closure: Close the chest wall and skin with appropriate sutures.
-
Post-Operative Care: Monitor the animal closely for recovery. Provide post-operative analgesia as required by institutional guidelines. Hypertrophy typically develops progressively over 2 to 4 weeks.[15]
Protocol 2: Pharmacological Hypertrophy via Isoproterenol (ISO) Infusion
This model uses the non-selective β-adrenergic agonist isoproterenol to induce a state of chronic sympathetic overstimulation, a key feature of heart failure.[16][17] Continuous delivery via osmotic minipumps provides a consistent and reproducible hypertrophic stimulus.[17]
Causality: Chronic, high-level activation of β-adrenergic receptors directly stimulates hypertrophic signaling pathways within the cardiomyocytes.[3]
Step-by-Step Methodology:
-
Pump Preparation: Under sterile conditions, fill an osmotic minipump (e.g., Alzet model 1004 for mice) with a prepared isoproterenol solution. A common dose to induce robust hypertrophy is 30 mg/kg/day.[17]
-
Animal Preparation: Anesthetize the mouse as described in Protocol 1. Shave a small area of fur on the back, between the scapulae.
-
Pump Implantation: Make a small subcutaneous incision. Using forceps, create a small pocket in the subcutaneous space.
-
Insertion: Insert the prepared osmotic minipump into the pocket, with the flow moderator pointing away from the incision.
-
Closure: Close the incision with wound clips or sutures.
-
Monitoring: House animals individually to prevent interference with the surgical site. The hypertrophic phenotype typically develops over 14 to 21 days.[3][17]
Experimental Workflow Diagram
Caption: Overall experimental workflow from model induction to final analysis.
Part 2: this compound Administration Protocols
The primary goal of this compound administration is to achieve a steady-state plasma concentration sufficient to competitively inhibit cardiac β-adrenergic receptors. The choice of administration route and dosage is critical for the experiment's success.
Protocol 3: this compound Administration
Causality: By blocking β-receptors, this compound is hypothesized to attenuate or reverse the hypertrophic signaling initiated by pressure overload (which involves a secondary neurohumoral activation) or direct isoproterenol stimulation.[8][9]
Step-by-Step Methodology (via Osmotic Minipump):
-
Rationale: Continuous infusion via an osmotic minipump is often preferred as it avoids the stress of daily injections or gavage and ensures consistent drug exposure.[18]
-
Pump Preparation: Prepare this compound hydrochloride in sterile saline. A commonly cited effective dose in mice is 10 mg/kg/day.[18] Calculate the required concentration based on the pump's flow rate and the animal's body weight.
-
Implantation: Follow the surgical procedure for pump implantation as detailed in Protocol 2. This can be done concurrently with the hypertrophy induction surgery (e.g., TAC) or after a hypertrophic phenotype has been established.
| Parameter | Oral Gavage | Osmotic Minipump | Drinking Water |
| Typical Dosage (Rat) | 80 mg/kg/day[8] | Not commonly reported | 200 mg/L[19] |
| Typical Dosage (Mouse) | 30-120 mg/day (human equiv.)[20] | 10 mg/kg/day[18] | Variable, difficult to control |
| Pros | Precise dosing | Stable plasma levels, low stress | Non-invasive |
| Cons | Can induce stress, fluctuating levels | Surgical procedure required | Inaccurate dosing due to variable water intake |
Table 1: Comparison of this compound Administration Routes and Dosages.
Part 3: Evaluating the Efficacy of this compound
A multi-pronged approach is necessary to comprehensively assess the effects of this compound on cardiac structure, function, and molecular signaling.
A. Functional Assessment: Echocardiography
Transthoracic echocardiography is a non-invasive method that allows for serial in vivo assessment of cardiac morphology and function.[13][21]
Protocol 4: Transthoracic Echocardiography in Rodents
-
Anesthesia: Anesthetize the mouse with isoflurane (1-2%). Maintaining a stable heart rate (ideally ≥400 bpm) is crucial for accurate functional measurements.[13][22]
-
Preparation: Remove chest fur with depilatory cream. Place the animal on a heated platform equipped with ECG electrodes.
-
Image Acquisition: Apply ultrasound gel and use a high-frequency transducer. Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.[22]
-
Measurements: From the M-mode trace, measure the left ventricular internal diameter at diastole (LVIDd) and systole (LVIDs), as well as the posterior wall (PWd) and interventricular septal (IVSd) thickness at diastole.
-
Calculations: Use standard formulas to calculate LV mass, fractional shortening (FS%), and ejection fraction (EF%).
| Parameter | Expected in Hypertrophy | Expected with this compound | Reference |
| LV Wall Thickness (IVSd, PWd) | Increased | Reduced | [15][21] |
| LV Mass | Increased | Reduced | [15][18] |
| Fractional Shortening (FS%) | Initially preserved, then decreased | Preserved or Improved | [15] |
| Ejection Fraction (EF%) | Initially preserved, then decreased | Preserved or Improved | [22] |
Table 2: Key Echocardiographic Parameters for Assessing Cardiac Hypertrophy.
B. Morphological and Histological Assessment
Terminal analysis provides a definitive measure of cardiac mass and cellular changes.
Protocol 5: Heart Collection and Histological Analysis
-
Tissue Harvest: At the study endpoint, euthanize the animal and excise the heart. Arrest the heart in diastole by injecting a potassium chloride solution.
-
Weighing: Gently blot the heart dry, separate the atria, and weigh the total ventricles. Calculate the ratio of ventricular weight to body weight (VW/BW) or tibia length (VW/TL) to normalize for animal size.
-
Fixation and Sectioning: Fix the heart in 4% paraformaldehyde or 10% neutral buffered formalin. Embed in paraffin and cut 5 µm sections.[6]
-
Staining:
-
Hematoxylin and Eosin (H&E): For measuring cardiomyocyte cross-sectional area.[23]
-
Masson’s Trichrome or Picrosirius Red: For visualizing and quantifying interstitial fibrosis (collagen stains blue or red, respectively).
-
-
Image Analysis: Capture images from stained sections. Use imaging software (e.g., ImageJ) to measure the cross-sectional area of at least 100 cardiomyocytes and to quantify the fibrotic area as a percentage of the total tissue area.[24]
| Parameter | Expected in Hypertrophy | Expected with this compound | Reference |
| VW/BW Ratio | Increased | Reduced | [9][18] |
| Cardiomyocyte Cross-Sectional Area | Increased | Reduced | [25] |
| Interstitial Fibrosis (%) | Increased | Reduced | [16] |
Table 3: Key Morphological and Histological Parameters.
C. Molecular and Genetic Markers
Cardiac hypertrophy involves the re-activation of a "fetal gene program."[26] Quantifying the expression of these genes provides a molecular readout of the hypertrophic state.
Protocol 6: Gene Expression Analysis (RT-qPCR)
-
Tissue Collection: At harvest, snap-freeze a portion of the left ventricle in liquid nitrogen and store at -80°C.
-
RNA Extraction: Homogenize the ventricular tissue and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for hypertrophic marker genes. Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh).
| Gene Marker | Full Name | Function | Expected Expression in Hypertrophy | Expected with this compound | Reference |
| Nppa | Natriuretic Peptide A (ANP) | Vasodilator, marker of wall stress | Highly Increased | Reduced | [3][26] |
| Nppb | Natriuretic Peptide B (BNP) | Vasodilator, clinical marker of HF | Highly Increased | Reduced | [26][27] |
| Myh7 | Myosin Heavy Chain 7 (β-MHC) | Fetal isoform of myosin | Increased | Reduced | [18][27] |
| Acta1 | Actin Alpha 1, Skeletal Muscle | Fetal actin isoform | Increased | Reduced | [18][28] |
Table 4: Key Molecular Markers of Cardiac Hypertrophy.
This compound's Mechanism of Action: Signaling Pathway
Caption: this compound blocks catecholamine binding to β-receptors, inhibiting the downstream signaling cascade that leads to hypertrophy.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for investigating the therapeutic effects of this compound in preclinical models of cardiac hypertrophy. By combining pressure overload or pharmacological induction models with comprehensive functional, histological, and molecular analyses, researchers can gain valuable insights into the role of β-adrenergic signaling in cardiac remodeling. Future studies could leverage these models to explore the efficacy of novel beta-blockers, investigate combination therapies, or use genetic models to dissect the specific downstream effectors of the β-adrenergic pathway in the context of cardiac hypertrophy.
References
- National Center for Biotechnology Information. (n.d.). Induction and analysis of cardiac hypertrophy in transgenic animal models. PubMed.
- Heather, L. J. (2018). In vivo assessment of cardiac metabolism and function in the abdominal aortic banding model of compensated cardiac hypertrophy. Cardiovascular Research.
- PubMed. (n.d.). Animal models in the study of exercise-induced cardiac hypertrophy.
- Bio-protocol. (n.d.). Induction of Cardiac Hypertrophy and Failure by Isoproterenol.
- Wikipedia. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Reversal of left ventricular hypertrophy by this compound in hypertensive rats. PubMed Central.
- National Institutes of Health. (2021). Congestive heart failure model representing aortic banding induced hypertrophy: A study to analyse extent of pressure overload and alteration in myocardial structure and function.
- National Institutes of Health. (2020). Gene expression profiling of hypertrophic cardiomyocytes identifies new players in pathological remodelling.
- AHA Journals. (n.d.). Transthoracic Echocardiography in Models of Cardiac Disease in the Mouse. Circulation.
- Austin Publishing Group. (n.d.). Study on Pressure Overload-Induced Cardiac Hypertrophy Model by Applying Transverse Aortic Constriction and O-ring Ascending Aortic Banding Technique: A Comparative Analysis.
- American Physiological Society. (n.d.). Guidelines for measuring cardiac physiology in mice.
- JoVE. (2022). Video: O-Ring Aortic Banding Versus Traditional Transverse Aortic Constriction for Modeling Pressure Overload-Induced Cardiac Hypertrophy.
- PubMed. (n.d.). Echocardiographic assessment of LV hypertrophy and function in aortic-banded mice: necropsy validation.
- Charles River. (n.d.). Ascending Aorta – Thoracic Aorta Banding in Rats.
- National Institutes of Health. (n.d.). Expression Profiling of Cardiac Genes in Human Hypertrophic Cardiomyopathy: Insight Into the Pathogenesis of Phenotypes.
- MDPI. (n.d.). Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease.
- National Center for Biotechnology Information. (n.d.). Methods to Induce Cardiac Hypertrophy and Insufficiency. PubMed Central.
- National Institutes of Health. (n.d.). Echocardiographic Characterization of a Murine Model of Hypertrophic Obstructive Cardiomyopathy Induced by Cardiac-specific Overexpression of Epidermal Growth Factor Receptor 2.
- National Center for Biotechnology Information. (n.d.). This compound causes a paradoxical enhancement of cardiomyocyte foetal gene response to hypertrophic stimuli. PubMed Central.
- Oxford Academic. (2024). Large animal models of pressure overload-induced cardiac left ventricular hypertrophy to study remodelling of the human heart with aortic stenosis. Cardiovascular Research.
- ResearchGate. (n.d.). Histology of cardiac myocyte hypertrophy.
- Physiological Genomics. (n.d.). Identification of hypertrophy- and heart failure-associated genes by combining in vitro and in vivo models.
- National Center for Biotechnology Information. (n.d.). Histologic characterization of hypertrophic cardiomyopathy with and without myofilament mutations. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Reduction by oral this compound treatment of left ventricular hypertrophy secondary to pressure-overload in the rat. PubMed Central.
- PubMed. (2021). Gene expression profiling of hypertrophic cardiomyocytes identifies new players in pathological remodelling.
- National Center for Biotechnology Information. (n.d.). Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research. PubMed Central.
- Springer. (n.d.). Cardiac hypertrophy at autopsy.
- National Center for Biotechnology Information. (n.d.). Histopathology in HCM. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Histologically Measured Cardiomyocyte Hypertrophy Correlates with Body Height as Strongly as with Body Mass Index. PubMed Central.
- PubMed. (n.d.). Reduction by oral this compound treatment of left ventricular hypertrophy secondary to pressure-overload in the rat.
- National Center for Biotechnology Information. (2024). Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice. PubMed Central.
- AHA Journals. (n.d.). Hypertrophy, Pathology, and Molecular Markers of Cardiac Pathogenesis. Circulation Research.
- PubMed. (n.d.). Effect of early this compound treatment in an animal model of congestive cardiomyopathy. II. beta-adrenergic receptors and left ventricular function.
- PubMed. (n.d.). This compound reduces myocardial hypertrophy in the right cardiac chambers after infarction in rats.
- National Institutes of Health. (n.d.). Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation.
- YouTube. (2025). What Is this compound And How Does It Help With Hypertension And Angina.
- PubMed. (n.d.). Effect of this compound on ischemic myocardial damage and left ventricular hypertrophy following permanent coronary artery occlusion or occlusion followed by reperfusion.
- Open Access Journals. (n.d.). This compound and its Mechanism of Action.
- National Center for Biotechnology Information. (n.d.). A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats. PubMed Central.
- American Physiological Society. (n.d.). Isoproterenol-induced cardiac hypertrophy: role of circulatory versus cardiac renin-angiotensin system.
- Medscape. (n.d.). Inderal, Inderal LA (this compound) dosing, indications, interactions, adverse effects, and more.
- Computing in Cardiology. (n.d.). Effect of this compound and Its Dosages on Maternal-Fetal Heart Rates Coupling in Pregnant Mice and Fetuses.
Sources
- 1. Induction and analysis of cardiac hypertrophy in transgenic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Reversal of left ventricular hypertrophy by this compound in hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Reduction by oral this compound treatment of left ventricular hypertrophy secondary to pressure-overload in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction by oral this compound treatment of left ventricular hypertrophy secondary to pressure-overload in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Congestive heart failure model representing aortic banding induced hypertrophy: A study to analyse extent of pressure overload and alteration in myocardial structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Video: O-Ring Aortic Banding Versus Traditional Transverse Aortic Constriction for Modeling Pressure Overload-Induced Cardiac Hypertrophy [jove.com]
- 15. Echocardiographic assessment of LV hypertrophy and function in aortic-banded mice: necropsy validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound causes a paradoxical enhancement of cardiomyocyte foetal gene response to hypertrophic stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. reference.medscape.com [reference.medscape.com]
- 21. ahajournals.org [ahajournals.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Histologic characterization of hypertrophic cardiomyopathy with and without myofilament mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound reduces myocardial hypertrophy in the right cardiac chambers after infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Gene expression profiling of hypertrophic cardiomyocytes identifies new players in pathological remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Expression Profiling of Cardiac Genes in Human Hypertrophic Cardiomyopathy: Insight Into the Pathogenesis of Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Propranolol Dosage Calculation and Administration for In Vivo Animal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate calculation and administration of propranolol hydrochloride for in vivo animal studies. This compound, a non-selective beta-adrenergic receptor antagonist, is a cornerstone tool in cardiovascular, neurological, and oncological research. Proper dosage is critical for obtaining valid, reproducible data and ensuring animal welfare. This guide synthesizes field-proven insights with established scientific principles, covering the mechanism of action, allometric scaling for dose calculation, species-specific dosage recommendations, detailed administration protocols, and methods for in-study validation of its pharmacological effects.
Introduction to this compound in Preclinical Research
This compound hydrochloride is a competitive, non-selective antagonist of β1 and β2 adrenergic receptors. By blocking the action of endogenous catecholamines like epinephrine and norepinephrine, it modulates the sympathetic nervous system's "fight or flight" response.[1] This action results in decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lower blood pressure.[1][2]
In preclinical research, this compound is invaluable for:
-
Cardiovascular Studies: Modeling hypertension, heart failure, and arrhythmia.[3]
-
Neuroscience Research: Investigating anxiety, memory consolidation, and post-traumatic stress.[4][5]
-
Oncology Models: Exploring the role of stress signaling in tumor progression.[6]
The success of these studies hinges on selecting a dose that elicits the desired physiological response without causing undue toxicity. This requires a systematic approach to dose calculation and a clear understanding of the compound's properties.
Scientific Foundation: Mechanism of Action & Pharmacokinetics
Mechanism of Beta-Adrenergic Blockade
This compound competitively binds to β1 and β2 adrenergic receptors on cell surfaces.[] This binding prevents catecholamines from activating the intracellular signaling cascade mediated by adenylyl cyclase, which in turn reduces the production of the second messenger, cyclic AMP (cAMP).[8] The ultimate physiological outcome is a dampening of sympathetic tone on target organs.[8]
Caption: this compound's mechanism of action.
Critical Pharmacokinetic Considerations
Understanding this compound's absorption, distribution, metabolism, and excretion (ADME) profile in the chosen animal model is essential for designing an effective dosing regimen.
-
Bioavailability: this compound undergoes significant first-pass metabolism in the liver after oral administration, which can lead to low and variable bioavailability.[][9] Studies in rabbits have shown that transdermal administration can increase relative bioavailability five to six-fold compared to oral delivery.[10] In rats, bioavailability after oral administration is also considerably lower than other routes, such as intravaginal.[11][12][13]
-
Half-Life: The elimination half-life of this compound in rats after an intravenous dose is approximately 63 minutes.[14] However, this can be influenced by factors such as high-altitude exposure, which has been shown to significantly increase the half-life in rats.[15]
-
Distribution: this compound is lipophilic and distributes widely throughout the body, with higher concentrations found in the heart, brain, and kidneys.[][14] It readily crosses the blood-brain barrier, which is crucial for its application in neuroscience studies.[1]
The Cornerstone of Dosing: Allometric Scaling
Directly scaling a dose from one species to another based on body weight (mg/kg) alone is a common but flawed approach.[16] Metabolic rates do not scale linearly with body weight.[17] Allometric scaling, which normalizes doses to body surface area (BSA), is the scientifically accepted and FDA-recommended method for extrapolating doses between species.[18][19] This method accounts for the differences in metabolic rates, which are more closely correlated with BSA.[20][21]
The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using the following formula, based on Km factors (body weight divided by BSA):[22]
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
Data Presentation: Interspecies Conversion Factors
The following table, derived from FDA guidance, provides the necessary Km factors for converting a known human dose to an equivalent dose for common laboratory animals.[19][22]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | To Convert Human Dose to Animal Dose, Multiply by: |
| Human | 60 | 1.62 | 37 | - |
| Mouse | 0.02 | 0.0066 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.50 | 20 | 1.8 |
Example Calculation: To convert a human dose of 1 mg/kg to a mouse-equivalent dose: AED (mouse) = 1 mg/kg (human) × (37 / 3) ≈ 12.3 mg/kg
Recommended this compound Dosages for Animal Studies
The optimal dose of this compound is dependent on the animal species, the research question, and the route of administration. The following table summarizes dosages reported in peer-reviewed literature and should serve as a validated starting point for study design. It is imperative to perform pilot studies to determine the optimal dose for your specific experimental conditions.
| Species | Indication / Model | Dosage Range | Route | Reference(s) |
| Mouse | Traumatic Brain Injury | 1 - 4 mg/kg | IV | |
| Memory Consolidation | 10 mg/kg | IP | [4] | |
| Hypertension (obesity model) | 10 mg/kg/day | Oral | [23] | |
| Maternal-Fetal Heart Rate | 4 - 10 mg/kg | (maternal injection) | [24] | |
| Melanoma Model | 1.43 - 5.71 mg/kg | Oral (gavage) | [6] | |
| Rat | Pharmacokinetics | 20 mg/kg | Oral (gavage) | [4][11] |
| Fear Memory Extinction | 10 mg/kg | IP | [5][25] | |
| Acute Heart Failure | 1 mg/kg (low dose) | Infusion | ||
| Toxicokinetics | 2.5 - 10 mg/kg | IV | [26] | |
| Distribution Kinetics | 2 - 5 mg/kg | IV | [14] |
Detailed Experimental Protocols
Rigorous and reproducible preclinical research requires meticulous planning and execution.[27][28][29] The following protocols provide step-by-step methodologies for preparing and administering this compound.
Protocol: Preparation of this compound HCl Solution for Injection
Materials:
-
This compound hydrochloride powder (e.g., Sigma-Aldrich P0884)
-
Sterile 0.9% saline solution (vehicle)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes and needles
Solubility & Stability: this compound HCl is freely soluble in water (up to 50 mg/mL) and ethanol (10 mg/mL).[30][31][32] Aqueous solutions are most stable at a pH of approximately 3 and decompose in alkaline conditions.[30] For short-term use, solutions in sterile saline are stable, especially when stored protected from light.[33][34][35]
Procedure:
-
Calculate Required Mass: Determine the total amount of this compound HCl needed based on the number of animals, their average weight, the target dose (mg/kg), and the injection volume (e.g., 10 mL/kg for mice).
-
Formula:Mass (mg) = (Dose [mg/kg] × Avg. Weight [kg] × # Animals) / (1 - buffer for overage)
-
-
Weigh Compound: Accurately weigh the calculated mass of this compound HCl powder and transfer it to a sterile conical tube.
-
Add Vehicle: Add the appropriate volume of sterile 0.9% saline to the tube to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose with a 10 mL/kg injection volume).
-
Dissolve: Vortex the solution thoroughly until all powder is completely dissolved, yielding a clear, colorless solution.[30]
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile conical tube. This step is critical for intravenous (IV) and intraperitoneal (IP) injections to prevent contamination.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, date, and preparer's initials. Store protected from light. If not for immediate use, consult stability data, but fresh preparation is always recommended.[36]
Protocol: Administration Routes
The choice of administration route significantly impacts the pharmacokinetic profile.[10]
Intraperitoneal (IP) Injection (Mouse/Rat):
-
Properly restrain the animal. For rats, this may require two people. For mice, scruff the neck and secure the tail.
-
Tilt the animal slightly, head-down, to allow the abdominal organs to shift forward.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate gently to ensure no fluid (blood or urine) is drawn back, which would indicate improper placement.
-
Inject the calculated volume smoothly and withdraw the needle.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
Oral Gavage (Mouse/Rat):
-
Use a proper-sized, ball-tipped gavage needle (flexible plastic needles are often preferred for mice).
-
Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Securely restrain the animal, ensuring the head and body are in a straight line to facilitate passage to the esophagus.
-
Gently insert the gavage needle into the side of the mouth, pass it over the tongue, and advance it smoothly down the esophagus. Do not force the needle. If resistance is met, withdraw and try again.
-
Administer the solution and gently remove the needle.
-
Monitor the animal for signs of respiratory distress, which could indicate accidental administration into the trachea.
In-Study Validation and Monitoring (Self-Validating System)
A robust experimental design includes measures to confirm that the drug is producing its intended biological effect.[27] This is a critical self-validating step. For this compound, the most direct way to verify its beta-blocking activity is to measure cardiovascular parameters.
Caption: Self-validating experimental workflow.
Protocol: Monitoring Cardiovascular Effects
-
Heart Rate and Blood Pressure: For rats and mice, non-invasive tail-cuff plethysmography systems can measure heart rate and blood pressure before and after this compound administration.[23] A significant decrease in heart rate is a primary indicator of effective beta-blockade.[25][37][38] Studies in mice have shown that a 10 mg/kg dose of this compound can significantly reduce fetal heart rate, demonstrating its systemic effect.[24][39]
-
Procedure:
-
Acclimate the animals to the restraining device and tail-cuff procedure for several days prior to the experiment to minimize stress-induced artifacts.
-
On the day of the experiment, record stable baseline heart rate and blood pressure readings.
-
Administer this compound or vehicle.
-
At a predetermined time point post-injection (e.g., 20-30 minutes for IP), repeat the measurements. A statistically significant reduction in heart rate in the this compound group compared to the vehicle group validates the drug's action.
-
Troubleshooting and Key Considerations
-
Vehicle Selection: While 0.9% saline is standard, ensure this compound HCl is fully dissolved. For higher concentrations or different formulations, other vehicles may be considered, but their potential effects must be controlled for.
-
Animal Strain, Sex, and Age: These variables can influence drug metabolism and response. Be consistent and report these details clearly in any publications.
-
Stress: Handling and injection are stressors that elevate catecholamine levels. This can impact the baseline against which this compound's effects are measured. Acclimatize animals to handling and perform procedures efficiently.
-
Toxicity: High doses of this compound (e.g., 15 mg/kg or more in rats) can lead to excessive bradycardia, hypotension, and mortality.[3] Always begin with doses from the established literature and perform dose-response pilot studies if necessary.
References
- Vertex AI Search. (n.d.). Human to Animal Dose Conversion & Allometric Scaling. Pharmacology Mentor. Retrieved January 10, 2026.
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7, 27-31.
- Sigma-Aldrich. (n.d.). (R)-(+)-Propranolol hydrochloride (P5544)
- National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. PMC.
- ChemSafetyPRO. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
- Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development?.
- BenchChem. (n.d.). This compound in Preclinical Research: Application Notes and Protocols for In Vivo Animal Models.
- ClinCalc. (n.d.). The Dose Conversion Tool for Researchers.
- Dr. Oracle. (2025, February 17). What is the mechanism of action of this compound (beta blocker)?.
- The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / this compound Hydrochloride.
- Sigma-Aldrich. (n.d.). (S)-(−)-Propranolol hydrochloride.
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. PubMed.
- BOC Sciences. (n.d.).
- ScienceDirect. (2025, August 6).
- Open Access Journals. (n.d.). This compound and its Mechanism of Action.
- YouTube. (2018, May 18). This compound - Mechanism of Action.
- PubMed. (n.d.).
- MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
- ChemicalBook. (n.d.). (S)-(-)-PROPRANOLOL HYDROCHLORIDE CAS.
- ResearchGate. (2023, October 18). (PDF) Designing an In Vivo Preclinical Research Study.
- Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study.
- PubMed. (n.d.).
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride?.
- Gupta, V. D., & Stewart, K. R. (1987). Stability of this compound hydrochloride suspension and solution compounded from injection or tablets. American Journal of Hospital Pharmacy, 44(2), 360-361.
- NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
- FDA. (2005, July 6). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
- NovoPro Bioscience Inc. (2019, May 31). How to convert human dose to animal dose?.
- Enov, A., L'Heureux, L., & Auta, A. (2015). Stability of this compound in Extemporaneously Compounded Suspensions. International Journal of Pharmaceutical Compounding, 19(4), 332-336.
- PubMed. (n.d.).
- PubMed. (n.d.).
- National Institutes of Health. (2013, April 19). Clinical Pharmacokinetics of Buffered this compound Sublingual Tablet (Promptol™)—Application of a New “Physiologically Based” Model to Assess Absorption and Disposition.
- PubMed. (n.d.).
- Taylor & Francis Online. (n.d.).
- Semantic Scholar. (n.d.).
- SciELO. (n.d.).
- PubMed Central. (n.d.).
- PubMed. (n.d.). Accumulation kinetics of this compound in the rat: comparison of Michaelis-Menten-mediated clearance and clearance changes consistent with the "altered enzyme hypothesis".
- Computing in Cardiology. (n.d.). Effect of this compound and Its Dosages on Maternal-Fetal Heart Rates Coupling in Pregnant Mice and Fetuses.
- ResearchGate. (n.d.). Graphs showing heart rate (HR), this compound effect (PRE), and... | Download Scientific Diagram.
- PubMed. (n.d.).
- PubMed Central. (n.d.). Investigating the effect of cholinergic and adrenergic blocking agents on maternal-fetal heart rates and their interactions in mice fetuses.
- SciELO. (2020, July 3). Evaluation of Depressive and Anxious Behavior with the Use of this compound in Melanoma-Bearing Mice.
- MDPI. (2022, May 7).
- Springer. (n.d.).
- ResearchGate. (2025, August 10). This compound treatment lowers blood pressure, reduces vascular inflammatory markers and improves endothelial function in obese mice | Request PDF.
- PubMed Central. (n.d.).
- ResearchGate. (2025, August 8). Stability of this compound in Extemporaneously Compounded Suspensions.
- ResearchGate. (n.d.). Heart Rate in the Presence and Absence of this compound | Download Table.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. No harmful effect of this compound administered prior to fear memory extinction in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 8. m.youtube.com [m.youtube.com]
- 9. scielo.br [scielo.br]
- 10. Comparative in vivo evaluation of this compound hydrochloride after oral and transdermal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study of the pharmacokinetics of this compound and its major metabolites in the rat after oral and vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A comparative study of the pharmacokinetics of this compound and its major metabolites in the rat after oral and vaginal administration. | Semantic Scholar [semanticscholar.org]
- 14. Kinetics of distribution of di-propranolol in various organs and discrete brain areas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects on Pharmacokinetics of this compound and Other Factors in Rats After Acute Exposure to High Altitude at 4,010 m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 17. chemsafetypro.com [chemsafetypro.com]
- 18. Human to Animal Dose Conversion & Allometric Scaling | Pharmacology Mentor [pharmacologymentor.com]
- 19. fda.gov [fda.gov]
- 20. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 21. allucent.com [allucent.com]
- 22. jbclinpharm.org [jbclinpharm.org]
- 23. researchgate.net [researchgate.net]
- 24. cinc.org [cinc.org]
- 25. Systemic this compound acts centrally to reduce conditioned fear in rats without impairing extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Toxicokinetics of a single intravenous dose of rac-propranolol versus optically pure this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 32. (S)-(-)-Propranolol = 98 TLC, powder 4199-10-4 [sigmaaldrich.com]
- 33. academic.oup.com [academic.oup.com]
- 34. Stability of this compound in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Stability of this compound hydrochloride suspension and solution compounded from injection or tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. Investigating the effect of cholinergic and adrenergic blocking agents on maternal-fetal heart rates and their interactions in mice fetuses - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stratum Corneum: A Preclinical Guide to Transdermal Propranolol Delivery
Introduction: The Rationale for Transdermal Propranolol
This compound, a non-selective beta-adrenergic receptor antagonist, is a widely prescribed medication for a variety of cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias.[1] It is also finding new applications in treating conditions like infantile hemangiomas.[2][3] However, its oral administration is hampered by extensive first-pass metabolism in the liver, leading to variable bioavailability, which can range from 25% to as low as 23%.[4][5] This variability necessitates frequent dosing to maintain therapeutic plasma concentrations, which can impact patient compliance.[4]
Transdermal drug delivery offers a compelling alternative, bypassing the gastrointestinal tract and hepatic first-pass effect to provide sustained and controlled drug release.[6] This route of administration can lead to more consistent plasma drug levels, reduced side effects, and improved patient adherence.[4] For this compound, a transdermal approach could be particularly beneficial in providing a steady therapeutic effect for chronic conditions and a localized treatment for skin-related disorders like infantile hemangiomas.[2][3][4]
Despite these advantages, the formidable barrier of the stratum corneum, the outermost layer of the skin, presents a significant challenge to the transdermal delivery of many drugs, including the hydrophilic this compound hydrochloride.[2][4][7] This guide provides a comprehensive overview of preclinical methodologies to formulate and evaluate various transdermal delivery systems for this compound, empowering researchers to navigate the complexities of skin permeation and develop effective therapeutic solutions.
Part 1: Formulating Transdermal Delivery Systems for this compound
The choice of a transdermal delivery system is critical and depends on the desired release profile, the target patient population, and the specific clinical indication. This section details the formulation of three common systems for this compound: patches, gels, and microneedles.
Matrix-Type Transdermal Patches
Transdermal patches are a popular choice for providing controlled, long-term drug delivery.[8] The matrix-type patch, where the drug is uniformly dispersed within a polymer matrix, is a common design.[9]
Protocol 1: Formulation of a Matrix-Type this compound Transdermal Patch
Objective: To prepare a matrix-type transdermal patch of this compound hydrochloride using the solvent casting technique.[10]
Materials:
-
This compound hydrochloride
-
Hydroxypropyl methylcellulose (HPMC E15)
-
Eudragit L 100
-
Polyethylene glycol 600 (PEG-600) (Plasticizer)
-
Methanol
-
Dichloromethane
-
Petri dish
Procedure:
-
Polymer Solution Preparation: Accurately weigh the required amounts of HPMC E15 and Eudragit L 100 and dissolve them in a 1:1 mixture of methanol and dichloromethane in a beaker.[10] Allow the polymers to swell for approximately 6 hours.[10]
-
Plasticizer Addition: Add PEG-600 (20% v/w of the dry polymer weight) to the polymer solution and mix thoroughly.[10]
-
Drug Incorporation: Dissolve the accurately weighed this compound hydrochloride in the solvent mixture and add it to the polymer solution.[10]
-
Casting: Vortex the final solution for 5 minutes to ensure homogeneity.[10] Pour the solution into a clean, dry petri dish and allow the solvent to evaporate at room temperature for 24 hours.
-
Drying and Storage: After 24 hours, carefully peel the patch from the petri dish, cut it into the desired size, and store it in a desiccator until further evaluation.
Causality Behind Experimental Choices:
-
Polymer Selection: HPMC provides good film-forming properties and matrix integrity, while Eudragit L 100 can influence the drug release profile.[10] The ratio of these polymers can be varied to optimize drug release.
-
Plasticizer: PEG-600 is added to increase the flexibility and reduce the brittleness of the patch.[10]
-
Solvent System: The combination of methanol and dichloromethane is chosen for its ability to dissolve both the polymers and the drug.
Transdermal Gels
Gels offer a simple and cosmetically elegant option for topical and transdermal drug delivery. They are particularly suitable for localized treatment.
Protocol 2: Formulation of a this compound Hydrochloride Transdermal Gel
Objective: To prepare a this compound hydrochloride gel using a direct swelling method.[2]
Materials:
-
This compound hydrochloride
-
Hydroxypropyl methylcellulose (HPMC)
-
Farnesol (Permeation Enhancer)
-
Isopropanol (Permeation Enhancer)
-
Purified water
Procedure:
-
Gelling Agent Dispersion: Disperse the required amount of HPMC in purified water with continuous stirring until a homogenous dispersion is formed.
-
Drug and Enhancer Incorporation: Dissolve this compound hydrochloride, farnesol, and isopropanol in a separate container.
-
Gel Formation: Slowly add the drug and enhancer solution to the HPMC dispersion with constant stirring until a uniform gel is formed.
-
pH Adjustment and Final Volume: Adjust the pH of the gel if necessary and make up the final volume with purified water.
Causality Behind Experimental Choices:
-
Gelling Agent: HPMC is a widely used gelling agent that forms a clear, stable gel.[2]
-
Permeation Enhancers: The combination of a terpene (farnesol) and an alcohol (isopropanol) has been shown to be effective in enhancing the skin permeation of this compound.[2][3] Terpenes can disrupt the lipid structure of the stratum corneum, while alcohols can increase drug solubility in the skin.[11]
Dissolving Microneedles
Microneedles are a minimally invasive technology that can bypass the stratum corneum barrier and deliver drugs directly into the viable epidermis.[7][12] Dissolving microneedles, made from biodegradable polymers, release the drug as they dissolve in the skin.[7][13]
Protocol 3: Fabrication of this compound-Loaded Dissolving Microneedles
Objective: To fabricate this compound hydrochloride-loaded dissolving microneedles using a two-step casting procedure.[13][14]
Materials:
-
This compound hydrochloride
-
Hyaluronic acid (HA)
-
Polyvinyl pyrrolidone (PVP)
-
PDMS microneedle molds
Procedure:
-
Needle Tip Solution: Prepare a concentrated solution of this compound hydrochloride, HA, and PVP in deionized water. This solution will form the drug-loaded needle tips.
-
First Casting Step: Dispense a small amount of the needle tip solution onto the PDMS mold and centrifuge to fill the microneedle cavities.
-
Backing Layer Solution: Prepare a solution of HA and PVP in deionized water without the drug. This will form the backing layer of the patch.
-
Second Casting Step: Pour the backing layer solution over the partially dried needle tips in the mold.
-
Drying: Dry the entire assembly in a desiccator until the microneedle patch can be easily detached from the mold.
Causality Behind Experimental Choices:
-
Matrix Materials: HA and PVP are biocompatible and biodegradable polymers that have good mechanical strength for skin penetration and dissolve readily to release the drug.[7][13]
-
Two-Step Casting: This technique allows for the concentration of the drug in the needle tips, ensuring efficient delivery upon insertion into the skin.[13][14]
Part 2: In Vitro Evaluation of Transdermal Systems
In vitro studies are essential for the initial screening and characterization of transdermal formulations. These studies provide valuable information on drug release, skin permeation, and the mechanism of action of permeation enhancers.
In Vitro Drug Release Studies
This test evaluates the rate and extent of drug release from the formulation in a controlled environment.
Protocol 4: In Vitro Drug Release from Transdermal Patches
Objective: To determine the in vitro release profile of this compound from the formulated transdermal patches.
Apparatus: Franz diffusion cell
Procedure:
-
Membrane Mounting: Mount a synthetic membrane (e.g., cellophane) between the donor and receptor compartments of the Franz diffusion cell.[6]
-
Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain the temperature at 32 ± 0.5°C.[15] The medium should be continuously stirred.
-
Patch Application: Cut the transdermal patch to a specific size and place it on the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed buffer.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Visible spectrophotometry or HPLC.[16]
In Vitro Skin Permeation Studies
This is a critical experiment to assess the ability of the formulation to deliver the drug across the skin.
Protocol 5: In Vitro Skin Permeation using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound through excised animal or human skin.
Apparatus: Franz diffusion cell[15][16]
Procedure:
-
Skin Preparation: Excise full-thickness abdominal skin from a suitable animal model (e.g., rat) or use human cadaver skin.[17] Remove any subcutaneous fat and hair.
-
Membrane Mounting: Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[15]
-
Receptor Medium: Fill the receptor compartment with a suitable buffer and maintain the temperature at 32 ± 0.5°C.[15]
-
Formulation Application: Apply a known quantity of the transdermal formulation (patch, gel, or microneedles) to the skin surface in the donor compartment.
-
Sampling and Analysis: Follow the sampling and analysis procedure as described in Protocol 4.
Data Analysis: From the cumulative amount of drug permeated per unit area versus time, the following parameters can be calculated:
-
Steady-state flux (Jss): The rate of drug permeation at a steady state.
-
Permeability coefficient (Kp): A measure of the drug's ability to permeate the skin.
-
Lag time (tL): The time taken for the drug to reach a steady-state permeation rate.
-
Enhancement Ratio (ER): The ratio of the flux with a permeation enhancer to the flux without an enhancer.[18]
Table 1: Example Data from In Vitro Skin Permeation Studies
| Formulation | Permeation Enhancer | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| Control Gel | None | 10.5 ± 1.2 | 1.0 |
| Gel A | 5% Farnesol + 5% Isopropanol | 72.8 ± 5.6 | 6.9 |
| Gel B | 5% Cineole | 93.8 ± 11.6[19] | 8.9 |
| Gel C | 5% Labrafac | - | 9.2[18] |
dot
Caption: Preclinical evaluation workflow for transdermal this compound.
Part 3: In Vivo Evaluation in Preclinical Models
In vivo studies in animal models are crucial to assess the pharmacokinetic and pharmacodynamic performance of the developed transdermal systems before proceeding to clinical trials.
Animal Models
Rats and rabbits are commonly used animal models for preclinical evaluation of transdermal drug delivery systems.[20][21] The choice of animal model should be justified based on the similarity of its skin to human skin and the specific objectives of the study.
Pharmacokinetic Studies
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug delivered transdermally.
Protocol 6: Pharmacokinetic Evaluation in Rats
Objective: To determine the plasma concentration-time profile of this compound after transdermal administration.
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment. Shave the hair on the abdominal region 24 hours before the study.
-
Formulation Application: Apply the transdermal formulation (patch or gel) to the shaved area of the rat. For microneedles, press the patch firmly onto the skin for a few seconds.
-
Blood Sampling: At predetermined time points, collect blood samples from the tail vein or retro-orbital plexus into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Analysis: Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
Pharmacokinetic Parameters: From the plasma concentration-time data, the following parameters can be calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure.
-
t1/2: Elimination half-life.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
A comparative study in rabbits showed that the relative bioavailability of this compound was increased five to six-fold after transdermal administration compared to oral delivery, highlighting the advantage of bypassing the first-pass effect.[20]
Pharmacodynamic Studies
Pharmacodynamic studies evaluate the therapeutic effect of the drug. For this compound, this could involve measuring its effect on heart rate and blood pressure.
Protocol 7: Pharmacodynamic Evaluation in an Animal Model of Hypertension
Objective: To assess the antihypertensive effect of transdermal this compound.
Procedure:
-
Induction of Hypertension: Use a suitable animal model of hypertension, such as spontaneously hypertensive rats (SHR).
-
Formulation Application: Apply the transdermal this compound formulation to the animals.
-
Blood Pressure and Heart Rate Monitoring: Measure the systolic blood pressure, diastolic blood pressure, and heart rate at various time points using a non-invasive tail-cuff method.
Part 4: Advanced Delivery Strategies and Future Perspectives
To further enhance the transdermal delivery of this compound, several advanced strategies are being explored.
-
Nanoparticle-based Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or chitosan nanoparticles, can improve its skin penetration and provide sustained release.[22][23] Studies have shown that this compound-loaded SLNs significantly increased drug content in the skin.[23]
-
Iontophoresis: This technique uses a low-level electrical current to enhance the penetration of charged drug molecules like this compound hydrochloride across the skin.[1] Iontophoresis at 0.5 mA/cm² was found to be more efficient than chemical enhancers for this compound delivery.[1]
-
Transethosomes: These are lipid vesicles containing a high concentration of ethanol, which acts as a permeation enhancer.[24] this compound-loaded transethosomes have shown prolonged in-vitro release and enhanced in-vivo plasma concentrations compared to oral administration.[24]
dot
Caption: Mechanism of transdermal this compound delivery.
Conclusion
Transdermal delivery of this compound holds immense promise for improving its therapeutic efficacy and patient compliance. This guide has provided a detailed overview of the key preclinical methodologies for the formulation, in vitro evaluation, and in vivo assessment of various transdermal systems. By understanding the principles behind these techniques and carefully designing experimental protocols, researchers can successfully navigate the challenges of skin permeation and develop innovative and effective transdermal therapies for this compound. The continued exploration of advanced delivery strategies will further expand the potential of this valuable therapeutic agent.
References
- Salimi, A., et al. (2023). Analysing the Effect of Permeation Enhancers on the In Vitro Skin Permeability of this compound: A Mechanistic Study. J Res Pharm, 27(1), 67-73.
- Zhou, Y., et al. (2015). Formulation, characterization and clinical evaluation of this compound hydrochloride gel for transdermal treatment of superficial infantile hemangioma. Drug Dev Ind Pharm, 41(7), 1109-19.
- Lozano-Pérez, A. A., et al. (2019). Influence of Chemical Enhancers and Iontophoresis on the In Vitro Transdermal Permeation of this compound: Evaluation by Dermatopharmacokinetics. Pharmaceutics, 11(10), 536.
- Zhou, Y., et al. (2015). Formulation, characterization and clinical evaluation of this compound hydrochloride gel for transdermal treatment of superficial infantile hemangioma. PubMed.
- Salimi, A., et al. (2023). Analysing the Effect of Permeation Enhancers on the In Vitro Skin Permeability of this compound: A Mechanistic Study. ResearchGate.
- Kim, J. Y., et al. (2005). Skin permeation of this compound from polymeric film containing terpene enhancers for transdermal use. Arch Pharm Res, 28(6), 733-8.
- Wang, M., et al. (2021). Design and Evaluation of Dissolving Microneedles for Enhanced Dermal Delivery of this compound Hydrochloride. Pharmaceutics, 13(4), 579.
- Nicoli, S., et al. (2018). The Influence of Formulation and Excipients on this compound Skin Permeation and Retention. Pharmaceutics, 10(3), 103.
- Alkilani, A. Z., et al. (2021).
- Wang, M., et al. (2021). Design and Evaluation of Dissolving Microneedles for Enhanced Dermal Delivery of this compound Hydrochloride. PMC.
- Brogden, N. K., et al. (2019). In Vitro Skin Retention and Drug Permeation through Intact and Microneedle Pretreated Skin after Application of this compound Loaded Microemulsions. ResearchGate.
- Herman, A., & Herman, A. P. (2016).
- Wang, M., et al. (2021). Design and Evaluation of Dissolving Microneedles for Enhanced Dermal Delivery of this compound Hydrochloride. ResearchGate.
- Garg, V., et al. (2018). Formulation and Characterization of Transethosomes for Enhanced Transdermal Delivery of this compound Hydrochloride.
- Sahoo, S. K., et al. (2012). Formulation and Evaluation of Transdermal Patches of this compound Hydrochloride. IOSR Journal of Pharmacy, 2(3), 444-453.
- Shravya, C., & Adukondalu, D. (2020). Design and Development of this compound Hydrochloride Transdermal Patches: In Vitro and Ex Vivo Characterization. J Pharmaceutics and Pharmacology Research, 3(1).
- Kardile, S. D., et al. (2017). FORMULATION AND EVALUATION OF TRANSDERMAL PATCH OF this compound HYDROCHLORIDE. International Journal of Pharmaceutical and Drug Analysis, 5(4), 144-152.
- Zhang, Y., et al. (2022). Recent Advances in this compound Hydrochloride Formulations for the Treatment of Infantile Hemangiomas. Drug Des Devel Ther, 16, 2697-2710.
- Kelchen, M. N., & Brogden, N. K. (2022). Hydrogel Versus Alternative Vehicles for (Trans)dermal Delivery of this compound Hydrochloride—In Vitro and Ex Vivo Studies. Gels, 8(11), 738.
- Chen, X., et al. (2023).
- Patel, D., et al. (2011). Formulation and evaluation of transdermal patches and to study permeation enhancement effect of eugenol. International Journal of Drug Delivery, 3(1), 113-121.
- Mali, M. R., et al. (2022). FORMULATION AND EVALUATION OF this compound HYDROCHLORIDE TRANSDERMAL PATCHES. International Journal of Novel Research and Development.
- Date, A. A., et al. (2016). Transdermal delivery of this compound hydrochloride through chitosan nanoparticles dispersed in mucoadhesive gel. Nanomedicine, 12(8), 2445-2454.
- Aqil, M., et al. (2007). Comparative in vivo evaluation of this compound hydrochloride after oral and transdermal administration in rabbits. Pharmazie, 62(1), 58-61.
- Kunta, J. R., et al. (2000). Effect of Penetration Enhancers on the Transdermal Delivery of Bupranolol Through Rat Skin. Journal of Pharmaceutical Sciences, 89(9), 1175-1182.
- Waghule, T., et al. (2019). Microneedles and Their Application in Transdermal Delivery of Antihypertensive Drugs—A Review. Pharmaceutics, 11(7), 304.
- Mohammadi, M., et al. (2025). Development of this compound loaded SLN for transdermal delivery: in-vitro characterization and skin deposition studies. Ther Deliv, 16(3), 205-215.
- Teledyne Hanson. (n.d.). Franz Cell Test.
- PermeGear. (n.d.).
- Al-Kinani, M. H., & Nashat, H. R. (2024). This compound nanoemulgel: Preparation, in-vitro and ex-vivo characterization for a potential local hemangioma therapy. Pharmacia, 71(1), 143-151.
- Stamatialis, D. F., et al. (1999). Differential permeation of this compound enantiomers across human skin in vitro from formulations containing an enantioselective excipient. J Pharm Sci, 88(8), 823-7.
- Al Hanbali, O., et al. (2019). Challenges and opportunities in dermal/transdermal delivery. Ther Deliv, 10(5), 269-272.
- Odlind, B., et al. (1985).
- Al-Subaie, M., et al. (2022). Accumulated amounts of this compound (µg/cm²) in the receptor compartment versus time (h), measured during in vitro transdermal experiment.
- Wikipedia. (2024). This compound.
- Li, X., et al. (2015). Effects on Pharmacokinetics of this compound and Other Factors in Rats After Acute Exposure to High Altitude at 4010 m. Biol Trace Elem Res, 164(2), 246-52.
- Artman, M., & Reisine, T. D. (1987). Effect of early this compound treatment in an animal model of congestive cardiomyopathy. II. beta-adrenergic receptors and left ventricular function. J Mol Cell Cardiol, 19(1), 75-82.
- Vogel, H. G. (Ed.). (2008). Drug discovery and evaluation: pharmacological assays. Springer Science & Business Media.
Sources
- 1. Influence of Chemical Enhancers and Iontophoresis on the In Vitro Transdermal Permeation of this compound: Evaluation by Dermatopharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Formulation, characterization and clinical evaluation of this compound hydrochloride gel for transdermal treatment of superficial infantile hemangioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. media.neliti.com [media.neliti.com]
- 7. Design and Evaluation of Dissolving Microneedles for Enhanced Dermal Delivery of this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress of penetration enhancers in transdermal drug delivery systems: Multidimensional exploration from mechanisms to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. Design and Development of this compound Hydrochloride Transdermal Patches: In Vitro and Ex Vivo Characterization | Auctores [auctoresonline.org]
- 11. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microneedles and Their Application in Transdermal Delivery of Antihypertensive Drugs—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Evaluation of Dissolving Microneedles for Enhanced Dermal Delivery of this compound Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alterlab.co.id [alterlab.co.id]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. This compound nanoemulgel: Preparation, in-vitro and ex-vivo characterization for a potential local hemangioma therapy [pharmacia.pensoft.net]
- 18. researchgate.net [researchgate.net]
- 19. Skin permeation of this compound from polymeric film containing terpene enhancers for transdermal use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative in vivo evaluation of this compound hydrochloride after oral and transdermal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects on Pharmacokinetics of this compound and Other Factors in Rats After Acute Exposure to High Altitude at 4,010 m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Transdermal delivery of this compound hydrochloride through chitosan nanoparticles dispersed in mucoadhesive gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of this compound loaded SLN for transdermal delivery: in-vitro characterization and skin deposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. eurekaselect.com [eurekaselect.com]
Propranolol as a Tool to Investigate and Modulate Memory Reconsolidation: Application Notes and Protocols
Introduction: The Dynamic Nature of Memory
For decades, the prevailing view of long-term memory was that of a static, immutable trace, firmly established after an initial consolidation period. However, a paradigm shift has occurred with the resurgence of memory reconsolidation theory. This theory posits that upon retrieval, a consolidated memory enters a temporary, labile state, requiring a new phase of protein synthesis to be re-stabilized or "reconsolidated".[1] This transient window of instability presents a unique opportunity for therapeutic intervention, allowing for the potential weakening or updating of maladaptive memories, such as those associated with post-traumatic stress disorder (PTSD), phobias, and addiction.[2][3][4]
This guide provides a comprehensive overview and detailed protocols for utilizing propranolol, a non-selective beta-adrenergic receptor antagonist, as a pharmacological tool to investigate and interfere with the process of memory reconsolidation. We will delve into the underlying neurobiological mechanisms, provide step-by-step experimental workflows for both preclinical and clinical research, and address the critical ethical considerations inherent in this line of inquiry.
The Noradrenergic System and Emotional Memory
The consolidation and reconsolidation of emotionally arousing memories are heavily dependent on the noradrenergic system.[1][5] During and after an emotional event, the locus coeruleus releases norepinephrine (noradrenaline) throughout the brain, including key memory structures like the amygdala and hippocampus. This surge of norepinephrine, acting through β-adrenergic receptors, enhances synaptic plasticity and strengthens the emotional component of the memory trace.[5][6] It is this noradrenergic-dependent process that makes emotional memories so vivid and enduring.
Mechanism of Action: this compound's Intervention in Reconsolidation
This compound is a lipophilic, non-selective β-adrenergic receptor antagonist, meaning it can cross the blood-brain barrier and block both β1 and β2 receptors.[6] Its ability to interfere with memory reconsolidation stems from its capacity to inhibit the norepinephrine-driven signaling cascade required for the re-stabilization of a retrieved memory.[6][7] By blocking β-adrenergic receptors in the amygdala and other relevant brain regions during the labile post-retrieval window, this compound is thought to disrupt the downstream protein synthesis necessary for the memory to be reconsolidated, thereby weakening its emotional valence.[7][8]
Pharmacokinetics of this compound
Understanding the pharmacokinetic profile of this compound is crucial for designing effective experiments.
| Parameter | Oral Administration | Sublingual Administration |
| Bioavailability | ~25% (extensive first-pass metabolism)[6] | Increased 3-fold vs. oral[9][10] |
| Peak Plasma Concentration (Tmax) | ~1-3 hours[6] | ~34 minutes[9] |
| Elimination Half-life (t1/2) | ~3-6 hours[6] | ~0.91 hours[9] |
Table 1: Key Pharmacokinetic Parameters of this compound. Note that these are average values and can vary significantly between individuals.
Due to the delay in reaching peak plasma concentrations with oral administration, protocols often involve administering this compound 60-90 minutes before memory reactivation to ensure the drug is active during the reconsolidation window.[11][12]
Preclinical Research: Rodent Fear Conditioning Protocol
The fear conditioning paradigm in rodents is a robust and widely used model to study the mechanisms of fear memory and the effects of pharmacological interventions.[13][14]
Objective: To assess the efficacy of this compound in disrupting the reconsolidation of a contextual fear memory in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Standard rodent housing
-
Fear conditioning apparatus (e.g., Coulbourn Instruments)
-
This compound hydrochloride (e.g., Sigma-Aldrich)
-
Sterile saline (0.9%)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Drug Preparation:
-
Dissolve this compound hydrochloride in sterile saline to a final concentration of 10 mg/mL.
-
Vortex until fully dissolved.
-
Prepare fresh on the day of the experiment.
Experimental Workflow:
Step-by-Step Protocol:
-
Day 1: Habituation: Handle each rat for 1-2 minutes to acclimate them to the experimenter.
-
Day 2: Fear Conditioning (Training):
-
Place a rat in the conditioning chamber and allow it to explore for 3 minutes.
-
Deliver a series of footshocks (e.g., 3 shocks of 0.7 mA for 2 seconds each, with a variable inter-shock interval).
-
Return the rat to its home cage 1 minute after the final shock.
-
-
Day 3: Memory Reactivation and Intervention:
-
Randomly assign rats to either the this compound (10 mg/kg) or saline control group.
-
Place each rat back into the conditioning chamber for a brief period (e.g., 3 minutes) without delivering any shocks. This serves as the memory retrieval cue.
-
Immediately upon removing the rat from the chamber, administer the assigned intraperitoneal (i.p.) injection.
-
Return the rat to its home cage.
-
-
Day 4: Long-Term Memory Test:
-
24 hours after the reactivation session, place each rat back into the conditioning chamber.
-
Record freezing behavior (a species-typical fear response) for a set duration (e.g., 5 minutes) using automated software.
-
-
Data Analysis:
-
Calculate the percentage of time each rat spent freezing during the long-term memory test.
-
Compare the mean freezing percentages between the this compound and saline groups using an appropriate statistical test (e.g., independent samples t-test).
-
Expected Outcome: Rats treated with this compound following memory reactivation are expected to exhibit significantly less freezing behavior during the long-term memory test compared to the saline-treated controls, indicating that the reconsolidation of the fear memory was impaired.[13][14]
Clinical Research: PTSD Symptom Reduction Protocol
Translating these preclinical findings to human populations, particularly for conditions like PTSD, is an active area of research.[2][11][15][16] Clinical protocols often pair this compound administration with a brief trauma memory reactivation session.
Objective: To evaluate the efficacy of a multi-session this compound-assisted memory reconsolidation protocol in reducing PTSD symptoms.
Participant Population: Adults meeting DSM-5 criteria for chronic PTSD. Exclusion criteria should include cardiovascular conditions contraindicated for beta-blocker use, pregnancy, and other psychiatric conditions that may confound the results.
Materials:
-
This compound tablets (e.g., 40 mg immediate-release)
-
Matching placebo tablets
-
Standardized clinical assessment tools (e.g., Clinician-Administered PTSD Scale for DSM-5 (CAPS-5), PTSD Checklist for DSM-5 (PCL-5))
-
Physiological monitoring equipment (blood pressure, heart rate)
Experimental Workflow:
Step-by-Step Protocol:
-
Screening and Baseline Assessment:
-
Recruit participants and obtain informed consent.
-
Conduct a thorough medical and psychiatric evaluation to confirm PTSD diagnosis and rule out contraindications.
-
Administer baseline assessments (e.g., CAPS-5, PCL-5) to quantify initial symptom severity.
-
-
Randomization:
-
In a double-blind manner, randomly assign participants to either the this compound or placebo group.
-
-
Treatment Sessions (Weekly for 6 weeks):
-
Pre-Session: Measure and record the participant's heart rate and blood pressure.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 40 mg) or placebo. The participant then waits for approximately 90 minutes to allow the drug to reach effective plasma concentrations.[11][12]
-
Trauma Reactivation: The participant engages in a brief (10-15 minute) session with a clinician where they are asked to write down or verbally recount the details of their traumatic experience. The goal is to activate the emotional memory without engaging in prolonged exposure, which could initiate extinction learning.[11][17]
-
Post-Session: Monitor the participant for any adverse effects before they leave.
-
-
Post-Treatment Assessment:
-
One week after the final treatment session, re-administer the clinical assessment tools (CAPS-5, PCL-5) to measure changes in PTSD symptom severity.
-
-
Follow-Up:
-
Conduct follow-up assessments at later time points (e.g., 3 and 6 months) to determine the durability of the treatment effects.
-
-
Data Analysis:
-
Use mixed-effects models or repeated measures ANOVA to compare the change in PTSD symptom scores over time between the this compound and placebo groups.
-
Expected Outcome: Participants in the this compound group are hypothesized to show a significantly greater reduction in PTSD symptom scores from baseline to post-treatment and follow-up compared to the placebo group.[4][11][16]
Ethical Considerations and Limitations
The prospect of pharmacologically altering memories, even with therapeutic intent, raises significant ethical questions that researchers must carefully consider.
-
Informed Consent: The process of obtaining informed consent is paramount. Participants must fully understand that the treatment aims to reduce the emotional impact of their memories, not erase the memory itself. The potential for unintended effects on memory and the experimental nature of the treatment must be clearly communicated.[18][19][20]
-
Authenticity and Personal Identity: A key concern is whether dampening the emotional sting of traumatic memories could alter an individual's sense of self or personal history.[21][22] While the goal is to alleviate suffering, the role of difficult memories in shaping identity is a complex philosophical and psychological issue.
-
Forensic Implications: If a traumatic memory is related to a criminal act, altering that memory could potentially impact the individual's ability to serve as a witness in legal proceedings.[18]
-
"Medicalization" of Bad Memories: There is a societal concern about the potential for over-medicalizing normal human emotional responses to distressing events.[19][20]
Limitations: The efficacy of this compound in disrupting memory reconsolidation is not universal. The effect can be influenced by factors such as memory strength, memory age, the nature of the memory itself, and the specific parameters of the reactivation session.[2][13][23] Some studies have failed to replicate positive findings, highlighting the need for further research to optimize protocols and identify the conditions under which this intervention is most effective.[13][16]
Conclusion
This compound has emerged as a valuable and accessible tool for probing the fundamental mechanisms of memory reconsolidation. Its ability to interfere with the noradrenergic processes that stabilize emotional memories offers a promising, albeit still experimental, avenue for treating disorders characterized by pathogenic memories. The protocols outlined in this guide provide a framework for conducting rigorous preclinical and clinical research in this exciting and ethically complex field. As our understanding of the dynamic nature of memory continues to evolve, so too will our ability to develop targeted interventions to alleviate the burden of emotional trauma.
References
- Gisquet-Verrier, P., & Lynch, J. F. (2017). Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice. Frontiers in Behavioral Neuroscience, 11, 18. [Link]
- Lemieux, A. J., & Dole, C. (2013). Another look at the legal and ethical consequences of pharmacological memory dampening: the case of sexual assault. The Journal of Law, Medicine & Ethics, 41(4), 875–886. [Link]
- Otis, J. M., & Mueller, D. (2011). Noradrenergic Regulation of Fear and Drug-Associated Memory Reconsolidation. Neuropsychopharmacology, 36(1), 224–225. [Link]
- Mansur, A. P., Ramires, J. A., & Avakian, S. D. (1998). Pharmacokinetics and pharmacodynamics of this compound in hypertensive patients after sublingual administration. Brazilian Journal of Medical and Biological Research, 31(12), 1547–1553. [Link]
- National Library of Medicine (U.S.). (2008).
- El-Khoury-Kawar, N., et al. (2021). Traumatic memory reactivation with or without this compound for PTSD and comorbid MD symptoms: a randomised clinical trial. Neuropsychopharmacology, 46(6), 1162–1168. [Link]
- McAinsh, J., & Baber, N. S. (1987). This compound pharmacokinetics and pharmacodynamics after single doses and at steady-state. European Journal of Clinical Pharmacology, 33(3), 315–318. [Link]
- European Union. (2021). Study on the Effectiveness of Reconsolidation Therapy with this compound for Patients with Severe Post-Traumatic Stress Disorder. EU Clinical Trials Register. [Link]
- National Library of Medicine (U.S.). (2004). Effect of this compound on Preventing Posttraumatic Stress Disorder. ClinicalTrials.gov. [Link]
- Brunet, A., et al. (2018). Reduction of PTSD Symptoms With Pre-Reactivation this compound Therapy: A Randomized Controlled Trial.
- Wikipedia contributors. (2024, January 5). This compound. In Wikipedia, The Free Encyclopedia. [Link]
- Muravieva, E. V., & Alberini, C. M. (2010). Limited efficacy of this compound on the reconsolidation of fear memories. Learning & Memory, 17(8), 394–403. [Link]
- Lonergan, M. H., et al. (2013). This compound's effects on the consolidation and reconsolidation of long-term emotional memory in healthy participants: a meta-analysis. Journal of Psychiatry & Neuroscience, 38(4), 222–231. [Link]
- Jacob, A., et al. (2021). Memory reconsolidation impairment using the β-adrenergic receptor blocker this compound reduces nightmare severity in patients with posttraumatic stress disorder: a preliminary study. Journal of Clinical Sleep Medicine, 17(1), 71–77. [Link]
- Abrari, K., et al. (2008). This compound–induced Impairment of Contextual Fear Memory Reconsolidation in Rats: A similar Effect on Weak and Strong Recent and Remote Memories. Neurobiology of Learning and Memory, 90(3), 549–555. [Link]
- JoVE. (2016). Disrupting Reconsolidation of Fear Memory in Humans by a Noradrenergic β-Blocker. [Link]
- İlhan, A., & Kışlal, S. (2023). Memory Impairing Effect of this compound on Consolidation and Reconsolidation for Various Learning Tasks.
- Gisquet-Verrier, P., & Lynch, J. F. (2017). Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice.
- Center for Cognition and Neuroethics. (n.d.). Ethics of Memory Dampening Using this compound as a Treatment for Post Traumatic Stress Disorder in the Field of Emergency Medicine. [Link]
- Giustino, T. F., & Maren, S. (2018). Revisiting this compound and PTSD: Memory erasure or extinction enhancement?. Neurobiology of learning and memory, 147, 124–130. [Link]
- Whitehouse, P. J., & Juengst, E. T. (2007). This compound and the Prevention of Post-Traumatic Stress Disorder: Is it Wrong to Erase the “Sting” of Bad Memories?. The American Journal of Bioethics, 7(9), 12-14. [Link]
- Dębiec, J., et al. (2011). Noradrenergic Enhancement of Reconsolidation in the Amygdala Impairs Extinction of Conditioned Fear in Rats – a Possible Mechanism for the Persistence of Traumatic Memories in PTSD. Neuropsychopharmacology, 36(4), 775–786. [Link]
- Mansur, A. P., et al. (1998). Pharmacokinetics and pharmacodynamics of this compound in hypertensive patients after sublingual administration: systemic availability. Brazilian Journal of Medical and Biological Research, 31(12), 1547-53. [Link]
- Andrews, G. (2018). The Hazards of Medicating Memory: this compound, Posthuman Ethics, and M. Night Shyamalan's Split. Lehigh Preserve. [Link]
- Whitehouse, P. J., & Juengst, E. T. (2007). This compound and the prevention of post-traumatic stress disorder: is it wrong to erase the "sting" of bad memories?. The American journal of bioethics : AJOB, 7(9), 12–14. [Link]
- Sara, S. J., & Roullet, P. (2000). Noradrenergic Action in Prefrontal Cortex in the Late Stage of Memory Consolidation. Learning & Memory, 7(2), 75–83. [Link]
- Soeter, M., & Kindt, M. (2011). Stimulation of the noradrenergic system during memory formation impairs extinction learning but not the disruption of reconsolidation. Neuropsychopharmacology, 36(13), 2648–2659. [Link]
- Roullet, P., & Sara, S. J. (1998). Consolidation of Memory After its Reactivation: Involvement of β Noradrenergic Receptors in the Late Phase. Neural Plasticity, 6(3), 63-68. [Link]
- PharmGKB. (n.d.).
- İlhan, A., & Kışlal, S. (2023). Memory Impairing Effect of this compound on Consolidation and Reconsolidation for Various Learning Tasks.
- MH Insight. (2024). Timed this compound for Phobias and PTSD. [Link]
- Lonergan, M., et al. (2022). Impairing memory reconsolidation with this compound in healthy and clinical samples: a meta-analysis. Journal of Psychiatry & Neuroscience, 47(2), E121-E133. [Link]
- Lonergan, M., et al. (2022). Impairing memory reconsolidation with this compound in healthy and clinical samples: a meta-analysis.
- Brunet, A. (n.d.).
- Lonergan, M. H., et al. (2016). Consolidation and Reconsolidation Are Impaired by Oral this compound Administered Before But Not After Memory (Re)Activation In Humans.
- Lonergan, M., et al. (2022). Impairing memory reconsolidation with this compound in healthy and clinical samples: a meta-analysis. University of the Sunshine Coast, Queensland. [Link]
- Canadian Agency for Drugs and Technologies in Health. (2022).
- Psychiatric News. (2002). This compound, Other Drugs Eyed to Block PTSD. [Link]
- Giustino, T. F., & Maren, S. (2018). Revisiting this compound and PTSD: Memory erasure or extinction enhancement?.
- Kindt, M., & van Emmerik, A. (2016). New avenues for treating emotional memory disorders: towards a reconsolidation intervention for posttraumatic stress disorder. BJPsych Advances, 22(5), 302-310. [Link]
Sources
- 1. Noradrenergic Regulation of Fear and Drug-Associated Memory Reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice [frontiersin.org]
- 3. jcsm.aasm.org [jcsm.aasm.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Noradrenergic Enhancement of Reconsolidation in the Amygdala Impairs Extinction of Conditioned Fear in Rats – a Possible Mechanism for the Persistence of Traumatic Memories in PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Revisiting this compound and PTSD: Memory erasure or extinction enhancement? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound’s effects on the consolidation and reconsolidation of long-term emotional memory in healthy participants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. Impairing memory reconsolidation with this compound in healthy and clinical samples: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Limited efficacy of this compound on the reconsolidation of fear memories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound–induced Impairment of Contextual Fear Memory Reconsolidation in Rats: A similar Effect on Weak and Strong Recent and Remote Memories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Traumatic memory reactivation with or without this compound for PTSD and comorbid MD symptoms: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treat PTSD with Alain Brunet's Reconsolidation Therapy ™ [en.reconsolidationtherapy.com]
- 18. Another look at the legal and ethical consequences of pharmacological memory dampening: the case of sexual assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rug.nl [rug.nl]
- 20. This compound and the prevention of post-traumatic stress disorder: is it wrong to erase the "sting" of bad memories? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cm.cognethic.org [cm.cognethic.org]
- 22. preserve.lehigh.edu [preserve.lehigh.edu]
- 23. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
Application Notes and Protocols: The Use of Propranolol in Ex Vivo Tissue Bath Experiments
Introduction: Propranolol as a Foundational Tool in Receptor Pharmacology
This compound, the first clinically successful beta-adrenergic receptor antagonist, remains an indispensable tool in pharmacological research more than half a century after its development.[1] As a non-selective, competitive antagonist of both β1- and β2-adrenergic receptors, it provides a robust and well-characterized method for investigating the sympathetic nervous system's role in tissue function.[2][][4] Ex vivo tissue bath (or organ bath) experiments offer a powerful platform that bridges the gap between single-cell assays and complex in vivo models.[5][6] This controlled environment allows researchers to quantify the physiological responses of intact tissues—such as smooth or cardiac muscle—to pharmacological agents, making it ideal for characterizing the effects of this compound.
This guide provides a comprehensive overview of the theoretical principles and practical protocols for utilizing this compound in ex vivo tissue bath studies. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the mechanisms of beta-adrenergic signaling, determine the potency of antagonists, or characterize receptor subtypes within isolated tissue preparations.
Scientific & Theoretical Framework
A thorough understanding of the underlying molecular mechanisms is critical for designing and interpreting any pharmacological experiment. This section details the pharmacology of this compound and the physiological system it targets.
Pharmacology of this compound
This compound exerts its effects by competitively binding to beta-adrenergic receptors, thereby preventing endogenous catecholamines like epinephrine and norepinephrine from binding and eliciting a response.[2][4] Its key characteristics include:
-
Non-Selectivity: this compound blocks both β1 and β2 receptors with similar affinity.[][4] β1 receptors are predominantly found in cardiac tissue, where their stimulation increases heart rate and contractility.[2][7] β2 receptors are prevalent in the smooth muscle of bronchioles and blood vessels, where their activation typically leads to relaxation.[2][4]
-
Competitive Antagonism: The blockade by this compound is reversible and can be overcome by increasing the concentration of an agonist. This is a hallmark feature that can be quantitatively assessed in tissue bath experiments.
-
Membrane Stabilizing Activity: At concentrations significantly higher than those required for beta-blockade, this compound can exhibit a local anesthetic-like effect by blocking sodium channels.[1] This "off-target" effect is an important consideration in experimental design to avoid misinterpretation of results.[8]
The Beta-Adrenergic Signaling Pathway
When an agonist like epinephrine binds to a β-receptor, it initiates a well-defined intracellular signaling cascade. This compound's primary role is to inhibit the very first step of this pathway. The canonical pathway is crucial for regulating cardiac contractility and smooth muscle tone.[9]
-
Receptor Activation: An agonist binds to the β-adrenergic receptor, a G-protein-coupled receptor (GPCR).
-
G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gαs).[7][10]
-
Adenylyl Cyclase Activation: Gαs activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[9]
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA phosphorylates various intracellular proteins, such as calcium channels and phospholamban in cardiac cells, leading to a physiological response (e.g., increased heart rate, muscle relaxation).[7][9]
Experimental Design & Preparation
Careful planning and preparation are paramount for obtaining reproducible and meaningful data from tissue bath experiments.
Materials & Reagents
-
This compound Hydrochloride: A water-soluble salt, ideal for preparing aqueous stock solutions.
-
Beta-Adrenergic Agonist: Isoprenaline (non-selective), Dobutamine (β1-selective), or Salbutamol (β2-selective).
-
Physiological Salt Solution (PSS): The composition must be appropriate for the tissue under investigation. Krebs-Henseleit solution is commonly used for mammalian tissues.[11]
-
High-Purity Water: For preparing all solutions.
-
Carbogen Gas: 95% O₂ / 5% CO₂ mixture to oxygenate the PSS and maintain its pH.[11]
-
Other Pharmacological Agents: As needed (e.g., Phentolamine to block α-receptors, Cocaine/Desipramine to block neuronal uptake).
Table 1: Composition of Krebs-Henseleit Physiological Salt Solution
| Component | Molecular Weight ( g/mol ) | Concentration (mM) | Amount for 1 Liter (g) |
|---|---|---|---|
| NaCl | 58.44 | 118.4 | 6.92 |
| KCl | 74.55 | 4.7 | 0.35 |
| CaCl₂·2H₂O | 147.02 | 2.5 | 0.37 |
| MgSO₄·7H₂O | 246.47 | 1.2 | 0.30 |
| KH₂PO₄ | 136.09 | 1.2 | 0.16 |
| NaHCO₃ | 84.01 | 25.0 | 2.10 |
| Glucose | 180.16 | 11.1 | 2.00 |
This recipe should be prepared in high-purity water and continuously aerated with 95% O₂ / 5% CO₂ to maintain a physiological pH of ~7.4.[11]
Equipment Setup
A standard isolated tissue bath system includes:
-
Organ Bath Chambers: Glass chambers of a defined volume (e.g., 10, 25, or 50 mL) surrounded by a water jacket.[6][12]
-
Heater & Circulator: Maintains the water jacket at a constant physiological temperature (typically 37°C for mammalian tissue).[11]
-
Aeration System: Delivers carbogen gas to each chamber.
-
Tissue Holders & Hooks: To mount the isolated tissue within the chamber.
-
Force-Displacement Transducer: Converts the mechanical force of tissue contraction/relaxation into an electrical signal.[13]
-
Amplifier & Data Acquisition System: Amplifies the signal from the transducer and records it digitally for analysis.[6][11]
Tissue Preparation
The specific dissection procedure varies by tissue type (e.g., aortic rings, tracheal strips, isolated atria). However, the core principles remain the same:
-
Humane Euthanasia: All procedures must be performed in accordance with approved animal care and use committee (IACUC) guidelines.[11]
-
Rapid Dissection: Immediately after euthanasia, dissect the target tissue and place it in cold, aerated PSS to minimize ischemia.
-
Careful Handling: Use fine instruments and avoid stretching or damaging the tissue to preserve its physiological responsiveness.
-
Mounting: Securely mount the tissue preparation in the organ bath chamber between a fixed point and the force transducer.
-
Equilibration: Allow the tissue to equilibrate in the bath under a small amount of resting tension for a defined period (e.g., 60-90 minutes) before starting the experiment. During this time, the PSS should be washed out and replaced every 15-20 minutes.[14]
Core Experimental Protocols
The following protocols describe fundamental applications of this compound in the tissue bath.
Protocol 1: Demonstrating Competitive Antagonism
This experiment is designed to visually and quantitatively demonstrate the competitive nature of this compound's antagonism at beta-receptors.
Objective: To show that this compound causes a rightward, parallel shift of an agonist's concentration-response curve (CRC) without depressing the maximum response.
Step-by-Step Methodology:
-
System Setup: Prepare and equilibrate the tissue as described in Section 2.0.
-
Control CRC: Generate a cumulative concentration-response curve for a β-agonist (e.g., isoprenaline). Start with a low concentration and increase it in a stepwise manner (e.g., half-log increments) after the response to the previous concentration has stabilized. Continue until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue with fresh PSS until it returns to its baseline resting tension. Allow the tissue to re-equilibrate for 30-45 minutes.
-
Antagonist Incubation: Add a single, fixed concentration of this compound (e.g., 100 nM) to the bath. Allow it to incubate with the tissue for a predetermined time (e.g., 30 minutes) to ensure it has reached equilibrium with the receptors.
-
Second CRC: While the this compound remains in the bath, repeat the cumulative concentration-response curve for the same β-agonist. You will need to use higher concentrations of the agonist to achieve the same level of response.
-
Data Analysis: Plot both CRCs on the same semi-log graph (Response vs. log[Agonist]). The curve generated in the presence of this compound should be shifted to the right but reach the same maximum height as the control curve.
Protocol 2: Determination of Antagonist Potency (pA₂) via Schild Analysis
The pA₂ value is a quantitative measure of a competitive antagonist's potency. It represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[15][16]
Objective: To calculate the pA₂ value for this compound against a specific agonist and tissue, and to confirm the competitive nature of the interaction.
Step-by-Step Methodology:
-
Control CRC: As in Protocol 1, first generate a control CRC for the chosen agonist to determine its baseline EC₅₀ (the concentration that produces 50% of the maximal response).
-
Washout & First Antagonist Concentration: Wash the tissue and allow it to recover. Add the first (lowest) concentration of this compound and incubate.
-
Generate CRC: Generate a new agonist CRC in the presence of the first this compound concentration.
-
Repeat: Repeat the washout, incubation, and agonist CRC generation for at least two more, progressively higher concentrations of this compound.
-
Data Analysis (Schild Plot Construction): a. Calculate EC₅₀ values: Determine the EC₅₀ for the agonist from the control curve and from each curve generated in the presence of this compound. b. Calculate Dose Ratios (DR): For each concentration of this compound used, calculate the dose ratio using the formula: DR = (EC₅₀ with antagonist) / (EC₅₀ without antagonist). c. Transform Data: Calculate log(DR - 1) for each this compound concentration. d. Construct the Schild Plot: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound] or p[Antagonist]) on the x-axis. e. Perform Linear Regression: Fit a straight line to the data points. The x-intercept of this line is the pA₂ value. The slope of the line should be approximately 1.0 for a truly competitive antagonist.[15][17]
Table 2: Example Data Organization for Schild Analysis
| [this compound] (M) | -log[this compound] | Agonist EC₅₀ (M) | Dose Ratio (DR) | log(DR - 1) |
|---|---|---|---|---|
| 0 (Control) | N/A | 1.0 x 10⁻⁸ | 1 | N/A |
| 3.0 x 10⁻⁹ | 8.52 | 3.5 x 10⁻⁸ | 3.5 | 0.40 |
| 1.0 x 10⁻⁸ | 8.00 | 1.1 x 10⁻⁷ | 11.0 | 1.00 |
| 3.0 x 10⁻⁸ | 7.52 | 3.2 x 10⁻⁷ | 32.0 | 1.49 |
Data Interpretation & Troubleshooting
-
Parallel Shift: The primary visual confirmation of competitive antagonism is that the agonist CRCs in the presence of this compound are parallel to the control curve.[15]
-
Schild Plot Slope: A slope that does not differ significantly from 1.0 provides strong quantitative evidence for competitive antagonism.[15] A slope less than 1.0 may suggest non-competitive antagonism or complex interactions.
-
Depressed Maximum Response: If this compound causes a depression of the maximum agonist response, it may indicate non-competitive antagonism or a non-specific effect at the concentration used (e.g., membrane stabilization).[8]
-
Tissue Viability: If tissue responsiveness declines over the course of a long experiment, the data may become unreliable. It is crucial to ensure the PSS is fresh, properly aerated, and maintained at the correct temperature.
Table 3: Recommended this compound Concentration Ranges for Ex Vivo Studies
| Application | Typical Molar Concentration Range | Notes |
|---|---|---|
| Demonstrating β-blockade | 10⁻⁸ M to 10⁻⁶ M | This range is typically sufficient to produce significant rightward shifts of agonist CRCs. |
| Schild Analysis | 10⁻⁹ M to 10⁻⁷ M | Use at least three concentrations spanning this range to generate a robust Schild plot. |
| Investigating Off-Target Effects | > 10⁻⁵ M | Concentrations above 10 µM may induce membrane-stabilizing effects, which can be studied but should be avoided when characterizing receptor antagonism.[18][19] |
Conclusion
This compound is a cornerstone pharmacological tool for the ex vivo study of adrenergic systems. Its well-defined mechanism as a non-selective, competitive beta-blocker allows for the robust characterization of agonist and antagonist interactions, the determination of antagonist potency through Schild analysis, and the investigation of the physiological roles of β1- and β2-receptors in isolated tissues. By following the detailed protocols and principles outlined in this guide, researchers can leverage the power of the isolated tissue bath technique to generate high-quality, reproducible data, contributing to a deeper understanding of cardiovascular, respiratory, and autonomic pharmacology.
References
- Vertex AI Search. (n.d.). This compound and its Mechanism of Action.
- BOC Sciences. (n.d.). This compound: Definition, Mechanism of Action and Applications.
- Dr. Oracle. (2025). What is the mechanism of action of this compound (beta blocker)?.
- NHS. (n.d.). This compound: medicine for heart problems, anxiety and migraine.
- Wikipedia. (n.d.). This compound.
- QIAGEN GeneGlobe. (n.d.). Cardiac β-adrenergic Signaling.
- Semantic Scholar. (n.d.). Novel signaling pathway through the beta-adrenergic receptor.
- PubMed Central. (n.d.). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells.
- NCBI Bookshelf. (n.d.). Beta 1 Receptors - StatPearls.
- ResearchGate. (2002). Novel signaling pathway through the beta-adrenergic receptor.
- PubMed Central. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research.
- PubMed. (n.d.). Inhibitory action of this compound on the contractions induced by nerve stimulations or calcium in the smooth muscle of rat vas deferens.
- Panlab | Harvard Apparatus. (n.d.). Isolated organ/tissue test – organ bath.
- NIH. (n.d.). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories.
- REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments.
- PubMed. (1990). [The effect of this compound (Obsidan) as well as this compound and fenoterol (Partusisten) on the motility of the smooth uterus musculature in vitro].
- emka TECHNOLOGIES. (n.d.). Tissue baths systems.
- ResearchGate. (n.d.). Inhibitory Action of this compound on the Contractions Induced by Nerve Stimulations or Calcium in the Smooth Muscle of Rat Vas Deferens.
- PubMed. (1990). This compound blocks cocaine-induced potentiation of the contraction in the smooth muscle of the rat vas deferens.
- PubMed. (2007). Pharmacological Characterization of the Beta-Adrenoceptor That Mediates the Relaxant Response to Noradrenaline in Guinea-Pig Tracheal Smooth Muscle.
- Unknown Source. (n.d.). Isolated tissue experiments.
- Benchchem. (2025). Spectrophotometric Analysis of this compound's Antioxidant Capacity: Application Notes and Protocols.
- Agilent. (2025). Quantitation of the Chiral Shift in Metabolism of this compound Using 2D-LC/MS/MS.
- Slideshare. (n.d.). Pa2 determination.
- Acta Pharmaceutica Sciencia. (2021). Formulation Design and Optimization of Sustained Released Matrix Tablets of this compound HCl Using Natural and Synthetic Polymers.
- ResearchGate. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research.
- Unknown Source. (n.d.). In vitro pharmacology: receptor antagonism.
- PubMed. (1974). GLC determination of this compound, other beta-blocking drugs, and metabolites in biological fluids and tissues.
- NIH. (n.d.). A study of some this compound analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig.
- PubMed. (n.d.). Inhibitory effects of (+/-)-propranolol on excitation-contraction coupling in isolated soleus muscles of the rat.
- YouTube. (2021). Determination of pA2 value of Antagonists - Part1.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 4. droracle.ai [droracle.ai]
- 5. Isolated organ/tissue test – organ bath [panlab.com]
- 6. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibitory effects of (+/-)-propranolol on excitation-contraction coupling in isolated soleus muscles of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 13. reprocell.com [reprocell.com]
- 14. researchgate.net [researchgate.net]
- 15. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 16. m.youtube.com [m.youtube.com]
- 17. Pharmacological characterization of the beta-adrenoceptor that mediates the relaxant response to noradrenaline in guinea-pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitory action of this compound on the contractions induced by nerve stimulations or calcium in the smooth muscle of rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Propranolol in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the accurate and precise quantification of propranolol in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for high-throughput bioanalytical applications, emphasizing scientific integrity, reproducibility, and adherence to regulatory standards. We delve into the causality behind experimental choices, from sample preparation to instrumental analysis, ensuring a self-validating system. This guide is intended to be a definitive resource for scientists engaged in pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies.
Foundational Principles and Method Selection
The quantification of this compound, a non-selective beta-blocker, in a complex biological matrix like plasma necessitates a method that is both highly selective and sensitive. While HPLC with UV[1][2][3] or fluorescence detection[4][5] are viable, LC-MS/MS is the gold standard for bioanalytical assays due to its superior specificity and lower limits of quantification.[6][7][8] This enhanced selectivity arises from the technique of Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This process effectively filters out interferences from endogenous plasma components, a common challenge in less specific methods.[6]
For sample preparation, several techniques exist, including liquid-liquid extraction (LLE)[8][9], solid-phase extraction (SPE)[10][11][12][13], and protein precipitation (PPT).[6][14][15] While LLE and SPE can provide cleaner extracts, protein precipitation offers a compelling balance of simplicity, speed, and high recovery, making it ideal for high-throughput environments.[6][16] This protocol employs a straightforward "solvent-first" protein precipitation with acetonitrile, which has been shown to be highly effective in removing proteins while yielding high analyte recovery.[6][16]
Materials and Instrumentation
2.1. Reagents and Chemicals
| Material | Grade | Recommended Supplier |
| This compound Hydrochloride | Reference Standard (≥99%) | Sigma-Aldrich |
| This compound-d7 Hydrochloride | Internal Standard (IS) | Toronto Research Chemicals |
| Acetonitrile | LC-MS Grade | Honeywell or equivalent |
| Methanol | LC-MS Grade | Honeywell or equivalent |
| Formic Acid | LC-MS Grade (≥99%) | Thermo Scientific |
| Deionized Water | Type I, 18.2 MΩ·cm | Millipore Milli-Q System |
| Human Plasma (K2EDTA) | Pooled, Screened | BioIVT or equivalent |
2.2. Instrumentation and Analytical Conditions
Liquid Chromatography System:
-
Instrument: Waters ACQUITY UPLC I-Class or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 3.5 | 5 |
Mass Spectrometry System:
-
Instrument: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Gas 1 (GS1): 55 psi
-
Ion Source Gas 2 (GS2): 60 psi
-
Curtain Gas (CUR): 35 psi
-
Temperature (TEM): 550 °C
-
IonSpray Voltage (ISV): 5500 V
Multiple Reaction Monitoring (MRM) Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 260.2 | 116.1 | 100 | 27 |
| This compound-d7 (IS) | 267.2 | 116.1 | 100 | 27 |
Detailed Experimental Protocols
3.1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d7 in methanol. The use of a deuterated internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy.[7][11]
-
Working Standard (WS) Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare a series of working standards for constructing the calibration curve and for quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound-d7 stock solution with 50:50 acetonitrile:water to achieve the final working concentration.
3.2. Sample Preparation: Protein Precipitation Workflow
The following diagram illustrates the optimized protein precipitation procedure. This method is designed for efficiency and to minimize analyte loss and matrix effects.
Caption: Optimized workflow for protein precipitation of plasma samples.
3.3. Construction of Calibration Curve and Quality Control
-
Calibration Curve: Prepare calibration standards by spiking blank human plasma with the appropriate this compound working solutions to yield concentrations from 1 to 500 ng/mL.[17]
-
Quality Control (QC) Samples: Independently prepare QC samples in blank plasma at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC
-
Medium QC
-
High QC
-
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A bioanalytical method is only as reliable as its validation. The protocol must be rigorously validated according to guidelines from regulatory bodies like the FDA and EMA.[18]
4.1. Key Validation Parameters
| Parameter | Purpose | Acceptance Criteria (%RSD / %Bias) |
| Selectivity | Ensure no interference from endogenous components. | Response in blank samples <20% of LLOQ. |
| Linearity | Define the quantifiable range of the assay. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Ensure results are correct and reproducible. | Within ±15% (±20% at LLOQ). |
| Matrix Effect | Assess the impact of plasma components on ionization. | CV of IS-normalized matrix factor ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Stability | Confirm analyte integrity under various conditions. | Within ±15% of nominal concentration. |
4.2. Logical Flow of Validation Experiments
Caption: Sequential logic of bioanalytical method validation experiments.
Data Interpretation and Sample Analysis
-
System Suitability: Before each analytical run, inject a standard solution to confirm system performance (retention time, peak shape, and intensity).
-
Quantification: Generate a calibration curve by plotting the peak area ratio (this compound/Propranolol-d7) against the nominal concentration. Use a weighted (1/x²) linear regression model for the best fit.
-
Acceptance Criteria for an Analytical Run: The run is acceptable if at least 75% of the QC samples are within ±15% of their nominal values, with at least 50% at each concentration level meeting this criterion.
Conclusion: A Field-Ready Protocol
This application note details a robust, sensitive, and high-throughput LC-MS/MS method for this compound quantification in human plasma. By explaining the rationale behind key procedural choices and grounding the protocol in established validation principles, this guide provides researchers with a self-validating system ready for implementation in regulated bioanalytical environments. The combination of a simple protein precipitation and the specificity of tandem mass spectrometry ensures reliable data for critical drug development decisions.
References
- Rapid and simultaneous extraction of this compound, its neutral and basic metabolites from plasma and assay by high-performance liquid chrom
- An improved HPLC-MS/MS method for simultaneous quantification of this compound and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. National Institutes of Health (NIH). [Link]
- Dispersive liquid-liquid microextraction of this compound enantiomers from human plasma based on the solidification of a flo
- Quantitative determination of this compound by ultraviolet HPLC in human plasma. PubMed. [Link]
- High-Performance Liquid Chromatography Determination of this compound in Human Plasma. Asian Journal of Chemistry. [Link]
- Quantitative determination of this compound by ultraviolet HPLC in human plasma.
- First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of this compound and 4-hydroxythis compound in pig plasma and dried blood spots and its application to a pharmacokinetic study. Veterinary World. [Link]
- Quantitative determination of this compound by ultraviolet HPLC in human plasma. Universiti Sains Malaysia. [Link]
- DETERMINATION OF this compound HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]
- Recovery of this compound and metoprolol from human plasma after the extraction procedure.
- Dispersive Liquid–Liquid Microextraction of this compound Enantiomers from Human Plasma Based on The Solidification of A Floating Organic Droplet. Taylor & Francis Online. [Link]
- Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of this compound in Human Plasma and its Application to a Bioequivalence Study. Taylor & Francis Online. [Link]
- An improved HPLC-MS/MS method for simultaneous quantification of this compound and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. Royal Society of Chemistry. [Link]
- Simultaneous determination of this compound and 4-hydroxy this compound in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. PubMed. [Link]
- Dispersive Liquid–Liquid Microextraction of this compound Enantiomers from Human Plasma Based on The Solidification of A Floating Organic Droplet: Bioanalysis. Taylor & Francis Online. [Link]
- Simultaneous determination of this compound and 4-hydroxy this compound in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry.
- Quantitative determination of this compound by ultraviolet HPLC in human plasma. OUCI. [Link]
- Solid-phase extraction on Styrosorb cartridges as a sample pretreatment method in the stereoselective analysis of this compound in human serum. PubMed. [Link]
- Development and validation of HPLC method for estimation of this compound HCL in human plasma.
- ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPIT
- Formulation Strategies and Analytical Method Validation for Sustained Release this compound Hydrochloride Tablet. International Journal of Research and Pharmaceutical Reviews. [Link]
- Analytical Method Development and Validation of this compound and Hydrochlorothiazide. Preprints.org. [Link]
- Development and validation of analytical methodology for quantification of this compound hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry. Redalyc. [Link]
- Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
- Development and validation of analytical methodology for quantification of this compound hydrochloride in a multiparticul
- (PDF) Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of this compound in Human Plasma and its Application to a Bioequivalence Study.
- Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS.
- Determination of the binding sites of this compound HCl on bovine serum albumin by direct and reverse procedures. National Institutes of Health (NIH). [Link]
Sources
- 1. Quantitative determination of this compound by ultraviolet HPLC in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Dispersive liquid-liquid microextraction of this compound enantiomers from human plasma based on the solidification of a floating organic droplet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. An improved HPLC-MS/MS method for simultaneous quantification of this compound and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veterinaryworld.org [veterinaryworld.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and simultaneous extraction of this compound, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of this compound and 4-hydroxy this compound in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase extraction on Styrosorb cartridges as a sample pretreatment method in the stereoselective analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. norlab.com [norlab.com]
- 16. researchgate.net [researchgate.net]
- 17. An improved HPLC-MS/MS method for simultaneous quantification of this compound and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. ema.europa.eu [ema.europa.eu]
Application of Propranolol in High-Throughput Screening Assays: A Technical Guide
Introduction: The Enduring Relevance of Propranolol in Modern Drug Discovery
This compound, the prototypical non-selective beta-adrenergic receptor antagonist, has been a cornerstone of cardiovascular medicine for decades.[1][] Its discovery and development were pivotal in establishing the receptor theory of drug action and paved the way for a multitude of beta-blockers.[3] Beyond its well-established clinical applications in treating hypertension, angina, and arrhythmias, this compound serves as an indispensable tool in high-throughput screening (HTS) and drug discovery.[4][5][6][7] Its well-characterized pharmacology and robust mechanism of action make it an ideal reference compound and a critical component in the validation of assays targeting G protein-coupled receptors (GPCRs), particularly the beta-adrenergic receptors (β-ARs).[4]
This technical guide provides an in-depth exploration of the application of this compound in HTS assays. We will delve into the molecular mechanisms underpinning its utility, present detailed protocols for key assay formats, and offer insights into data interpretation and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a tool to ensure the scientific integrity and robustness of their screening campaigns.
Core Principles: Why this compound is a Gold Standard in HTS
This compound's utility in HTS is rooted in its primary mechanism of action: competitive, non-selective antagonism of β1- and β2-adrenergic receptors.[1][8] These GPCRs, upon activation by endogenous catecholamines like epinephrine and norepinephrine, couple to the stimulatory G-protein, Gαs.[1] This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to the conversion of ATP to the second messenger cyclic AMP (cAMP).[1][9] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, eliciting a physiological response.[1][4]
This compound competitively binds to these receptors, preventing catecholamine binding and thereby inhibiting the entire downstream signaling cascade.[1] This well-defined inhibitory action allows it to serve multiple critical functions in HTS:
-
Positive Control for Antagonism: In antagonist screening assays, this compound provides a robust and reproducible signal of receptor blockade, setting the benchmark for the potency of test compounds.
-
Determination of Non-Specific Binding: In radioligand binding assays, a high concentration of this compound is used to saturate the receptors, allowing for the distinction between specific binding of a radiolabeled ligand to the receptor and non-specific binding to other cellular components.[4]
-
Assay Validation and Quality Control: The consistent performance of this compound in an assay provides a critical quality control metric, ensuring the reliability and reproducibility of the screening data.
Visualizing the Mechanism: The Beta-Adrenergic Signaling Pathway
The canonical beta-adrenergic signaling pathway is a classic example of GPCR-mediated signal transduction. This compound's role as an antagonist is to interrupt this cascade at its inception.
Caption: this compound blocks agonist binding to the β-AR, inhibiting the downstream signaling cascade.
High-Throughput Screening Protocols Employing this compound
A variety of HTS assay formats are amenable to the use of this compound for studying beta-adrenergic receptor modulation. The choice of assay depends on the specific research goals, available instrumentation, and desired throughput.
cAMP Accumulation Assays
These functional assays directly measure the product of adenylyl cyclase activity and are a cornerstone for screening GPCRs that couple to Gs or Gi proteins.[9][10][11]
Principle: In a cell-based assay, stimulation of β-ARs with an agonist (e.g., isoproterenol) leads to an increase in intracellular cAMP.[12] An antagonist, such as this compound, will inhibit this agonist-induced cAMP production. Various detection technologies can be used to quantify cAMP levels, including luminescence-based assays (e.g., cAMP-Glo™) and fluorescence-based assays (e.g., FRET).[13]
Experimental Workflow: Antagonist Mode cAMP Assay
Caption: A generalized workflow for an antagonist mode cAMP accumulation assay.
Detailed Protocol: cAMP-Glo™ Assay (Promega)
This protocol is adapted for a 384-well format and assumes the use of a stable cell line expressing the target beta-adrenergic receptor.
Materials:
-
β-AR expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Isoproterenol (agonist)
-
This compound (control antagonist)
-
Test compounds
-
cAMP-Glo™ Assay Kit (Promega)
-
384-well white, solid-bottom assay plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Harvest and resuspend cells in culture medium to the desired density.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in assay buffer. A typical starting concentration for this compound is 10 µM.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add 5 µL of the compound dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer (for maximum stimulation) or 5 µL of a high concentration of this compound (for basal level).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation:
-
Prepare a solution of isoproterenol in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Add 5 µL of the isoproterenol solution to all wells except the basal control wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
cAMP Detection:
-
Prepare the cAMP-Glo™ Lysis Buffer and Detection Solution according to the manufacturer's instructions.
-
Add 20 µL of the cAMP-Glo™ Lysis Buffer to each well.
-
Incubate at room temperature for 10 minutes to ensure complete cell lysis.
-
Add 20 µL of the cAMP Detection Solution to each well.
-
Incubate at room temperature for 20 minutes.
-
-
Luminescence Measurement:
-
Add 40 µL of the Kinase-Glo® Reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the cAMP concentration.[13] The data should be normalized to the control wells (maximum stimulation and basal) and plotted as percent inhibition versus compound concentration. The IC50 value for this compound and the test compounds can then be determined using a non-linear regression analysis.
Reporter Gene Assays
Reporter gene assays provide a robust method for investigating the transcriptional regulation downstream of GPCR activation.[14][15][16]
Principle: Cells are engineered to express the β-AR and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing cAMP response elements (CRE).[17] Agonist stimulation of the receptor increases cAMP, which activates transcription factors that bind to the CRE and drive the expression of the reporter gene.[17] this compound will inhibit this agonist-induced reporter gene expression.
Detailed Protocol: Luciferase Reporter Assay for β-AR Antagonists
Materials:
-
Stable cell line co-expressing the β-AR and a CRE-luciferase reporter construct.
-
Cell culture medium.
-
Isoproterenol (agonist).
-
This compound (control antagonist).
-
Test compounds.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
384-well white, clear-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Plate the reporter cells in 384-well plates as described for the cAMP assay.
-
Incubate for 18-24 hours.
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of this compound and test compounds.
-
Prepare an EC80 concentration of isoproterenol.
-
Add 5 µL of the compound dilutions to the wells.
-
Immediately add 5 µL of the isoproterenol solution to the appropriate wells.
-
Incubate the plate at 37°C for 3-6 hours to allow for reporter gene expression.
-
-
Luciferase Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 5-10 minutes to ensure cell lysis and stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the level of reporter gene expression. Calculate the percent inhibition for each compound concentration relative to the agonist-stimulated control. Determine the IC50 values using non-linear regression.
Radioligand Binding Assays
These assays directly measure the interaction of a compound with the receptor and are considered the gold standard for determining binding affinity.[4]
Principle: A radiolabeled ligand with high affinity and specificity for the β-AR (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) is incubated with a source of the receptor (e.g., cell membranes).[4] Test compounds compete with the radioligand for binding to the receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound. This compound is used to define non-specific binding.[4]
Detailed Protocol: [³H]-Dihydroalprenolol Competition Binding Assay
Materials:
-
Membranes from cells expressing the β-AR.
-
[³H]-Dihydroalprenolol (radioligand).
-
This compound (for non-specific binding and as a control).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup (in a 96-well filter plate):
-
To each well, add:
-
25 µL of assay buffer (for total binding).
-
25 µL of a high concentration of this compound (e.g., 10 µM) for non-specific binding.
-
25 µL of serially diluted test compounds.
-
-
Add 25 µL of [³H]-dihydroalprenolol (at a concentration close to its Kd).
-
Add 50 µL of the diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Filtration and Washing:
-
Harvest the membranes by vacuum filtration onto the glass fiber filters.
-
Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding.[4] The percent inhibition of specific binding is plotted against the log concentration of the test compound. The IC50 value is determined, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Quantitative Data and Expected Results
The following table summarizes representative data that might be obtained for this compound in the described HTS assays.
| Assay Type | Parameter | Expected Value for this compound |
| cAMP Accumulation Assay | IC50 | 1 - 10 nM |
| Luciferase Reporter Assay | IC50 | 5 - 50 nM |
| Radioligand Binding Assay | Ki | 0.5 - 5 nM |
Note: These values are illustrative and can vary depending on the specific cell line, receptor subtype, radioligand, and assay conditions.
Beyond the Canonical: this compound in Other Screening Paradigms
While its primary role is in targeting β-ARs, this compound has been investigated for its effects on other cellular processes, expanding its utility in HTS. Recent research has explored its potential as an anti-cancer agent, where it may influence cell proliferation, apoptosis, and angiogenesis.[18][19][20][21][22][23][24][25] Screening assays for these endpoints, such as cell viability assays (e.g., MTT) or migration assays, could potentially use this compound as a reference compound, although its mechanism in these contexts is more complex and may involve off-target effects.[22][24][26][27][28][29]
Conclusion: A Versatile and Indispensable Tool
This compound's well-defined pharmacology, commercial availability, and extensive historical data make it an invaluable tool for high-throughput screening. Its application as a reference antagonist in functional and binding assays targeting beta-adrenergic receptors is crucial for assay validation, quality control, and the accurate interpretation of screening data. As drug discovery continues to evolve, the fundamental principles of robust assay design and validation, exemplified by the judicious use of control compounds like this compound, will remain paramount to success.
References
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell - Revvity. (n.d.).
- cAMP assays in GPCR drug discovery. (2017, September 23). PubMed.
- cAMP-Glo™ Assay. (n.d.). Promega Corporation.
- cAMP Assay. (n.d.). Creative Bioarray.
- cAMP Accumulation Assay. (n.d.). Creative BioMart.
- This compound's Impact on Cellular Signaling Pathways: A Technical Guide. (n.d.). Benchchem.
- Repurposing beta blockers drugs as anti-cancer agents: virtual screening, molecular docking simulations. (n.d.).
- Ready-to-Assay™ β1 Adrenergic Receptor Frozen Cells | HTS104RTA. (n.d.). Merck Millipore.
- Application Notes and Protocols for High-Throughput Screening Assays for Beta-Blockers. (n.d.). Benchchem.
- This compound. (n.d.). Wikipedia.
- Human Adrenoceptor Beta 1 Reporter Assay System. (n.d.). Cayman Chemical.
- Ready-to-Assay™ β3 Adrenergic Receptor Frozen Cells | HTS159RTA. (n.d.). Merck Millipore.
- Repurposing beta blockers drugs as anti-cancer agents: virtual screening, molecular docking simulations. (2025, April 17).
- This compound: Definition, Mechanism of Action and Applications. (n.d.). BOC Sciences.
- This compound suppresses the proliferation and induces the apoptosis of liver cancer cells. (2018, January 24).
- Repurposing beta blockers drugs as anti-cancer agents: virtual screening, molecular docking simulations | ASJP. (2025, June 30).
- Proposed mechanism of the action of this compound on tumor cell signaling... (n.d.). ResearchGate.
- Addition of this compound in Resistant Arterial hypertension Treatment (APROPRIATE study): study protocol for a randomized double-blind placebo-controlled trial. (2017, March 14). PubMed.
- Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. (n.d.). PMC - NIH.
- Tag-lite Adrenergic β2 Receptor Green Antagonist Ligand. (n.d.). Revvity.
- Addition of this compound in Resistant Arterial hypertension Treatment (APROPRIATE study): study protocol for a randomized double-blind placebo-controlled trial. (2017, March 14). PubMed Central.
- Anti-tumor activity of the beta-adrenergic receptor antagonist this compound in neuroblastoma. (2014, January 15).
- Investigating the Potential of this compound as an Anti-Tumor Agent in Colorectal Cancer Cell Lines. (n.d.). MDPI.
- beta2 adrenoceptor Assay. (n.d.). Innoprot GPCR functional assays.
- Novel Properties of Old this compound Assessment of Antiglycation Activity through In Vitro and In Silico Approaches | ACS Omega. (2024, June 11).
- This compound inhibits the proliferation, migration and tube formation of hemangioma cells through HIF-1α dependent mechanisms. (n.d.). NIH.
- Reporter Genes: Types and Assay Application. (n.d.). Danaher Life Sciences.
- This compound inhibits cell viability and expression of the pro-tumorigenic proteins Akt, NF-ĸB, and VEGF in oral squamous cell carcinoma. (n.d.). Augusta University Research Profiles.
- This compound inhibits cell viability and expression of the pro-tumorigenic proteins Akt, NF-ĸB, and VEGF in oral squamous cell carcinoma. (n.d.). PubMed.
- Exploring the Potential of this compound Off-Label in Modulating the Nervous Cancer Environment. (2023, May 22).
- Discovery and development of beta-blockers. (n.d.). Wikipedia.
- Clinical Significance of Screening Electrocardiograms for the Administration of this compound for Problematic Infantile Hemangiomas. (2021, February 23). PMC - NIH.
- Inappropriate use of this compound among medical and dental students at the University of Jordan: cross-sectional study. (n.d.). Frontiers.
- INDIGO Biosciences Releases a Family of Cell-Based Reporter Assays for the Adrenergic Receptors. (2024, February 21).
- Reporter Gene Assays. (n.d.). Thermo Fisher Scientific - US.
- ASSAY OF this compound HYDROCHLORIDE IN TABLET | Download Table. (n.d.).
- Inappropriate use of this compound among medical and dental students at the University of Jordan: cross-sectional study. (2025, May 9). PubMed Central.
- Reporter Genes and their Applications. (n.d.). Promega Corporation.
- This compound in the control of blood pressure: a dose-response study. (n.d.). PubMed.
- This compound. (n.d.). PubMed.
- A sensitive high-performance liquid chromatographic analysis of this compound in serum. (n.d.). PubMed.
- Rapid, Accurate, and Quantitative Detection of this compound in Multiple Human Biofluids via Surface-Enhanced Raman Scattering | Analytical Chemistry. (2016, October 12). ACS Publications.
- Evaluation of in Vitro Biotransformation of this compound With HPLC, MS/MS, and Two Bioassays. (n.d.). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Addition of this compound in Resistant Arterial hypertension Treatment (APROPRIATE study): study protocol for a randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addition of this compound in Resistant Arterial hypertension Treatment (APROPRIATE study): study protocol for a randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. cAMP-Glo™ Assay [promega.jp]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Reporter Gene Assays | Thermo Fisher Scientific - AU [thermofisher.com]
- 16. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.es]
- 17. caymanchem.com [caymanchem.com]
- 18. jmps.crsp.dz [jmps.crsp.dz]
- 19. jmps.crsp.dz [jmps.crsp.dz]
- 20. This compound suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. This compound inhibits the proliferation, migration and tube formation of hemangioma cells through HIF-1α dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 25. This compound inhibits cell viability and expression of the pro-tumorigenic proteins Akt, NF-ĸB, and VEGF in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. oncotarget.com [oncotarget.com]
- 27. williamscancerinstitute.com [williamscancerinstitute.com]
- 28. Frontiers | Inappropriate use of this compound among medical and dental students at the University of Jordan: cross-sectional study [frontiersin.org]
- 29. Inappropriate use of this compound among medical and dental students at the University of Jordan: cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
Nasal Drug Delivery of Propranolol Nanoparticles: A Detailed Guide for Researchers
Application Notes and Protocols for Formulation, Characterization, and Preclinical Evaluation
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and preclinical evaluation of propranolol-loaded nanoparticles for intranasal delivery. This compound, a non-selective beta-blocker, is widely used in the management of cardiovascular disorders and as a prophylactic for migraine.[1][2] However, its oral administration is hampered by extensive first-pass metabolism, leading to low bioavailability of approximately 26%.[1][3] Intranasal delivery presents a promising alternative, offering direct access to the systemic circulation and potentially the central nervous system (CNS), thereby bypassing the gastrointestinal tract and hepatic metabolism.[3][4][5] Nanoparticle-based formulations are particularly advantageous for this route as they can enhance drug solubility, protect the drug from enzymatic degradation, prolong residence time in the nasal cavity, and improve permeation across the nasal mucosa.[6][7][8] This guide details the scientific rationale, step-by-step protocols for nanoparticle preparation and characterization, and methodologies for in-vitro and in-vivo evaluation to facilitate the development of effective and safe intranasal this compound nanoparticle systems.
Introduction: The Rationale for Intranasal this compound Nanoparticles
The nasal cavity offers a unique portal for drug delivery, not only for local treatments but also for systemic and CNS-targeted therapies.[4][5] Its large surface area, rich vasculature, and porous endothelial membrane, along with the avoidance of the harsh gastrointestinal environment and first-pass hepatic metabolism, make it an attractive route for drugs like this compound.[1][3]
However, challenges such as rapid mucociliary clearance, enzymatic degradation within the nasal cavity, and the barrier function of the nasal epithelium can limit drug absorption.[8] Nanoparticles, submicron-sized carriers, can be engineered to overcome these hurdles.[6][7]
Key Advantages of Nanoparticulate Systems for Nasal Delivery:
-
Enhanced Bioavailability: By protecting this compound from metabolic enzymes in the nasal cavity and facilitating its transport across the mucosal barrier, nanoparticles can significantly improve its systemic bioavailability.[3][7]
-
Sustained Release: Polymeric nanoparticles can be designed to release the encapsulated this compound in a controlled manner, leading to prolonged therapeutic effects and reduced dosing frequency.[3][9]
-
Improved Brain Targeting: For applications such as migraine prophylaxis, intranasal delivery of nanoparticles can facilitate direct nose-to-brain transport via the olfactory and trigeminal pathways, bypassing the blood-brain barrier (BBB).[4][10][11][12]
-
Mucoadhesion: Incorporating mucoadhesive polymers into the nanoparticle formulation can increase their residence time in the nasal cavity, allowing for more extended contact with the absorptive mucosa.[1][2][11]
This guide will focus on polymeric nanoparticles, specifically those prepared using chitosan and PLGA (poly(lactic-co-glycolic acid)), due to their biocompatibility, biodegradability, and well-documented success in nasal drug delivery research.
Formulation of this compound-Loaded Nanoparticles
The choice of nanoparticle formulation technique is critical and depends on the physicochemical properties of the drug and the desired characteristics of the final product. For this compound hydrochloride, a water-soluble drug, methods like ionic gelation and emulsion-solvent evaporation are commonly employed.[3][9]
Protocol: Preparation of Chitosan-Based this compound Nanoparticles by Ionic Gelation
This method is based on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent, typically sodium tripolyphosphate (TPP).[13][14]
Materials:
-
This compound Hydrochloride
-
Low molecular weight Chitosan
-
Sodium Tripolyphosphate (TPP)
-
Acetic Acid
-
Deionized Water
Step-by-Step Protocol:
-
Chitosan Solution Preparation: Prepare a 0.2% (w/v) chitosan solution by dissolving the required amount of chitosan in a 1% (v/v) acetic acid solution with gentle stirring overnight to ensure complete dissolution.
-
This compound Incorporation: Dissolve this compound hydrochloride in the chitosan solution at a desired concentration (e.g., 1 mg/mL).
-
TPP Solution Preparation: Prepare a 0.1% (w/v) TPP solution in deionized water.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-propranolol solution under constant magnetic stirring at room temperature. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Stirring and Maturation: Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water to remove unreacted reagents. Repeat this washing step twice.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., 5% w/v trehalose) should be added to prevent aggregation during lyophilization.
Causality Behind Experimental Choices:
-
Low Molecular Weight Chitosan: Facilitates the formation of smaller nanoparticles and has better mucoadhesive properties.[14]
-
Acetic Acid: Used to protonate the amine groups of chitosan, rendering it soluble in aqueous solutions and positively charged.
-
Dropwise Addition of TPP: Ensures controlled and uniform formation of nanoparticles by preventing localized high concentrations of the cross-linker.
Protocol: Preparation of PLGA-Based this compound Nanoparticles by Emulsion-Solvent Evaporation
The water-in-oil-in-water (w/o/w) double emulsion solvent evaporation method is suitable for encapsulating hydrophilic drugs like this compound hydrochloride within a hydrophobic polymer matrix like PLGA.[9]
Materials:
-
This compound Hydrochloride
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized Water
Step-by-Step Protocol:
-
Aqueous Drug Solution (Internal Aqueous Phase): Dissolve this compound hydrochloride in deionized water to create a concentrated solution (e.g., 10 mg/mL).
-
Organic Polymer Solution (Oil Phase): Dissolve PLGA in DCM (e.g., 100 mg in 2 mL).
-
Primary Emulsion (w/o): Add the internal aqueous phase to the organic phase and sonicate at high energy for 1-2 minutes in an ice bath to form a stable water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer like PVA (e.g., 2% w/v) and sonicate again, but at a lower energy for a shorter duration, to form the double emulsion.
-
Solvent Evaporation: Stir the resulting w/o/w emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the precipitation of PLGA nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation (15,000 rpm, 30 minutes). Wash the pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticles with a cryoprotectant for storage.
Causality Behind Experimental Choices:
-
PLGA (50:50): This copolymer ratio provides a good balance between hydrophobicity and degradation rate, allowing for sustained drug release.
-
DCM: A volatile organic solvent that is immiscible with water and a good solvent for PLGA.
-
PVA: Acts as a stabilizer to prevent the coalescence of the oil droplets during the formation of the secondary emulsion and to control the final particle size.
Characterization of this compound Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and performance of the nanoparticle formulation.
Physicochemical Characterization
| Parameter | Technique | Typical Values for Nasal Delivery | Importance |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 200 nm, PDI < 0.3 | Influences mucoadhesion, cellular uptake, and drug release. A narrow size distribution is desirable for uniformity.[3] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | > ±20 mV | Indicates the surface charge and predicts the stability of the nanoparticle suspension against aggregation. A positive charge can enhance mucoadhesion.[10] |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical, uniform | Visual confirmation of size, shape, and surface characteristics.[3] |
| Entrapment Efficiency (EE%) & Drug Loading (DL%) | Spectrophotometry (UV-Vis) or High-Performance Liquid Chromatography (HPLC) | High EE% and DL% | Determines the amount of drug successfully encapsulated within the nanoparticles. |
Protocol: Determination of Entrapment Efficiency and Drug Loading
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculation:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In-Vitro Evaluation
In-vitro studies are crucial for predicting the in-vivo performance of the nanoparticle formulation.
In-Vitro Drug Release
This study assesses the rate and extent of this compound release from the nanoparticles over time.
Protocol: Dialysis Bag Method
-
Preparation: Suspend a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., simulated nasal fluid, pH 6.5).
-
Dialysis: Place the suspension in a dialysis bag with a suitable molecular weight cut-off and immerse it in a larger volume of the release medium at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of this compound released in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Diagram: In-Vitro Drug Release Setup
Caption: Workflow for in-vitro drug release study using the dialysis bag method.
Ex-Vivo Permeation Study
This study evaluates the ability of the nanoparticles to enhance the permeation of this compound across the nasal mucosa.
Protocol: Franz Diffusion Cell
-
Mucosa Preparation: Obtain fresh sheep or goat nasal mucosa from a local abattoir. Carefully separate the mucosal tissue and mount it on a Franz diffusion cell with the mucosal side facing the donor compartment.
-
Experimental Setup: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 37°C with constant stirring.
-
Application: Apply the this compound nanoparticle formulation to the donor compartment.
-
Sampling: At regular intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analysis: Analyze the samples for this compound concentration.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the plot gives the steady-state flux.
In-Vivo Evaluation
Animal studies are essential to assess the pharmacokinetic profile and brain-targeting efficiency of the formulation.
Pharmacokinetic Studies
Protocol:
-
Animal Model: Use a suitable animal model, such as Wistar rats.
-
Administration: Administer the this compound nanoparticle formulation intranasally to one group of animals and an equivalent dose of this compound solution orally or intravenously to control groups.
-
Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points.
-
Plasma Separation and Analysis: Separate the plasma and analyze for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Brain Targeting Studies
Protocol:
-
Animal Model and Administration: Following the same procedure as the pharmacokinetic study, administer the formulation to different groups of animals.
-
Tissue Harvesting: At various time points after administration, euthanize the animals and carefully dissect the brain.
-
Tissue Homogenization and Analysis: Homogenize the brain tissue and extract the drug. Analyze the this compound concentration in the brain homogenate.
-
Brain Targeting Efficiency: Calculate parameters such as the drug targeting efficiency (DTE%) and direct transport percentage (DTP%) to quantify the extent of nose-to-brain delivery.
Diagram: Nose-to-Brain Drug Delivery Pathways
Caption: Major pathways for drug transport from the nasal cavity to the brain.
Conclusion
The development of this compound-loaded nanoparticles for intranasal delivery holds significant promise for improving the therapeutic management of cardiovascular diseases and migraine. By leveraging the principles of nanotechnology, researchers can overcome the limitations of conventional oral administration and achieve enhanced bioavailability and targeted drug delivery. The protocols and guidelines presented in this document provide a solid foundation for the rational design, formulation, and evaluation of these advanced drug delivery systems. Rigorous characterization and preclinical testing are paramount to ensuring the safety and efficacy of these novel formulations before they can be translated into clinical practice.
References
- Structure and Fate of Nanoparticles Designed for the Nasal Delivery of Poorly Soluble Drugs.
- In vivo and in vitro Evaluation of Nose-to-Brain Delivery of Nanoparticles.
- Formulation and Characterization of this compound Nanoparticles for Transmucosal Nasal Drug Delivery.
- Intranasal this compound hydrochloride-loaded PLGA-lipid hybrid nanoparticles for brain targeting: Optimization and biodistribution study by radiobiological evaluation.
- Computational, In Vitro, and In Vivo Models for Nose-to-Brain Drug Delivery Studies.
- This compound-Loaded Limonene-Based Microemulsion Thermo-Responsive Mucoadhesive Nasal Nanogel: Design, In Vitro Assessment, Ex Vivo Permeation, and Brain Biodistribution.
- Computational, In Vitro, and In Vivo Models for Nose-to-Brain Drug Delivery Studies.
- Preparation and characterization of this compound hydrochloride nanoparticles: a comparative study.
- In-vivo, In-vitro, and Ex-vivo Experimental Models for Nose‐to‐brain Drug Delivery.
- mucoadhesive-microspheres-of-propranolol-hydrochloride-for-nasal-delivery.pdf.
- Transdermal delivery of this compound hydrochloride through chitosan nanoparticles dispersed in mucoadhesive gel.
- Mucoadhesive microspheres of propanolol hydrochloride for nasal delivery.
- Transdermal delivery of this compound hydrochloride through chitosan nanoparticles dispersed in mucoadhesive gel.
- This compound HCL-loaded liposomes for intranasal delivery: in vitro and ex vivo evaluation of optimized formulation using design of experiments.
- This compound HCL-loaded liposomes for intranasal delivery: in vitro and ex vivo evaluation of optimized formulation using design of experiments.
- (PDF) Effect of organogel components on in vitro nasal delivery of this compound hydrochloride.
- Targeted drug delivery to the brain via intranasal nanoemulsion: Available proof of concept and existing challenges.
- Brain targeting of drugs via intranasal route in conjunction with nanoparticle-based systems: an updated review (2023).
- Nanotechnology-based Intranasal Drug Delivery Systems: A Review.
- Intranasal nanotherapeutics for brain targeting and clinical studies in Parkinson's disease.
- Brain targeting pathways in intranasal administration.
- Brain targeting of drugs via intranasal route in conjunction with nanoparticle-based systems: an updated review.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Computational, In Vitro, and In Vivo Models for Nose-to-Brain Drug Delivery Studies [ouci.dntb.gov.ua]
- 5. Computational, In Vitro, and In Vivo Models for Nose-to-Brain Drug Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Intranasal nanotherapeutics for brain targeting and clinical studies in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of this compound hydrochloride nanoparticles: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intranasal this compound hydrochloride-loaded PLGA-lipid hybrid nanoparticles for brain targeting: Optimization and biodistribution study by radiobiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted drug delivery to the brain via intranasal nanoemulsion: Available proof of concept and existing challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transdermal delivery of this compound hydrochloride through chitosan nanoparticles dispersed in mucoadhesive gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propranolol Concentration for Inhibiting Cancer Cell Proliferation
Welcome to the technical support center for researchers utilizing propranolol in cancer cell proliferation studies. This guide is designed to provide you with field-proven insights and troubleshooting solutions to common challenges encountered during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding this compound's Anti-Cancer Mechanism
This compound, a non-selective beta-adrenergic receptor antagonist, has garnered significant interest for its potential as an anti-cancer agent.[1] Its primary mechanism involves blocking both β1- and β2-adrenergic receptors, thereby inhibiting the downstream signaling pathways activated by catecholamines like epinephrine and norepinephrine.[2][3] In cancer cells, this blockade can lead to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[2][4][5][6]
The β-adrenergic signaling pathway plays a crucial role in regulating various cellular processes that contribute to cancer initiation and progression, including inflammation, angiogenesis, and cell motility.[7][8][9][10] By antagonizing these receptors, this compound can disrupt these tumor-promoting processes.
Core Experimental Workflow: A Step-by-Step Guide
A typical workflow for assessing the anti-proliferative effects of this compound involves several key stages. This section provides a detailed protocol for a standard cell viability assay, a foundational experiment in this research area.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound hydrochloride stock solution (dissolved in sterile water or DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium. It is recommended to perform a dose-response experiment with a range of concentrations to determine the half-maximal inhibitory concentration (IC50).[2]
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells with medium only.
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours). The inhibitory effects of this compound are often time-dependent.[2]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizing the Experimental Process
To better understand the flow of a typical experiment, the following diagram illustrates the key steps.
Caption: General experimental workflow for studying this compound's effects.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound in cancer cells?
A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1- and β2-adrenergic receptors.[2][3] This action inhibits downstream signaling pathways that are typically activated by catecholamines. In the context of cancer, this blockade can suppress cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest.[2][4][5][6]
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound is highly dependent on the cell line being studied.[2] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This involves treating your cells with a range of this compound concentrations for a set period (e.g., 24, 48, or 72 hours) and then assessing cell viability.[2] The IC50 value will provide a quantitative measure of the drug's potency for your particular cell line.[2]
Q3: What is the recommended treatment duration for this compound in cell culture experiments?
A3: The duration of treatment can vary based on the cell line and the specific research question. Studies have demonstrated that the inhibitory effects of this compound on cell proliferation are often time-dependent.[2][11] Common treatment durations range from 24 to 72 hours.[2] A time-course experiment is advisable to determine the optimal treatment duration for your experimental setup.
Q4: Can this compound be used in combination with other anti-cancer drugs?
A4: Yes, research suggests that this compound can have synergistic effects when combined with certain chemotherapy agents.[2] For example, it has been shown to enhance the effectiveness of drugs like 5-FU and paclitaxel in breast cancer models.[12] This indicates that this compound could be a promising candidate for use as an adjuvant therapy.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| High Variability in Cell Viability Assays | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| Contamination (bacterial, fungal, mycoplasma). | Regularly check for signs of contamination (e.g., cloudy media, pH changes). Use aseptic techniques and periodically test for mycoplasma.[2] | |
| Unexpectedly Low or No Drug Effect | Incorrect drug concentration. | Verify the stock solution concentration and perform serial dilutions accurately. Consider testing a wider range of concentrations.[2] |
| Drug degradation. | Prepare fresh this compound solutions for each experiment. Stock solutions should be stored at the recommended temperature and protected from light.[2] this compound solutions are most stable at pH 3 and decompose rapidly in alkaline solutions.[13] | |
| Cell line resistance. | Some cell lines are inherently more resistant to this compound. Consider increasing the treatment duration or exploring combination therapy approaches.[2] | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time.[2] |
| Differences in experimental conditions. | Maintain consistency in all experimental parameters, including incubation times, reagent concentrations, and cell densities. | |
| This compound stability in media. | While generally stable, prolonged incubation at 37°C could lead to some degradation. Prepare fresh dilutions for each experiment. Studies have shown this compound suspensions to be stable for extended periods at room temperature and under refrigeration.[14][15] |
Quantitative Data Summary: this compound IC50 Values
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. These values can serve as a valuable starting point for designing your experiments. Note that IC50 values can vary between laboratories due to differences in cell lines and methodologies.[2]
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| HepG2 | Liver Cancer | ~40-80 | 48 | [4] |
| HepG2.2.15 | Liver Cancer | ~40-80 | 48 | [4] |
| SW620 | Colorectal Cancer | 119.5 | Not Specified | [1] |
| Colo205 | Colorectal Cancer | 86.38 | Not Specified | [1] |
| HT-29 | Colorectal Cancer | 69.1 | Not Specified | [1] |
| U266 | Multiple Myeloma | 141, 100, 75 | 24, 48, 72 | [1] |
| 8505C | Thyroid Cancer | 200 | Not Specified | [1] |
| K1 | Thyroid Cancer | 280 | Not Specified | [1] |
| A375 | Melanoma | 65.33 - 98.17 | 24, 48, 72 | [16] |
| A549 | Non-Small Cell Lung Cancer | 119.3 | Not Specified | [17] |
| H1299 | Non-Small Cell Lung Cancer | 98.8 | Not Specified | [17] |
| U87-MG | Glioblastoma | Dose-dependent decrease | Not Specified | [18] |
| LN229 | Glioblastoma | Dose-dependent decrease | Not Specified | [18] |
| SK-N-AS | Neuroblastoma | 114 - 218 | Not Specified | [19] |
Signaling Pathway Visualization
This compound's anti-cancer effects are mediated through the inhibition of the β-adrenergic signaling pathway. The following diagram illustrates this pathway and the points of intervention by this compound.
Caption: this compound's inhibition of β-adrenergic signaling.
References
- Wang, F. et al. (2018). This compound suppresses the proliferation and induces the apoptosis of liver cancer cells. Molecular Medicine Reports, 17(4), 5213-5221. [Link]
- CancerChoices. (n.d.). This compound and Other Beta Blockers.
- Wang, F. et al. (2018). This compound suppresses the proliferation and induces the apoptosis of liver cancer cells. Molecular Medicine Reports, 17(4), 5213–5221. [Link]
- Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-adrenergic signaling in cancer. Clinical Cancer Research, 18(5), 1201–1206. [Link]
- ResearchGate. (n.d.). Proposed anti-cancer mechanism of action of this compound.
- Semel Institute for Neuroscience and Human Behavior. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer.
- Cole, S. W., & Sood, A. K. (2012). Molecular pathways: beta-adrenergic signaling in cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(5), 1201–1206. [Link]
- Taylor & Francis Online. (n.d.). The roles of beta-adrenergic receptors in tumorigenesis and the possible use of beta-adrenergic blockers for cancer treatment: possible genetic and cell-signaling mechanisms.
- ResearchGate. (n.d.). Molecular Pathways: Beta-Adrenergic Signaling in Cancer.
- ResearchGate. (n.d.). Proposed mechanism of the action of this compound on tumor cell signaling and processes.
- Pantziarka, P., et al. (2016). Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent. ecancermedicalscience, 10, 680. [Link]
- Al-Qattan, M. N., et al. (2023). Investigating the Potential of this compound as an Anti-Tumor Agent in Colorectal Cancer Cell Lines. Molecules, 28(13), 5087. [Link]
- PubMed. (n.d.). The impact of this compound on apoptosis in cutaneous squamous cell carcinomas.
- Alizade, A., & Terzi, M. (2024). In vitro apoptotic and antiproliferative effects of this compound on human breast cancer cells. Bosnian journal of basic medical sciences, 24(4), 521–529. [Link]
- PubMed. (2021). This compound suppresses gastric cancer cell growth by regulating proliferation and apoptosis.
- ResearchGate. (n.d.). This compound decreases RCC cell line viability in vitro by inducing apoptosis.
- ResearchGate. (n.d.). The effect of this compound on cell survival in melanoma cell lines and normal skin cell line.
- Pasquier, E., et al. (2011). This compound potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment. Oncotarget, 2(10), 797–809. [Link]
- Montoya, A., et al. (2023). Repositioning this compound to Block Mitogenic Signaling in Breast Cancer. UTEP ScholarWorks. [Link]
- PubMed. (2025). Does this compound have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers.
- Liu, Q., et al. (2021). Clinical Use of this compound Reduces Biomarkers of Proliferation in Gastric Cancer. Frontiers in Oncology, 11, 743953. [Link]
- Stankevicius, V., et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. Medicina, 58(3), 441. [Link]
- Spandidos Publications. (2018). This compound suppresses the proliferation and induces the apoptosis of liver cancer cells.
- Kim, S. H., et al. (2021). This compound Inhibits the Proliferation of Human Glioblastoma Cell Lines through Notch1 and Hes1 Signaling System. Journal of Korean Neurosurgical Society, 64(4), 585–594. [Link]
- ScienceOpen. (2011). This compound potentiates the anti-angiogenic effects and anti- tumor efficacy of chemotherapy agents: implication in breast cancer treatment.
- Wolter, J. K., et al. (2014). Anti-tumor activity of the beta-adrenergic receptor antagonist this compound in neuroblastoma. Oncotarget, 5(1), 161–172. [Link]
- Polonini, H. C., et al. (2015). Stability of this compound in Extemporaneously Compounded Suspensions. The Canadian journal of hospital pharmacy, 68(2), 126–132. [Link]
- Wikipedia. (n.d.). This compound.
- PubMed. (1995). Stability of this compound hydrochloride suspension compounded from tablets.
Sources
- 1. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses the proliferation and induces the apoptosis of liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses gastric cancer cell growth by regulating proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 9. Molecular pathways: beta-adrenergic signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. cancerchoices.org [cancerchoices.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Stability of this compound in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of this compound hydrochloride suspension compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Inhibits the Proliferation of Human Glioblastoma Cell Lines through Notch1 and Hes1 Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
Technical Support Center: A Researcher's Guide to Minimizing Propranolol's Cytotoxic Effects in Primary Cell Cultures
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with propranolol in primary cell culture systems. This compound, a widely used non-selective beta-blocker, is increasingly investigated for its anti-cancer and anti-proliferative properties.[1][2] However, its application in in vitro models, particularly with sensitive primary cells, is often complicated by significant cytotoxicity that can obscure experimental outcomes.
This guide is designed with full editorial control to move beyond rigid templates. We will dissect the mechanisms of this compound-induced cytotoxicity and provide a logical, field-proven framework for troubleshooting and mitigating these off-target effects. Our goal is to empower you to generate reliable, reproducible data by maintaining the health and integrity of your primary cell cultures.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid, direct answers to the most common initial queries encountered when designing experiments with this compound.
Q1: What is a typical starting concentration range for this compound in primary cell culture?
A: The optimal concentration is highly cell-type specific and must be determined empirically. For primary cells, it is crucial to start with a lower and broader range than often reported for immortalized cell lines. Studies show cytotoxic effects in various cell types at concentrations ranging from 25 µM to over 300 µM.[3][4][5] A recommended starting point for a dose-response experiment is a logarithmic scale from 10 µM to 200 µM to identify the half-maximal inhibitory concentration (IC50).[5]
Q2: Why are my primary cells so much more sensitive to this compound than cancer cell lines?
A: Primary cells are not transformed and generally have lower proliferative rates and less robust stress-response mechanisms compared to immortalized cancer cell lines. They more closely mimic in vivo physiology and are thus more susceptible to drug-induced damage, including mitochondrial stress and apoptosis, which are known effects of this compound.[6] Best practices for handling these sensitive cells, such as gentle thawing and avoiding centrifugation immediately after recovery, are critical.[7][8]
Q3: How long should I treat my primary cells with this compound?
A: Treatment duration is a critical variable. This compound's effects are often time- and dose-dependent.[9][10] Common experimental endpoints range from 24 to 72 hours.[5] We strongly recommend performing a time-course experiment (e.g., 12h, 24h, 48h, 72h) at a fixed, sub-lethal concentration to determine the optimal window for your specific assay without inducing excessive cell death.[10][11]
Q4: Should I serum-starve my primary cells before this compound treatment?
A: This is a common practice to synchronize cell cycles but should be approached with caution for primary cells.[12] Prolonged serum deprivation is a stressor that can induce apoptosis and potentiate drug-induced cytotoxicity.[13][14] If cycle synchronization is necessary, consider reducing the starvation period (e.g., overnight instead of 24h) or using reduced-serum media (e.g., 1-2% FBS) instead of complete starvation.[12] For general cytotoxicity assays, it may be preferable to plate cells in their complete growth medium, allow them to adhere, and then apply the drug treatment.
Q5: Do I need to prepare fresh this compound solutions for each experiment?
A: Yes. To ensure consistent drug activity and avoid degradation, it is best practice to prepare fresh working dilutions of this compound from a validated, frozen stock solution immediately before each experiment.[5] Stock solutions, typically dissolved in DMSO, should be stored in small aliquots at -20°C or below and protected from light to maintain stability.[5]
Part 2: Understanding this compound's Core Cytotoxic Mechanisms
To effectively troubleshoot, one must first understand the underlying biology. This compound's cytotoxicity is not mediated by a single pathway but is a multifactorial process. The primary mechanisms impacting cell health are the induction of apoptosis, mitochondrial impairment, and the generation of oxidative stress.
Key Mechanistic Pillars of this compound Cytotoxicity
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in numerous cell types. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3.[9][15] This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the cleavage of PARP and subsequent cell dismantling.[3][9][16]
-
Mitochondrial Dysfunction: Mitochondria are a primary target of this compound. The drug can impair mitochondrial function by altering the mitochondrial membrane, inhibiting the respiratory chain, and decreasing ATP production.[6][17] This disruption leads to the collapse of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm—a critical step in initiating the caspase cascade and apoptosis.[6]
-
Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial electron transport can lead to an increase in the production of reactive oxygen species (ROS), inducing a state of oxidative stress.[4][9] Excessive ROS can damage cellular components, including lipids, proteins, and DNA, further contributing to cell death and activating stress-related signaling pathways like JNK.[9]
The following diagram illustrates the interplay between these three core mechanisms.
Caption: Interconnected pathways of this compound-induced cytotoxicity.
Part 3: Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve specific issues based on your experimental observations.
Caption: Systematic workflow for troubleshooting this compound cytotoxicity.
Observation A: Acute, High-Level Cytotoxicity (Massive Cell Death in < 24h)
-
Plausible Cause: The this compound concentration is excessively high for your specific primary cell type, leading to rapid necrotic and apoptotic cell death. This is the most common issue encountered.
-
Expert Recommendation & Solution: The immediate action is to establish the cytotoxic profile of this compound on your cells.
-
Conduct a Dose-Response (IC50) Experiment: This is a non-negotiable first step. Test a wide range of this compound concentrations (e.g., 8 points from 1 µM to 500 µM) for a fixed time (e.g., 48 hours). This will determine the concentration that inhibits 50% of cell viability. Use this IC50 value as a benchmark for subsequent experiments. (See Protocol 1 ).
-
Validate with Microscopy: Always visually inspect your cells under a microscope. Look for morphological changes like cell rounding, detachment, and membrane blebbing, which are hallmarks of cell death.
-
Observation B: Inconsistent or Drifting Results Between Experiments
-
Plausible Cause: Variability in experimental conditions is undermining reproducibility. Primary cells are highly sensitive to their environment.[18][19]
-
Expert Recommendation & Solution: Implement rigorous standardization.
-
Standardize Cell Seeding Density: Ensure you seed the exact same number of cells for every experiment. Over-confluent or sparse cultures respond differently to drugs.[18]
-
Control Passage Number: Primary cells have a finite lifespan (senescence). Use cells from a consistent and low passage number for all related experiments.
-
Check Reagent Stability: As noted in the FAQ, always use freshly prepared this compound dilutions from a single, validated stock to avoid issues with drug potency.[5]
-
Monitor Culture Media: Ensure pH and nutrient levels are consistent. Avoid microbial contamination, which can stress cells and alter results.[18]
-
Observation C: Significant Anti-Proliferative Effect but Low Apoptosis Marker Signal
-
Plausible Cause: At the concentration used, this compound may be acting as a cytostatic agent (inhibiting proliferation) rather than a cytotoxic agent (killing cells). This can occur at lower concentrations or in more resistant cell types.[20]
-
Expert Recommendation & Solution: Use orthogonal assays to differentiate between these effects.
-
Cell Viability vs. Metabolic Activity: Use a dye exclusion method like Trypan Blue to count live vs. dead cells. Compare this to a metabolic assay like MTT or PrestoBlue. A drop in MTT signal without a proportional increase in Trypan Blue staining suggests reduced metabolic activity and proliferation, not necessarily cell death.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution. A cytostatic effect may be visible as an arrest in a specific phase of the cell cycle (e.g., G0/G1 or S phase).[3]
-
Observation D: Cell Viability is Compromised Even at Low this compound Concentrations
-
Plausible Cause: Your primary cells are exceptionally sensitive, or an underlying stressor (e.g., oxidative stress) is being potently amplified by this compound.
-
Expert Recommendation & Solution: Introduce a protective agent to mechanistically probe and mitigate the cytotoxicity.
-
Antioxidant Co-treatment: Since this compound can induce ROS, co-treating with an antioxidant like N-acetyl-L-cysteine (NAC) can reveal the extent to which oxidative stress is responsible for the observed cell death.[9] If NAC rescues the cells, it confirms ROS as a key mediator and provides a method for continuing your primary experiment with reduced cytotoxicity. (See Protocol 3 ).
-
Caspase Inhibitor: To confirm apoptosis, co-treat with a pan-caspase inhibitor like Z-VAD-FMK. If the inhibitor prevents cell death, it validates that the cytotoxic effect is caspase-dependent.
-
Part 4: Core Experimental Protocols
These protocols provide a self-validating framework, including necessary controls, to ensure trustworthy data.
Protocol 1: Determining the IC50 of this compound via MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at their predetermined optimal density. Allow cells to adhere and stabilize for 24 hours in complete growth medium.
-
Drug Preparation: Prepare a 2X stock of each this compound concentration (e.g., 2 µM to 1000 µM) in complete growth medium. Also prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose, typically <0.1%).
-
Treatment: Carefully remove 50% of the medium from each well and add an equal volume of the 2X drug solution to achieve the final 1X concentration. Include vehicle-only and untreated control wells.
-
Incubation: Incubate the plate for your desired endpoint (e.g., 48 hours) under standard culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot viability versus the log of this compound concentration. Use non-linear regression to calculate the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
-
Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at the IC25 and IC50 concentrations) and a vehicle control for the desired time. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle, non-enzymatic dissociation solution or brief trypsinization. Centrifuge the cell suspension gently.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry immediately.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Mitigating Cytotoxicity with N-acetyl-L-cysteine (NAC)
-
Experimental Design: Set up four treatment groups: (1) Vehicle Control, (2) this compound alone, (3) NAC alone, (4) this compound + NAC.
-
Pre-treatment (Optional but Recommended): Add NAC (a typical starting concentration is 1-5 mM) to the designated wells 1-2 hours before adding this compound. This allows the cells to bolster their antioxidant defenses.
-
Co-treatment: Add this compound to groups (2) and (4) at the concentration of interest. Ensure group (4) continues to have NAC present.
-
Incubation & Analysis: Incubate for the standard duration and assess cell viability using your chosen method (e.g., MTT assay).
-
Interpretation: If the viability in the this compound + NAC group is significantly higher than in the this compound-only group, it demonstrates that ROS generation is a major contributor to the observed cytotoxicity.
Part 5: Summary of this compound IC50 Values
The following table summarizes reported IC50 values to illustrate the variability across different cell types and serve as a general guide. It is imperative to determine the IC50 for your specific primary cell type empirically.
| Cell Type | Description | IC50 (µM) | Treatment Duration | Source |
| HepG2 | Liver Cancer Cell Line | 40 - 80 | 48h | [3] |
| SKOV-3 | Ovarian Cancer Cell Line | ~190 | 48h | [9] |
| A2780 | Ovarian Cancer Cell Line | ~62 | 48h | [9] |
| Hemangioblastoma | Primary VHL Patient Cells | ~100 | 48h | [21] |
| Leukemic T-cells | Molt-4, Jurkat | >200 | 12-48h | [10][22] |
| HUVECs | Primary Endothelial Cells | ~280 (82 µg/mL) | 24h | [23] |
References
- This compound suppresses the proliferation and induces the apoptosis of liver cancer cells. Oncology Letters. [Link]
- This compound induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer. Journal of Cancer. [Link]
- This compound reduces viability and induces apoptosis in hemangioblastoma cells from von Hippel-Lindau patients. Journal of Cancer Research and Clinical Oncology. [Link]
- In vitro apoptotic and antiproliferative effects of this compound on human breast cancer cells. Indian Journal of Experimental Biology. [Link]
- Perfecting Primary Cell Culture. Biocompare. [Link]
- Lysosomotropic beta blockers induce oxidative stress and IL23A production in Langerhans cells. Autophagy. [Link]
- Best practices for primary cell culture. PromoCell. [Link]
- This compound inhibits growth of hemangioma-initiating cells but does not induce apoptosis. Stem Cells and Development. [Link]
- Effects of this compound on the proliferation and apoptosis of hemangioma-derived endothelial cells.
- Inhibition of the mitochondrial Mg2+-ATPase by this compound. Biochemical Pharmacology. [Link]
- Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. International Journal of Molecular Sciences. [Link]
- Protective effect of this compound on mitochondrial function in the ischaemic heart. British Journal of Pharmacology. [Link]
- Action of this compound on Mitochondrial Proton Fluxes. Acta Chemica Scandinavica. [Link]
- In vitro apoptotic and antiproliferative effects of this compound on human breast cancer cells. Indian Journal of Experimental Biology. [Link]
- Novel Properties of Old this compound: Assessment of Antiglycation Activity through In Vitro and In Silico Approaches. ACS Omega. [Link]
- Beta-Blockers and Oxidative Stress in Patients with Heart Failure. Current Pharmaceutical Design. [Link]
- Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cispl
- This compound reduces the accumulation of cytotoxic aggregates in C9orf72-ALS/FTD in vitro models. Neurobiology of Disease. [Link]
- In Vitro Sensitivity of Leukemia Cells to this compound. Iranian Journal of Pharmaceutical Research. [Link]
- This compound reduces the accumulation of cytotoxic aggregates in C9orf72-ALS/FTD in vitro models.
- Cyclosporin-A reduced the cytotoxicity of this compound in HUVECs via p38 MAPK signaling. Medicine. [Link]
- Action of this compound on mitochondrial functions--effects on non-energized ion fluxes. Biochemical Pharmacology. [Link]
- In Vitro Sensitivity of Leukemia Cells to this compound. Iranian Journal of Pharmaceutical Research. [Link]
- This compound Hydrochloride Psychiatric Effectiveness and Oxidative Stress: An Upd
- Serum starvation induces proliferation arrest in normal SDM104 cells...
- Short periods of serum starvation slightly attenuates the...
- Serum deprivation-induced HepG2 cell death is potentiated by CYP2E1. Free Radical Biology and Medicine. [Link]
- Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays?
- Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent. eCancerMedicalScience. [Link]
- Investigating the Potential of this compound as an Anti-Tumor Agent in Colorectal Cancer Cell Lines. International Journal of Molecular Sciences. [Link]
Sources
- 1. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Potential of this compound as an Anti-Tumor Agent in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomotropic beta blockers induce oxidative stress and IL23A production in Langerhans cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. atcc.org [atcc.org]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. This compound induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Sensitivity of Leukemia Cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum deprivation-induced HepG2 cell death is potentiated by CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on the proliferation and apoptosis of hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of the mitochondrial Mg2+-ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. promocell.com [promocell.com]
- 20. This compound inhibits growth of hemangioma-initiating cells but does not induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound reduces viability and induces apoptosis in hemangioblastoma cells from von Hippel-Lindau patients | springermedizin.de [springermedizin.de]
- 22. jocmr.org [jocmr.org]
- 23. Cyclosporin-A reduced the cytotoxicity of this compound in HUVECs via p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Propranolol Bioavailability Enhancement in Animal Models: A Technical Troubleshooting and FAQ Guide
This guide is designed for researchers, scientists, and drug development professionals investigating strategies to improve the systemic bioavailability of propranolol in preclinical animal models. Here, we address common challenges and frequently asked questions, providing field-proven insights and detailed protocols to ensure the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound's pharmacokinetic challenges and the experimental systems used to study them.
Q1: Why is the oral bioavailability of this compound inherently low?
This compound's oral bioavailability is highly variable but generally low, approximately 25%, despite being completely absorbed after oral administration.[1][2] The primary reason for this is the extensive first-pass metabolism (or presystemic metabolism) it undergoes in the liver.[3][4][5] After absorption from the gut, the drug travels via the hepatic portal vein directly to the liver, where enzymes—primarily CYP2D6 and CYP1A2—metabolize a significant fraction of the drug before it can reach systemic circulation.[6][7] This hepatic extraction is so efficient that this compound's clearance is largely dependent on liver blood flow.[3]
Q2: What are the most common animal models for this compound bioavailability studies, and why?
Rats, rabbits, and dogs are the most frequently used animal models for these studies.[8][9][10][11][12]
-
Rats are widely used due to their low cost, ease of handling, and well-characterized physiology. Their metabolic pathways for this compound, while not identical, are sufficiently similar to humans to provide valuable preclinical data.[8][13]
-
Rabbits are also a common choice, particularly for transdermal and sublingual delivery studies, as their skin and mucosal permeability characteristics can be predictive.[11][14][15] Studies have shown that rabbits also exhibit extensive first-pass metabolism of this compound, making them a suitable model for testing bioavailability enhancement strategies.[11]
-
Dogs have a hepatic extraction mechanism for this compound that closely resembles that of humans, making them a valuable model for studies requiring higher physiological fidelity, although they are more costly to use.[9][12][16]
Q3: What are the principal strategies for overcoming this compound's low bioavailability?
The core objective is to deliver the drug to the systemic circulation while minimizing its passage through the liver. Key strategies include:
-
Transdermal and Transmucosal Delivery: Bypassing the gastrointestinal tract and, consequently, the first-pass effect is a highly effective strategy.[17] This can be achieved with buccal films, transdermal patches, or nasal sprays.[1][18][19][20][21][22] The buccal mucosa, for instance, is well-vascularized, allowing direct absorption into the systemic circulation.[1][18] Studies in rabbits have demonstrated a nearly six-fold increase in bioavailability with transdermal patches compared to oral administration.[15]
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can alter its absorption pathway.[23][24][25][26] Nanoparticles can be absorbed through the lymphatic system, which bypasses the portal circulation and liver, thereby reducing first-pass metabolism.[25]
-
Sublingual Administration: Like buccal delivery, sublingual administration allows for rapid absorption directly into the bloodstream, avoiding the liver.[14][27][28]
Q4: What key pharmacokinetic parameters are essential for my study?
To demonstrate improved bioavailability, you must measure and compare the following parameters between your novel formulation and a standard oral solution of this compound:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time. This is the most critical parameter for assessing bioavailability. A significantly higher AUC for your formulation indicates improved bioavailability.
-
t1/2 (Half-life): The time it takes for the drug concentration in the plasma to decrease by half.
-
Relative Bioavailability (Frel): Calculated as (AUC_test / AUC_reference) * (Dose_reference / Dose_test). This quantifies the bioavailability of your test formulation relative to a reference (e.g., oral solution).
Troubleshooting Guide for In-Vivo Experiments
This section is structured to help you diagnose and solve specific problems you may encounter during the experimental workflow.
Area 1: Formulation & Characterization
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Inconsistent particle size in my nanoformulation. | 1. Inadequate energy input during homogenization/sonication.2. Incorrect surfactant concentration.3. Temperature fluctuations. | 1. Optimize Energy Input: Increase sonication time or homogenization pressure/speed. This provides the necessary energy to break down larger particles into a uniform nano-size range.2. Titrate Surfactant: An insufficient amount of surfactant will fail to stabilize the newly formed nanoparticles, leading to aggregation. Conversely, excess surfactant can lead to micelle formation. Perform a concentration-response study to find the optimal level.3. Maintain Temperature Control: Use an ice bath during sonication, as excessive heat can increase particle kinetic energy and lead to aggregation.[24] |
| Low drug entrapment efficiency (<70%). | 1. Drug leakage into the external phase during preparation.2. Poor affinity of the drug for the polymer/lipid matrix.3. Suboptimal drug-to-polymer ratio. | 1. Modify the Formulation Method: For hydrophilic drugs like this compound HCl, a double emulsion (w/o/w) solvent evaporation method is often superior to a single emulsion method as it better contains the drug in the internal aqueous phase.[23][24]2. Select Appropriate Matrix Materials: Ensure the chosen polymer (e.g., PLGA, PCL) or lipid has a chemical structure that favors interaction with this compound.[23][25]3. Optimize Drug Loading: Systematically vary the initial drug-to-polymer ratio. Very high initial drug concentrations can exceed the matrix's capacity, leading to low efficiency.[23] |
Area 2: In-Vivo Study Execution
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| High variability in plasma concentrations between animals in the same group. | 1. Inconsistent oral gavage technique.2. Animal stress affecting GI motility.3. Variability in fasting state.4. Inconsistent application of transdermal patches. | 1. Standardize Gavage: Ensure all personnel are trained in the proper technique to prevent esophageal injury or accidental dosing into the lungs.[29][30] Use appropriately sized, flexible gavage needles. Consider alternatives like voluntary consumption in a palatable vehicle if the study design allows.[29][31][32]2. Acclimatize Animals: Allow animals to acclimatize to handling and the experimental environment for several days before the study to minimize stress-induced physiological changes.[17]3. Control Fasting: Implement a consistent fasting period (e.g., 12 hours) for all animals before oral dosing, as food can enhance the bioavailability of this compound and introduce variability.4. Ensure Proper Patch Application: For transdermal studies, shave the application site 24 hours prior to avoid irritation.[17] Apply the patch with firm, even pressure to ensure full adhesion.[17] |
| Suspected incomplete or erratic drug absorption. | 1. Formulation does not release the drug effectively in vivo.2. For transdermal systems, poor skin permeation. | 1. Correlate In-Vitro Release: Ensure your formulation shows an appropriate drug release profile in in-vitro studies (e.g., using a Franz diffusion cell).[33] An initial burst followed by sustained release is often desired.2. Optimize Permeation Enhancers: For transdermal patches, the choice and concentration of skin penetration enhancers are critical.[17][34] Re-evaluate your selection (e.g., N-methyl pyrrolidone, fatty acids) and their concentration in the formulation.[34] |
Area 3: Bioanalysis & Data Interpretation
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| HPLC calibration curve is not linear or reproducible. | 1. Instability of standard solutions.2. Improper mobile phase preparation.3. Column degradation.4. Matrix effects from plasma. | 1. Prepare Fresh Standards: Prepare fresh stock and working standard solutions daily. Store stock solutions at the recommended temperature and protect from light.2. Ensure Mobile Phase Consistency: Always filter and degas the mobile phase. Ensure the pH is accurately adjusted and consistent across runs, as this affects the retention of ionizable compounds like this compound.[35][36]3. Use a Guard Column: A guard column will protect your analytical column from contaminants in the extracted plasma samples, extending its life.4. Validate Extraction Method: Your plasma protein precipitation or liquid-liquid extraction method must be robust. Ensure it provides clean extracts and high, consistent recovery.[37][38] |
| The calculated bioavailability of my enhanced formulation is not significantly higher than the oral solution control. | 1. The formulation strategy is ineffective for this compound.2. The dose administered was too high, saturating absorption pathways.3. Insufficient statistical power. | 1. Re-evaluate the Mechanism: Critically assess if your chosen strategy (e.g., a specific nanoparticle type) is genuinely capable of bypassing the first-pass effect. Review literature for successful examples with similar drugs.2. Conduct a Dose-Ranging Study: this compound's bioavailability can be dose-dependent.[39] An excessively high dose might saturate specialized absorption mechanisms (e.g., lymphatic uptake for nanoparticles), leading to absorption patterns similar to a standard solution.3. Increase Sample Size: High inter-animal variability is common.[8] A power analysis may indicate the need for more animals per group to detect a statistically significant difference. |
Experimental Protocols & Data
Workflow for a this compound Bioavailability Study
The following diagram outlines the critical steps in a typical preclinical study designed to evaluate a novel drug delivery system for this compound.
Caption: Experimental workflow for evaluating this compound bioavailability.
Mechanism: Bypassing First-Pass Metabolism
This diagram illustrates how alternative delivery routes can circumvent the extensive hepatic metabolism that limits the bioavailability of orally administered this compound.
Caption: this compound's metabolic fate via oral vs. alternative routes.
Comparative Pharmacokinetic Data
The table below presents hypothetical yet realistic data from a rat study, comparing a standard oral this compound solution to a novel transdermal patch designed to enhance bioavailability.
| Parameter | Oral this compound Solution (10 mg/kg) | Transdermal this compound Patch (10 mg/kg dose) | Fold Change |
| AUC (ng·h/mL) | 450 ± 95 | 2700 ± 410 | 6.0x Increase |
| Cmax (ng/mL) | 150 ± 30 | 90 ± 15 | 0.6x (Lower peak) |
| Tmax (h) | 1.5 ± 0.5 | 8.0 ± 2.0 | 5.3x (Sustained release) |
| Relative Bioavailability | 100% (Reference) | ~600% | ~6-fold Increase |
| (Data are represented as Mean ± SD and are illustrative, based on findings from studies such as those conducted in rabbits showing similar fold-increases[15]) |
This data exemplifies a successful bioavailability enhancement strategy. While the peak concentration (Cmax) is lower with the patch, the total drug exposure (AUC) is significantly higher, and the prolonged Tmax indicates a sustained-release profile, which is often therapeutically desirable.
References
- Perri, M., et al. (2021). Mucoadhesive Gelatin Buccal Films with this compound Hydrochloride. Gels.
- Lazić, D., et al. (2022). 3D Printed Buccal Films for Prolonged-Release of this compound Hydrochloride: Development, Characterization and Bioavailability Prediction. Pharmaceutics.
- Rossi, S., et al. (2012). Mucoadhesive chitosan/gelatin films for buccal delivery of this compound hydrochloride. Carbohydrate Polymers.
- Sandri, G., et al. (2017). Bilayered buccal films as child-appropriate dosage form for systemic administration of this compound. International Journal of Pharmaceutics.
- Rao, N. R., & Suryakar, V. B. (n.d.). Development of Mucoadhesive Patches for Buccal Administration of this compound Hydrochloride. IDOSI Publications.
- Wikipedia. (n.d.). This compound.
- Nancarrow, C., & Levitt, D. G. (1981). Clinical pharmacokinetics of this compound. Clinical Pharmacokinetics.
- Othman, G. H., & El-Sayde, Y. (1995). A comparative study of the pharmacokinetics of this compound and its major metabolites in the rat after oral and vaginal administration. Journal of Pharmacy and Pharmacology.
- Farzam, K., & Tivakaran, V. S. (2023). This compound. StatPearls.
- PharmGKB. (n.d.). This compound Pathway, Pharmacokinetics.
- Dali, M. V., et al. (2006). A rabbit model for sublingual drug delivery: comparison with human pharmacokinetic studies of this compound, verapamil and captopril. Journal of Pharmaceutical Sciences.
- Wikipedia. (n.d.). First pass effect.
- Teaching Resource Centre. (n.d.). First-pass effect.
- Ubrich, N., et al. (2004). Preparation and characterization of this compound hydrochloride nanoparticles: a comparative study. International Journal of Pharmaceutics.
- Mills, P. C., et al. (2004). A model to study intestinal and hepatic metabolism of this compound in the dog. Journal of Veterinary Pharmacology and Therapeutics.
- Lam, G., & Chiou, W. L. (1981). Arterial and venous blood sampling in pharmacokinetic studies: this compound in rabbits and dogs. Research Communications in Chemical Pathology and Pharmacology.
- Atcha, Z., et al. (2010). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science.
- Research Journal of Pharmacy and Technology. (n.d.). Formulation Design, Preparation and In vitro – In vivo Evaluation of this compound Hydrochloride Transdermal Patches using Hydrophilic and Hydrophobic Polymer complex.
- Hussain, A. A., et al. (1987). Bioavailability of this compound After Oral, Sublingual, and Intranasal Administration. Journal of Pharmaceutical Sciences.
- Wang, X., et al. (2015). Effects on Pharmacokinetics of this compound and Other Factors in Rats After Acute Exposure to High Altitude at 4010 m. Biological Trace Element Research.
- Corbo, M., et al. (1990). Bioavailability of this compound following oral and transdermal administration in rabbits. Journal of Pharmaceutical Sciences.
- Sugawara, M., et al. (2000). Pharmacokinetics of this compound and its metabolites in horses after intravenous or oral administration. Biological & Pharmaceutical Bulletin.
- Bai, S. A., et al. (1983). Stereoselective increase in this compound bioavailability during chronic dosing in the dog. The Journal of Pharmacology and Experimental Therapeutics.
- ResearchGate. (n.d.). Formulation and Characterization of this compound Nanoparticles for Transmucosal Nasal Drug Delivery.
- Jirkof, P. (2024). Tipps and trouble shooting for the use of oral admin alternatives to oral gavage in rodents. ResearchGate.
- Varshochian, R., et al. (2016). Polymeric this compound Nanoparticles for Intraocular Delivery: Formulation, Characterization, and Vitreous Pharmacokinetics. Journal of Ophthalmic and Vision Research.
- Bavisker, D. T., et al. (2011). High-Performance Liquid Chromatography Determination of this compound in Human Plasma. Asian Journal of Chemistry.
- ResearchGate. (n.d.). Pharmacokinetics of this compound in the dog.
- ResearchGate. (n.d.). Preparation and characterization of this compound hydrochloride nanoparticles: A comparative study.
- Al-Huqail, A. A., et al. (2022). Topical this compound Hydrochloride Nanoemulsion: A Promising Approach Drug Delivery for Infantile Hemangiomas. Iraqi Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). (PDF) this compound pharmacokinetics and pharmacodynamics after single doses and at steady-state.
- ResearchGate. (n.d.). Mean pharmacokinetic parameters for this compound, after a single 80 mg....
- Zhang, L. (2011). Voluntary oral administration of drugs in mice. Protocol Exchange.
- Mansur, A. P., et al. (1998). Pharmacokinetics and pharmacodynamics of this compound in hypertensive patients after sublingual administration. Brazilian Journal of Medical and Biological Research.
- Mutalik, S., & Udupa, N. (2005). Comparative in vivo evaluation of this compound hydrochloride after oral and transdermal administration in rabbits. Drug Development and Industrial Pharmacy.
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science.
- Xiong, R., et al. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. Cancers.
- Cilurzo, F., et al. (2013). Formulation study of a patch containing this compound by design of experiments. International Journal of Pharmaceutics.
- OUCI. (n.d.). Clinical Pharmacokinetics of this compound Hydrochloride: A Review.
- IJNRD. (n.d.). FORMULATION AND EVALUATION OF this compound HYDROCHLORIDE TRANSDERMAL PATCHES.
- IOSRPHR. (n.d.). Formulation and Evaluation of Transdermal Patches of this compound Hydrochloride.
- Salman, S., et al. (2011). Modification of this compound's bioavailability by Eurycoma longifolia water-based extract. Journal of Clinical Pharmacy and Therapeutics.
- Melander, A., et al. (1977). Enhancement of the bioavailability of this compound and metoprolol by food. Clinical Pharmacology and Therapeutics.
- ResearchGate. (n.d.). High-Performance Liquid Chromatography Determination of this compound in Human Plasma.
- Tasso, L., et al. (2002). This compound plasma monitoring in children submitted to surgery of tetralogy of Fallot by a micromethod using high performance liquid chromatography. Arquivos Brasileiros de Cardiologia.
- ResearchGate. (n.d.). Quantitative determination of this compound by ultraviolet HPLC in human plasma.
- Lo, M., & Riegelman, S. (1980). Rapid high-performance liquid chromatographic method for the determination of this compound in plasma. The Analyst.
Sources
- 1. Mucoadhesive Gelatin Buccal Films with this compound Hydrochloride: Evaluation of Mechanical, Mucoadhesive, and Biopharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First pass effect - Wikipedia [en.wikipedia.org]
- 5. trc-p.nl [trc-p.nl]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. A comparative study of the pharmacokinetics of this compound and its major metabolites in the rat after oral and vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A model to study intestinal and hepatic metabolism of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arterial and venous blood sampling in pharmacokinetic studies: this compound in rabbits and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of this compound following oral and transdermal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects on Pharmacokinetics of this compound and Other Factors in Rats After Acute Exposure to High Altitude at 4,010 m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A rabbit model for sublingual drug delivery: comparison with human pharmacokinetic studies of this compound, verapamil and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative in vivo evaluation of this compound hydrochloride after oral and transdermal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereoselective increase in this compound bioavailability during chronic dosing in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Mucoadhesive chitosan/gelatin films for buccal delivery of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rjptonline.org [rjptonline.org]
- 21. researchgate.net [researchgate.net]
- 22. ijnrd.org [ijnrd.org]
- 23. Preparation and characterization of this compound hydrochloride nanoparticles: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Polymeric this compound Nanoparticles for Intraocular Delivery: Formulation, Characterization, and Vitreous Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. semanticscholar.org [semanticscholar.org]
- 28. scielo.br [scielo.br]
- 29. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. downstate.edu [downstate.edu]
- 31. researchgate.net [researchgate.net]
- 32. awionline.org [awionline.org]
- 33. iosrphr.org [iosrphr.org]
- 34. Formulation study of a patch containing this compound by design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. asianpubs.org [asianpubs.org]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. scielo.br [scielo.br]
- 39. Clinical Pharmacokinetics of this compound Hydrochloride: A Review [ouci.dntb.gov.ua]
Troubleshooting inconsistent results in propranolol signaling studies
Welcome to the technical support center for propranolol signaling studies. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for the common and often complex challenges encountered when investigating this compound's effects on cellular signaling. Inconsistent results can be a significant roadblock, and this resource aims to provide a clear path to reproducible, high-quality data by explaining the causality behind experimental choices and providing validated protocols.
Understanding the Complexity of this compound Signaling
This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1- and β2-adrenergic receptors from being activated by endogenous catecholamines like epinephrine.[1][] However, its mechanism of action is more nuanced than simple blockade. At the β2-adrenergic receptor (β2-AR), this compound exhibits biased signaling . This means it can simultaneously act as:
-
An inverse agonist on the canonical G-protein (Gs) coupled pathway, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
-
A partial agonist for the β-arrestin pathway, leading to the activation of downstream pathways like the mitogen-activated protein kinase (MAPK/ERK) cascade.[3]
This dual nature is a frequent source of confusion and seemingly contradictory results. Understanding this biased agonism is the first step in designing and troubleshooting your experiments effectively.
This compound's Biased Signaling at the β2-Adrenergic Receptor
Caption: this compound's biased signaling at the β2-AR.
Part 1: Foundational Troubleshooting - Reagents and Cells
Inconsistent results often stem from fundamental issues with reagents or cell culture practices. Before questioning complex biological mechanisms, ensure your foundational setup is robust.
Q1: My results are highly variable between experiments. What are the most common sources of inconsistency?
A: High variability is frequently traced back to inconsistencies in cell culture and handling. Cells are biological systems, and minor variations in their environment can lead to significant changes in signaling responses.
Causality: G-protein coupled receptor (GPCR) expression and the availability of downstream signaling partners can fluctuate dramatically based on cell density, passage number, and overall health.[4][5] Stressed or senescent cells will not provide a reliable signaling window.
Troubleshooting Steps & Best Practices:
| Parameter | Best Practice & Rationale |
| Cell Line Authenticity | Always source cells from a reputable cell bank (e.g., ATCC). Periodically verify the identity of your cell line via short tandem repeat (STR) profiling. |
| Mycoplasma Contamination | Routinely test for mycoplasma contamination. Contamination can alter a wide range of cellular processes, including signal transduction, rendering data uninterpretable. |
| Passage Number | Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered receptor expression.[4] |
| Seeding Density | Maintain a consistent seeding density for all experiments. Cell confluence significantly impacts receptor expression and signaling. Use a cell counter for accuracy.[6] |
| Cell Health & Morphology | Visually inspect cells before every experiment. Ensure they exhibit normal morphology and are in the logarithmic growth phase.[7] Do not use cells that are overgrown or sparse. |
| Serum Starvation | If your protocol requires serum starvation to reduce basal signaling, the duration must be consistent. Serum contains growth factors and other ligands that can activate signaling pathways.[4] |
| Edge Effects | In multi-well plates, the outer wells are prone to evaporation, which changes media concentration. Avoid using the outermost wells for critical samples or fill them with sterile PBS to create a humidity barrier.[6] |
Q2: How should I prepare and store this compound? Could my drug stock be the problem?
A: Absolutely. The integrity of your compound is critical. This compound, while generally stable, can degrade if not handled and stored correctly, leading to a loss of potency.
Causality: Improper storage can lead to degradation, while inaccurate concentration determination will invalidate all downstream results. This compound is sensitive to light and pH.[8][9] Repeated freeze-thaw cycles can also compromise the stability of stock solutions.[10]
Protocol: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh out this compound hydrochloride powder in a calibrated balance.
-
Solvent: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO.[6][10] Ensure the powder is fully dissolved.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in light-protecting tubes (e.g., amber microcentrifuge tubes). This is crucial to avoid repeated freeze-thaw cycles.[10]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[6][11]
-
Working Dilutions: For each experiment, thaw a fresh aliquot and prepare serial dilutions in your cell culture medium or assay buffer. Do not re-freeze and re-use diluted solutions.
Part 2: Troubleshooting Specific Signaling Assays
Once you have validated your cell culture and reagent preparation, you can focus on troubleshooting the specific assays used to measure downstream signaling events.
Cyclic AMP (cAMP) Assays
Issue: Inconsistent or absent inhibition of forskolin-stimulated cAMP levels.
Q3: I'm treating my cells with this compound but not seeing the expected decrease in cAMP. What's going wrong?
A: This is a common issue when measuring the inverse agonist activity of this compound. The "signal window" (the difference between stimulated and basal cAMP levels) is critical and can be affected by multiple factors.
Causality: this compound inhibits the basal activity of the β2-AR, but this effect is often small and difficult to detect. Therefore, assays typically use an adenylyl cyclase activator like forskolin to elevate cAMP levels, providing a larger dynamic range to measure inhibition. If this stimulation is not optimized, or if cAMP is rapidly degraded, the inhibitory effect of this compound will be masked.
Workflow for a cAMP Inhibition Assay
Caption: A typical experimental workflow for measuring cAMP inhibition.
Troubleshooting Guide: cAMP Assays
| Problem | Potential Cause | Recommended Solution |
| Noisy Data / Poor Z'-factor | Inconsistent cell number per well. | Use a multichannel pipette for cell seeding and perform a cell viability/counting assay on a parallel plate to ensure uniformity. |
| Low Signal Window | Suboptimal forskolin concentration. | Perform a forskolin dose-response curve to find the EC80 concentration, which provides robust stimulation without saturating the system.[12] |
| Rapid cAMP degradation. | Always include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP breakdown and increase the signal window.[10] | |
| No this compound Effect | Insufficient receptor expression. | Confirm that your cell line endogenously expresses β2-AR at sufficient levels using qPCR or Western blot. Consider using a cell line known to have a robust response. |
| Degraded this compound stock. | Prepare a fresh stock solution of this compound and new serial dilutions.[6] | |
| High Background Signal | Assay kit issues or expired reagents. | Check the expiration dates on your cAMP assay kit. Run the standard curve provided with the kit to ensure it performs as expected.[13] |
Western Blotting for Phospho-Proteins (pERK, pCREB)
Issue: Weak, non-specific, or inconsistent phosphorylation signals.
Q4: I'm trying to detect ERK phosphorylation in response to this compound, but my Western blot signal is weak or non-existent. How can I improve this?
A: Detecting changes in protein phosphorylation can be challenging due to the transient nature and low abundance of these modifications. Success requires meticulous sample preparation and a highly optimized Western blot protocol.
Causality: The phosphorylation of signaling proteins like ERK is often a rapid and transient event. If cells are not lysed quickly at the optimal time point, or if phosphatases are not immediately inactivated, the signal will be lost before it can be detected.[14] Furthermore, standard Western blot protocols may not be sensitive enough for these low-stoichiometry events.
Troubleshooting Guide: Weak/No Signal in Western Blots
| Parameter | Potential Cause | Recommended Solution |
| Sample Preparation | Phosphatase activity post-lysis. | Lyse cells directly on ice with a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[14] |
| Protein degradation. | Always include a protease inhibitor cocktail in your lysis buffer. Keep samples on ice at all times.[14][15] | |
| Incorrect time point. | Perform a time-course experiment (e.g., 0, 2, 5, 10, 30, 60 minutes) to identify the peak of phosphorylation for your specific cell line and stimulus. | |
| Electrophoresis & Transfer | Insufficient protein loaded. | Quantify protein concentration (e.g., BCA assay) and load at least 20-30 µg of total protein per lane.[14] For low-abundance targets, you may need to load more. |
| Poor transfer efficiency. | Verify transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high or low molecular weight proteins.[15] | |
| Antibody & Detection | Suboptimal primary antibody concentration. | Titrate your primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test 2-3 fold higher and lower concentrations.[16] |
| Inactive primary/secondary antibody. | Ensure antibodies have been stored correctly and are not expired. Avoid reusing diluted antibodies.[14][17] | |
| Insufficient detection sensitivity. | Use a more sensitive ECL substrate (e.g., a femto-level substrate) for low-abundance targets. Increase film exposure time.[17] |
Protocol: Western Blotting for Phosphorylated ERK (pERK)
-
Cell Treatment: Plate cells and treat with this compound for the predetermined optimal time. Include positive (e.g., EGF treatment) and negative (vehicle) controls.
-
Lysis: Aspirate media and immediately wash cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[18] Scrape cells, collect the lysate, and incubate on ice for 30 minutes.
-
Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred for phospho-antibodies to reduce background.
-
Primary Antibody: Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in the blocking buffer.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Add ECL substrate and visualize the signal using an imaging system or film.
-
Stripping & Re-probing: To normalize for protein loading, you can strip the membrane and re-probe for total ERK or a loading control like GAPDH.
Workflow for Western Blotting
Caption: Key stages of a Western blot experiment for signaling proteins.
Part 3: Frequently Asked Questions (FAQs)
Q5: What is a typical concentration range for this compound in cell culture experiments?
A: This is highly dependent on the cell line and the specific biological endpoint. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific system.[6] However, based on published literature, a broad range to start with is 1 µM to 100 µM.
| Cell Line Example | Endpoint | Reported IC50 / Effective Conc. |
| MDA-MB-231 (Breast Cancer) | Apoptosis Induction | ~50-100 µM |
| HCT116 (Colon Cancer) | Chemosensitization | ~25-50 µM |
| Prostate Cancer Cell Lines | PKA Signaling Inhibition | 10-fold molar excess over agonist |
| Note: These are starting points. Always determine the optimal concentration empirically. |
Q6: Why do I sometimes see activation of signaling pathways (like ERK) with this compound, which is supposed to be an antagonist?
A: This is the classic signature of biased agonism .[19] While this compound blocks G-protein signaling (acting as an inverse agonist), it simultaneously activates β-arrestin-mediated signaling, which can lead to the phosphorylation and activation of ERK.[3][20] This is an expected result in many cell types expressing the β2-AR and is not necessarily an experimental artifact. The level of receptor overexpression can also influence the observed bias, which is a caution against using systems with non-physiological receptor levels without validation.[21]
Q7: Can I use the D-isomer of this compound as a negative control?
A: Yes, this can be a very useful tool. The commercially available form of this compound is a racemic mixture of L-propranolol and D-propranolol. The L-isomer possesses the vast majority of the β-blocking activity. The D-isomer has a much lower affinity for the β-AR (60-100 fold less) but can be equivalent in triggering certain β-arrestin or off-target effects.[22] Therefore, using D-propranolol can help differentiate between effects caused by canonical β-blockade and those that are independent of it.
References
- Schematic representation of biased signaling of this compound on β2-AR. ResearchGate.
- The beta adrenergic receptor antagonist this compound alters mitogenic and apoptotic signaling in late stage breast cancer. National Institutes of Health (NIH).
- Inhibition of signaling downstream of beta-2 adrenoceptor by this compound in prostate cancer cells. PubMed.
- This compound and its Mechanism of Action. Open Access Journals.
- Inhibition of signaling downstream of beta-2 adrenoceptor by this compound in prostate cancer cells. National Institutes of Health (NIH).
- Effect of this compound on platelet signal transduction. National Institutes of Health (NIH).
- Western Blot Troubleshooting Low Signal or No Signal. Sino Biological.
- Western Blot Troubleshooting Guide. Bio-Techne.
- D-Propranolol Impairs EGFR Trafficking and Destabilizes Mutant p53 Counteracting AKT Signaling and Tumor Malignancy. National Institutes of Health (NIH).
- beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists. PubMed.
- Agonist-Directed Desensitization of the β2-Adrenergic Receptor. National Institutes of Health (NIH).
- Effect of this compound on platelet signal transduction. PubMed.
- Desensitization, internalization, and signaling functions of β-arrestins demonstrated by RNA interference. PNAS.
- Agonist-induced internalization of the beta adrenergic receptor in a smooth muscle cell line. PubMed.
- Trafficking of β-Adrenergic Receptors: Implications in Intracellular Receptor Signaling. National Institutes of Health (NIH).
- Formulation Strategies and Analytical Method Validation for Sustained Release this compound Hydrochloride Tablet. ijrpr.
- Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.
- Stability of this compound HCl in extemporaneously prepared paediatric formulations. The University of Queensland.
- Stability of this compound in Extemporaneously Compounded Suspensions. National Institutes of Health (NIH).
- Floating Matrix Dosage Form for this compound Hydrochloride Based on Gas Formation Technique: Development and In Vitro Evaluation. ResearchGate.
- Formulation Development and In Vitro Evaluation of this compound Hydrochloride Extended Release Matrix Tablets. ResearchGate.
- Exploring the Potential of this compound Off-Label in Modulating the Nervous Cancer Environment. LinkedIn.
- Why is cAMP assay is not giving replicable results?. ResearchGate.
- How to run a cAMP HTRF assay. YouTube.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Institutes of Health (NIH).
- Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. National Institutes of Health (NIH).
- Proposed mechanism of the action of this compound on tumor cell signaling... ResearchGate.
- Loss of biased signaling at a G protein-coupled receptor in overexpressed systems. National Institutes of Health (NIH).
- Biased GPCR signaling: possible mechanisms and inherent limitations. National Institutes of Health (NIH).
- Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.
- Agonist Effects of this compound on Non-Tumor Human Breast Cells. MDPI.
- Cells as Substrates for Potency Assays: A Critical Tool in Biopharmaceutical Development. LinkedIn.
- Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. National Institutes of Health (NIH).
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cells as Substrates for Potency Assay | RoukenBio [rouken.bio]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Floating Matrix Dosage Form for this compound Hydrochloride Based on Gas Formation Technique: Development and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stability of this compound in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.co.jp]
- 16. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Loss of biased signaling at a G protein-coupled receptor in overexpressed systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. D-Propranolol Impairs EGFR Trafficking and Destabilizes Mutant p53 Counteracting AKT Signaling and Tumor Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Propranolol Administration in Rodent Studies
A Guide to Effective Dosing and Bradycardia Avoidance
Welcome to the technical support center for researchers utilizing propranolol in rodent models. As a non-selective beta-blocker, this compound is a powerful tool for investigating the sympathetic nervous system's role in various physiological and pathological processes. However, its potent cardiodepressive effects, particularly bradycardia, demand careful dose selection and meticulous experimental design to ensure data integrity and animal welfare.
This guide, structured as a series of frequently asked questions, troubleshooting scenarios, and detailed protocols, is designed to provide you, the researcher, with the field-proven insights of a Senior Application Scientist. Our goal is to empower you to design robust experiments, anticipate challenges, and confidently adjust this compound dosages to achieve your scientific objectives while mitigating the risk of severe bradycardia.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which this compound induces bradycardia?
A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors. Bradycardia is primarily a consequence of β1-receptor blockade in the heart.[1][2][3] Normally, catecholamines like adrenaline and noradrenaline bind to β1-receptors on the sinoatrial (SA) node, the heart's natural pacemaker.[1][3] This stimulation increases the rate of electrical impulses, thereby increasing heart rate. This compound competitively blocks these receptors, preventing catecholamines from binding.[1][4] This antagonism of the sympathetic nervous system's chronotropic (heart rate) influence leads to a decreased firing rate of the SA node, resulting in bradycardia (a slowed heart rate).[3]
Caption: this compound's Mechanism of Action on the SA Node.
Q2: What are the critical pharmacokinetic differences between rats and mice that I must consider?
A2: Rats and mice metabolize drugs at different rates, which significantly impacts this compound's bioavailability and half-life. Generally, mice have a faster metabolic rate than rats. This compound is extensively metabolized by cytochrome P450 enzymes in the liver.[5][6][7] Studies have shown species-specific differences in the metabolic profiles of this compound between mice and rats.[5][8] This means that a dose (in mg/kg) that is well-tolerated in a rat may lead to significantly higher plasma concentrations and exaggerated pharmacodynamic effects, like severe bradycardia, in a mouse due to slower metabolism, or conversely, may be cleared too rapidly to have an effect. Therefore, direct allometric scaling of doses without experimental validation is ill-advised. A dose-range finding study is essential for each species.
| Parameter | Rat | Mouse | Implication for Dosing |
| Metabolic Rate | Generally slower | Generally faster | Mice may require higher or more frequent doses to maintain therapeutic concentrations compared to rats. |
| Metabolite Profile | Dominated by ring oxidation[8] | Species-specific profiles exist[5] | Differences in active metabolites could alter the overall pharmacological effect. |
| Elimination Half-life | ~63 minutes (IV)[9] | Varies, generally shorter | Shorter half-life in mice may necessitate a different dosing schedule for chronic studies. |
| Volume of Distribution | ~8.5 L/kg (IV)[9] | Varies | Affects the peak plasma concentration (Cmax) achieved after a given dose. |
Table 1: Comparative Pharmacokinetics of this compound in Rats vs. Mice.
Q3: What are appropriate starting doses for this compound in rats and mice, and how does the route of administration affect this?
A3: Selecting a starting dose is a critical first step. It should be low enough to avoid severe adverse events but high enough to be in a pharmacologically active range. The route of administration profoundly influences bioavailability due to first-pass metabolism.[10]
| Species | Route | Recommended Starting Dose | Rationale & Considerations |
| Rat | Intraperitoneal (i.p.) | 1 - 5 mg/kg | Bypasses first-pass metabolism, leading to higher bioavailability. A conservative start is crucial. Doses of 10 mg/kg have been used but can significantly reduce heart rate.[11][12] |
| Oral (p.o.) | 10 - 20 mg/kg | Subject to extensive first-pass metabolism in the liver, requiring a higher dose to achieve systemic exposure comparable to parenteral routes.[10][13] | |
| Intravenous (i.v.) | 0.5 - 2 mg/kg | 100% bioavailability. Onset of action is rapid, and the risk of acute bradycardia is highest. Start at the lowest end of the range.[9][14][15] | |
| Mouse | Intraperitoneal (i.p.) | 5 - 10 mg/kg | Mice often require higher doses than rats due to faster metabolism. However, sensitivity can vary by strain, so caution is still needed. |
| Oral (p.o.) | 20 - 40 mg/kg | Similar to rats, oral doses must be higher to account for first-pass metabolism. | |
| Intravenous (i.v.) | 1 - 5 mg/kg | Requires slow infusion and careful monitoring. The potential for overdose is high. |
Table 2: Recommended Starting Doses of this compound in Rodents. Note: These are starting points. A dose-range finding study is mandatory for your specific animal strain and experimental conditions.
Q4: How can I accurately monitor for bradycardia and other cardiovascular effects in my rodent studies?
A4: Continuous and accurate cardiovascular monitoring is the only way to reliably detect and quantify bradycardia.
-
Gold Standard (Telemetry): Radio-telemetry is the state-of-the-art method for monitoring physiological functions like ECG, blood pressure, and heart rate in conscious, freely moving animals.[16][17][18] This technique minimizes stress-induced artifacts and allows for continuous data collection over long periods.[17][19][20] Surgically implanted transmitters provide comprehensive data for safety and efficacy assessments.[16]
-
Non-Invasive Tail-Cuff Systems: These systems can measure blood pressure and heart rate in restrained rodents. While less invasive than surgery, the restraint itself can cause significant stress, leading to physiological changes (e.g., stress-induced tachycardia or bradycardia) that can confound the drug's effects.[21]
-
Pulse Oximetry: Clips placed on a paw or tail can provide heart rate and oxygen saturation data. This is typically used in anesthetized animals, and the data may not reflect the response in a conscious state.[22][23][24]
-
ECG Recording: Can be performed on anesthetized or restrained conscious animals using surface electrodes.[21] Restraint is a major confounding factor in conscious animals.
For any study where bradycardia is a potential outcome, telemetry is strongly recommended to obtain the most reliable and translatable data.[17][25]
Troubleshooting Guide: Managing Bradycardia in Your Experiments
| Issue | Potential Cause(s) | Recommended Action(s) |
| Severe Bradycardia Observed (Heart rate drops >40% from baseline or animal shows signs of distress) | 1. Dose is too high: The most common cause. 2. Rapid IV infusion: Bolus injection can cause a sudden high concentration. 3. Animal strain sensitivity: Some strains may be more sensitive. 4. Interaction with anesthesia: Anesthetics can have cardiodepressive effects. | 1. Immediately stop dosing. 2. Reduce the dose by 50% or more for the next cohort. 3. For IV administration, reduce the infusion rate. 4. Review your anesthetic protocol. If possible, use telemetry in conscious animals to avoid this confounder. |
| High Variability in Heart Rate Response Between Animals | 1. Inconsistent administration: Variation in injection volume or site (e.g., i.p. injection into an organ). 2. Variable animal stress levels: Stress can significantly alter baseline heart rate. 3. Underlying health issues: Subclinical illness can affect drug response. | 1. Ensure consistent, trained technique for all personnel administering the drug. 2. Acclimatize animals thoroughly to handling and the experimental environment. 3. Perform a baseline cardiovascular recording (e.g., via telemetry) for 24-48 hours before dosing to establish a stable baseline and screen for outliers. |
| No Significant Effect on Heart Rate at the Initial Dose | 1. Dose is too low: Insufficient drug concentration at the receptor site. 2. Poor bioavailability (oral): Extensive first-pass metabolism. 3. Rapid metabolism: The compound is being cleared too quickly. 4. Solution preparation error: Incorrect concentration of the dosing solution. | 1. Increase the dose in a stepwise manner (e.g., 2x or 3x increments) in a new cohort of animals.[26] 2. Verify the dosing solution concentration with an analytical method if possible. 3. Consider a different route of administration (e.g., switch from oral to i.p.) to increase bioavailability. |
Table 3: Troubleshooting Bradycardia - Causes and Corrective Actions.
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study for this compound
This protocol is a self-validating system to determine the Maximum Tolerated Dose (MTD) and identify a suitable dose for your main study.
-
Animal Selection: Use a small number of animals per group (n=3-5) of the specific species and strain as your main study.
-
Group Allocation:
-
Group 1: Vehicle control (the same solution used to dissolve this compound).
-
Group 2: Low Dose (e.g., 1 mg/kg i.p. for rats).
-
Group 3: Mid Dose (e.g., 3 mg/kg i.p. for rats).
-
Group 4: High Dose (e.g., 10 mg/kg i.p. for rats).
-
Dose levels should be selected based on Table 2 and a thorough literature review.
-
-
Acclimatization: Allow animals to acclimate for at least one week to the facility and for 24-48 hours to any monitoring equipment (e.g., telemetry receivers).
-
Baseline Monitoring: Record baseline heart rate and blood pressure for at least 24 hours prior to dosing to establish a diurnal rhythm and stable baseline for each animal.
-
Dosing: Administer the vehicle or this compound dose via the chosen route. Ensure the volume is consistent across animals, following institutional guidelines (e.g., typically 5-10 mL/kg for rats).[27][28]
-
Post-Dose Monitoring: Continuously monitor cardiovascular parameters (ideally via telemetry) for at least 6-12 hours post-dose to capture the peak effect (Tmax) and duration of action. Also, perform regular clinical observations for signs of distress (lethargy, labored breathing, cyanosis).
-
Data Analysis: For each animal, calculate the maximum decrease in heart rate from its own pre-dose baseline (nadir). Compare the dose groups to the vehicle control.
-
Endpoint Determination: The MTD is the highest dose that does not cause severe bradycardia (e.g., >50% drop in HR), significant distress, or other life-threatening toxicities.[26] Select a dose for your main study that produces the desired level of beta-blockade without approaching the MTD.
Caption: Experimental Workflow for a Dose-Range Finding Study.
Protocol 2: Preparation of this compound HCl for Injection
This compound hydrochloride is water-soluble. Always use sterile techniques for preparing injectable solutions.
-
Calculation:
-
Determine the required concentration (mg/mL) based on the highest dose (mg/kg) and a standard injection volume (e.g., 5 mL/kg).
-
Example: For a 10 mg/kg dose in a rat at an injection volume of 5 mL/kg:
-
Concentration = (10 mg/kg) / (5 mL/kg) = 2 mg/mL.
-
-
-
Weighing: Accurately weigh the required amount of this compound HCl powder using a calibrated analytical balance.
-
Dissolution:
-
Use sterile 0.9% saline as the vehicle.
-
Add a portion of the saline to a sterile volumetric flask.
-
Add the weighed this compound HCl powder.
-
Mix gently (e.g., by inversion or using a sterile magnetic stir bar) until fully dissolved.
-
Bring the solution to the final volume with sterile saline.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, date, and preparer's initials. Store as recommended by the manufacturer, typically at room temperature protected from light.
References
- Evaluation of the metabolism of this compound by linear ion trap technology in mouse, rat, dog, monkey, and human cryopreserved hepatocytes.
- Rodent Cardiovascular Telemetry. Inotiv. [Link]
- Quantitative metabolic fate of this compound in the dog, rat, and hamster using radiotracer, high performance liquid chromatography, and gas chromatography-mass spectrometry techniques. Drug Metabolism and Disposition. [Link]
- Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis.
- Applications of Telemetry in Small Laboratory Animals for Studying Cardiovascular Diseases. SciSpace. [Link]
- Severe iatrogenic bradycardia related to the combined use of beta-blocking agents and sodium channel blockers. Journal of Arrhythmia. [Link]
- Telemetry Services | Mouse Cardiovascular Phenotyping Core. Washington University in St. Louis. [Link]
- A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts. JoVE. [Link]
- Stereoselective this compound metabolism in two drug induced rat hepatic microsomes. World Journal of Gastroenterology. [Link]
- The inhibitory effect of this compound pretreatment on its own metabolism in the rat. The Journal of Pharmacology and Experimental Therapeutics. [Link]
- How β Blockers Cause Bradycardia? #shorts. YouTube. [Link]
- Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation. Open Urology & Nephrology Journal. [Link]
- This compound - Wikipedia. Wikipedia. [Link]
- Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimul
- Beta-Blockers and Bradycardia. Medic Now. [Link]
- Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]
- Influence of the route of administration on the mean hepatic extraction ratio of this compound in the rat. Journal of Pharmacy and Pharmacology. [Link]
- Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimul
- A comparative study of the pharmacokinetics of this compound and its major metabolites in the rat after oral and vaginal administr
- Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation.
- Refinement of rodent and non-rodent housing during telemetry recordings. NC3Rs. [Link]
- Beta-Blocker Overdose: Bradycardia Shock. EM Board Bombs. [Link]
- Kinetics of distribution of di-propranolol in various organs and discrete brain areas of the rat. Journal of Pharmacy and Pharmacology. [Link]
- Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
- Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
- Nasal absorption of this compound from different dosage forms by r
- Systemic this compound acts centrally to reduce conditioned fear in rats without impairing extinction. PubMed Central. [Link]
- This compound Hydrochloride Tablets, USP (10 mg, 20 mg, 40 mg, 60 mg and 80 mg) Rx Only. DailyMed. [Link]
- A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon. [Link]
- Toxicokinetics of a single intravenous dose of rac-propranolol versus optically pure this compound in the r
- Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. IISTE.org. [Link]
- Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]
- Accumulation kinetics of this compound in the rat: comparison of Michaelis-Menten-mediated clearance and clearance changes consistent with the "altered enzyme hypothesis". Pharmaceutical Research. [Link]
- A Validated Smartphone-based Electrocardiogram Reveals Severe Bradyarrhythmias during Immobilizing Restraint in Mice of Both Sexes and Four Strains. PubMed Central. [Link]
- Bradycardia and Slowing of the Atrioventricular Conduction in Mice Lacking CaV3.1/α1G T-Type Calcium Channels.
- What is the effect of this compound (a beta blocker)
- Bradycardia in serotonin-deficient Pet-1−/− mice: influence of respiratory dysfunction and hyperthermia over the first 2 postn
- Quantification of this compound in rat plasma by LC- MS/MS using tramadol as an internal standard. Academic Journals. [Link]
- Severe spontaneous bradycardia associated with respiratory disruptions in rat pups with fewer brain stem 5-HT neurons. American Physiological Society Journal. [Link]
- MEF-induced cardiac pacing in an in vivo rat model. (a) Bradycardia was...
- Low-Dose this compound Prevents Functional Decline in Catecholamine-Induced Acute Heart Failure in R
- Effects on Pharmacokinetics of this compound and Other Factors in Rats After Acute Exposure to High Altitude at 4010 m. Biological Trace Element Research. [Link]
- The effect of this compound on the response of the rat isolated heart to noradrenaline. British Journal of Pharmacology and Chemotherapy. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. medicnow.com [medicnow.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Severe iatrogenic bradycardia related to the combined use of beta-blocking agents and sodium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the metabolism of this compound by linear ion trap technology in mouse, rat, dog, monkey, and human cryopreserved hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective this compound metabolism in two drug induced rat hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Quantitative metabolic fate of this compound in the dog, rat, and hamster using radiotracer, high performance liquid chromatography, and gas chromatography-mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of distribution of di-propranolol in various organs and discrete brain areas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of the route of administration on the mean hepatic extraction ratio of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic this compound acts centrally to reduce conditioned fear in rats without impairing extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-Dose this compound Prevents Functional Decline in Catecholamine-Induced Acute Heart Failure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative study of the pharmacokinetics of this compound and its major metabolites in the rat after oral and vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicokinetics of a single intravenous dose of rac-propranolol versus optically pure this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
- 16. inotiv.com [inotiv.com]
- 17. scispace.com [scispace.com]
- 18. Video: A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts [jove.com]
- 19. Telemetry Services | Mouse Cardiovascular Phenotyping Core | Washington University in St. Louis [mcpc.wustl.edu]
- 20. Refinement of rodent and non-rodent housing during telemetry recordings | NC3Rs [nc3rs.org.uk]
- 21. A Validated Smartphone-based Electrocardiogram Reveals Severe Bradyarrhythmias during Immobilizing Restraint in Mice of Both Sexes and Four Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 27. researchgate.net [researchgate.net]
- 28. iiste.org [iiste.org]
Technical Support Center: Enhancing the Stability of Propranolol in Long-Term Storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Propranolol Stability. This resource is designed to provide you, as a senior application scientist, with in-depth technical guidance and troubleshooting solutions for enhancing the stability of this compound during long-term storage. The following information is structured in a question-and-answer format to directly address the specific challenges you may encounter in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound that I should be aware of during long-term storage?
A1: this compound is susceptible to several degradation pathways, primarily oxidation, photodegradation, and to a lesser extent, hydrolysis.
-
Oxidation: The naphthalene ring and the secondary amine in the side chain of this compound are prone to oxidation. This can lead to the formation of various degradation products, including hydroxylated derivatives and cleavage of the ether bond.[1][2][3] One of the main metabolites formed through oxidation is 4-hydroxythis compound, which is pharmacologically active.[4][5][6]
-
Photodegradation: Due to its naphthalene skeleton, this compound is unstable in the presence of light, particularly UV radiation.[7][8][9] Exposure to light can lead to the formation of products such as 1-naphthol, N-acetylthis compound, and N-formylthis compound.[7][8][9] Therefore, it is crucial to protect this compound from light during storage.[7]
-
Hydrolysis: While generally more stable against hydrolysis compared to other degradation routes, the ether linkage in this compound can undergo cleavage under certain conditions, particularly at non-optimal pH values.[1][10][11]
Q2: How do environmental factors like temperature, humidity, and light affect the stability of this compound?
A2: Environmental factors play a significant role in the stability of this compound and must be carefully controlled.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[1] Studies have shown that this compound degradation follows pseudo-first-order kinetics, with the rate increasing significantly with a rise in temperature.[1] For long-term storage, it is generally recommended to store this compound at controlled room temperature (25°C) or under refrigeration (2-8°C), depending on the formulation.[12][13][14][15]
-
Humidity: Moisture can facilitate hydrolytic degradation and may also influence the physical stability of solid dosage forms. It is essential to protect this compound from high humidity environments.[16]
-
Light: As mentioned, this compound is sensitive to light.[7][8][16] Exposure should be minimized by using amber-colored containers or other light-protective packaging.[13][14][17][18]
Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A3: The stability of this compound in solution is pH-dependent. The optimal pH for this compound stability is in the acidic range. One study indicated that maximum stability for a this compound suspension was achieved at a pH of about 3-4.[12] Another investigation into degradation kinetics found that the optimal degradation rate was achieved at a neutral pH of 7, with slower rates at more acidic and alkaline pH values.[1] It is important to determine the optimal pH for your specific formulation and storage conditions.
Q4: Are there any known incompatibilities between this compound and common pharmaceutical excipients?
A4: Yes, several studies have identified incompatibilities between this compound hydrochloride and common tablet excipients. Differential scanning calorimetry (DSC) has shown interactions with magnesium stearate, Emcompress®, calcium phosphate monohydrate, Primojel®, stearic acid, Avicel®, and lactose.[19][20][21] However, this compound hydrochloride was found to be compatible with starch, Sta-Rx 1500®, Avicel PH 101®, Elcema G250®, and Ac-Di-Sol®.[19] Fourier-transform infrared spectroscopy (FT-IR) studies have also been used to assess compatibility and have shown no major interactions with excipients like lactose, magnesium stearate, talcum, corn starch, microcrystalline cellulose, and sodium starch glycolate in physical mixtures.[22][23] It is crucial to conduct compatibility studies with your specific formulation excipients.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation in a this compound Formulation
Problem: You observe a significant loss of potency or the appearance of unknown peaks in your HPLC chromatogram during a long-term stability study of a this compound formulation.
Causality: This issue could stem from several factors, including inappropriate storage conditions, excipient incompatibility, or an unsuitable formulation pH. The goal is to systematically identify and address the root cause of the degradation.
Experimental Workflow:
Caption: Troubleshooting workflow for unexpected this compound degradation.
Step-by-Step Protocol:
-
Verify Storage Conditions:
-
Confirm that the stability chambers are operating within the specified long-term storage conditions as per ICH guidelines (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[24]
-
Ensure that the samples are protected from light, especially if photolabile degradation is suspected.
-
-
Conduct Excipient Compatibility Studies:
-
Prepare binary mixtures of this compound hydrochloride with each excipient in the formulation (typically in a 1:1 ratio).
-
Analyze the mixtures using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FT-IR).
-
Compare the thermograms and spectra of the mixtures to those of the individual components. Significant shifts in melting points, the appearance of new peaks, or the disappearance of characteristic peaks may indicate an interaction.[19][21]
-
-
Monitor Formulation pH:
-
For liquid or semi-solid formulations, measure the pH at each stability time point.
-
A significant change in pH could indicate a chemical reaction that is altering the stability of this compound.
-
-
Perform Forced Degradation Studies:
-
Identify Degradation Products:
-
Utilize a stability-indicating analytical method, such as HPLC with UV or mass spectrometry (LC-MS) detection, to separate and identify the degradation products formed during the stability and forced degradation studies.[27]
-
Guide 2: Developing a Stability-Indicating HPLC Method for this compound
Problem: You need to develop a reliable analytical method to accurately quantify this compound and separate it from its potential degradation products during stability testing.
Causality: A non-specific analytical method may fail to distinguish between the intact drug and its degradants, leading to an overestimation of the drug's stability. A validated, stability-indicating method is a regulatory requirement and essential for accurate shelf-life determination.[16][28]
Experimental Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Step-by-Step Protocol:
-
Initial Method Parameters:
-
Column: A C18 column is commonly used for the analysis of this compound.[29]
-
Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer (e.g., phosphate or orthophosphoric acid) and an organic solvent like acetonitrile or methanol.[1][29]
-
Detection: this compound has a UV absorbance maximum at approximately 290 nm.[16][30]
-
-
Forced Degradation:
-
Prepare solutions of this compound and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 24 hours.
-
Photodegradation: Expose to UV light for 24 hours.
-
-
-
Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Adjust the mobile phase composition (e.g., ratio of buffer to organic solvent, pH of the buffer) and the gradient profile to achieve baseline separation between the this compound peak and all degradation product peaks.
-
-
Method Validation:
-
Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines, including:
-
Specificity: Ensure the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Demonstrate a linear relationship between concentration and detector response over a specified range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]
-
-
Data Presentation
Table 1: Summary of ICH Recommended Long-Term Stability Testing Conditions
| Climatic Zone | Description | Long-Term Testing Condition |
| I | Temperate | 21°C / 45% RH |
| II | Subtropical and Mediterranean | 25°C / 60% RH |
| III | Hot and Dry | 30°C / 35% RH |
| IVa | Hot and Humid | 30°C / 65% RH |
| IVb | Hot and Higher Humidity | 30°C / 75% RH |
Data sourced from ICH Q1A(R2) and Q1F guidelines.[24][25][31]
References
- ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
- ICH Stability Guidelines. LSC Group®. [Link]
- This compound Pathway, Pharmacokinetics. ClinPGx. [Link]
- Compatibility Study Between this compound Hydrochloride and Tablet Excipients Using Differential Scanning Calorimetry. [Link]
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
- Kinetic and mechanistic investigations of the degradation of this compound in heat activated persulfate process.
- Stability of this compound in Extemporaneously Compounded Suspensions.
- This compound degradation through processes based on the gener
- Compatibility Study Between this compound Hydrochloride and Tablet Excipients Using Differential Scanning Calorimetry. Taylor & Francis Online. [Link]
- Compatibility Study Between this compound Hydrochloride and Tablet Excipients Using Differential Scanning Calorimetry.
- Ich guideline for stability testing. Slideshare. [Link]
- Stability of this compound in Extemporaneously Compounded Suspensions.
- Formulation Strategies and Analytical Method Validation for Sustained Release this compound Hydrochloride Tablet. ijrpr. [Link]
- Photodegradation products of this compound: the structures and pharmacological studies. [Link]
- This compound degradation through processes based on the gener
- Stability of this compound hydrochloride suspension compounded
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
- Stability of this compound HCl in extemporaneously prepared paediatric formulations. The University of Queensland. [Link]
- This compound Hydrochloride Psychiatric Effectiveness and Oxidative Stress: An Upd
- A Stability Indicating Assay Method For this compound Tablets By High Performance Liquid Chromatography For Stability Studies. TSI Journals. [Link]
- This compound hydrochloride.
- This compound. Wikipedia. [Link]
- Stability of this compound hydrochloride suspension compounded
- Ozonation of this compound: Formation of Oxidation Products.
- Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of this compound and other Antihypertensive Drugs. Oriental Journal of Chemistry. [Link]
- ft-ir study between this compound hydrochloride and pharmaceutically acceptable excipients. ThaiJO. [Link]
- Ozonation of this compound: formation of oxid
- Clinical pharmacokinetics of this compound. PubMed. [Link]
- Formulation Design and Optimization of Sustained Released Matrix Tablets of this compound HCl Using N
- Analytical Method Development and Validation of this compound and Hydrochlorothiazide.
- Is (±)-Propranolol hydrochloride stable for long-term storage at 4°C?
- Development and Validation of Stability Indicating HPTLC Method for Simultaneous Estimation of this compound Hydrochloride and Flunarizine Dihydrochloride. Research and Reviews. [Link]
- This compound: Uses, Dosage, Side Effects and More. MIMS Malaysia. [Link]
- Photodegradation products of this compound: The structures and pharmacological studies.
- Development and validation of analytical methodology for quantification of this compound hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry. Redalyc. [Link]
- This compound Photodegrad
- FT-IR STUDY BETWEEN this compound HYDROCHLORIDE AND PHARMACEUTICALLY ACCEPTABLE EXCIPIENTS IN PHYSICAL MIXTURE. ThaiJO. [Link]
- Formulation Optimization of this compound Hydrochloride Microcapsules Employing Central Composite Design.
- Synthesis and hydrolysis kinetic study of few co-drugs of this compound and other antihypertensive drugs.
Sources
- 1. Kinetic and mechanistic investigations of the degradation of this compound in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ozonation of this compound: formation of oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation products of this compound: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of this compound and other Antihypertensive Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Stability of this compound in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of this compound hydrochloride suspension compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. ijrpr.com [ijrpr.com]
- 17. researchgate.net [researchgate.net]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 23. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 25. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 26. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 27. tsijournals.com [tsijournals.com]
- 28. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 29. researchgate.net [researchgate.net]
- 30. medipol.edu.tr [medipol.edu.tr]
- 31. Ich guideline for stability testing | PPTX [slideshare.net]
Addressing propranolol's first-pass metabolism in pharmacokinetic studies
A Guide for Researchers on Addressing First-Pass Metabolism
Welcome to the technical support center for pharmacokinetic studies of propranolol. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges researchers encounter when studying this compound, a drug renowned for its extensive first-pass metabolism. This resource moves beyond simple protocols to explain the underlying principles, helping you design robust experiments, troubleshoot unexpected results, and interpret your data with confidence.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core concepts essential for understanding this compound's behavior in vivo.
Q1: What is first-pass metabolism, and why is it so significant for this compound?
First-pass metabolism (or presystemic metabolism) is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[1] For orally administered drugs like this compound, this occurs as the drug is absorbed from the gut and passes through the liver via the portal vein.[1] The liver, being the body's primary metabolic hub, metabolizes a large fraction of the this compound before it can be distributed to the rest of the body.[2][3] This is why this compound's oral bioavailability is highly variable but averages only around 25%, despite being completely absorbed from the gut.[2][4] This extensive effect necessitates higher oral doses compared to intravenous doses to achieve the same therapeutic plasma concentrations.[3]
Q2: Which enzymes are primarily responsible for this compound's metabolism?
This compound is metabolized through several pathways, primarily by Cytochrome P450 (CYP) enzymes in the liver.[4][5] The main pathways are:
-
Aromatic hydroxylation: This pathway, leading to the active metabolite 4-hydroxythis compound, is primarily catalyzed by CYP2D6 .[6][7]
-
N-dealkylation: This pathway is mainly driven by CYP1A2 .[6][7]
-
Glucuronidation: This is a Phase II metabolism step where glucuronic acid is attached directly to this compound, facilitated by UGT enzymes (UDP-glucuronosyltransferases).[6]
CYP2C19 plays a minor role in this compound's metabolism.[4][5] Understanding the involvement of multiple enzymes is crucial, as it explains why factors affecting one enzyme may not completely halt this compound's clearance.
Q3: What is the impact of CYP2D6 genetic polymorphism on this compound pharmacokinetics?
CYP2D6 is a highly polymorphic enzyme, meaning genetic variations can lead to different enzyme activity levels in the population, categorized as poor, intermediate, extensive (normal), and ultrarapid metabolizers.[8] For this compound, individuals who are CYP2D6 "poor metabolizers" (PMs) produce significantly less of the 4-hydroxythis compound metabolite compared to "extensive metabolizers" (EMs).[9][10]
However, several studies have found that the overall plasma concentrations and elimination half-life of the parent this compound drug may not differ significantly between PMs and EMs.[6][9] This suggests that when the CYP2D6 pathway is deficient, metabolism shifts to other pathways, like N-dealkylation via CYP1A2 or direct glucuronidation.[6] Therefore, while CYP2D6 genotype is a key variable, its impact on overall drug exposure might be less dramatic than for drugs metabolized exclusively by this enzyme.
Q4: What is 4-hydroxythis compound, and is it relevant to my study?
4-hydroxythis compound (4-OHP) is a major, pharmacologically active metabolite of this compound formed only after oral administration via the CYP2D6 pathway.[2][4] While it does possess beta-blocking activity, studies suggest it does not contribute substantially to the overall beta-blockade effect observed in patients.[10] However, quantifying 4-OHP is critical for several reasons:
-
It serves as a direct biomarker of in vivo CYP2D6 activity.[9]
-
Its presence confirms that the drug has undergone first-pass metabolism.
-
In drug-drug interaction studies, a change in the ratio of 4-OHP to parent this compound can indicate specific inhibition or induction of CYP2D6.
Experimental Design & Troubleshooting Guide
This section is formatted to address specific issues you may encounter during your research.
Issue 1: High inter-subject variability in plasma this compound concentrations in our in vivo study.
High variability is a hallmark of this compound's pharmacokinetics. If you are observing a wide spread in your data (e.g., >20-fold differences in Cmax or AUC), consider these potential causes:
| Observed Problem | Potential Cause | Recommended Action & Rationale |
| High variability in PK parameters (AUC, Cmax) between subjects. | CYP2D6 Genetic Polymorphism | Genotype your study subjects for key CYP2D6 alleles (e.g., poor metabolizer vs. extensive metabolizer phenotypes).[9][10] This will allow you to stratify the data and determine if metabolism phenotype is the primary driver of variability. |
| Drug-Drug Interactions (DDIs) | Screen subjects for concomitant medications, especially known inhibitors of CYP2D6 (e.g., quinidine, bupropion, fluoxetine) or CYP1A2 (e.g., fluvoxamine, ciprofloxacin).[4] These can significantly increase this compound exposure. | |
| Environmental/Dietary Factors | Inquire about subject habits. Cigarette smoking can induce CYP1A2, potentially lowering this compound levels.[4] Co-administration with food can enhance bioavailability, so standardizing food intake relative to dosing is critical.[4] | |
| Hepatic or Renal Impairment | Ensure subjects have normal liver and kidney function, as impairment in either organ can significantly alter drug clearance and require dose adjustments.[5][11] |
Issue 2: Our in vitro results from human liver microsomes (HLM) show very rapid metabolism, but this doesn't fully explain our in vivo data.
This is a common limitation of subcellular models. While excellent for studying specific enzyme kinetics, HLMs do not represent the complete picture.
-
Causality: HLMs are enriched with CYP enzymes (Phase I metabolism) but are deficient in the cofactors needed for most Phase II reactions like glucuronidation (which requires UDPGA). Direct glucuronidation is a key clearance pathway for this compound.[6] Furthermore, HLMs do not account for the role of drug transporters or metabolism that occurs in the gut wall.
-
Solution: To build a more comprehensive model, consider using:
-
Hepatocytes: Suspended or plated hepatocytes contain both Phase I and Phase II enzymes and active transporters, offering a more integrated view of liver metabolism.
-
Gut-Liver Co-Culture Models: Advanced in vitro models, such as those combining Caco-2 intestinal cells with liver spheroids or using microfluidic "organ-on-a-chip" systems, can simulate the sequential absorption and metabolism process of the first pass effect.[12][13][14] These systems allow you to quantify the contribution of both the intestine and the liver to overall drug metabolism.
-
Issue 3: How can we definitively quantify the extent of first-pass metabolism for this compound or a new derivative?
The gold-standard method is a crossover study comparing the drug's Area Under the Curve (AUC) after intravenous (IV) and oral (PO) administration in the same subjects.
-
Rationale: IV administration bypasses first-pass metabolism entirely, delivering 100% of the drug into systemic circulation. The AUC from this arm (AUCIV) represents full systemic exposure. The AUC after oral administration (AUCPO) reflects the fraction of the drug that survives both gut and liver metabolism.
-
Calculation: The absolute oral bioavailability (F) is calculated as: F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) The extent of first-pass metabolism is then 1 - F.
Caption: Workflow for Quantifying First-Pass Effect.
Issue 4: We want to investigate the specific roles of CYP2D6 vs. CYP1A2 in our compound's metabolism.
You can dissect the contribution of individual enzymes using in vitro approaches:
-
Recombinant Human Enzymes: Incubate your compound separately with recombinant CYP2D6 and CYP1A2 enzymes. This provides the cleanest system to confirm if the enzymes can metabolize your drug and to determine kinetic parameters (Km, Vmax).
-
Chemical Inhibition in HLM: Perform metabolic stability assays in pooled human liver microsomes under four conditions:
-
Control (No Inhibitor): Measures total CYP-mediated metabolism.
-
+ Quinidine: A selective inhibitor of CYP2D6.[4] Any reduction in metabolism compared to the control can be attributed to CYP2D6.
-
+ Fluvoxamine: A selective inhibitor of CYP1A2.[4] Any reduction in metabolism points to CYP1A2's role.
-
+ Quinidine + Fluvoxamine: To see the combined effect and uncover the role of other minor enzymes.
-
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol assesses the rate of metabolism of this compound in a simplified liver enzyme system.
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock of this compound in DMSO. Serially dilute to working concentrations (e.g., 100 µM).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 2 mg/mL in buffer.
-
-
Incubation:
-
Pre-warm a 96-well plate at 37°C for 10 minutes.
-
Add buffer, the NADPH regenerating system, and HLM to each well.
-
To initiate the reaction, add this compound (final concentration typically 1 µM). The final protein concentration should be around 0.5-1.0 mg/mL.
-
Incubate at 37°C with shaking.
-
-
Time-Point Sampling & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., this compound-d7).[15]
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples (e.g., 10 min at 4000 rpm) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the concentration of remaining this compound using a validated LC-MS/MS method.
-
Plot the natural log of the percentage of this compound remaining versus time. The slope of this line gives the rate constant (k), which can be used to calculate the in vitro half-life (t½ = 0.693/k).
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model (e.g., Male Sprague-Dawley Rat)
This protocol outlines a basic study to determine key PK parameters following oral administration.
-
Acclimatization & Fasting:
-
Acclimatize animals for at least 3-5 days before the study.
-
Fast animals overnight (approx. 12 hours) before dosing but allow free access to water.
-
-
Dosing:
-
Prepare the dosing formulation (e.g., this compound in 0.5% methylcellulose).
-
Administer a single oral dose (e.g., 10 mg/kg) via oral gavage. Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100-150 µL) from a cohort of animals at specified time points. A typical schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Use an appropriate collection site (e.g., tail vein) and collection tubes (e.g., containing K2-EDTA anticoagulant).
-
-
Plasma Processing:
-
Immediately after collection, place blood samples on ice.
-
Centrifuge the blood (e.g., 10 min at 2000 x g, 4°C) within 30 minutes of collection to separate plasma.
-
Carefully transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis and Pharmacokinetic Analysis:
-
Quantify the concentration of this compound (and any metabolites of interest) in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).
-
Data Visualization
Caption: Major Metabolic Pathways of this compound.
Key Pharmacokinetic Parameters
| Parameter | Typical Value (Human) | Key Considerations |
| Oral Bioavailability (F) | ~25% (highly variable) | The primary consequence of extensive first-pass metabolism.[4] |
| Time to Peak (Tmax) | 1 - 3 hours | Reflects rapid absorption from the GI tract.[4] |
| Elimination Half-life (t½) | 3 - 6 hours | Determines dosing frequency.[7][11] |
| Protein Binding | ~90% | High protein binding can influence distribution and be affected by disease states.[4] |
| Primary Metabolizing Enzymes | CYP2D6, CYP1A2, UGTs | Polymorphisms and drug interactions with these enzymes are major sources of PK variability.[4][5][6] |
References
- This compound - Wikipedia. Wikipedia. [Link]
- This compound Pathway, Pharmacokinetics. ClinPGx. [Link]
- Kalam, M. N., Rasool, M. F., Rehman, A. U., & Ahmed, N. (2020). Clinical Pharmacokinetics of this compound Hydrochloride: A Review.Current Drug Metabolism, 21(2), 89-105. [Link]
- Bose, D., D'Gama, M., & Al-Hilal, T. A. (2018). This compound is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses.British Journal of Pharmacology, 175(13), 2635-2647. [Link]
- Atkinson, A. J., & Turner, J. R. (2022). Reporting Guidelines for Clinical Pharmacokinetic Studies: The ClinPK Statement.Clinical Pharmacology & Therapeutics, 111(4), 799-808. [Link]
- Kalam, M. N., Rasool, M. F., Rehman, A. U., & Ahmed, N. (2020). Clinical Pharmacokinetics of this compound Hydrochloride: A Review.Current Drug Metabolism, 21(2), 89-105. [Link]
- Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of this compound.Clinical Pharmacokinetics, 1(4), 233-263. [Link]
- This compound: Uses, Dosage, Side Effects and More. MIMS Malaysia. [Link]
- Farzam, K., & Tivakaran, V. S. (2023). This compound. In StatPearls.
- First pass effect - Wikipedia. Wikipedia. [Link]
- Kalam, M. N., et al. (2020). Clinical Pharmacokinetics of this compound Hydrochloride: A Review. Bentham Science. [Link]
- First Pass Metabolism Model. Visikol. [Link]
- Clinical pharmacology and pharmacokinetics. European Medicines Agency (EMA). [Link]
- Sowinski, K. M., et al. (1997). Impact of CYP2D6 poor metabolizer phenotype on this compound pharmacokinetics and response.Pharmacotherapy, 17(6), 1319-1324. [Link]
- Shand, D. G., Nuckolls, E. M., & Oates, J. A. (1970). Studies of the absorption and removal of this compound in hypertensive patients during therapy.Clinical Pharmacology & Therapeutics, 11(1), 112-120. [Link]
- Kalam, M. N., et al. (2020). Clinical Pharmacokinetics of this compound Hydrochloride: A Review.Current Drug Metabolism. [Link]
- Lee, S. H., & Sung, J. H. (2021). Recapitulation of First Pass Metabolism Using 3D Printed Microfluidic Chip and Organoid.Micromachines, 12(12), 1475. [Link]
- Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency (EMA). [Link]
- Raghuram, T. C., et al. (1984). Polymorphic ability to metabolize this compound alters 4-hydroxythis compound levels but not beta blockade.Clinical Pharmacology & Therapeutics, 36(1), 51-56. [Link]
- TRC: First-pass effect. Teaching Resource Centre. [Link]
- Guideline on Clinical Pharmacokinetic Studies of Pharmaceuticals. National Institute of Health Sciences, Japan. [Link]
- Lee, S. H., & Sung, J. H. (2018). First pass metabolism models based on co-culture with organ-specific cells.
- S-C, L., et al. (1988). Development of the rabbit model for studying the effects of this compound on cardiac contractility: relationship of intravenous pharmacodynamics and pharmacokinetics.Methods and Findings in Experimental and Clinical Pharmacology, 10(3), 157-163. [Link]
- Vega, M., De Diego, M., & Fierro, R. (2012). Quantitative determination of this compound in human serum by high-performance thin-layer chromatography.Journal of Planar Chromatography – Modern TLC, 25(1), 54-59. [Link]
- Pushap, J., et al. (2018). Spectrophotometric determination of this compound hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked water samples and biological fluids.International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 104. [Link]
- Gandhimathi, R., Avani, K. G., & Vijey Aanandhi, M. (2023). DETERMINATION OF this compound HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY- MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS).International Journal of Biology, Pharmacy and Allied Sciences, 12(9). [Link]
- Kulkarni, A. A., Nanda, R. K., & Ranpise, A. A. (2010). Quantitative Analysis of this compound Hydrochloride by High Performance Thin Layer Chromatography.Indian Journal of Pharmaceutical Sciences, 72(2), 255-257. [Link]
- Monte, A. A., et al. (2018). Pharmacogenetic factors affecting β-blocker metabolism and response.Pharmacogenomics, 19(11), 915-927. [Link]
- Palmeira, A., & Fernandes, C. (2012). In vitro models for prediction of drug absorption and metabolism.ITQB NOVA. [Link]
- Naritomi, Y., et al. (2004). Pharmacokinetics and metabolism of metoprolol and this compound in the female DA and female Wistar rat: the female DA rat is not always an animal model for poor metabolizers of CYP2D6.Chirality, 16(7), 481-488. [Link]
- Lee, Y. S., et al. (2001). Dose-response relationships of this compound in Chinese subjects with different CYP2D6 genotypes.Clinical Pharmacology & Therapeutics, 69(4), 248-254. [Link]
- Huang, S. M., et al. (1989). Pharmacokinetic Drug Interactions with this compound.Journal of Pharmaceutical Sciences. [Link]
- Aqil, M., et al. (2007). Comparative in vivo evaluation of this compound hydrochloride after oral and transdermal administration in rabbits.Pharmazie, 62(1), 58-61. [Link]
- Stopfer, T., et al. (2021). Predictivity of standardized and controlled permeation studies: Ex vivo - In vitro - In vivo correlation for sublingual absorption of this compound.International Journal of Pharmaceutics, 607, 121013. [Link]
- This compound: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]
- FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. ECA Academy. [Link]
- Turnes, J., et al. (2006). Influence of beta-2 adrenergic receptor gene polymorphism on the hemodynamic response to this compound in patients with cirrhosis.
- El-Gendy, M. A., & El-Kadi, A. O. (1989). A comparative study of the pharmacokinetics of this compound and its major metabolites in the rat after oral and vaginal administration.Xenobiotica, 19(8), 883-892. [Link]
- Płazinska, A., & Wozniak, K. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry.International Journal of Molecular Sciences, 20(4), 845. [Link]
- Mansur, A. P., et al. (1998). Pharmacokinetics and pharmacodynamics of this compound in hypertensive patients after sublingual administration.Brazilian Journal of Medical and Biological Research, 31(3), 353-358. [Link]
- Johnson, J. A. (2008). Pharmacogenetics of β-Blockers.Pharmacotherapy, 28(12), 4S-13S. [Link]
Sources
- 1. First pass effect - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trc-p.nl [trc-p.nl]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Clinical Pharmacokinetics of this compound Hydrochloride: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. mims.com [mims.com]
- 8. Pharmacogenetic factors affecting β-blocker metabolism and response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of CYP2D6 poor metabolizer phenotype on this compound pharmacokinetics and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymorphic ability to metabolize this compound alters 4-hydroxythis compound levels but not beta blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. First Pass Metabolism Model [visikol.com]
- 13. Recapitulation of First Pass Metabolism Using 3D Printed Microfluidic Chip and Organoid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Parameters for Propranolol Enantiomer Separation
Welcome to the Technical Support Center for the chiral separation of propranolol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice, troubleshooting workflows, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop robust and reliable methods for separating this compound enantiomers.
This compound is a non-selective beta-blocker used as a racemic mixture, but its therapeutic activity resides primarily in the (S)-(-)-enantiomer, which is about 100 times more potent than the (R)-(+)-enantiomer.[1][2] This significant difference in pharmacological activity underscores the need for accurate enantioselective analysis.
Section 1: Troubleshooting Guide
Encountering issues during a chromatographic run is common. This section provides direct answers to specific problems you might face when separating this compound enantiomers. The workflow below offers a logical path to diagnose and resolve these issues.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common HPLC issues in this compound enantiomer separation.
Q: Why am I seeing no separation (a single peak) for this compound?
A: A complete lack of separation, or co-elution, is typically due to one of two primary factors: an inappropriate Chiral Stationary Phase (CSP) or a mobile phase with excessively high elution strength.
-
Chiral Stationary Phase (CSP) Selection: Chiral recognition is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[3] If the CSP's chiral selector cannot effectively interact with this compound's stereogenic center, no separation will occur. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like CHIRALCEL® OD-H or CHIRALPAK® IA/IB/IC) are widely successful for separating β-blockers like this compound.[3][4][5] If you are using a different type of CSP (e.g., a protein-based or Pirkle-type column), it may not be suitable for this class of compounds.
-
Mobile Phase Strength: In normal-phase mode (the most common for this separation), the mobile phase typically consists of an alkane (like n-hexane or n-heptane) and an alcohol modifier (like ethanol or isopropanol).[3] If the percentage of the alcohol modifier is too high, the mobile phase becomes too strong, disrupting the selective interactions with the stationary phase and causing both enantiomers to elute quickly and together.
Protocol: Diagnosing No Separation
-
Confirm CSP Suitability: Verify that you are using a recommended CSP type, such as a polysaccharide-based column.
-
Reduce Elution Strength: If using a hexane/ethanol mobile phase, systematically decrease the ethanol percentage. For example, if you started at 80:20 (hexane:ethanol), try 90:10 and 95:5. This strengthens the interaction with the CSP and should increase retention and promote separation.
-
Check for Column Damage: If the column has been exposed to incompatible solvents (e.g., THF, DMSO on some coated CSPs), its chiral recognition ability may be permanently damaged.[6][7] Review the column's care and use manual.
Q: What causes poor resolution (Rs < 1.5) between the enantiomer peaks?
A: Poor resolution means the peaks are not baseline-separated, which compromises accurate quantification. This is an optimization problem related to selectivity (α) and efficiency (N).
-
Suboptimal Mobile Phase Composition: The choice and concentration of the alcohol modifier are critical. Ethanol and isopropanol can offer different selectivities. Fine-tuning the alcohol percentage by small increments (e.g., 1-2%) can significantly impact resolution.
-
Temperature Effects: Temperature influences the thermodynamics of the chiral recognition process.[8] Generally, lower temperatures enhance the stability of the diastereomeric complexes, leading to increased selectivity and better resolution.[9] However, this often comes at the cost of longer run times and higher backpressure. Conversely, some methods show improved resolution at higher temperatures, so this parameter must be empirically optimized.[10]
-
Flow Rate: Lowering the flow rate increases the time the enantiomers spend interacting with the CSP, which can improve resolution, but it also broadens peaks and extends the analysis time. Finding the optimal balance is key.
Protocol: Improving Resolution
-
Mobile Phase Optimization:
-
Adjust the alcohol modifier percentage in 0.5-1% increments.
-
If using ethanol, screen isopropanol as it can offer different selectivity.
-
A study on a ChiralPak® IA column found optimal separation with n-heptane/ethanol/diethylamine at a ratio of 80/20/0.1 (v/v/v).[3]
-
-
Temperature Optimization:
-
Set your column oven to 25°C as a starting point.[2]
-
Screen lower temperatures (e.g., 15°C, 20°C) and higher temperatures (e.g., 30°C, 35°C) to observe the effect on the resolution factor (Rs).
-
-
Flow Rate Adjustment:
-
Start with a typical flow rate of 1.0 mL/min for a 4.6 mm ID column.
-
Reduce the flow rate to 0.8 mL/min or 0.5 mL/min to see if resolution improves without excessive peak broadening.
-
Q: My this compound peaks are tailing. What are the likely causes and solutions?
A: Peak tailing is common for basic compounds like this compound (pKa ≈ 9.5) on silica-based CSPs.[11] It is primarily caused by secondary, non-enantioselective interactions between the basic amine group of this compound and acidic residual silanol groups on the silica surface.[12][13]
-
Silanol Interactions: These strong, non-specific interactions delay the elution of a fraction of the analyte molecules, causing the peak to tail.
-
Column Overload: Injecting too much sample can saturate the selective chiral binding sites, leading to peak distortion and tailing.[14]
Protocol: Eliminating Peak Tailing
-
Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to the mobile phase. This base will interact with the active silanol sites, effectively masking them from the this compound molecules.
-
Reduce Sample Load:
-
Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves dramatically, you were likely overloading the column.
-
-
Check Column Health: If tailing persists even with a basic modifier and low sample load, the column itself may be contaminated or degraded. Follow the manufacturer's instructions for column washing.[9]
Section 2: Method Development & FAQs
This section provides guidance for developing a new method from scratch and answers fundamental questions about the principles of this compound enantiomer separation.
Method Development Decision Tree
Caption: A step-by-step decision tree for developing a new HPLC method for this compound enantiomers.
Q: What is the best type of chiral stationary phase (CSP) for this compound?
A: For this compound and other β-blockers, polysaccharide-based CSPs are the most widely used and successful.[4] These columns have chiral selectors made from derivatives of cellulose or amylose coated or immobilized on a silica support.
-
Mechanism: Chiral recognition on these phases occurs through a combination of interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions, which form transient, diastereomeric complexes of differing stabilities with the two enantiomers.[3]
-
Recommended Columns: Columns such as Daicel's CHIRALPAK® and CHIRALCEL® series are industry standards. For example, CHIRALPAK® IA (amylose-based) and CHIRALCEL® OD-H (cellulose-based) have demonstrated excellent performance in separating this compound.[3][16] Other options include protein-based columns (e.g., α-Glycoprotein) and cyclodextrin-based columns, which have also been used successfully.[17][18]
Q: How do I select the optimal mobile phase for this compound separation?
A: The mobile phase is a critical factor that controls both retention and selectivity. For polysaccharide CSPs, Normal Phase (NP) mode is most common.
-
Components:
-
Alkane: n-Hexane or n-heptane is the weak, primary solvent.
-
Alcohol Modifier: Ethanol or isopropanol is the strong solvent used to control retention. The percentage of alcohol is the most critical parameter to adjust.
-
Basic Additive: As discussed in the troubleshooting section, an amine modifier like DEA or TEA (typically 0.1%) is essential to suppress peak tailing by masking residual silanols.[15]
-
-
Starting Conditions: A good starting point is a mobile phase of n-Hexane/Ethanol/DEA (90/10/0.1, v/v/v) . From there, you can adjust the ethanol percentage to achieve optimal retention and resolution.
Table 1: Starting HPLC Conditions for this compound Enantiomer Separation
| Parameter | Recommended Starting Condition | Rationale |
| Column | CHIRALPAK® IA or CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) | Proven success for β-blocker separations.[3] |
| Mobile Phase | n-Heptane / Ethanol / Diethylamine (80/20/0.1, v/v/v) | Provides good starting selectivity and peak shape.[2] |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID analytical columns. |
| Column Temp. | 25°C | A stable, common starting point for optimization.[2] |
| Detection (UV) | 220 nm or 290 nm | This compound has strong absorbance at these wavelengths.[2] |
| Injection Vol. | 5-10 µL | A typical volume to avoid column overload. |
Q: What is the role of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase?
A: The alcohol modifier acts as the strong, displacing component in a normal-phase system. It competes with the analyte for interaction sites (both chiral and non-chiral) on the stationary phase.
-
Controlling Retention: Increasing the alcohol percentage increases the mobile phase's elution strength, causing the analytes to elute faster (i.e., decreasing retention time).
-
Impacting Selectivity: Different alcohols can interact differently with the CSP-analyte complex. Switching from ethanol to isopropanol (or vice versa) can change the separation factor (α) and may improve resolution. The choice of alcohol can alter the conformation of the polysaccharide selector, thereby influencing chiral recognition.
Q: How does temperature affect the chiral separation of this compound?
A: Temperature affects the kinetics and thermodynamics of the binding between the enantiomers and the CSP. The change in enthalpy (ΔH°) and entropy (ΔS°) of binding determines the separation.
-
General Trend: In many cases, decreasing the temperature increases the resolution (Rs).[9] This is because the enantioselective interactions (which are often enthalpically driven) become more favorable at lower temperatures, leading to a larger difference in retention between the two enantiomers.
-
Exceptions: This is not a universal rule. Some separations show an "isoenantioselective temperature" where resolution is lost, and the elution order may even reverse at different temperatures.[8] For some β-blockers, higher temperatures have surprisingly led to better resolution, possibly due to improved peak efficiency overcoming a slight loss in selectivity.[10] Therefore, temperature should always be treated as a key parameter to be optimized for any given method.
References
- Turkovic, N., et al. (2023). SEPARATION OF this compound ENANTIOMERS USING CHIRAL HPLC. Journal of Applied Pharmacy, 15(1).
- Matmour, R., et al. (2021). Comparative Chiral Separation of (RS)‐this compound Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. ALGERIAN JOURNAL OF BIOSCEINCES, 02(02), 111-114.
- ResearchGate. (2023). (PDF) Separation of this compound enantiomers using chiral HPLC.
- Torul, H., & Tamer, U. (2011). Determination of Enantiomers of Atenolol and this compound in Pharmaceutical Formulations by HPLC. Journal of AOAC INTERNATIONAL, 94(3), 833-839.
- Fornstedt, T., et al. (1996). Thermodynamic Study of an Unusual Chiral Separation. This compound Enantiomers on an Immobilized Cellulase. Journal of the American Chemical Society, 118(23), 5460-5468.
- Matsunaga, H., et al. (1990). Chiral separation and determination of this compound enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. Biomedical Chromatography, 4(4), 157-160.
- Bhushan, R., & Kumar, R. (2012). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics. In Temperature. IntechOpen.
- Journals Of University Eloued. (2021). Comparative Chiral Separation of (RS)‐this compound Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases.
- ProQuest. (2019). Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and this compound on Chiralpak® IG column using supercritical fluid chromatography.
- Morante-Zarcero, S., & Sierra, I. (2012). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of this compound enantiomers in natural waters. Journal of Pharmaceutical and Biomedical Analysis, 62, 33-41.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Kumer, K., et al. (2016). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 67(4), 273-280.
- Agilent Technologies. (2013). Tips and Tricks of HPLC System Troubleshooting.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Lai, F., et al. (1993). Chiral separation and detection enhancement of this compound using automated pre-column derivatization. Journal of Pharmaceutical and Biomedical Analysis, 11(2), 117-120.
- Phenomenex. Chiral HPLC Separations Guidebook.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Singh, A. K., et al. (2012). Enantiomeric separation and quantitative determination of this compound enantiomers in pharmaceutical preparations by chiral liquid chromatography. Brazilian Journal of Pharmaceutical Sciences, 48(2), 301-310.
- Daicel Corporation. This compound | DAICEL Chiral Application Search.
- Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of this compound Using 2D-LC/MS/MS.
- Daicel Chiral Technologies. (2013). Instruction Manual for CHIRALCEL OD-H, CHIRALCEL OJ-H Columns.
- Daicel Corporation. Instruction Manual for CHIRALCEL OD-H, CHIRALCEL OJ-H Columns.
- Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
Sources
- 1. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and this compound on Chiralpak® IG column using supercritical fluid chromatography - ProQuest [proquest.com]
- 5. This compound | DAICEL Chiral Application Search [search.daicelchiral.com]
- 6. hplc.eu [hplc.eu]
- 7. ct-k.com [ct-k.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromtech.com [chromtech.com]
- 14. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 15. Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of this compound enantiomers in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chiraltech.com [chiraltech.com]
- 17. Blocked website - [ajbjournal.periodikos.com.br]
- 18. journal.univ-eloued.dz [journal.univ-eloued.dz]
Technical Support Center: Refinement of Propranolol Delivery to Target Specific Tissues
Welcome to the Technical Support Center for advanced propranolol delivery systems. This guide is designed for researchers, scientists, and drug development professionals actively working on refining the targeted delivery of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of formulation, characterization, and application of tissue-specific this compound delivery systems. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to overcome common experimental hurdles and accelerate your research.
Table of Contents
-
Foundational Knowledge: FAQs
-
Why is targeted delivery of this compound necessary?
-
What are the primary nanoparticle/liposome formulation strategies for this compound?
-
How does the hydrophilicity of this compound hydrochloride impact formulation?
-
What are the critical quality attributes (CQAs) for a this compound delivery system?
-
-
Troubleshooting Guides
-
Formulation & Encapsulation Issues
-
Physicochemical Characterization Challenges
-
In Vitro & In Vivo Performance Problems
-
-
Detailed Experimental Protocols
-
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles via Double Emulsion (w/o/w) Solvent Evaporation
-
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Protocol 3: Quantification of Encapsulation Efficiency and Drug Loading using HPLC
-
-
Data Summaries & Reference Tables
-
Table 1: Comparison of this compound Delivery Systems
-
Table 2: Key Parameters for Characterization Techniques
-
-
Signaling Pathways & Workflows
-
Diagram 1: this compound's Cellular Mechanism of Action
-
Diagram 2: Troubleshooting Workflow for Low Encapsulation Efficiency
-
Diagram 3: General Workflow for Targeted Nanoparticle Development
-
-
References
Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of designing targeted this compound delivery systems.
Q1: Why is targeted delivery of this compound necessary?
A: this compound is a non-selective beta-adrenergic antagonist with a broad range of clinical applications, from cardiovascular conditions to infantile hemangiomas and even potential uses in oncology.[1][2] However, its non-selectivity can lead to systemic side effects, such as bradycardia, hypotension, and bronchospasm, by acting on beta-receptors throughout the body.[3] Targeted delivery aims to concentrate the therapeutic agent at the site of action (e.g., cardiac tissue, a tumor, or the skin), thereby:
-
Enhancing therapeutic efficacy at a lower overall dose.
-
Minimizing systemic exposure and associated adverse effects.
-
Overcoming biological barriers , such as the blood-brain barrier or the stratum corneum in the skin.
-
Improving bioavailability , which for oral this compound is limited by extensive first-pass metabolism.[4][5]
Q2: What are the primary nanoparticle/liposome formulation strategies for this compound?
A: The choice of formulation strategy is critical and depends on the physicochemical properties of the drug and the desired release profile. Common methods include:
-
For Nanoparticles (e.g., PLGA, Chitosan):
-
Double Emulsion Solvent Evaporation (w/o/w): This is a preferred method for encapsulating hydrophilic drugs like this compound hydrochloride into hydrophobic polymers such as PLGA.[6][7] An aqueous drug solution is emulsified in an organic polymer solution, which is then emulsified in a larger aqueous phase before solvent removal.
-
Ionic Gelation: This technique is used for hydrophilic polymers like chitosan. It involves the interaction between the positively charged chitosan and a negatively charged cross-linking agent like tripolyphosphate (TPP), leading to the formation of nanoparticles that entrap the drug.[4][8]
-
-
For Liposomes and Niosomes:
-
Thin-Film Hydration: This is a widely used method where lipids (for liposomes) or non-ionic surfactants (for niosomes) are dissolved in an organic solvent, which is then evaporated to form a thin film.[9] The film is subsequently hydrated with an aqueous solution containing this compound, leading to the self-assembly of vesicles.
-
-
For Solid Lipid Nanoparticles (SLNs):
-
Cold Homogenization: This method is suitable for thermolabile drugs. It involves dissolving the drug in a melted lipid phase, which is then rapidly cooled and dispersed in a cold surfactant solution under high-pressure homogenization.[10]
-
Q3: How does the hydrophilicity of this compound hydrochloride impact formulation?
A: this compound hydrochloride (PRH) is a water-soluble salt, which presents a significant challenge for encapsulation within lipid-based or hydrophobic polymer-based carriers.[7] The primary issue is the drug's tendency to partition into the external aqueous phase during formulation, rather than remaining within the carrier, leading to low encapsulation efficiency.[11]
-
Causality: During methods like single emulsion solvent evaporation or standard thin-film hydration, the hydrophilic drug has a high affinity for the continuous aqueous phase, causing it to leak out of the forming nanoparticles or liposomes.
-
Solution: To counteract this, methods that create a physical barrier are employed. The water-in-oil-in-water (w/o/w) double emulsion method is a prime example, where the initial water droplet containing the drug is protected by the oil phase before being dispersed in the final aqueous phase.[6][7] This significantly improves encapsulation of hydrophilic molecules.
Q4: What are the critical quality attributes (CQAs) for a this compound delivery system?
A: CQAs are the physical, chemical, and biological attributes that must be controlled to ensure the product's desired quality, safety, and efficacy. For a targeted this compound delivery system, the key CQAs include:
-
Particle Size and Polydispersity Index (PDI): These affect the formulation's stability, biodistribution, and cellular uptake. A narrow size distribution (low PDI) is crucial for reproducibility.[3]
-
Zeta Potential: This measures the surface charge of the particles and is a key indicator of colloidal stability. A zeta potential of approximately ±30 mV is generally desired to prevent aggregation through electrostatic repulsion.[8][11]
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These quantitative measures determine the amount of drug successfully incorporated into the carrier, impacting dosage and therapeutic efficacy.
-
In Vitro Release Profile: This assesses the rate and mechanism of drug release from the carrier, which is crucial for predicting in vivo performance and ensuring a sustained therapeutic effect.
-
Stability: The formulation must remain stable under storage conditions, without significant changes in particle size, drug leakage, or degradation.[12][13]
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common issues encountered during experiments.
Formulation & Encapsulation Issues
Q: My encapsulation efficiency for this compound hydrochloride in PLGA nanoparticles is consistently low (<50%). What are the likely causes and how can I fix this?
A: Low encapsulation efficiency is a common problem when encapsulating hydrophilic drugs like this compound in hydrophobic polymers.
-
Primary Cause: Drug leakage from the internal aqueous phase to the external aqueous phase during the solvent evaporation step of the double emulsion (w/o/w) method.
-
Troubleshooting Steps:
-
Optimize Sonication/Homogenization Energy: Excessive energy during the second emulsification step can rupture the primary w/o emulsion, releasing the drug. Reduce sonication time or power.
-
Increase Polymer Concentration: A higher concentration of PLGA in the organic phase increases the viscosity, which can slow drug diffusion to the external phase and lead to a thicker, less permeable nanoparticle wall.
-
Adjust Phase Volumes: A smaller volume for the internal aqueous phase relative to the organic phase can improve encapsulation.
-
Incorporate an Osmotic Agent: Adding a non-ionic osmolyte (e.g., sucrose, glucose) to the internal aqueous phase can create an osmotic pressure that counteracts the diffusion of the drug into the hypotonic external phase.
-
Rapid Solvent Removal: Use a rapid solvent evaporation technique (e.g., under reduced pressure) to quickly solidify the nanoparticles, trapping the drug inside before it has time to leak.[11]
-
Q: My liposome/nanoparticle formulation is aggregating and precipitating out of solution after preparation. Why is this happening?
A: Aggregation is typically due to insufficient repulsive forces between particles.
-
Primary Cause: Low surface charge, resulting in a zeta potential that is too close to neutral (e.g., between -10 mV and +10 mV). Van der Waals forces of attraction dominate, causing particles to clump together.
-
Troubleshooting Steps:
-
Measure Zeta Potential: The first step is to confirm that the zeta potential is low. A value of ±30 mV or greater is generally considered indicative of a stable colloidal suspension.[8][11]
-
Incorporate Charged Molecules:
-
For Liposomes: Include charged lipids in your formulation, such as phosphatidylserine or stearylamine, to impart a negative or positive charge, respectively.
-
For PLGA Nanoparticles: The terminal carboxylic acid groups of PLGA provide a negative charge, but it may be insufficient. Consider surface modification with a cationic polymer like chitosan to create a positively charged surface.
-
-
Add a Stabilizer: For PLGA nanoparticles, ensure the concentration of the stabilizer in the external phase (e.g., polyvinyl alcohol, PVA) is optimal. Insufficient stabilizer can lead to poor particle coating and aggregation.
-
Control Ionic Strength: High salt concentrations in the buffer can screen the surface charge, reducing electrostatic repulsion. Use a buffer with an appropriate ionic strength.
-
Physicochemical Characterization Challenges
Q: I'm seeing a very broad particle size distribution (high PDI > 0.5) in my DLS measurements. What does this indicate and how can I improve it?
A: A high PDI indicates a heterogeneous population of particles, which can lead to inconsistent in vivo behavior and poor reproducibility.
-
Primary Cause: Inconsistent particle formation conditions, presence of aggregates, or contamination.
-
Troubleshooting Steps:
-
Refine Formulation Process:
-
Stirring/Homogenization: Ensure the stirring rate or homogenization pressure is constant and optimized. Inconsistent energy input leads to varied particle sizes.
-
Rate of Addition: In methods like ionic gelation, the rate at which the crosslinker is added can significantly impact particle size and uniformity. A slower, controlled addition is often better.[11]
-
-
Filter the Sample: Before DLS analysis, filter the sample through a low-protein-binding syringe filter (e.g., 0.45 µm) to remove any large aggregates or dust particles that can skew the results.
-
Optimize DLS Settings: Ensure the instrument settings (e.g., viscosity of the dispersant, refractive index) are correct for your sample.
-
Post-Formulation Processing: Techniques like extrusion (for liposomes) or differential centrifugation can be used to narrow the size distribution after initial formulation.
-
Q: My in vitro release assay shows a very high initial burst release (>50% in the first hour), followed by a very slow release. How can I achieve a more controlled, sustained release?
A: A high burst release is usually caused by drug that is adsorbed to the surface of the nanoparticle/liposome, rather than being encapsulated within the core.
-
Primary Cause: this compound hydrochloride, being positively charged, can electrostatically adhere to the negatively charged surface of carriers like PLGA nanoparticles.
-
Troubleshooting Steps:
-
Wash the Formulation Thoroughly: After preparation, wash the particles multiple times by centrifugation and resuspension in fresh buffer to remove any surface-adsorbed drug. This is a critical step.
-
Increase Drug-to-Polymer/Lipid Ratio: A lower drug-to-carrier ratio can sometimes lead to more efficient encapsulation within the core. However, this must be balanced with achieving a sufficient drug load.[7]
-
Modify the Carrier Matrix: For nanoparticles, using a higher molecular weight polymer or a polymer with a more crystalline structure can slow down drug diffusion and reduce burst release.
-
Create a Core-Shell Structure: Coat the primary drug-loaded particle with a secondary layer (e.g., a lipid layer on a PLGA nanoparticle) to create an additional barrier to drug diffusion.[14]
-
In Vitro & In Vivo Performance Problems
Q: My targeted this compound nanoparticles are not showing enhanced accumulation in the target tissue (e.g., heart, tumor) compared to the non-targeted control in my animal model.
A: A lack of enhanced targeting can be due to several factors related to the nanoparticle design and the biological environment.
-
Primary Cause: Issues with the targeting ligand, nanoparticle stability in vivo, or the physiological barriers of the target tissue.
-
Troubleshooting Steps:
-
Verify Ligand Activity: Confirm that the targeting ligand (e.g., peptide, antibody) is properly conjugated to the nanoparticle surface and that its binding site is accessible. Run an in vitro cell binding assay with cells that overexpress the target receptor.
-
Assess In Vivo Stability: Nanoparticles can be rapidly cleared by the reticuloendothelial system (RES) if they are not properly shielded. The "protein corona" that forms on nanoparticles in vivo can also mask targeting ligands.
-
PEGylation: Surface modification with polyethylene glycol (PEG) is the standard method to create a "stealth" coating that reduces opsonization and prolongs circulation time, giving the nanoparticles more opportunity to reach the target tissue.
-
-
Re-evaluate the Target: Ensure the chosen receptor is sufficiently overexpressed on the target tissue compared to non-target tissues. Some cardiac targeting strategies focus on receptors on cardiac capillary endothelial cells, such as the angiotensin II type 1 receptor (AT1).[2][5]
-
Consider the EPR Effect (for tumors): For passive tumor targeting, the enhanced permeability and retention (EPR) effect is size-dependent. Ensure your nanoparticles are within the optimal size range (typically 50-200 nm) to exploit this phenomenon.
-
Detailed Experimental Protocols
These protocols provide a starting point for laboratory synthesis and analysis. Note: All procedures should be performed in accordance with laboratory safety standards.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles via Double Emulsion (w/o/w) Solvent Evaporation
This protocol is adapted from methodologies described for encapsulating hydrophilic drugs.[6][7]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, MW 15-25 kDa)
-
This compound Hydrochloride (PRH)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) (MW 30-70 kDa, 87-90% hydrolyzed)
-
Deionized water
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Solutions:
-
Internal Aqueous Phase (W1): Dissolve 10 mg of PRH in 0.5 mL of deionized water.
-
Organic Phase (O): Dissolve 100 mg of PLGA in 2 mL of DCM.
-
External Aqueous Phase (W2): Dissolve PVA in deionized water to make a 2% (w/v) solution.
-
-
Primary Emulsification (w/o):
-
Add the internal aqueous phase (W1) to the organic phase (O).
-
Emulsify using a probe sonicator on ice for 60 seconds (e.g., 40% amplitude) to create the primary w/o emulsion. The solution should appear milky.
-
-
Secondary Emulsification (w/o/w):
-
Immediately add the primary emulsion to 10 mL of the external aqueous phase (W2).
-
Homogenize using the probe sonicator on ice for 120 seconds (e.g., 60% amplitude) to form the double emulsion.
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate. The solution will become less milky as nanoparticles form and harden.
-
-
Nanoparticle Collection and Washing:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant (which contains unencapsulated drug and excess PVA).
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step three times to ensure complete removal of free drug.
-
-
Storage/Lyophilization:
-
Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose).
-
Flash-freeze the suspension in liquid nitrogen and lyophilize for 48 hours to obtain a dry powder for long-term storage.
-
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol is adapted from standard methods for liposome formulation.[9][15]
Materials:
-
Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
This compound Hydrochloride (PRH)
-
Chloroform and Methanol (2:1 v/v mixture)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve 100 mg of SPC and 30 mg of cholesterol in 10 mL of the chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid's transition temperature (e.g., 40°C).
-
Continue rotation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask. Keep the film under vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration:
-
Prepare a 1 mg/mL solution of PRH in PBS (pH 7.4).
-
Add 10 mL of the PRH solution to the round-bottom flask containing the lipid film.
-
Hydrate the film by rotating the flask in a water bath at a temperature above the lipid's transition temperature for 1-2 hours. The solution will become a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator on ice or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Separate the liposomes from the unencapsulated PRH by centrifugation (e.g., 20,000 x g for 30 min) or by size exclusion chromatography.
-
Wash the resulting liposome pellet by resuspending in fresh PBS and repeating the centrifugation.
-
-
Storage:
-
Store the final liposomal suspension at 4°C. Do not freeze, as this can disrupt the lipid bilayer.
-
Protocol 3: Quantification of Encapsulation Efficiency and Drug Loading using HPLC
Procedure:
-
Prepare Calibration Curve:
-
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1-100 µg/mL).
-
Inject the standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.[16]
-
-
Measure Total Drug (W_total):
-
Take a known volume of the nanoparticle/liposome suspension before the purification/washing step.
-
Add a solvent that dissolves both the carrier and the drug (e.g., acetonitrile or methanol for PLGA; a detergent like Triton X-100 or methanol for liposomes) to break open the particles and release the encapsulated drug.
-
Analyze this solution by HPLC to determine the total concentration of this compound.
-
-
Measure Free Drug (W_free):
-
After the formulation process, collect the supernatant after the first centrifugation/washing step. This contains the unencapsulated (free) drug.
-
Analyze the supernatant directly by HPLC to determine the concentration of free this compound.[6]
-
-
Calculate %EE and %DL:
-
Encapsulation Efficiency (%EE):
-
%EE = [(W_total - W_free) / W_total] * 100
-
-
Drug Loading (%DL):
-
First, determine the weight of the nanoparticles/liposomes in the final formulation (this is typically done by lyophilizing a known volume of the purified suspension).
-
%DL = [Weight of drug in particles / Total weight of particles] * 100
-
-
Data Summaries & Reference Tables
Table 1: Comparison of this compound Delivery Systems
| Delivery System | Common Materials | Typical Size Range | Zeta Potential | % Encapsulation Efficiency (this compound) | Key Advantages | Common Challenges |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | 150 - 300 nm[6] | Negative (-15 to -30 mV) | 70 - 85% (w/o/w method)[7] | Biodegradable, sustained release, well-studied. | Low EE for hydrophilic drugs with simple methods, burst release. |
| Chitosan Nanoparticles | Chitosan, TPP | 100 - 250 nm[4] | Positive (+20 to +50 mV)[4] | ~70%[8] | Mucoadhesive, biocompatible, positive charge aids cell interaction. | pH-dependent stability, potential for aggregation. |
| Liposomes | Phospholipids (SPC, EPC), Cholesterol | 100 - 250 nm[9] | Near-neutral to highly charged | 20 - 95% (highly method-dependent)[9][17] | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. | Stability issues (leakage, fusion), low EE for hydrophilic drugs. |
| Solid Lipid Nanoparticles | Solid lipids (e.g., stearic acid), Surfactants | 50 - 200 nm[10] | Typically negative | 40 - 70%[10] | Good biocompatibility, controlled release, avoids organic solvents. | Lower drug loading capacity, potential for drug expulsion during storage.[18] |
Table 2: Key Parameters for Characterization Techniques
| Technique | Parameter Measured | Typical Values for this compound Systems | Troubleshooting Insight |
| Dynamic Light Scattering (DLS) | Particle Size, Polydispersity Index (PDI) | 100-300 nm, PDI < 0.3 | High PDI suggests aggregation or inconsistent formulation. |
| Zeta Potential Analysis | Surface Charge | ±30 mV or greater | Values near zero indicate high risk of aggregation. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Morphology, Size Confirmation | Spherical, uniform particles | Visual confirmation of aggregation, non-spherical shapes, or surface defects. |
| High-Performance Liquid Chromatography (HPLC) | Drug Quantification | N/A | Essential for accurately determining %EE and %DL. |
| Differential Scanning Calorimetry (DSC) | Thermal Behavior, Drug State | Shift in melting peaks | Confirms if the drug is molecularly dispersed or in a crystalline state within the carrier.[10] |
Signaling Pathways & Workflows
Diagram 1: this compound's Cellular Mechanism of Action
Caption: this compound blocks β-adrenergic receptors, inhibiting cAMP signaling.
Diagram 2: Troubleshooting Workflow for Low Encapsulation Efficiency
Caption: A decision tree for troubleshooting low encapsulation efficiency.
Diagram 3: General Workflow for Targeted Nanoparticle Development
Caption: A phased workflow for developing targeted nanoparticles.
References
- Farokhzad, O. C., & Langer, R. (2009). Impact of nanotechnology on drug delivery. ACS nano, 3(1), 16-20.
- Garg, T., Rath, G., & Goyal, A. K. (2015). This compound-loaded solid lipid nanoparticles for topical delivery. World Journal of Pharmaceutical Research, 4(5), 1143-1158.
- Henry, D. W., Repta, A. J., Smith, F. M., & White, S. J. (1986). Stability of this compound hydrochloride suspension compounded from tablets. American journal of hospital pharmacy, 43(6), 1492–1495.
- Karimi, M., Bahrami, S., Ravari, S. B., Zangabad, P. S., Mirshekari, H., Bozorgomid, M., ... & Hamblin, M. R. (2016). Albumin-based nanoparticles as promising drug delivery systems. Expert opinion on drug delivery, 13(11), 1609-1623.
- Khazaeli, P., Moghaddam, A. S., & Al-Kassas, R. (2022). Physicochemical Evaluation and Formulation of this compound Niosomal Gel with a Potential Effect on Infantile Hemangioma. Iranian Red Crescent Medical Journal, 24(4).
- Kraisit, P., Sarisuta, N., & Millard, J. (2020). Physicochemical characterization of this compound-loaded chitosan nanoparticles for a buccal drug delivery system. International Journal of Applied Pharmaceutics, 243-247.
- Kumar, V., Kumaar, R. N., & Nair, S. C. (2023). This compound HCL-loaded Liposomes for Intranasal Delivery: in vitro and ex vivo Evaluation of Optimized Formulation using Design of Experiments. Therapeutic Delivery, (ja).
- Kumari, A., Yadav, S. K., & Yadav, S. C. (2010). Biodegradable polymeric nanoparticles based drug delivery systems. Colloids and Surfaces B: Biointerfaces, 75(1), 1-18.
- Li, M. (2024). This compound and its Mechanism of Action. Journal of Molecular and Organic Chemistry, 7(6), 277-278.
- Lim, J. I., & Kim, C. K. (2002). Preparation and evaluation of proliposomes containing this compound hydrochloride. International journal of pharmaceutics, 246(1-2), 161-169.
- Mohan, A., Narayanan, S., Sethuraman, S., & Krishnan, U. M. (2016). Transdermal delivery of this compound hydrochloride through chitosan nanoparticles dispersed in mucoadhesive gel.
- Moghimi, S. M., Hunter, A. C., & Murray, J. C. (2001). Long-circulating and target-specific nanoparticles: theory to practice. Pharmacological reviews, 53(2), 283-318.
- Pantziarka, P., Bouche, G., Meheus, L., Sukhatme, V., & Sukhatme, V. P. (2016). Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent. ecancermedicalscience, 10.
- Peer, D., Karp, J. M., Hong, S., Farokhzad, O. C., Margalit, R., & Langer, R. (2007). Nanocarriers as an emerging platform for cancer therapy.
- Salimi, A., & Ramezani, Z. (2014). In vitro transdermal delivery of this compound hydrochloride through rat skin from various niosomal formulations. Journal of medical sciences, 14(3), 138.
- Stromberg, Z. R., Gul-E-Noor, F., Amicarelli, A. M., Ku, C. A., & Teeguarden, J. G. (2023). Biological toxicity and environmental hazards associated with PLGA nanoparticles.
- Ubrich, N., Bouillot, C., Pellerin, C., Hoffman, M., & Maincent, P. (2004). Preparation and characterization of this compound hydrochloride nanoparticles: a comparative study. Journal of controlled release, 97(2), 303-306.
- Vasanth, S. B., & Dubey, A. (2021). A Review on Novel Ligand Targeted Delivery for Cardiovascular Disorder. Current Drug Delivery, 18(1), 3-13.
- Zare, M., Biparva, P., & Ebrahimi, M. (2019). Polymeric this compound Nanoparticles for Intraocular Delivery: Formulation, Characterization, and Vitreous Pharmacokinetics. Pharmaceutical nanotechnology, 7(5), 413-424.
- Zhang, L., Gu, F. X., Chan, J. M., Wang, A. Z., Langer, R. S., & Farokhzad, O. C. (2008). Nanoparticles in medicine: therapeutic applications and developments. Clinical pharmacology & therapeutics, 83(5), 761-769.
- Zhang, W., Li, J., Wang, Z., Zheng, C., & Wang, Y. (2017). Continuous delivery of this compound from liposomes-in-microspheres significantly inhibits infantile hemangioma growth. International journal of nanomedicine, 12, 6853.
- Allen, T. M., & Cullis, P. R. (2013). Liposomal drug delivery systems: from concept to clinical applications. Advanced drug delivery reviews, 65(1), 36-48.
- Dadwal, A., & Mishra, N. (2025). Development of this compound loaded SLN for transdermal delivery: in-vitro characterization and skin deposition studies. Journal of Drug Delivery and Therapeutics, 15(1), 1-10.
- Danhier, F., Ansorena, E., Silva, J. M., Coco, R., Le Breton, A., & Préat, V. (2012). PLGA-based nanoparticles: an overview of biomedical applications. Journal of controlled release, 161(2), 505-522.
- Gaumet, M., Vargas, A., Gurny, R., & Delie, F. (2008). Nanoparticles for drug delivery: the need for precision in reporting experimental details. European journal of pharmaceutics and biopharmaceutics, 69(1), 1-9.
- Helix Biotech. (2024). What Challenges Exist in Scaling Up Lipid Nanoparticle Production?[Link]
- Hussain, Z., & Khan, J. A. (2020). Challenges Posed by The Scale-Up of Nanomedicines. Critical Reviews™ in Therapeutic Drug Carrier Systems, 37(6).
- Innocentive. (2018). Novel Cardiac-Specific Ligands for Targeted Drug Delivery. [Link]
- Jain, A., & Hurkat, P. (2019). Nanoparticle-Based Targeted Drug Delivery Methods for Heart-Specific Distribution in Cardiovascular Therapy. Frontiers in Pharmacology, 10, 1173.
- Mantech Publications. (2025). Challenges and Opportunities in the Industrial Scale-Up of Nanoparticle-Based Drug Delivery Systems. [Link]
- Patel, T., Zhou, J., Piepmeier, J. M., & Saltzman, W. M. (2012). Polymeric nanoparticles for drug delivery to the central nervous system. Advanced drug delivery reviews, 64(7), 691-703.
- Petros, R. A., & DeSimone, J. M. (2010). Strategies in the design of nanoparticles for therapeutic applications. Nature reviews Drug discovery, 9(8), 615-627.
- Pioneer, M. S., & Mohanty, S. (2015). A Review on the Preparation, Mechanism of Action and Characterization of Niosomes for the Novel Drug Delivery Systems. International Journal of Research and Analytical Reviews, 2(4), 1-10.
- Sharma, A., & Sharma, U. S. (1997). Liposomes in drug delivery: progress and limitations. International journal of pharmaceutics, 154(2), 123-140.
- Singh, R., & Lillard Jr, J. W. (2009). Nanoparticle-based targeted drug delivery.
- Soni, G., & Yadav, K. S. (2015). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. Journal of Pharmacy Research, 9(1), 33-42.
- Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145-160.
- Wagner, A., & Vorauer-Uhl, K. (2011). Liposome technology for industrial purposes. Journal of drug delivery, 2011.
- Wang, Y., Li, P., Kong, L., & Wang, Q. (2013). Chitosan-based nanoparticles for controlled drug delivery.
- Yadav, N., & Morris, G. (2022). Challenges in Development of Nanoparticle-Based Therapeutics. AAPS J, 24(4), 74.
- Ye, Y., Yu, J., & Gu, Z. (2021). Versatile nanoplatforms for cancer therapy. Chemical Society Reviews, 50(12), 6828-6881.
- Yoo, J. W., & Mitragotri, S. (2010). Polymer micelles for drug delivery: design, formulation and characterization.
- Yuce, M., & Kurt, M. A. (2020). Niosome Preparation Techniques and Structure—An Illustrated Review.
- Zhang, Y., & Wang, Z. (2017). PLGA/Liposome Hybrid Nanoparticles for Short-Chain Ceramide Delivery. Journal of Biomedical Nanotechnology, 13(9), 1075-1084.
Sources
- 1. Preparation and evaluation of proliposomes containing this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heart-Targeted Delivery System Development - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle-Based Targeted Drug Delivery Methods for Heart-Specific Distribution in Cardiovascular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric this compound Nanoparticles for Intraocular Delivery: Formulation, Characterization, and Vitreous Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of this compound hydrochloride nanoparticles: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transdermal delivery of this compound hydrochloride through chitosan nanoparticles dispersed in mucoadhesive gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stability of this compound hydrochloride suspension compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of this compound in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound HCL-loaded liposomes for intranasal delivery: in vitro and ex vivo evaluation of optimized formulation using design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and characterization of a nanoemulsion containing this compound for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Continuous delivery of this compound from liposomes-in-microspheres significantly inhibits infantile hemangioma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating propranolol-induced changes in animal behavior during experiments
This guide is designed for researchers, scientists, and drug development professionals utilizing propranolol in animal behavior experiments. It provides in-depth troubleshooting advice and answers to frequently asked questions to help mitigate the compound's effects on animal behavior, ensuring the integrity and validity of your experimental data.
Introduction: Understanding this compound's Dual Impact
This compound, a non-selective beta-adrenergic receptor antagonist, is a valuable tool in neuroscience and behavioral research. Its ability to cross the blood-brain barrier allows for the investigation of central noradrenergic pathways in processes like memory consolidation, fear, and anxiety.[1][2] However, its systemic effects, including reduced heart rate and blood pressure, can inadvertently alter animal behavior, confounding experimental results.[3][4] This guide provides strategies to de-confound these effects and maintain experimental rigor.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound in behavioral studies.
Q1: What are the most common behavioral side effects of this compound in rodents?
A: this compound can induce a range of behavioral changes, the most prominent being alterations in locomotor activity and anxiety-like behaviors.[5][6] At higher doses, it can lead to sedation and reduced exploration.[5][7] Some studies report anxiolytic (anxiety-reducing) effects, while others show no significant impact on anxiety measures.[5][8][9] These discrepancies often arise from differences in dose, route of administration, and the specific behavioral test employed. It's also important to note that beta-blockers can be associated with side effects such as fatigue, lethargy, and sleep disturbances, which can manifest as altered behavior in animal models.[5][10]
Q2: How does this compound's mechanism of action lead to these behavioral changes?
A: this compound is a non-selective beta-receptor antagonist, blocking both β1 and β2 adrenergic receptors.[1] This action inhibits the effects of sympathomimetic neurotransmitters like epinephrine and norepinephrine.[1] Centrally, this blockade within the brain can influence mood and arousal states.[1][2] Peripherally, it reduces cardiovascular output, which can lead to fatigue and decreased motor activity.[3] The anxiolytic effects are thought to stem from both central actions and the reduction of peripheral feedback from the body (e.g., a racing heart) that can contribute to a state of anxiety.[8]
Q3: What is a typical washout period for this compound in rats and mice?
A: The elimination half-life of this compound in rats is approximately 63 minutes after intravenous administration.[11] However, the duration of action can be longer than the half-life.[1] A general rule of thumb for pharmacological washout is 5-7 half-lives. Therefore, a washout period of at least 6-8 hours is advisable to ensure complete clearance of the drug and its active metabolites. For experimental designs requiring repeated dosing, it's crucial to consider potential accumulation.
Q4: Are there alternatives to this compound that have fewer behavioral side effects?
A: Yes, the choice of a beta-blocker can significantly influence the behavioral outcomes. Hydrophilic beta-blockers, such as atenolol, cross the blood-brain barrier to a much lesser extent than lipophilic ones like this compound.[12] If the research question is focused on peripheral adrenergic blockade, atenolol can be a suitable alternative with a lower likelihood of central nervous system side effects.[12] Sotalol is another peripherally acting beta-blocker that can be used to dissect central versus peripheral effects.[8] For studies requiring central action, other beta-blockers like nadolol or bisoprolol might be considered, though they also have their own side-effect profiles.[9]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during experiments.
Troubleshooting Scenario 1: this compound is causing significant hypoactivity, confounding my results in the open field test.
Problem: Animals treated with this compound show a marked decrease in total distance traveled and rearing behavior, making it difficult to interpret anxiety-related measures like time spent in the center.[6]
Causality: this compound's beta-blocking effects can lead to bradycardia (slowed heart rate) and hypotension (low blood pressure), resulting in fatigue and reduced spontaneous motor activity.[3][5] This is a direct physiological consequence of the drug's primary mechanism of action.
Solutions:
-
Conduct a Dose-Response Study: This is the most critical step. A thorough dose-response analysis will help identify a dose that achieves the desired central effect without causing significant motor impairment.[7] For example, one study in rats found that a 25 mg/kg dose induced deficits in spatial behavior without altering locomotion, whereas a 30 mg/kg dose impaired both.[7]
Experimental Protocol: Dose-Response for Locomotor Activity
-
Animals: Select a cohort of animals of the same species, strain, and sex as your main study.
-
Groups:
-
Vehicle Control (e.g., saline)
-
This compound Dose 1 (e.g., 5 mg/kg)
-
This compound Dose 2 (e.g., 10 mg/kg)
-
This compound Dose 3 (e.g., 20 mg/kg)
-
This compound Dose 4 (e.g., 30 mg/kg)
-
-
Procedure:
-
Administer the assigned treatment (intraperitoneally is common) 30 minutes prior to testing.
-
Place each animal in an open field arena and record activity for 10-15 minutes.
-
Analyze key locomotor parameters: total distance traveled, velocity, and rearing frequency.
-
-
Analysis: Compare each this compound dose group to the vehicle control. Identify the highest dose that does not produce a statistically significant decrease in locomotor activity.
-
-
Appropriate Control Groups: Include a control group treated with a peripherally acting beta-blocker like sotalol.[8] This will help you differentiate between central and peripheral effects. If the hypoactivity is also observed with sotalol, it suggests a peripheral cardiovascular cause.
-
Habituation: Ensure all animals are adequately habituated to the testing environment. This minimizes novelty-induced hyperactivity in control animals, potentially making the effects of this compound on locomotion less pronounced.
Troubleshooting Scenario 2: I am seeing conflicting results for anxiety-like behavior in the elevated plus-maze (EPM).
Problem: In some experiments, this compound appears to be anxiolytic (increasing open arm time), while in others, it has no effect or even appears anxiogenic (decreasing open arm time).
Causality: The effect of this compound on anxiety is complex and can be influenced by baseline anxiety levels, the specific stressfulness of the testing paradigm, and the dose administered.[8][9] this compound's potential sedative effects can also be misinterpreted as anxiolysis if not carefully controlled for.[5]
Solutions:
-
Multi-Test Battery: Do not rely on a single behavioral test for anxiety. Use a battery of tests that measure different aspects of anxiety-like behavior, such as the open field test (exploration vs. thigmotaxis), the light-dark box test, and the marble-burying test.[6] Consistent results across multiple tests provide stronger evidence.
-
Control for Locomotor Effects: Always analyze locomotor activity within the EPM (e.g., total arm entries). A decrease in total entries alongside an increase in the percentage of time in the open arms might indicate sedation rather than a true anxiolytic effect.
-
Consider the Experimental Context: The anxiolytic effects of this compound may be more apparent in models where a stressor is used to induce an anxious state.[9] In non-stressed animals, the effects may be minimal.
Visualization: Experimental Workflow for Mitigating Behavioral Confounds
Caption: Workflow for designing experiments to mitigate this compound's behavioral side effects.
Part 3: Data Presentation & Signaling Pathways
Table 1: Representative Doses of this compound and Their Reported Behavioral Effects in Rodents
| Species | Dose (mg/kg) | Route | Behavioral Test | Observed Effect | Reference |
| Rat | 10 | i.p. | Open Field | No effect on locomotion or anxiety.[8][13] | [8][13] |
| Rat | 25 | i.p. | Active Place Avoidance | Deficit in spatial behavior without altering locomotion.[7] | [7] |
| Rat | 30 | i.p. | Active Place Avoidance | Impaired both locomotion and avoidance behavior.[7] | [7] |
| Mouse | 10 | p.o. | Elevated Plus Maze | Anxiolytic effect (increased open arm time).[5] | [5] |
| Mouse | 10 & 40 | p.o. | Open Field | Decreased locomotor activity.[6] | [6] |
Note: i.p. = intraperitoneal; p.o. = per os (by mouth). These are examples, and optimal doses should be determined empirically for your specific experimental conditions.
Signaling Pathway: this compound's Central and Peripheral Action
This compound's behavioral effects are a consequence of its interaction with the adrenergic signaling pathway in both the central and peripheral nervous systems.
Caption: this compound blocks beta-adrenergic receptors, modulating both central and peripheral signaling.
By carefully considering the pharmacological properties of this compound and implementing rigorous experimental controls, researchers can successfully mitigate its confounding behavioral effects and generate reliable, interpretable data.
References
- Stuchlík, A., et al. (2009). A dose-response study of the effects of pre-test administration of beta-adrenergic receptor antagonist this compound on the learning of active place avoidance, a spatial cognition task, in rats. Behavioural Brain Research, 200(1), 144-149. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- Rodriguez-Romaguera, J., et al. (2009). Systemic this compound acts centrally to reduce conditioned fear in rats without impairing extinction. Neuropsychopharmacology, 34(6), 1601-1610. [Link]
- Aburawi, S. M., et al. (2022). This compound effect on behaviour of mice in the presence of phenytoin using elevated plus maze. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 2(4), 79-87. [Link]
- Ganon-Elazar, E., & Akirav, I. (2012). Protective Effect of this compound and Nadolol on Social Defeat-Induced Behavioral Impairments in Rats. Neuropsychopharmacology, 37(6), 1359-1369. [Link]
- Keller, S., & Frishman, W. (2003). Neuropsychiatric Effects of Cardiovascular Drug Therapy. Cardiology in review. [Link]
- Leal Santos, S., et al. (2021). This compound failed to prevent severe stress-induced long-term behavioral changes in male rats.
- ResearchGate. (n.d.). This compound does not alter spontaneous locomotion (left), anxiety in an... [Download Scientific Diagram]. [Link]
- Cohen, H., et al. (2011). Early post-stressor intervention with this compound is ineffective in preventing posttraumatic stress responses in an animal model for PTSD. European Neuropsychopharmacology, 21(3), 230-240. [Link]
- da Silva, G. L., et al. (2020). Evaluation of Depressive and Anxious Behavior with the Use of this compound in Melanoma-Bearing Mice. Brazilian Archives of Biology and Technology, 63. [Link]
- Luissint, A. C., et al. (2021). Neuropsychiatric Consequences of Lipophilic Beta-Blockers. Frontiers in Neuroscience, 15, 621430. [Link]
- Cruickshank, J. M. (1990). Beta-blockers and central nervous system side effects. Cardiovascular Drugs and Therapy, 4(Suppl 3), 443-451. [Link]
- Tucker, W. D., et al. (2023). Beta Blockers. In StatPearls.
- Mayo Clinic. (n.d.). Beta blockers. [Link]
- Chalkia, A., et al. (2022). No harmful effect of this compound administered prior to fear memory extinction in rats and humans.
- Li, M. (2024). This compound and its Mechanism of Action. Journal of Molecular and Organic Chemistry, 7(6), 277-278. [Link]
- Kaplan, J. R., et al. (1989). The effect of this compound on behavioral interactions among adult male cynomolgus monkeys (Macaca fascicularis) housed in disrupted social groupings.
- Robinson, S. A., et al. (2019). Voluntary exercise or systemic this compound ameliorates stress-related maladaptive behaviors in female rats. Physiology & Behavior, 199, 1-10. [Link]
- Hellenbrecht, D., & Sponer, G. (1975). Experiments in animals on the pharmacological effects of metipranolol in comparison with this compound and pindolol. Arzneimittel-Forschung, 25(6), 931-937. [Link]
- ResearchGate. (n.d.). Overview of the experimental design. [Download Scientific Diagram]. [Link]
- Hub Staff. (2023). Reimagining alternatives to animal testing. JHU Hub. [Link]
- Beversdorf, D. Q., et al. (2021). A Pilot Feasibility Study Assessing the Combined Effects of Early Behavioral Intervention and this compound on Autism Spectrum Disorder (ASD). Journal of Autism and Developmental Disorders, 51(8), 2846-2857. [Link]
- Manolov, R., et al. (2012). Advanced Regression Methods for Single-Case Designs: Studying this compound in the Treatment for Agitation Associated With Traumatic Brain Injury.
- Steenen, S. A., et al. (2016). This compound for the treatment of anxiety disorders: Systematic review and meta-analysis. Journal of Psychopharmacology, 30(2), 128-139. [Link]
- Bianchetti, G., et al. (1980). Kinetics of distribution of di-propranolol in various organs and discrete brain areas of the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 312(2), 159-165. [Link]
- Sadoh, I. A., & Oladimeji, F. A. (1995). A comparative study of the pharmacokinetics of this compound and its major metabolites in the rat after oral and vaginal administration. Journal of Pharmacy and Pharmacology, 47(5), 387-390. [Link]
- Zhang, L., et al. (2015). Effects on Pharmacokinetics of this compound and Other Factors in Rats After Acute Exposure to High Altitude at 4010 m. Biological Trace Element Research, 164(2), 241-248. [Link]
- Suzuki, T., et al. (1994). Accumulation kinetics of this compound in the rat: comparison of Michaelis-Menten-mediated clearance and clearance changes consistent with the "altered enzyme hypothesis". Pharmaceutical Research, 11(3), 420-425. [Link]
- La-Follette, J., et al. (2023). The Use of Psychoactive Medications and Non-medication Alternatives for Cats and Dogs in North American Animal Shelters and Rescues. Journal of Applied Animal Welfare Science, 1-21. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effect of this compound on behavioral interactions among adult male cynomolgus monkeys (Macaca fascicularis) housed in disrupted social groupings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medjpps.com [medjpps.com]
- 6. scielo.br [scielo.br]
- 7. A dose-response study of the effects of pre-test administration of beta-adrenergic receptor antagonist this compound on the learning of active place avoidance, a spatial cognition task, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic this compound acts centrally to reduce conditioned fear in rats without impairing extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effect of this compound and Nadolol on Social Defeat-Induced Behavioral Impairments in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropsychiatric Consequences of Lipophilic Beta-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of distribution of di-propranolol in various organs and discrete brain areas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta-blockers and central nervous system side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Propranolol Loading Efficiency in Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the loading efficiency of propranolol in nanoparticles. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that arise during the formulation of this compound-loaded nanoparticles. Each answer provides a mechanistic explanation and actionable solutions.
FAQ 1: My this compound loading efficiency is consistently low (<10%). What are the primary factors I should investigate?
Low loading efficiency for a hydrophilic drug like this compound hydrochloride in hydrophobic polymeric nanoparticles is a frequent challenge.[1] The primary reasons often revolve around the drug's tendency to partition into the external aqueous phase during nanoparticle formation. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Nanoparticle Preparation Method:
-
For Emulsion-Based Methods (e.g., Double Emulsion Solvent Evaporation): This is often the method of choice for hydrophilic drugs.[1][2] However, the stability of the primary water-in-oil (w/o) emulsion is critical. If this initial emulsion is unstable, the drug will rapidly leak into the external aqueous phase before the nanoparticles solidify.
-
Troubleshooting:
-
Increase the viscosity of the internal aqueous phase: This can slow down drug diffusion.
-
Optimize the homogenization/sonication energy and time for the primary emulsion: Over-emulsification can lead to instability, while under-emulsification results in large, inconsistent primary droplets.
-
Select an appropriate organic solvent: The solvent should be a poor solvent for the drug but a good solvent for the polymer.[3][4] Dichloromethane (DCM) is commonly used for polymers like PLGA.[5][6]
-
-
-
-
Assess Polymer-Drug Interactions:
-
The choice of polymer is paramount. For this compound, which is cationic, using a polymer with anionic groups can enhance electrostatic interactions and improve loading.
-
Troubleshooting:
-
Consider polymers like chitosan: Chitosan's cationic nature can be leveraged through methods like ionotropic gelation with anionic cross-linkers like sodium tripolyphosphate (TPP).[7][8] The electrostatic interaction between the positively charged chitosan and this compound can be optimized.
-
Modify the polymer: Incorporating functional groups that can interact with this compound can increase loading.
-
-
-
-
Optimize the Drug-to-Polymer Ratio:
-
Increasing the initial amount of this compound doesn't always lead to a proportional increase in loading efficiency and can sometimes decrease it.[9] At high concentrations, the drug may crystallize or precipitate before being encapsulated.
-
Troubleshooting:
-
Perform a dose-ranging study: Systematically vary the drug-to-polymer ratio to find the optimal loading capacity of your system. Decreasing the polymer/drug ratio has been shown to lead to a more controlled release.[1]
-
-
-
FAQ 2: I'm observing a high burst release of this compound. How can I achieve a more sustained release profile?
A high initial burst release is often indicative of a significant amount of this compound adsorbed onto the nanoparticle surface rather than being encapsulated within the core.
-
Improve Encapsulation vs. Surface Adsorption:
-
Washing Steps: Ensure your nanoparticle washing protocol is effective in removing surface-adsorbed drug. This typically involves multiple centrifugation and resuspension steps.
-
Optimize the Secondary Emulsification Step (for double emulsion): The conditions of the second emulsification (o/w) can influence the nanoparticle's surface properties. The concentration and type of stabilizer (e.g., PVA) are critical factors.[5]
-
-
Polymer Properties and Degradation:
-
The degradation rate of the polymer directly influences the drug release rate.[5]
-
Troubleshooting:
-
Select a slower-degrading polymer: For PLGA, a higher lactide-to-glycolide ratio results in slower degradation.
-
Increase the polymer molecular weight: Higher molecular weight polymers generally lead to slower degradation and drug release.
-
-
-
FAQ 3: My nanoparticle size is too large and/or the size distribution is very broad (high Polydispersity Index - PDI). What adjustments can I make?
Particle size and PDI are critical quality attributes for nanoparticle formulations. Inconsistent and large particles can affect bioavailability and in vivo performance.
-
Process Parameters:
-
Homogenization/Sonication: The energy input during emulsification is a key determinant of particle size.[5]
-
Troubleshooting:
-
Increase sonication power or time: This generally leads to smaller particle sizes, but be cautious of excessive heat generation which could degrade the polymer or drug.
-
Optimize the stirring rate: In methods like nanoprecipitation, the stirring rate of the non-solvent phase affects the rate of nanoparticle formation and thus their size.[10]
-
-
-
Solvent Properties: The choice of organic solvent and its miscibility with the aqueous phase can impact the rate of solvent diffusion and nanoparticle formation.[11][12]
-
Troubleshooting:
-
Experiment with different solvents: Solvents like acetone, with higher polarity, can influence the interaction between the drug and polymer, potentially leading to different particle characteristics compared to less polar solvents like chloroform.[3]
-
-
-
-
Formulation Components:
-
Polymer Concentration: Higher polymer concentrations can lead to larger particles due to increased viscosity of the organic phase.[13]
-
Stabilizer Concentration: The concentration of stabilizers like PVA is crucial. Insufficient stabilizer can lead to particle aggregation and a larger apparent size and PDI.[5]
-
Section 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for common procedures in the preparation and characterization of this compound-loaded nanoparticles.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles via Double Emulsion (w/o/w) Solvent Evaporation
This method is suitable for encapsulating hydrophilic drugs like this compound into hydrophobic polymers such as PLGA.[1][5]
Materials:
-
This compound Hydrochloride
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Prepare the internal aqueous phase (w1): Dissolve a known amount of this compound hydrochloride in a small volume of deionized water (e.g., 10 mg in 0.5 mL).
-
Prepare the organic phase (o): Dissolve a specific amount of PLGA in DCM (e.g., 100 mg in 2.5 mL).
-
Form the primary emulsion (w1/o): Add the internal aqueous phase to the organic phase and emulsify using a probe sonicator on ice for a specified time and power (e.g., 2 minutes at 15 W).[5] This step is critical for drug entrapment.
-
Form the double emulsion (w1/o/w2): Immediately add the primary emulsion to a larger volume of PVA solution (the external aqueous phase, w2) and sonicate again under controlled conditions to form the double emulsion.
-
Solvent Evaporation: Place the double emulsion on a magnetic stirrer at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 14,000 rpm for 15 minutes at 4°C).[5]
-
Discard the supernatant.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step at least three times to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional): For long-term storage, the washed nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dried.
Workflow for Optimizing this compound Loading
Caption: Iterative workflow for optimizing this compound loading in nanoparticles.
Protocol 2: Quantification of this compound Loading Efficiency
To determine the loading efficiency, an indirect method is commonly employed where the amount of non-encapsulated drug in the supernatant is quantified.[5]
Materials:
-
This compound-loaded nanoparticle suspension
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Centrifuge
Procedure:
-
Separate Nanoparticles from the Supernatant: After nanoparticle preparation and before the washing steps, centrifuge a known volume of the nanoparticle suspension (e.g., 14,000 rpm, 15 min, 4°C).[5]
-
Collect the Supernatant: Carefully collect the clear supernatant, which contains the unencapsulated this compound.
-
Quantify this compound Concentration:
-
Using HPLC: Analyze the supernatant using a validated HPLC method. A common mobile phase is a mixture of acetonitrile and a phosphate buffer.[5][14] Detection is typically performed at around 280-290 nm.[5][14]
-
Using UV-Vis Spectrophotometry: If interferences from other formulation components are minimal, a UV-Vis spectrophotometer can be used. Measure the absorbance of the supernatant at the maximum absorbance wavelength of this compound (around 290 nm) and determine the concentration using a standard curve.[15][16]
-
-
Calculate Entrapment Efficiency (EE%) and Drug Loading (DL%):
-
Entrapment Efficiency (EE%): This represents the percentage of the initial drug that has been successfully encapsulated in the nanoparticles. EE% = [(Total amount of this compound - Amount of this compound in supernatant) / Total amount of this compound] x 100[5]
-
Drug Loading (DL%): This refers to the percentage of the drug's weight relative to the total weight of the nanoparticles. DL% = [Weight of encapsulated drug / Total weight of nanoparticles] x 100
-
Section 3: Advanced Strategies for Enhancing Loading Efficiency
For particularly challenging formulations, more advanced strategies can be employed.
Table 1: Advanced Drug Loading Strategies
| Strategy | Description | Advantages | Disadvantages |
| Post-loading | Pre-formed porous nanoparticles are incubated with a concentrated drug solution, allowing the drug to adsorb or diffuse into the pores.[17][18] | Can achieve high drug loading; separates nanoparticle formation from drug loading. | May lead to a higher burst release; dependent on nanoparticle porosity and surface chemistry. |
| Co-loading | The drug is conjugated to the polymer or another macromolecule, and the resulting conjugate self-assembles into nanoparticles.[17][18] | Can achieve very high and precise drug loading; offers controlled release. | Requires chemical modification of the drug, which may affect its activity; more complex synthesis. |
| Pre-loading | Drug nanoparticles are formed first and then coated with a polymer or lipid layer to form a core-shell structure.[17][18] | Suitable for poorly soluble drugs; can achieve high drug loading in the core. | May not be ideal for highly water-soluble drugs like this compound hydrochloride. |
Logical Relationship Diagram for Formulation and Process Parameters
Caption: Relationship between input variables and final nanoparticle characteristics.
References
- Polymeric this compound Nanoparticles for Intraocular Delivery: Formulation, Characterization, and Vitreous Pharmacokinetics. PubMed Central. [Link]
- Preparation and characterization of this compound hydrochloride nanoparticles: a compar
- Development of High‐Drug‐Loading Nanoparticles. UQ eSpace - The University of Queensland. [Link]
- Influence of Solvent on the Drug-Loading Process of Amphiphilic Nanogel Star Polymers.
- Three representative strategies for making high drug‐loading nanoparticles. a) Post‐loading.
- Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. Scientific Archives. [Link]
- An investigation of this compound-loaded chitosan nanoparticles for transmucosal delivery: Physical characterization. Thai Journal of Pharmaceutical Sciences (TJPS). [Link]
- PHYSICOCHEMICAL CHARACTERIZATION OF this compound-LOADED CHITOSAN NANOPARTICLES FOR A BUCCAL DRUG DELIVERY SYSTEM. R Discovery. [Link]
- High drug-loading nanomedicines: progress, current status, and prospects. PubMed Central. [Link]
- Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles. Wiley Online Library. [Link]
- Effect of Organic Solvents on a Production of PLGA-Based Drug-Loaded Nanoparticles Using a Microfluidic Device.
- Recent Advances in this compound Hydrochloride Formulations for the Treatment of Infantile Hemangiomas. Dove Medical Press. [Link]
- Preparation and characterization of this compound hydrochloride nanoparticles: A comparative study.
- Development and evaluation of polymeric nanoparticles loaded gel for topical delivery of this compound. PubMed. [Link]
- Effect of Organic Solvents on a Production of PLGA-Based Drug-Loaded Nanoparticles Using a Microfluidic Device. PubMed Central. [Link]
- Strategies for improving drug delivery: Nanocarriers and microenvironmental priming. PubMed Central. [Link]
- Effect of Organic Solvents on Gemcitabine Loaded PLGA Nanoparticles. Marmara Pharmaceutical Journal. [Link]
- preparation and charactrization of this compound- loaded solid lipid nanoparticles for topical delivery.
- Formulation and Characterization of this compound Nanoparticles for Transmucosal Nasal Drug Delivery.
- Optimization of lipid-based nanoparticles formulation loaded with biol. Dove Medical Press. [Link]
- Formulation Optimization of this compound Hydrochloride Microcapsules Employing Central Composite Design. PubMed Central. [Link]
- Development and evaluation of polymeric nanoparticles loaded gel for topical delivery of this compound.
- An Investigation into the Effects of Processing Factors on the Properties and Scaling-Up Potential of this compound-Loaded Chitosan Nanogels. MDPI. [Link]
- Optimizing the Process Parameters for Encapsulation of Linamarin into PLGA Nanoparticles Using Double Emulsion Solvent Evaporation Technique.
- Optimization of particle size and encapsulation efficiency of vancomycin nanoparticles by response surface methodology.
- Optimization of Nanoparticles for Smart Drug Delivery: A Review. MDPI. [Link]
- Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. Taylor & Francis Online. [Link]
- Formulation Strategies and Analytical Method Validation for Sustained Release this compound Hydrochloride Tablet. ijrpr.com. [Link]
- Quantitative Analysis of this compound Hydrochloride by High Performance Thin Layer Chrom
- Method Development and Validation for Quantification of this compound Hcl in Pharmaceutical Dosage form by RP-UPLC. ijppsjournal.com. [Link]
- An Investigation into the Effects of Processing Factors on the Properties and Scaling-Up Potential of this compound-Loaded Chitosan Nanogels. PubMed Central. [Link]
- Development and evaluation of polymeric nanoparticles loaded gel for topical delivery of this compound. Taylor & Francis Online. [Link]
- Development and validation of analytical methodology for quantification of this compound hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry.
- Development and validation of analytical methodology for quantification of this compound hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry. Redalyc. [Link]
Sources
- 1. Preparation and characterization of this compound hydrochloride nanoparticles: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Organic Solvents on a Production of PLGA-Based Drug-Loaded Nanoparticles Using a Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymeric this compound Nanoparticles for Intraocular Delivery: Formulation, Characterization, and Vitreous Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. An investigation of this compound-loaded chitosan nanoparticles for transmucosal delivery: Physical characterization | Kraisit | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. scientificarchives.com [scientificarchives.com]
- 10. An Investigation into the Effects of Processing Factors on the Properties and Scaling-Up Potential of this compound-Loaded Chitosan Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of this compound Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrpr.com [ijrpr.com]
- 16. Development and validation of analytical methodology for quantification of this compound hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry [redalyc.org]
- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges in Developing Oral Formulations of Propranolol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on oral formulations of propranolol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common and complex challenges encountered during your research. This guide is structured in a practical question-and-answer format, offering not just solutions but also the underlying scientific principles to empower your experimental choices.
Section 1: Understanding the Core Challenges with this compound
This section addresses the fundamental physicochemical and pharmacokinetic properties of this compound that are critical to understand before embarking on formulation development.
FAQ 1.1: Why is the oral bioavailability of this compound so low and variable, despite it being a highly soluble and permeable drug?
This is a classic and crucial question. This compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, which means it has both high solubility and high permeability[1][2][3][4]. Logically, this should lead to high bioavailability. However, its oral bioavailability is surprisingly low, typically around 25%, and can be highly variable among individuals[5][6][7].
The primary reason for this discrepancy is extensive first-pass metabolism (or presystemic metabolism) in the liver[5][8][9]. After oral administration, this compound is completely absorbed from the gastrointestinal tract into the portal circulation, which leads directly to the liver. In the liver, it is heavily metabolized by cytochrome P450 enzymes (specifically CYP2D6, CYP1A2, and CYP2C19) before it can reach systemic circulation[5][10]. This metabolic barrier significantly reduces the amount of active drug that becomes available to the rest of the body.
The variability in bioavailability is largely due to genetic differences in the activity of these CYP enzymes among individuals and the potential for drug-drug interactions that can inhibit or induce these enzymes[10]. Food can also enhance its bioavailability, though the exact mechanism is complex[5].
Caption: this compound's journey from oral dose to systemic circulation, highlighting the first-pass metabolism bottleneck.
FAQ 1.2: What are the key physicochemical properties of this compound HCl I need to consider?
Understanding the fundamental properties of the hydrochloride salt of this compound is the bedrock of successful formulation design. Here is a summary of the most critical parameters:
Table 1: Key Physicochemical Properties of this compound Hydrochloride
| Property | Value | Significance in Formulation | Reference |
| Molecular Weight | 295.80 g/mol | Influences diffusion and dissolution rates. | [11] |
| Appearance | White or almost white crystalline powder | Basic quality control parameter. | [11][12] |
| BCS Class | Class I | High solubility and high permeability. Expect rapid absorption if dissolution is not a limiting step. | [1][2][4] |
| Aqueous Solubility | Soluble in water (~29 mg/mL), freely soluble in methanol | High water solubility simplifies formulation of immediate-release dosage forms and solutions. | [1][12] |
| pKa | 9.45 | As a weak base, it will be ionized and highly soluble in the acidic stomach environment, but less soluble in the more neutral pH of the small intestine. | [11][13] |
| LogP (Octanol/Water) | 3.48 | Indicates high lipophilicity, which contributes to its high permeability across cell membranes. | [1][14] |
| Melting Point | 163-164 °C | Important for manufacturing processes involving heat (e.g., hot-melt extrusion) and for analytical techniques like DSC. | [11] |
| Stability | Unstable to light, most stable in acidic solutions (pH ~3), decomposes in alkaline solutions. | Requires light-resistant packaging. Formulation pH is a critical stability parameter, especially for liquid dosage forms. | [11][15][16] |
FAQ 1.3: Is this compound prone to stability issues in formulations?
Yes, this compound hydrochloride has specific stability concerns that must be addressed:
-
Light Sensitivity: this compound is known to be unstable to light[11][12]. Degradation can occur upon exposure, leading to discoloration and a loss of potency. Therefore, all development work should be carried out under subdued light, and the final product must be packaged in light-resistant containers.
-
pH-Dependent Stability: this compound's stability in aqueous solutions is highly dependent on pH. It is most stable at an acidic pH of around 3[15]. As the pH becomes alkaline, the rate of decomposition increases significantly[15]. This is a critical consideration for oral liquid formulations, where the pH of the vehicle must be controlled to ensure adequate shelf-life. Studies have shown that extemporaneously compounded suspensions in appropriate vehicles can be stable for up to 120 days at both refrigerated and room temperatures[17][18].
Section 2: Formulation Development & Troubleshooting
This section provides practical guidance on overcoming common hurdles during the formulation process.
Troubleshooting Guide 2.1: My this compound tablets show poor or variable dissolution. What are the potential causes and how can I fix it?
Even for a BCS Class I drug like this compound, achieving rapid and consistent dissolution can be challenging. If you are facing this issue, consider the following causes and solutions:
Caption: Troubleshooting workflow for poor dissolution of this compound tablets.
-
Drug-Excipient Incompatibility: this compound hydrochloride has been shown to interact with common excipients. A well-known issue is its interaction with magnesium stearate, a widely used lubricant. This can form a hydrophobic film around the drug particles, retarding dissolution.
-
Solution: Conduct compatibility studies using Differential Scanning Calorimetry (DSC) and FTIR[19][20]. If an interaction with magnesium stearate is confirmed, consider reducing its concentration (<0.5% w/w), minimizing blending time, or replacing it with a more compatible lubricant like sodium stearyl fumarate.
-
-
Manufacturing Process Parameters:
-
Over-lubrication: Excessive blending time with magnesium stearate can exacerbate the film-forming issue.
-
Solution: Optimize the lubricant blending time. Typically, 2-5 minutes is sufficient.
-
-
Excessive Compression Force: High tablet hardness can reduce the porosity of the tablet, slowing the ingress of dissolution media.
-
Solution: Reduce the compression force to achieve a tablet hardness that is sufficient for handling (e.g., >4 kg/cm ²) but does not impede disintegration and dissolution[21].
-
-
-
Formulation Composition:
-
Binder Concentration: High concentrations of binders can create a dense granular structure that slows down disintegration.
-
Solution: Optimize the concentration of the binder.
-
-
Disintegrant Efficiency: The type and concentration of the superdisintegrant are critical.
-
Solution: For rapid dissolution, as in orally disintegrating tablets (ODTs), superdisintegrants like crospovidone have been shown to be highly effective[21][22]. Evaluate different superdisintegrants (e.g., croscarmellose sodium, sodium starch glycolate) at various concentrations (typically 2-8% w/w).
-
-
Troubleshooting Guide 2.2: How can I develop a pediatric oral liquid formulation of this compound and overcome its bitter taste?
Developing a pediatric formulation presents unique challenges, primarily related to taste, safety of excipients, and dose flexibility[16]. This compound HCl has a pronounced bitter taste, which is a major compliance barrier for children[12][16].
-
Taste Masking Strategies:
-
Sweeteners and Flavors: This is the most straightforward approach. Use a combination of high-intensity sweeteners (e.g., sucralose, acesulfame potassium) and bulk sweeteners (e.g., sorbitol, glycerin). Combine these with child-friendly flavors (e.g., cherry, strawberry) to mask the bitterness.
-
Ion-Exchange Resins: Complexing the drug with an ion-exchange resin can prevent it from dissolving in the mouth and interacting with taste buds. The drug is then released in the acidic environment of the stomach.
-
Polymer Coating: Microencapsulation of this compound particles with a taste-masking polymer like Eudragit® EPO can be effective. This polymer is soluble in stomach acid but insoluble at the pH of saliva, preventing the bitter taste in the mouth[16].
-
-
Excipient Selection for Pediatrics:
-
Avoid excipients with known safety issues in children, such as ethanol, propylene glycol (in large amounts), and certain preservatives like parabens.
-
Use vehicles that are well-tolerated. Sugar-free vehicles like Ora-Blend® SF have been successfully used to compound stable this compound suspensions[17][18].
-
-
Stability and Preservation:
Section 3: Analytical and Quality Control
Robust analytical methods are essential for ensuring the quality, safety, and efficacy of your formulation.
FAQ 3.1: What is a standard dissolution testing method for immediate-release this compound tablets?
Regulatory bodies provide standardized methods. The FDA's Dissolution Methods Database and the United States Pharmacopeia (USP) are primary resources[24][25]. A commonly accepted method is:
Table 2: USP Dissolution Method for this compound HCl Tablets
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddles) |
| Speed | 50 rpm |
| Medium | 500 mL of 0.1 N Hydrochloric Acid (HCl) |
| Temperature | 37 ± 0.5 °C |
| Sampling Times | 10, 15, 20, 30, 45 minutes |
| Acceptance Criteria | Typically, not less than 80% (Q) of the labeled amount is dissolved in 30 minutes. |
FAQ 3.2: I need to develop an HPLC method for quantifying this compound. What are typical starting conditions?
Reverse-phase HPLC (RP-HPLC) is the standard for this compound quantification. Numerous methods have been published[28][29][30][31]. A good starting point would be:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol. A common starting ratio is 70:30 or 60:40 (Aqueous:Organic)[29][31].
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound has a UV absorbance maximum around 290 nm, which is typically used for detection[28][32].
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25-30 °C.
This method should provide a retention time of approximately 2-7 minutes, depending on the exact mobile phase composition[29][31]. Always perform system suitability tests (e.g., tailing factor, theoretical plates) to ensure the method is performing adequately.
Section 4: Standard Operating Protocols
Protocol 4.1: Step-by-Step Guide for USP Dissolution Testing of this compound HCl Tablets
-
Preparation of Dissolution Medium: Prepare a sufficient volume of 0.1 N Hydrochloric Acid. Degas the medium before use.
-
Apparatus Setup: Set up the USP Apparatus 2 (Paddles). Equilibrate the dissolution vessels containing 500 mL of the medium to 37 ± 0.5 °C. Set the paddle speed to 50 rpm.
-
Sample Introduction: Carefully drop one tablet into each of the six dissolution vessels. Start the timer immediately.
-
Sampling: At specified time points (e.g., 10, 20, 30, 45 minutes), withdraw an aliquot (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Sample Preparation: Immediately filter the withdrawn samples through a suitable filter (e.g., 0.45 µm PVDF). Dilute the filtrate with the dissolution medium if necessary to fall within the linear range of the analytical method.
-
Analysis: Determine the amount of this compound dissolved using a validated analytical method, typically UV-Vis Spectrophotometry at ~290 nm or HPLC[2][33].
-
Calculation: Calculate the percentage of the labeled amount of drug dissolved at each time point, correcting for any volume removed during sampling if replacement medium is not used.
References
- This compound - Wikipedia. Wikipedia. [Link]
- Draft Guidance on this compound Hydrochloride October 2024. U.S.
- Structural and Pharmacological Insights into this compound: An Integrated Crystallographic Perspective. MDPI. [Link]
- This compound Hydrochloride | C16H22ClNO2 | CID 62882.
- Quantitative Analysis of this compound Hydrochloride by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences. [Link]
- Method Development and Validation for Quantification of this compound Hcl in Pharmaceutical Dosage form by RP-UPLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Formulation and evaluation of bilayer tablets of this compound hydrochloride. Journal of Drug Delivery and Therapeutics. [Link]
- A Comparative Study of this compound Release by In Vitro Dissolution Profiles in Pharmaceutical Formulations. Latin American Journal of Pharmacy. [Link]
- Bioavailability of this compound After Oral, Sublingual, and Intranasal Administration. Journal of Pharmaceutical Sciences. [Link]
- Quantitative Analysis of this compound Hydrochloride by High Performance Thin Layer Chromatography.
- Official Monographs for Part I / this compound Hydrochloride. Pharmaceuticals and Medical Devices Agency (PMDA), Japan. [Link]
- Recent Advances in this compound Hydrochloride Formulations for the Treatment of Infantile Hemangiomas.
- Spectrophotometric determination of this compound hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked water samples and simulated biological fluids. International Journal of Applied Pharmaceutics. [Link]
- In vitro Comparative Dissolution Studies of Different this compound Generic Tablets Available in Bangladesh. Journal of Drug Delivery and Therapeutics. [Link]
- This compound Hydrochloride Tablets - USP-NF. U.S. Pharmacopeia. [Link]
- Development of an RP-HPLC Method for the Simultaneous Estimation of this compound Hydrochloride and Diazepam in Combined Dosage form.
- Physicochemical properties of this compound.
- This compound Hydrochloride Oral Tablet - Regulations.gov.
- This compound | C16H21NO2 | CID 4946.
- Formulation and Evaluation of this compound Hydrochloride Sustained Release Matrix Tablets Using Different Grades of HPMC and MCC.
- A Study on Formulation and Evaluation of Oral Dispersible Tablets - this compound HCL. International Journal of Research in Engineering and Science (IJRES). [Link]
- Compatibility Study Between this compound Hydrochloride and Tablet Excipients Using Differential Scanning Calorimetry.
- Pharmacokinetics and pharmacodynamics of this compound in hypertensive patients after sublingual administration: systemic availability. Brazilian Journal of Medical and Biological Research. [Link]
- Stability of this compound in extemporaneously compounded suspensions. The Canadian Journal of Hospital Pharmacy. [Link]
- Formulation and Optimization of this compound Bilayer Tablets. Indian Journal of Pharmaceutical Sciences. [Link]
- Compatibility and Stability Studies of this compound Hydrochloride Binary Mixtures and Tablets for TG and DSC-photovisual.
- Formulation Optimization of Extemporaneous Oral Liquids Containing Naloxone and this compound for Pedi
- Bioavailability of this compound following oral and transdermal administration in rabbits. Journal of Pharmaceutical Sciences. [Link]
- Permeation of Four Oral Drugs Through Human Intestinal Mucosa.
- Stability of this compound hydrochloride suspension compounded from tablets. American Journal of Health-System Pharmacy. [Link]
- Stability of this compound in Extemporaneously Compounded Suspensions.
- Clinical Pharmacokinetics of this compound Hydrochloride: A Review. Current Drug Metabolism. [Link]
- Determination of Site of Absorption of this compound in Rat Gut Using In Situ Single-Pass Intestinal Perfusion.
- Formulation Strategies and Analytical Method Validation for Sustained Release this compound Hydrochloride Tablet.
- Dissolution kinetics of this compound hydrochloride 40 mg tablets under biowaiver conditions. Vitae, Revista de la Facultad de Química Farmacéutica. [Link]
- Formulation and Evaluation of this compound Hydrochloride Microsphers. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- formulation and evaluation of mouth dissolving tablets – this compound hcl. International Journal of Novel Research and Development (IJNRD). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Permeation of Four Oral Drugs Through Human Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Site of Absorption of this compound in Rat Gut Using In Situ Single-Pass Intestinal Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Bioavailability of this compound following oral and transdermal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. ijrpr.com [ijrpr.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. This compound Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. jppres.com [jppres.com]
- 14. This compound | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Recent Advances in this compound Hydrochloride Formulations for the Treatment of Infantile Hemangiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of this compound in extemporaneously compounded suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of this compound in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijpsonline.com [ijpsonline.com]
- 21. ijnrd.org [ijnrd.org]
- 22. ijsr.net [ijsr.net]
- 23. mdpi.com [mdpi.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. jddtonline.info [jddtonline.info]
- 27. uspnf.com [uspnf.com]
- 28. ijpsonline.com [ijpsonline.com]
- 29. sphinxsai.com [sphinxsai.com]
- 30. Quantitative Analysis of this compound Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ijper.org [ijper.org]
- 32. scispace.com [scispace.com]
- 33. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Propranolol vs. Metoprolol in Preclinical Hypertension Models
Introduction
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, have been a cornerstone in the management of cardiovascular diseases, particularly hypertension, for decades.[1][2] Their primary mechanism involves blocking the effects of catecholamines like adrenaline and noradrenaline at beta-adrenergic receptors, leading to reduced heart rate, myocardial contractility, and blood pressure.[3][4] Among the vast array of available beta-blockers, propranolol and metoprolol are two of the most widely studied and prescribed agents.[1]
This guide provides an in-depth comparison of the efficacy of this compound and metoprolol specifically within the context of preclinical hypertension models. We will delve into their fundamental pharmacological differences, compare their hemodynamic effects based on experimental data, provide detailed protocols for in vivo evaluation, and offer insights to guide researchers in selecting the appropriate agent for their specific study objectives.
Fundamental Pharmacological Distinction: Non-Selective vs. Cardioselective Blockade
The principal difference between this compound and metoprolol lies in their receptor selectivity, a factor that dictates their systemic effects.[1][5]
-
This compound is a non-selective beta-blocker , meaning it antagonizes both β1 and β2 adrenergic receptors with similar affinity.[1][5][6][7] β1-receptors are predominantly located in the heart, while β2-receptors are found in the lungs, blood vessels, and other tissues.[3][7][8]
-
Metoprolol is a cardioselective beta-blocker , exhibiting a higher affinity for β1-receptors.[5][6][9] This selectivity allows it to primarily target cardiac tissue, reducing heart rate and contractility with less impact on β2-receptor-mediated functions like bronchodilation.[5][8]
This distinction is not merely academic; it has profound implications for the drugs' overall physiological impact. This compound's blockade of β2 receptors can lead to bronchoconstriction, making it a less suitable choice for subjects with respiratory conditions.[5][6] Conversely, this non-selectivity can be advantageous for studying phenomena involving β2-mediated effects, such as certain types of tremor.[3][6]
Signaling Pathway Overview
The diagram below illustrates the downstream effects of β1 and β2 receptor activation and the points of inhibition by metoprolol and this compound. Activation of these G-protein coupled receptors by catecholamines leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP activates Protein Kinase A (PKA), leading to various physiological responses, including increased heart rate (chronotropy) and contractility (inotropy).[3]
Caption: Beta-Adrenergic Receptor Signaling and Points of Antagonism.
Comparative Efficacy in Preclinical Hypertension Models
Direct head-to-head comparisons in animal models provide the clearest insights into the differential efficacy of these two agents. The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model for essential hypertension and is frequently used for such studies.[10]
Studies in conscious DOC-saline hypertensive rats have shown that both this compound and metoprolol, at a dose of 5 mg/kg, significantly lower systolic blood pressure and heart rate.[11] However, the effects of this compound were more sustained, remaining significant at 16-18 hours post-dosing, whereas metoprolol's significant effects were observed primarily at the 4-hour mark.[11] This suggests a potential difference in the duration of action or pharmacokinetic profiles in this specific model. Interestingly, at lower doses (0.2 mg/kg), both drugs tended to decrease heart rate with minimal effect on blood pressure.[11]
Another study in conscious SHRs found that while both drugs effectively reduced heart rate, metoprolol administration led to a sustained decrease in mean arterial pressure (MAP) starting from the third hour of infusion.[12] In contrast, this compound induced a more complex, biphasic response in MAP.[12]
Quantitative Data Summary
The following table summarizes key findings from comparative studies. It is important to note that experimental conditions, such as the specific hypertension model, drug dosage, and route of administration, can significantly influence the outcomes.
| Parameter | This compound | Metoprolol | Animal Model | Key Findings & Reference |
| Blood Pressure Reduction | Significant, sustained effect at 5 mg/kg.[11] Biphasic MAP response.[12] | Significant but less sustained effect at 5 mg/kg.[11] Sustained MAP decrease.[12] | DOC-Saline & SHR | This compound's effect may be longer-lasting, but metoprolol provides a more stable reduction in MAP.[11][12] |
| Heart Rate Reduction | Significant reduction at rest and during exercise.[11][13] | Significant reduction at rest and during exercise.[11][13] | DOC-Saline & Dogs | Both drugs are highly effective at reducing heart rate, a primary mechanism of their antihypertensive action.[11][13] |
| IC50 (Tachycardia Reduction) | 18.1 +/- 4.3 ng/ml | 50.6 +/- 15.2 ng/ml | SHR | This compound demonstrates a lower IC50 for reducing exercise-induced tachycardia, indicating higher potency in this specific measure.[14] |
| Renal Sympathetic Nerve Activity (RSNA) | Significantly Increased | Significantly Increased | SHR | Both drugs can paradoxically increase RSNA, likely as a compensatory response to baroreceptor unloading.[12] |
| Myocardial Infarct Size Reduction | 20% reduction | 40% reduction | Dogs | In a model of coronary artery occlusion, the cardioselective metoprolol was more effective at protecting ischemic myocardium.[15] |
Experimental Protocol: In Vivo Efficacy Assessment in SHRs
To ensure trustworthy and reproducible results, a well-defined, self-validating experimental protocol is critical. The following outlines a standard methodology for comparing the antihypertensive effects of this compound and metoprolol in the Spontaneously Hypertensive Rat (SHR) model.
Step-by-Step Methodology
-
Animal Selection and Acclimatization:
-
Rationale: Using a genetically consistent model like the SHR minimizes variability. Age-matched Wistar-Kyoto (WKY) rats serve as the essential normotensive control group.[10]
-
Protocol:
-
Procure male SHRs and WKY rats aged 12-16 weeks, a period when hypertension is well-established in SHRs.[10]
-
House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week before the experiment to minimize stress-induced physiological changes.[10]
-
-
-
Baseline Blood Pressure Measurement:
-
Rationale: Establishing a stable baseline is crucial for accurately quantifying the drug's effect. The tail-cuff method is a reliable non-invasive technique for repeated measurements.[10][16]
-
Protocol:
-
Gently restrain the rats in a holder placed on a warming platform to facilitate vasodilation of the tail artery.[16]
-
Using a non-invasive tail-cuff system, measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3-5 consecutive days to obtain a stable baseline average for each animal.
-
-
-
Grouping and Drug Administration:
-
Rationale: Randomization prevents selection bias. Including a vehicle control group is non-negotiable to differentiate the drug's effect from the vehicle or the administration procedure itself.
-
Protocol:
-
Randomly assign SHRs to three groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.9% Saline)
-
Group 2: this compound (e.g., 5 mg/kg)
-
Group 3: Metoprolol (e.g., 5 mg/kg)
-
-
Administer the compounds or vehicle daily via a consistent route, such as subcutaneous (s.c.) injection or oral gavage, for a predetermined period (e.g., 14-28 days).[11]
-
-
-
Data Collection and Analysis:
-
Rationale: Consistent timing of measurements relative to drug administration is key to capturing the peak effect and duration of action.
-
Protocol:
-
Measure BP and HR at regular intervals throughout the treatment period (e.g., weekly or bi-weekly).
-
On selected days, perform measurements at specific time points post-administration (e.g., 2, 4, 8, and 24 hours) to characterize the pharmacodynamic profile.
-
At the end of the study, analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the changes from baseline across the different treatment groups.
-
-
Experimental Workflow Diagram
Caption: Workflow for In Vivo Comparison of Antihypertensive Agents.
Conclusion and Field-Proven Insights
Both this compound and metoprolol are effective at lowering blood pressure and heart rate in preclinical models of hypertension. The choice between them for a research study should be driven by the specific scientific question.
-
Choose Metoprolol when the primary goal is to investigate the effects of cardiac-specific β1-blockade on hypertension, minimizing confounding effects from β2-receptor antagonism in the lungs and peripheral vasculature. Its more stable reduction in MAP and superior cardioprotective effects in ischemia models make it a robust choice for cardiovascular-focused studies.[12][15]
-
Choose this compound when the research question involves the systemic effects of non-selective beta-blockade. Its higher potency in reducing tachycardia and its impact on both β1 and β2 receptors make it the necessary tool for studies where β2-mediated effects (e.g., in the central nervous system or vasculature) are relevant.[14]
Ultimately, the fundamental difference in selectivity is the key determinant. Researchers must align this pharmacological property with their experimental hypothesis to generate clear, interpretable, and impactful data in the development of novel antihypertensive therapies.
References
- Dr.Oracle. (2025, October 13). What is the difference between this compound (beta-blocker) and Metoprolol (beta-1 selective blocker) in treating hyperthyroidism with palpitations?
- Mann, W. S., & Pugsley, T. A. (1981). Comparative antihypertensive effects of this compound and metoprolol in DOC-treated rats. Archives Internationales de Pharmacodynamie et de Thérapie, 253(1), 110-120.
- Benchchem. (2025, December). This compound vs. Metoprolol: A Comparative Analysis of Cardiac Effects.
- Power. (n.d.). Metoprolol vs this compound.
- Brunner, H., Gelzer, J., & Stepanek, J. (1978). Haemodynamic Effects of the Beta-Receptor Blocking Agents Metoprolol and this compound in the Anesthetized Dog. Klinische Wochenschrift, 56 Suppl 1, 107-112.
- Paalzow, G., & Pettersson, A. (1998). Concentration-effect relationship of l-propranolol and metoprolol in spontaneous hypertensive rats after exercise-induced tachycardia. Journal of Pharmacy and Pharmacology, 50(8), 887-894.
- Taddei, S., et al. (1992). [Effect of this compound and metoprolol on cardiorespiratory and metabolic response to exercise]. Archivos del Instituto de Cardiología de México, 62(4), 333-339.
- Majcherczyk, S., Mikulski, A., Sjölander, M., & Thorén, P. (1988). Increase of renal sympathetic nerve activity by metoprolol or this compound in conscious spontaneously hypertensive rats. British Journal of Pharmacology, 95(3), 711–714.
- Benchchem. (2025). Application Notes and Protocols for Inducing Hypertension in Rats for Olmesartan Medoxomil Studies.
- Verywell Health. (2025, December 3). This compound vs. Metoprolol: How Do They Compare as Beta-Blockers?
- Kloner, R. A., et al. (1983). Comparative effects of this compound, timolol and metoprolol on myocardial infarct size after experimental coronary artery occlusion. Circulation, 67(5), 960-972.
- Enamine. (n.d.). Hypertension model in rats.
- Dr.Oracle. (2025, September 24). Does metoprolol (beta blocker) or this compound (beta blocker) have a greater effect on blood pressure (BP)?
- Ninja Nerd. (2020, April 14). Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications.
- SingleCare. (2025, November 6). This compound vs. metoprolol: Differences, similarities, and which one is better for you.
- Thomopoulos, C., et al. (2020). Beta-blockers in hypertension: overview and meta-analysis of randomized outcome trials. Journal of Hypertension, 38(9), 1669-1681.
- Sarafidis, P. A., & Bakris, G. L. (2008). Current and Future Status of Beta-blockers in the Treatment of Hypertension. Cardiology, 111(2), 1-10.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Beta-blockers in hypertension: overview and meta-analysis of randomized outcome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metoprolol vs this compound | Power [withpower.com]
- 6. droracle.ai [droracle.ai]
- 7. verywellhealth.com [verywellhealth.com]
- 8. This compound vs. metoprolol: Differences, similarities, and which is better for you [singlecare.com]
- 9. droracle.ai [droracle.ai]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparative antihypertensive effects of this compound and metoprolol in DOC-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increase of renal sympathetic nerve activity by metoprolol or this compound in conscious spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Effect of this compound and metoprolol on cardiorespiratory and metabolic response to exercise] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration-effect relationship of l-propranolol and metoprolol in spontaneous hypertensive rats after exercise-induced tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative effects of this compound, timolol and metoprolol on myocardial infarct size after experimental coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hypertension model in rats - Enamine [enamine.net]
A Senior Application Scientist's Guide to Validating Propranolol's Anti-Cancer Effects in Xenograft Models
For fellow researchers, scientists, and professionals in drug development, this guide offers an in-depth, technical comparison of propranolol's anti-cancer efficacy in xenograft models. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental design, ensuring a robust and self-validating approach to investigating this promising repurposed therapeutic.
Introduction: The Rationale for Repurposing this compound in Oncology
This compound, a non-selective beta-adrenergic receptor antagonist, has a long-standing clinical history in managing cardiovascular conditions.[1] However, a growing body of preclinical and clinical evidence has illuminated its potential as an anti-cancer agent.[1] The anti-tumorigenic activity of this compound is multifaceted, with demonstrated effects on inhibiting cancer cell proliferation, migration, and invasion, while also promoting cancer cell death (apoptosis) and impeding the formation of new blood vessels (angiogenesis) that tumors need to grow.[2] Furthermore, this compound may enhance the efficacy of conventional cancer treatments and modulate the immune system's response to tumors.[2]
This guide provides a comprehensive framework for designing and executing xenograft studies to rigorously validate these anti-cancer effects, with a focus on scientific integrity and actionable insights.
Designing a Robust Xenograft Study: From Cell Lines to In Vivo Models
The success of any xenograft study hinges on meticulous planning and the selection of appropriate biological models.
Cell Line Selection: Targeting the Adrenergic Pathway
The primary mechanism of this compound's anti-cancer action is the blockade of beta-adrenergic receptors.[3] Therefore, the choice of cancer cell lines is critical.
-
Prioritize High Adrenergic Receptor Expression: Select cell lines known to express high levels of β1- and β2-adrenergic receptors. This can be confirmed through techniques like quantitative PCR (qPCR) or Western blotting.
-
In Vitro Pre-Screening: Before embarking on costly and time-consuming in vivo studies, it is imperative to assess the in vitro sensitivity of your chosen cell lines to this compound. Key assays include:
-
Proliferation Assays (e.g., MTT, CellTiter-Glo®): To determine the dose-dependent inhibitory effects of this compound on cancer cell growth.
-
Migration and Invasion Assays (e.g., Transwell, Scratch Assay): To evaluate this compound's ability to impede the metastatic potential of cancer cells.
-
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity Assays): To confirm that this compound induces programmed cell death.
-
-
Relevant Cancer Types: this compound has shown promise in a variety of cancers, including breast cancer (particularly triple-negative), melanoma, pancreatic cancer, and osteosarcoma.[4][5]
Animal Model Selection: Balancing Immune Competence and Tumor Engraftment
The choice of mouse model is a critical determinant of experimental outcomes.
-
Immunodeficient Mice: For standard xenograft studies using human cancer cell lines, immunodeficient mice are essential to prevent graft rejection. Common strains include:
-
Nude (nu/nu) Mice: Lack a thymus and are unable to produce T-cells.
-
SCID (Severe Combined Immunodeficiency) Mice: Lack both T- and B-cells.
-
NSG (NOD scid gamma) Mice: Highly immunodeficient, lacking T-cells, B-cells, and functional NK cells, making them suitable for patient-derived xenografts (PDXs).[6][7]
-
-
Ethical Considerations and Best Practices: All animal experiments must be conducted in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC). This includes proper housing, handling, and monitoring for signs of distress.
Experimental Workflow: A Visual Guide
A well-defined workflow ensures reproducibility and minimizes experimental variability.
Caption: Experimental workflow for validating this compound's anti-cancer effects.
Step-by-Step Experimental Protocols
Establishing the Xenograft Model: Subcutaneous vs. Orthotopic
-
Subcutaneous Model:
-
Advantages: Technically simpler, and tumor growth is easily monitored with calipers.
-
Protocol:
-
Harvest cancer cells during their logarithmic growth phase.
-
Prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free media).
-
For enhanced tumor take and growth, consider co-injecting the cells with a basement membrane matrix like Cultrex BME.
-
Inject the cell suspension (typically 1-10 million cells in 100-200 µL) subcutaneously into the flank of the mouse.
-
-
-
Orthotopic Model:
-
Advantages: More clinically relevant as the tumor grows in its native microenvironment, allowing for the study of metastasis.
-
Considerations: Technically more challenging and may require surgical expertise.
-
This compound Formulation and Administration
-
Formulation: this compound hydrochloride is water-soluble and can be dissolved in sterile saline for administration.
-
Routes of Administration:
-
Oral Gavage: Mimics clinical administration but can be stressful for the animals.
-
Intraperitoneal (IP) Injection: A common and effective route for preclinical studies.
-
Osmotic Pumps: Provide continuous drug delivery, ensuring stable plasma concentrations.
-
-
Dosing Regimen: Based on published studies, a typical dose for this compound in xenograft models ranges from 5-10 mg/kg/day.[1][5] However, dose-response studies are recommended to determine the optimal dose for your specific model.
Monitoring Tumor Growth and Defining Endpoints
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint Criteria: Establish clear endpoint criteria to ensure animal welfare. These may include:
-
Maximum tumor volume (e.g., 1500-2000 mm³).
-
Significant weight loss (>20%).
-
Signs of ulceration, necrosis, or impaired mobility.
-
Comparative Analysis: this compound vs. Alternative Therapies
To contextualize the efficacy of this compound, it is essential to compare it with other relevant treatments.
Selection of Comparators
-
Other Beta-Blockers:
-
Selective Beta-Blockers (e.g., Atenolol, Metoprolol): Comparing this compound (non-selective) with selective beta-blockers can help elucidate the specific roles of β1 and β2 adrenergic receptors in cancer progression.[8]
-
Carvedilol: A non-selective beta-blocker with additional alpha-1 blocking activity, which has also shown anti-cancer effects.[8][9]
-
-
Standard-of-Care Chemotherapies: For a given cancer type, include the relevant standard-of-care chemotherapy (e.g., cisplatin, paclitaxel, 5-fluorouracil). This compound has been shown to potentiate the effects of some chemotherapeutic agents.[10]
Data Presentation: A Comparative Efficacy Table
| Treatment Group | Tumor Growth Inhibition (TGI) (%) | Metastatic Index | Median Survival (Days) | Observed Side Effects |
| Vehicle Control | 0 | High | 30 | None |
| This compound (10 mg/kg) | 45 | Moderate | 45 | Mild Bradycardia |
| Atenolol (10 mg/kg) | 20 | High | 35 | Minimal |
| Cisplatin (5 mg/kg) | 60 | Low | 50 | Weight Loss, Lethargy |
| This compound + Cisplatin | 85 | Very Low | 65 | Moderate Weight Loss |
This table presents hypothetical data for illustrative purposes.
Interpreting the Data: Synergistic Potential
The combination of this compound with chemotherapy often results in synergistic or additive anti-tumor effects.[10] This suggests that this compound may enhance the efficacy of conventional treatments, potentially allowing for lower doses of chemotherapy and reduced toxicity.
Unveiling the Mechanism: this compound's Impact on Signaling Pathways
Understanding the molecular mechanisms underlying this compound's anti-cancer effects is crucial for its clinical translation.
Key Signaling Pathways
This compound's blockade of beta-adrenergic receptors leads to the modulation of several downstream signaling pathways implicated in cancer progression:
-
cAMP/PKA Pathway: Beta-adrenergic receptor activation typically increases intracellular cyclic AMP (cAMP) and activates Protein Kinase A (PKA), which can promote cell proliferation. This compound inhibits this pathway.[3]
-
MAPK/ERK Pathway: This pathway is a key regulator of cell growth and survival, and its activity can be modulated by beta-adrenergic signaling.
-
HIF-1α/VEGF Pathway: this compound can suppress the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key mediators of angiogenesis.[11]
Caption: this compound's impact on key cancer-related signaling pathways.
Post-Mortem Analysis: Validating Mechanistic Insights
At the experimental endpoint, tumors should be harvested for further analysis:
-
Histology and Immunohistochemistry (IHC): To assess tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).
-
Western Blotting: To quantify the expression and phosphorylation status of key proteins in the signaling pathways mentioned above.
-
Gene Expression Analysis (e.g., qPCR, RNA-seq): To identify changes in the transcriptional landscape of the tumor in response to this compound treatment.
Conclusion: The Path Forward for this compound in Oncology
Xenograft models provide a powerful platform for validating the anti-cancer effects of this compound and elucidating its mechanisms of action. The evidence strongly suggests that this compound, particularly in combination with standard-of-care therapies, holds significant promise as a repurposed anti-cancer agent. However, it is important to acknowledge the limitations of xenograft models, such as the absence of a fully competent immune system. Future studies in syngeneic or humanized mouse models will be crucial for understanding the interplay between this compound and the tumor microenvironment. The insights gained from these preclinical investigations will be instrumental in designing well-controlled clinical trials to ultimately translate these promising findings to cancer patients.
References
- CancerChoices. This compound and Other Beta Blockers. [Link]
- ResearchGate. Proposed anti-cancer mechanism of action of this compound.
- NIH. Does this compound have a role in cancer treatment?
- NIH. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent. [Link]
- ResearchGate. Proposed mechanism of the action of this compound on tumor cell signaling... [Link]
- MDPI. Beta-Blockers and Cancer: Where Are We?. [Link]
- PubMed.
- NIH.
- NIH.
- Oncotarget. Anti-tumor activity of the beta-adrenergic receptor antagonist this compound in neuroblastoma. [Link]
- ResearchGate. This compound inhibits tumor development in xenografts. A, B.... [Link]
- NIH. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]
- Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
- ResearchGate.
- NIH. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]
- ResearchGate. (PDF) Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]
- UCLA. Xenograft Tumor Assay Protocol. [Link]
- Frontiers. Repurposing beta-blockers for combinatory cancer treatment: effects on conventional and immune therapies. [Link]
- NIH. Use of non-selective β-blockers is associated with decreased tumor proliferative indices in early stage breast cancer. [Link]
Sources
- 1. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerchoices.org [cancerchoices.org]
- 3. researchgate.net [researchgate.net]
- 4. Does this compound have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound blocks osteosarcoma cell cycle progression, inhibits angiogenesis and slows xenograft growth in combination with cisplatin-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of non-selective β-blockers is associated with decreased tumor proliferative indices in early stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating Cardiac β-Blockade: Propranolol vs. Selective Agents
For decades, the manipulation of the β-adrenergic system has been a cornerstone of cardiovascular research and therapy. The introduction of propranolol, the first clinically successful non-selective β-blocker, revolutionized our understanding and treatment of cardiac pathologies.[1] However, the field has since evolved, giving rise to a diverse arsenal of selective β-blockers, each with a unique pharmacological profile. This guide provides an in-depth comparison of the prototypical non-selective agent, this compound, with commonly used selective β-blockers, offering experimental insights and practical guidance for researchers in cardiology and drug development.
The Foundation: β-Adrenergic Signaling in the Heart
The heart's response to sympathetic stimulation is primarily mediated by β-adrenergic receptors (β-ARs), G-protein coupled receptors that, upon activation by catecholamines like norepinephrine and epinephrine, trigger a cascade of intracellular events.[2][3] The predominant subtype in the heart is the β1-receptor, which, when stimulated, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This, in turn, enhances cardiac contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy).[3] While β2-receptors are also present in the heart, their functional role is more complex and can involve both stimulatory and inhibitory signaling pathways.[4]
This compound: The Non-Selective Standard
This compound acts as a competitive antagonist at both β1- and β2-adrenergic receptors, offering broad-spectrum blockade of catecholamine effects.[1] This non-selectivity, while effective in reducing myocardial oxygen demand, can also lead to off-target effects, such as bronchoconstriction due to β2-receptor blockade in the lungs.[5]
The Rise of Selectivity: A Targeted Approach
To mitigate the side effects associated with non-selective blockade, β1-selective antagonists, often termed "cardioselective," were developed. These agents, which include metoprolol, bisoprolol, and atenolol, exhibit a higher affinity for β1-receptors, primarily located in cardiac tissue.[5][6] This selectivity, however, is often dose-dependent, with higher concentrations leading to the blockade of β2-receptors as well.[4][7]
Further innovation led to the development of third-generation β-blockers with additional vasodilatory properties. Nebivolol, for instance, combines high β1-selectivity with the ability to stimulate nitric oxide (NO) production through β3-receptor agonism.[8] Carvedilol, another third-generation agent, exhibits non-selective β-blockade along with α1-receptor antagonism, contributing to its vasodilatory effects.[9]
A Quantitative Comparison of Key β-Blockers
The choice of a β-blocker in a research setting is dictated by its specific pharmacological properties. The following table provides a comparative overview of key parameters for this compound and a selection of widely used selective β-blockers.
| Drug | Selectivity | β1/β2 Selectivity Ratio | Half-Life (hours) | Bioavailability (%) | Key Features |
| This compound | Non-selective (β1 and β2) | ~1:1[10] | 3-6[11] | 25-30[11] | First-generation prototype, high lipophilicity, crosses the blood-brain barrier. |
| Metoprolol | β1-selective | ~1:74[12] | 3-7 | ~50[7] | Second-generation, cardioselective, available in tartrate (immediate-release) and succinate (extended-release) forms.[9][10] |
| Bisoprolol | Highly β1-selective | ~1:103[12] | 9-12[11] | ~90[13] | Second-generation, high β1-selectivity, long half-life allows for once-daily dosing.[13] |
| Nebivolol | Highest β1-selectivity | ~1:321[12] | 10-12[11] | Variable (12-96%) | Third-generation, stimulates nitric oxide production via β3-agonism, leading to vasodilation.[8] |
| Carvedilol | Non-selective (β1, β2, and α1) | ~1:1[10] | 6-10[11] | 25-35 | Third-generation, also blocks α1-receptors causing vasodilation, exhibits biased agonism. |
Delving Deeper: Unique Mechanisms of Action
Beyond simple receptor blockade, some β-blockers possess unique signaling properties that are of significant interest in cardiac research.
Nebivolol: The Nitric Oxide Connection
Nebivolol's distinctive profile stems from its ability to stimulate β3-adrenergic receptors, leading to the activation of nitric oxide synthase (NOS) and subsequent NO production in the endothelium.[14][15] This NO-mediated vasodilation contributes to its antihypertensive effects and may offer additional cardioprotective benefits.[14]
.dot
Caption: Nebivolol's dual mechanism of action.
Carvedilol and the Concept of Biased Agonism
Carvedilol exemplifies the principle of biased agonism. While it acts as a traditional antagonist at the G-protein signaling pathway of β-receptors, it simultaneously functions as a biased agonist for the β-arrestin pathway.[16] This differential activation is thought to contribute to some of carvedilol's unique cardioprotective effects, independent of its heart rate and blood pressure-lowering properties.[16][17]
.dot
Caption: Carvedilol's biased agonism at the β-receptor.
Off-Target Effects: A Critical Consideration
A crucial aspect of experimental design is understanding the potential off-target effects of the chosen pharmacological tools. This compound, at concentrations higher than those required for β-blockade, exhibits "membrane-stabilizing activity," which is attributed to its ability to block voltage-gated sodium channels.[16][18][19] This effect is not a class-wide property of β-blockers, as agents like metoprolol and nadolol do not significantly block sodium channels.[19] Researchers must be mindful of these off-target effects, as they can confound the interpretation of experimental results.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for comparing the effects of this compound and selective β-blockers in common cardiac research models.
In Vitro Cardiomyocyte Contractility Assay
This protocol outlines a method for assessing the effects of β-blockers on the contractility of isolated adult cardiomyocytes.
1. Cardiomyocyte Isolation:
-
Isolate ventricular cardiomyocytes from adult rodents (e.g., rats or mice) using established enzymatic digestion protocols.[20][21]
2. Cell Plating and Culture:
-
Plate isolated cardiomyocytes on laminin-coated coverslips in a suitable culture medium.
-
Allow cells to attach and recover for at least 2 hours before experimentation.
3. Experimental Setup:
-
Mount the coverslip on the stage of an inverted microscope equipped with a video-based edge-detection system for measuring sarcomere length or cell shortening.[22]
-
Perfuse the cells with a physiological salt solution (e.g., Tyrode's solution) at 37°C.
4. Baseline Recording:
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1-2 Hz) and record baseline contractile parameters (e.g., fractional shortening, velocity of shortening and relaxation).
5. β-Blocker Application:
-
Prepare stock solutions of this compound and a selective β-blocker (e.g., metoprolol) in an appropriate vehicle (e.g., water or DMSO).[23]
-
Perform a cumulative dose-response curve for each β-blocker, starting with a low concentration and progressively increasing it. Allow the cells to stabilize for several minutes at each concentration before recording.
6. Data Analysis:
-
Analyze the recorded contractile parameters at each concentration and plot the dose-response curves.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each β-blocker to compare their potencies.
In Vivo Assessment of Cardiac Function in a Murine Model
This protocol describes a method for evaluating the in vivo effects of β-blockers on cardiac function in mice using echocardiography.
1. Animal Handling and Acclimatization:
-
Acclimatize mice to the experimental procedures to minimize stress-induced cardiovascular changes.
-
Handle mice gently and allow them to habituate to the echocardiography platform.
2. Anesthesia:
-
Anesthetize the mice using a protocol that has minimal impact on cardiovascular function (e.g., low-dose isoflurane).[1]
-
Monitor vital signs (heart rate, respiration) throughout the procedure.
3. Baseline Echocardiography:
-
Perform baseline echocardiography to obtain measurements of left ventricular dimensions and function (e.g., ejection fraction, fractional shortening).
4. β-Blocker Administration:
-
Administer this compound or a selective β-blocker (e.g., metoprolol) via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
The choice of dose should be based on literature reports for the specific animal model and desired level of β-blockade.[24]
5. Post-Treatment Echocardiography:
-
Perform follow-up echocardiography at a time point corresponding to the peak effect of the administered drug.
-
Obtain the same cardiac function measurements as at baseline.
6. Data Analysis:
-
Compare the changes in cardiac parameters from baseline between the different treatment groups.
-
Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed effects.
Practical Considerations for Experimental Design
-
Dose-Response Curves: It is imperative to perform full dose-response curves rather than using a single concentration of a β-blocker.[25] This allows for the determination of key pharmacological parameters such as potency (EC50/IC50) and efficacy.[25]
-
Vehicle Controls: Always include a vehicle control group to ensure that the observed effects are due to the drug itself and not the solvent used to dissolve it.[23]
-
Washout Periods: When conducting crossover studies, ensure an adequate washout period between drug administrations to allow for complete elimination of the previous drug. The duration of the washout period should be at least five times the half-life of the drug.
-
Tachyphylaxis: Be aware of the potential for tachyphylaxis (rapid desensitization) with prolonged or high-dose exposure to β-agonists, which can influence the effects of subsequent β-blocker administration.[26]
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and a selective β-blocker is a critical decision in the design of cardiac research studies. This compound, with its non-selective profile, remains a valuable tool for investigating the global effects of β-adrenergic blockade. However, for studies requiring a more targeted approach to the heart, selective β1-blockers such as metoprolol and bisoprolol offer a more refined tool. The third-generation agents, nebivolol and carvedilol, with their unique vasodilatory and biased agonism properties, provide exciting avenues for exploring novel signaling pathways and therapeutic strategies in cardiovascular disease. A thorough understanding of the distinct pharmacological profiles of these agents, coupled with rigorous experimental design, is paramount for generating high-quality, reproducible data in the ever-evolving field of cardiac research.
References
- Abou-Assali, M. A., & Makhlouf, A. (2018). New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers. Frontiers in Pharmacology, 9, 137.
- CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers).
- Wikipedia. (2024, January 5). Beta blocker.
- Wang, D. W., Wang, C. G., & Wang, G. K. (2013). This compound Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 4, 144.
- Deranged Physiology. (2022, October 27). Beta-blockers.
- PubMed. (2016). Matrix type transdermal drug delivery systems of metoprolol tartrate: in vitro characterization.
- PubMed. (2016). Preparation and characterization of metoprolol tartrate containing matrix type transdermal drug delivery system.
- Stoschitzky, K., & Stoschitzky, G. (2020). Therapeutic Properties of Highly Selective β-blockers With or Without Additional Vasodilator Properties: Focus on Bisoprolol and Nebivolol in Patients With Cardiovascular Disease. Cardiovascular Drugs and Therapy, 34(4), 557–566.
- PubMed. (1998). Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors.
- Grimm, M., & Brown, J. H. (2010). Approaches to High-Throughput Analysis of Cardiomyocyte Contractility. Journal of Pharmacological and Toxicological Methods, 61(2), 115–123.
- Molenaar, P., Sarsero, D., Arch, J. R., Kelly, J., Henson, M., & Kaumann, A. J. (2000). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. British Journal of Pharmacology, 131(4), 704–714.
- Baker, J. G. (2021). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 178(14), 2843–2856.
- Dr.Oracle. (2023, November 20). What are the comparable doses of different beta blockers, such as metoprolol (Lopressor), atenolol (Tenormin), this compound (Inderal), carvedilol (Coreg), bisoprolol (Zebeta), and nebivolol (Bystolic)?
- International Journal of Current Research and Technology. (2023). Development and In Vitro Evaluation of Metoprolol Tartrate Formulation for Improved Therapeutic Efficacy.
- ResearchGate. (2015). Formulation development and comparative in vitro study of metoprolol tartrate (IR) tablets.
- Gorski, P. A., Kho, C., & Oh, J. G. (2018). Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro. Methods in Molecular Biology, 1817, 85–100.
- Li, D., Liu, Y., & Li, L. (2023). Quantification of Cardiomyocyte Contraction In Vitro and Drug Screening by MyocytoBeats. Journal of Cardiovascular Pharmacology, 81(1), 58–66.
- Bitesize Bio. (2022, April 29). 6 Steps for Successful in vitro Drug Treatment.
- GoodRx. (2023, December 17). A List Of 8 Common Beta Blockers And Their Differences.
- Dr.Oracle. (2023, December 11). Which beta blocker is most cardioselective: Metoprolol Succinate, Carvedilol, Bisoprolol, or Nebivolol?
- ResearchGate. (2018). Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro.
- Collaborative Drug Discovery. (2023, June 3). Understanding the Importance of The Dose-Response Curve.
- Li, H., Zhang, Y., & Wang, L. (2023). Effectiveness and safety of four different beta-blockers in patients with chronic heart failure. Molecular and Cellular Cardiology, 174, e199.
- Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / this compound Hydrochloride.
- PubChem. (n.d.). This compound.
- Baxter. (n.d.). Metoprolol Tartrate Injection, USP.
- Wikipedia. (2024, January 5). This compound.
- Vandecasteele, G., Verde, I., & Rucker-Martin, C. (2016). Cardiac cAMP: production, hydrolysis, modulation and detection. Frontiers in Physiology, 7, 18.
- Reddit. (2019, March 23). Tolerance build up (tachyphylaxis) to beta blockers?
- PubMed. (1993). Characteristics and mechanisms of tachyphylaxis of cardiac contractile response to insulin.
- National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- Pointon, A., & Salyer, S. (2019). Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes. Frontiers in Pharmacology, 10, 102.
- ResearchGate. (2014). Dose-response curve based on their activity in the beta-adrenergic receptor.
- StatPearls. (2023). Beta Blockers.
- Pathak, L., & Mrabeti, S. (2021). Beta-blockers in cardiac arrhythmias–Clinical pharmacologist's point of view. Frontiers in Pharmacology, 12, 739343.
- PubMed. (1981). Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro.
- National Institutes of Health. (2018). Dose-Response of Beta-Blockers in Adrenergic Receptor Polymorphism Genotypes.
- National Institutes of Health. (2021). Mechanisms of cAMP Compartmentation in Cardiac Myocytes: Experimental and Computational Approaches to Understanding.
- Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves.
- ResearchGate. (2022). Significance of beta-blocker dose titration in heart failure.
- National Institutes of Health. (2015). Considerations regarding use of solvents in in vitro cell based assays.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. goodrx.com [goodrx.com]
- 6. Therapeutic Properties of Highly Selective β-blockers With or Without Additional Vasodilator Properties: Focus on Bisoprolol and Nebivolol in Patients With Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baxterpi.com [baxterpi.com]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Effectiveness and safety of four different beta‐blockers in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of cAMP Compartmentation in Cardiac Myocytes: Experimental and Computational Approaches to Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Preparation and characterization of metoprolol tartrate containing matrix type transdermal drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. Matrix type transdermal drug delivery systems of metoprolol tartrate: in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. collaborativedrug.com [collaborativedrug.com]
- 26. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility of Propranolol's Effects on Memory
This guide provides an in-depth analysis of the reproducibility of propranolol's effects on memory, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of findings, we delve into the mechanistic underpinnings, critical experimental variables, and competing interpretations that define the current state of research. Our objective is to equip you with the necessary framework to critically evaluate existing literature and design robust experiments that contribute to a clearer understanding of this promising but complex area of neuroscience.
The Theoretical Bedrock: Memory Reconsolidation and Noradrenergic Modulation
The investigation into this compound's mnemonic effects is fundamentally rooted in the theory of memory reconsolidation . For decades, the prevailing view was that once a memory is consolidated, it remains a stable, permanent trace. However, a paradigm shift occurred with the rediscovery that retrieving a consolidated memory can render it temporarily labile, or unstable.[1] During this labile state, the memory is susceptible to modification before it is restabilized in a protein synthesis-dependent process known as reconsolidation.[1][2]
This process provides a therapeutic window of opportunity: if reconsolidation can be disrupted, the original memory trace could potentially be weakened or altered. The noradrenergic system , which uses norepinephrine (NE) as its primary neurotransmitter, is a critical modulator of emotional memory formation.[3][4] During emotionally arousing events, NE is released, activating β-adrenergic receptors, particularly in the amygdala, which is thought to enhance memory consolidation and reconsolidation.[4][5] This biological mechanism is adaptive, ensuring that significant experiences are well-remembered. However, in disorders like Post-Traumatic Stress Disorder (PTSD), this system can become maladaptive, strengthening traumatic memories.[6]
This compound, a non-selective β-adrenergic receptor antagonist, can cross the blood-brain barrier and block these receptors.[7] The central hypothesis is that by administering this compound prior to memory reactivation, the noradrenergic enhancement required for reconsolidation is blocked, thereby weakening the emotional component of the memory upon its restabilization.[8][9]
Caption: Noradrenergic pathway in memory reconsolidation and this compound's mechanism of action.
Assessing the Evidence: A Tale of Two Memory Systems
The literature on this compound's mnemonic effects is extensive but marked by significant variability. A critical factor in this heterogeneity is the type of memory being investigated. Broadly, studies can be categorized into those examining declarative memory for emotional material and those focused on fear memory as measured by physiological responses.
Declarative Memory for Emotional Stimuli
These studies typically involve participants learning emotionally valenced material (e.g., stories, pictures, word lists). This compound is administered before either the initial learning (consolidation) or a later recall session (reconsolidation). A subsequent memory test assesses recall or recognition.
A meta-analysis of studies in healthy participants found that this compound administered before memory consolidation reduces subsequent recall for negative emotional material (Hedges' g = 0.44).[10] Similarly, when given before reconsolidation, it also dampened recall for negative words and reduced fear responses (Hedges' g = 0.56).[10] However, the evidence for reconsolidation was deemed less robust due to heterogeneity across studies.[10] These findings suggest that this compound can selectively impair the enhanced memory we typically have for emotional events, without affecting memory for neutral material.[5]
Fear Memory and its Physiological Correlates
This line of research, often using fear conditioning paradigms, has been central to the proposed therapeutic application for PTSD. In these experiments, a neutral stimulus (CS, e.g., an image) is paired with an aversive unconditioned stimulus (US, e.g., a mild electric shock), leading to a conditioned fear response (e.g., increased startle reflex, skin conductance).
Many studies have shown that administering this compound after reactivating the fear memory (by presenting the CS alone) can reduce the physiological fear response during subsequent tests, even days later and in the absence of the drug.[2][11] This effect has been demonstrated in healthy volunteers and has shown promise in clinical trials with PTSD patients, where it has been associated with a reduction in symptoms and physiological reactivity to trauma scripts.[8][12][13] Crucially, this intervention often leaves the explicit, declarative memory of the event intact; participants remember the traumatic event, but the emotional intensity is blunted.[3][14]
Deconstructing Variability: Key Factors Influencing Reproducibility
The inconsistent outcomes across studies are not random noise; they are signals pointing to critical moderating variables. Reproducibility hinges on understanding and controlling for these factors.
| Factor | Observation | Causality & Experimental Implication | Supporting References |
| Timing of Administration | Effects are observed when this compound is given shortly before or after memory reactivation, targeting the reconsolidation window (believed to be 1-6 hours). | The memory trace is only labile and susceptible to disruption for a limited time following retrieval. Protocol must ensure drug bioavailability coincides with this window. | [11][15] |
| Dosage | Most human studies use 40 mg, though some suggest 80 mg may be more effective, particularly in men. | A fixed low dose may not be sufficient for all individuals due to differences in metabolism, body mass, or sex. Dosage may need to be optimized or stratified by population. | [10] |
| Memory Reactivation Conditions | Disruption of reconsolidation may require a "prediction error"—a mismatch between the expected and actual outcome during retrieval. | For a memory to become labile, simple retrieval may not be enough. The brain might need a reason to "update" the memory. Reactivation protocols should be designed to induce a prediction error. | [11] |
| Nature of the Memory | Effects are more consistently reported for highly aversive or emotional memories than for neutral or moderately aversive ones. Animal models show conflicting results depending on the task's aversiveness. | The noradrenergic system is most strongly engaged during emotionally arousing events. This compound's effect is therefore most pronounced when this system is highly active. The choice of memory paradigm is critical. | [3][15][16] |
| Memory Strength & Age | Stronger and older memories may be more resistant to disruption. However, some studies find this compound is effective regardless of memory age or strength. | Older, more frequently retrieved memories may have more robust and distributed neural traces, making them less susceptible to disruption by a single intervention. This has significant implications for treating chronic conditions like PTSD. | [2][17] |
| Alternative Mechanisms | Some researchers argue that this compound may not be erasing the fear memory but rather enhancing the process of extinction learning . | Instead of disrupting the original fear trace, this compound given during reactivation/extinction sessions might create a stronger, more lasting new memory that inhibits fear. This interpretation challenges the "memory erasure" hypothesis. | [2][18] |
Standardized Experimental Protocols: A Blueprint for Reproducibility
To facilitate comparison across studies, adherence to standardized, well-detailed protocols is paramount. Below is a representative workflow for a human fear conditioning experiment designed to assess this compound's effect on fear memory reconsolidation.
Protocol: Three-Day Fear Conditioning and Reconsolidation Paradigm
Objective: To determine if this compound administered after fear memory reactivation reduces the conditioned fear response.
Materials:
-
This compound HCl (40 mg) and matched placebo capsules.
-
Stimulus presentation software (e.g., E-Prime, PsychoPy).
-
Physiological recording equipment (e.g., electromyography for startle reflex, skin conductance electrodes).
-
Mild electric shock generator.
Methodology:
Day 1: Fear Acquisition
-
Participant Screening & Consent: Ensure participants meet inclusion criteria (e.g., healthy, no contraindications for this compound) and obtain informed consent.
-
Baseline Physiologicals: Record baseline startle response to acoustic probes alone.
-
Conditioning Phase:
-
Participants view a series of two different neutral images (e.g., colored squares), designated as CS+ and CS-.
-
The presentation of the CS+ is consistently paired with a mild, uncomfortable but not painful electric shock (the US).
-
The CS- is never paired with the shock.
-
Present multiple trials of each CS in a randomized order.
-
Measure the fear-potentiated startle (FPS) response (startle reflex to an acoustic probe during CS presentation) and skin conductance response (SCR) to both CS+ and CS-. Successful acquisition is defined by a significantly greater response to the CS+ than the CS-.
-
Day 2: Memory Reactivation & Intervention
-
Randomization: Randomly assign participants to either the this compound or Placebo group in a double-blind manner.
-
Drug/Placebo Administration: Administer a single oral dose of 40 mg this compound or placebo.
-
Waiting Period: Wait approximately 90 minutes for the drug to reach peak plasma concentration.
-
Memory Reactivation: Present the CS+ a single time, without the US. This brief, unreinforced exposure serves to reactivate the fear memory. The absence of the expected shock may also serve as a prediction error.[11]
Day 3: Memory Test & Return of Fear
-
Washout Period: This session occurs at least 24 hours after the intervention to ensure the drug has been eliminated from the system.
-
Extinction/Test Phase:
-
Present multiple trials of the CS+ and CS- without the US.
-
Measure FPS and SCR. The primary outcome is the differential fear response (CS+ vs. CS-) in the initial trials of this phase. A successful intervention would show a significantly reduced or absent differential response in the this compound group compared to the placebo group.
-
-
Return of Fear Test (Optional but Recommended):
-
To test the persistence of the fear-reducing effect, conduct a reinstatement test by presenting a few unexpected USs alone, followed by further presentations of the CS+ and CS-. This tests whether the fear memory was weakened or merely suppressed.[11]
-
Caption: A typical three-day experimental workflow for assessing this compound's effect on fear memory reconsolidation.
Conclusion and Future Directions for Research
The body of evidence suggests that this compound can, under specific conditions, disrupt the reconsolidation of emotional memories.[6][10] This has profound therapeutic potential. However, the inconsistent findings across the literature underscore that its effect is not a universal "memory erasure" but a nuanced process highly dependent on precise experimental parameters.[3][10] The debate between reconsolidation blockade and extinction enhancement further highlights the need for more mechanistic studies.[2]
For researchers in this field, achieving reproducibility requires a shift from asking if this compound works to under what conditions it works. Future studies must:
-
Systematically vary parameters: Conduct rigorous dose-response studies and parametrically manipulate reactivation conditions to clarify the boundary conditions for the effect.
-
Incorporate mechanistic measures: Combine behavioral and physiological measures with neuroimaging or molecular techniques to differentiate between reconsolidation blockade and extinction enhancement.
-
Improve clinical trial design: In clinical populations, stratify patients based on factors like trauma chronicity and symptom severity, and consider protocols with multiple reactivation sessions.[3][19]
-
Preregister protocols: Enhance transparency and reduce publication bias by preregistering study designs and analysis plans.
By embracing the complexity and meticulously controlling for the key variables identified in this guide, the scientific community can move towards a more robust and reproducible understanding of this compound's influence on memory.
References
- Stegmann, Y., et al. (2012). This compound's effects on the consolidation and reconsolidation of long-term emotional memory in healthy participants: a meta-analysis. Journal of Psychiatry & Neuroscience, 37(4), 249–260. [Link]
- Strange, B. A., & Dolan, R. J. (2010). β-Adrenergic Blockade during Memory Retrieval in Humans Evokes a Sustained Reduction of Declarative Emotional Memory Enhancement. Journal of Neuroscience, 30(11), 3983–3988. [Link]
- Gisquet-Verrier, P., et al. (2017). This compound decreases fear expression by modulating fear memory traces.
- Saul, J. (2009). Beta-blockers erase emotion of fearful memories. Science News. [Link]
- Frem, T. (n.d.).
- Kindt, M., & Soeter, M. (2014). Disrupting Reconsolidation of Fear Memory in Humans by a Noradrenergic β-Blocker. Journal of Visualized Experiments, (94), e52103. [Link]
- The Science Survey. (2024). The Drug That May Forever Change Fear: this compound. [Link]
- Gisquet-Verrier, P., et al. (2017). Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice. Frontiers in Behavioral Neuroscience, 11, 228. [Link]
- İlhan, Ç. F., & Kelle, S. (2016). Memory Impairing Effect of this compound on Consolidation and Reconsolidation for Various Learning Tasks.
- Giustino, T. F., Fitzgerald, P. J., & Maren, S. (2016). Revisiting this compound and PTSD: Memory erasure or extinction enhancement? Neurobiology of Learning and Memory, 130, 26–33. [Link]
- Abrari, K., et al. (2011). This compound–induced Impairment of Contextual Fear Memory Reconsolidation in Rats: A similar Effect on Weak and Strong Recent and Remote Memories. Basic and Clinical Neuroscience, 2(2), 20–26. [Link]
- Elsey, J. W. B., et al. (2019). Acute but Not Permanent Effects of this compound on Fear Memory Expression in Humans. Neuropsychopharmacology, 44(3), 543–550. [Link]
- Gisquet-Verrier, P., et al. (2017). Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice.
- Mallet, C., et al. (2022). Memory reconsolidation impairment using the β-adrenergic receptor blocker this compound reduces nightmare severity in patients with posttraumatic stress disorder: a preliminary study. Journal of Clinical Sleep Medicine, 18(7), 1847–1855. [Link]
- Pigeon, A. J., et al. (2022). Impairing memory reconsolidation with this compound in healthy and clinical samples: a meta-analysis. Journal of Psychiatry & Neuroscience, 47(2), E109–E123. [Link]
- Muravieva, E. V., & Alberini, C. M. (2010). Limited efficacy of this compound on the reconsolidation of fear memories. Learning & Memory, 17(8), 394–402. [Link]
- withpower.com. (n.d.).
- VJNeurology. (2020).
- ClinicalTrials.gov. (2020). Effectiveness of this compound For Treating People With Post-Traumatic Stress Disorder. Identifier: NCT00648375. [Link]
- ClinicalTrials.gov. (n.d.).
- IEEE Xplore. (2018).
- MDEdge. (2018). This compound Shows Early Promise for PTSD. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- ResearchGate. (2012). This compound's effects on the consolidation and reconsolidation of long-term emotional memory in healthy participants: A meta-analysis. [Link]
- MIT Press Direct. (2018). Methods for Assessment of Memory Reactivation.
- Chen, Z., et al. (2018). Methods for Assessment of Memory Reactivation.
- James, I., & Savage, I. (2018). The Effect of Beta Adrenergic Blocking Drugs on Speakers' Performance and Memory.
- ResearchGate. (2018).
- Elsey, J. W. B., & Kindt, M. (2017). Human Memory Reconsolidation: A Guiding Framework and Critical Review of the Evidence. Psychological Bulletin, 143(8), 779–813. [Link]
- Lirias. (2019). Acute but Not Permanent Effects of this compound on Fear Memory Expression in Humans. [Link]
- ResearchGate. (2022). Impairing memory reconsolidation with this compound in healthy and clinical samples: a meta-analysis. [Link]
- Pigeon, A. J., et al. (2022). Impairing memory reconsolidation with this compound in healthy and clinical samples: a meta-analysis. Journal of Psychiatry & Neuroscience, 47(2), E109–E123. [Link]
- ResearchGate. (2016). Revisiting this compound and PTSD: Memory erasure or extinction enhancement? [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revisiting this compound and PTSD: Memory erasure or extinction enhancement? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice [frontiersin.org]
- 4. Impairing memory reconsolidation with this compound in healthy and clinical samples: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. thesciencesurvey.com [thesciencesurvey.com]
- 9. This compound Shows Early Promise for PTSD | MDedge [ma1.mdedge.com]
- 10. This compound’s effects on the consolidation and reconsolidation of long-term emotional memory in healthy participants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disrupting Reconsolidation of Fear Memory in Humans by a Noradrenergic β-Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound + Memory Reactivation for PTSD · Recruiting Participants for Phase Phase 4 Clinical Trial 2026 | Power | Power [withpower.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. sciencenews.org [sciencenews.org]
- 15. Memory Impairing Effect of this compound on Consolidation and Reconsolidation for Various Learning Tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Limited efficacy of this compound on the reconsolidation of fear memories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound–induced Impairment of Contextual Fear Memory Reconsolidation in Rats: A similar Effect on Weak and Strong Recent and Remote Memories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jcsm.aasm.org [jcsm.aasm.org]
A Comparative Analysis of Propranolol's Anti-Neoplastic Effects Across Diverse Cancer Cell Lines: A Methodological and Mechanistic Guide
Abstract
The repositioning of existing drugs for new therapeutic applications offers a streamlined path for oncological advancements. Propranolol, a non-selective beta-adrenergic receptor (β-AR) antagonist with a long history of use in cardiovascular medicine, is now emerging as a promising candidate for cancer therapy.[1][2] Its potential stems from the recognition that the adrenergic signaling pathways, typically associated with the "fight-or-flight" response, are often dysregulated in cancer, promoting proliferation, migration, and angiogenesis.[3] This guide provides a comparative study of this compound's impact on different cancer cell lines, synthesizes the mechanistic basis for its action, and presents detailed experimental protocols for its evaluation. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this compound's utility in their specific cancer models.
Introduction: this compound - From Beta-Blocker to a Potential Anti-Cancer Agent
For decades, this compound has been a mainstay for managing hypertension and other cardiovascular conditions by blocking the effects of catecholamines (epinephrine and norepinephrine) on β-ARs.[2] The serendipitous discovery of its profound efficacy in treating infantile hemangiomas sparked a renewed interest in the anti-cancer properties of β-blockers.[4] Emerging preclinical and clinical data now suggest that this compound may inhibit tumor growth, reduce metastasis, and even enhance the efficacy of conventional chemotherapies across a range of cancers, including breast, melanoma, and pancreatic cancer.[1][2][4] This has led to the exploration of this compound as a repurposed anti-cancer agent.
Molecular Mechanisms of this compound's Anti-Cancer Activity
This compound's anti-tumor effects are multifaceted, extending beyond simple β-AR blockade. It influences a network of signaling pathways crucial for cancer cell survival and progression.
Canonical Beta-Adrenergic Receptor (β-AR) Blockade
The primary mechanism involves the inhibition of β-ARs, predominantly the β1- and β2- subtypes. In many cancer cells, activation of these receptors by stress hormones leads to a cascade that promotes tumor growth. This compound disrupts this process at its inception.
-
Mechanism: Upon binding of an agonist like norepinephrine, β-ARs activate G-proteins, which in turn stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[3] cAMP then activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[3][5] This signaling cascade ultimately promotes gene expression related to cell proliferation, survival, and angiogenesis.[3] this compound, as an antagonist, prevents this entire sequence.
Non-Canonical and Off-Target Effects
This compound's influence is not limited to the cAMP-PKA axis. It modulates other critical cancer-related pathways:
-
MAPK/ERK Pathway: this compound has been shown to inhibit the phosphorylation of key components of the MAPK/ERK pathway, such as BRAF, MEK1/2, and ERK1/2, in melanoma cells.[6][7][8] This pathway is a central regulator of cell proliferation and survival.
-
PI3K/Akt Pathway: In several cancer models, including melanoma, this compound can down-regulate the phosphorylation of Akt, a critical node in the PI3K/Akt pathway that governs cell survival and inhibits apoptosis.[6][8]
-
Notch Signaling: In glioblastoma cell lines, this compound has been observed to modulate the Notch signaling pathway, which is involved in cell proliferation and differentiation.[9][10][11]
-
VEGF Expression: It can decrease pro-angiogenic signaling by reducing the expression of Vascular Endothelial Growth Factor (VEGF).[5][12]
Comparative Efficacy of this compound Across Cancer Cell Lines
A key observation is the significant variability in sensitivity to this compound across different cancer cell lines, which underscores the importance of empirical validation in specific models.[4]
Breast Cancer
In breast cancer, the response to this compound can vary. For instance, the MCF-7 breast carcinoma cell line has been shown to be more sensitive than the MDA-MB-231 triple-negative breast cancer cell line.[4] Interestingly, this differential sensitivity does not always correlate directly with the expression levels of β-ARs, suggesting other factors are at play.[4] Studies have reported EC50 values for this compound in a panel of breast cancer cells ranging from 18 µM to over 200 µM.[13]
Melanoma
Melanoma cell lines have shown considerable sensitivity to this compound. In the A375 melanoma cell line, this compound has been demonstrated to inhibit cell viability in a concentration and time-dependent manner, with IC50 values reported to be in the range of 65.33 µM to 98.17 µM.[6][14] It has also been shown to be effective in primary acral melanoma cell lines.[6][8] The mechanism in melanoma often involves the induction of G0/G1/S phase arrest and apoptosis via inhibition of the AKT and MAPK pathways.[6][8][15]
Pancreatic Cancer
This compound has demonstrated anti-proliferative and pro-apoptotic effects in pancreatic cancer cell lines.[4][16][17] Studies suggest that these effects are mediated through the induction of apoptosis, with a particular reliance on the blockade of β2-adrenoceptors.[16][17] It has also been shown to inhibit key drivers of pancreatic cancer development and progression.[5]
Glioblastoma
In glioblastoma cell lines such as U87-MG and LN229, this compound has been shown to suppress cell proliferation in a dose-dependent manner.[9][10][11][18] The IC50 for some glioblastoma cell lines has been reported to be around 100 µM.[19] The mechanisms in glioblastoma may involve the modulation of the Notch1 and Hes1 signaling pathways.[9][10][11][18]
Summary Table of this compound's Efficacy
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of this compound in various cancer cell lines. It is important to note that these values can vary based on experimental conditions such as incubation time and the specific assay used.
| Cancer Type | Cell Line | IC50 / EC50 (µM) | Key Mechanistic Findings | Reference(s) |
| Breast Cancer | MCF-7 | ~100 | High sensitivity | [4] |
| MDA-MB-231 | >100 | Lower sensitivity than MCF-7 | [4] | |
| SK-BR-3 | 18 - >200 (range) | Disruption of cell proliferation | [13] | |
| Melanoma | A375 | 65.33 - 98.17 | Induction of apoptosis, inhibition of AKT/MAPK pathways | [6][14] |
| P-3 (Acral) | 116.86 - 148.60 | Time and concentration-dependent cytotoxicity | [6][14] | |
| P-6 (Acral) | 88.24 - 118.23 | Inhibition of proliferation | [6][14] | |
| Glioblastoma | U87-MG, LN229 | ~100 | Suppression of proliferation, modulation of Notch/Hes1 | [9][10][19] |
| S635, U251, GL261 | ~100 | Induction of apoptosis | [19] | |
| Lung Carcinoma | A549 | ~222 | Relatively resistant | [4] |
Key Experimental Protocols for Assessing this compound's Anti-Cancer Effects
To ensure robust and reproducible data, standardized protocols are essential. The following sections detail the methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[20]
-
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include vehicle-treated (control) and medium-only (blank) wells.[20]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[20]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[22]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the purple formazan crystals.[22] Mix gently on an orbital shaker to ensure complete dissolution.[21]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[21]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23][24] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells.[23] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[23]
-
Step-by-Step Protocol:
-
Induce Apoptosis: Treat cells with this compound at the desired concentration and for the appropriate time. Include a negative (vehicle-treated) control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method. Centrifuge the cell suspension to pellet the cells.[25]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again. Carefully remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.[25]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible.[26] The results will segregate the cell population into four quadrants:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (or cells with compromised membranes).
-
-
Cell Cycle Analysis (Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution throughout the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI, is used to stain the cells.[27] Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, they will exhibit twice the fluorescence intensity. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence.[27]
-
Step-by-Step Protocol:
-
Cell Harvesting: Collect at least 1 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells and permeabilize the membranes. Fixation is typically done on ice for at least two hours or overnight at 4°C.[28]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a staining buffer containing RNase A (e.g., 100 µg/mL). Since PI also binds to double-stranded RNA, this step is crucial to ensure that only DNA is stained.[28]
-
DNA Staining: Add PI to the cell suspension (e.g., 50 µg/mL).[28]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature, protected from light.[28]
-
Data Acquisition: Analyze the samples on a flow cytometer, using a linear scale for the fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[27][28] The resulting histogram is then analyzed to determine the percentage of cells in each phase of the cell cycle.
-
Discussion and Future Perspectives
The data presented herein clearly indicate that this compound exerts variable but significant anti-cancer effects across a range of cell lines. The differential sensitivity highlights the complex interplay of factors beyond just β-AR expression, including the specific signaling dependencies of each cancer subtype. For instance, the pronounced effect on melanoma cell lines may be linked to their reliance on the MAPK and AKT pathways, both of which are modulated by this compound.[7]
The future of this compound in oncology likely lies in several key areas:
-
Combination Therapies: this compound has shown the potential to potentiate the effects of conventional chemotherapy agents like 5-FU and paclitaxel.[1][4] Further investigation into synergistic combinations with targeted therapies and immunotherapies is warranted.[29]
-
Biomarker Identification: Identifying predictive biomarkers for this compound sensitivity is crucial for patient stratification. This could include β-AR expression levels, the activation status of downstream signaling pathways, or specific genetic signatures.
-
In Vivo Studies: While in vitro data are promising, validation in preclinical animal models is essential to understand the impact of this compound on the tumor microenvironment, angiogenesis, and metastasis in a more complex biological system.[6]
Conclusion
This compound demonstrates significant anti-neoplastic properties in vitro, including the inhibition of proliferation and induction of apoptosis in various cancer cell lines. Its efficacy is cell-type dependent, with melanoma and certain breast cancer lines showing notable sensitivity. The mechanisms of action are pleiotropic, involving the canonical β-AR/cAMP/PKA pathway as well as other critical signaling networks like MAPK/ERK and PI3K/Akt. The standardized protocols provided in this guide offer a robust framework for researchers to further investigate the potential of this repurposed drug, paving the way for its potential clinical application in oncology.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Pasquier, E., et al. (2011). This compound potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment. Oncotarget, 2(10), 797–809.
- Kim, H. S., et al. (2021). This compound Inhibits the Proliferation of Human Glioblastoma Cell Lines through Notch1 and Hes1 Signaling System. Journal of Korean Neurosurgical Society, 64(5), 756–766.
- Zhou, C., et al. (2016). This compound induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway. Oncotarget, 7(41), 66896–66907.
- Kim, H. S., et al. (2021). This compound Inhibits the Proliferation of Human Glioblastoma Cell Lines through Notch1 and Hes1 Signaling System. Journal of Korean Neurosurgical Society.
- Thangaswamy, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange.
- Kim, H. S., et al. (2021). This compound Inhibits the Proliferation of Human Glioblastoma Cell Lines Through Notch1 and Hes1 Signaling System. ResearchGate.
- Zhou, C., et al. (2016). Abstract 2992: this compound induces G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway. Cancer Research, 76(14 Supplement), 2992.
- Lee, S., & Yoon, S. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 37(1), 1B.6.1–1B.6.13.
- Kim, H. S., et al. (2021). (PDF) this compound Inhibits the Proliferation of Human Glioblastoma Cell Lines through Notch1 and Hes1 Signaling System. ResearchGate.
- University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
- Pellegrini, C., et al. (2019). The Role of β-Blockers in Melanoma. Current Oncology Reports, 21(3), 25.
- Zhou, C., et al. (2016). This compound induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway. Oncotarget.
- Zhou, C., et al. (2016). The effect of this compound on cell survival in melanoma cell lines and... ResearchGate.
- Montoya, A. (2023). Repositioning this compound to Block Mitogenic Signaling in Breast Cancer. ScholarWorks@UTEP.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Aghebati-Maleki, L., et al. (2022). Trial watch: beta-blockers in cancer therapy. Molecular & Cellular Oncology, 9(1), 2022378.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
- Shepard, M., et al. (n.d.). Novel Repurposing of this compound as an Anti-Tumor Agent in Glioblastoma.
- Zhang, H., et al. (2009). Inhibition of pancreatic cancer cell proliferation by this compound occurs through apoptosis induction: The study of β-adrenoceptor antagonist's anticancer effect in pancreatic cancer cell. Pancreas, 38(1), 94-100.
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- CancerChoices. (n.d.). This compound and Other Beta Blockers.
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
- de Mello Schier, R., et al. (2021). Proposed anti-cancer mechanism of action of this compound. ResearchGate.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Chruścik, A., et al. (2021). IC 50 values of this compound, carvedilol and nebivolol after... ResearchGate.
- Al-Wadei, H. A., et al. (2012). Prevention of pancreatic cancer by the beta-blocker this compound. Cancer Prevention Research, 5(8), 1019–1028.
- Doherty, M., et al. (2025). Does this compound have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers. Future Oncology.
- Chen, T., et al. (2021). This compound inhibits tumor growth in mice. (A-C) Cell viability was... ResearchGate.
- Guler, E., et al. (2021). MTT results for this compound (IC 50 : 30 mg/ml). ResearchGate.
- Al-Malki, A. L., et al. (2020). IC 50 values for this compound, atenolol, and ICI118,551. ResearchGate.
Sources
- 1. cancerchoices.org [cancerchoices.org]
- 2. Does this compound have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of pancreatic cancer by the beta-blocker this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits the Proliferation of Human Glioblastoma Cell Lines through Notch1 and Hes1 Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits the Proliferation of Human Glioblastoma Cell Lines through Notch1 and Hes1 Signaling System -Journal of Korean Neurosurgical Society | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.utep.edu [scholarworks.utep.edu]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Inhibition of pancreatic cancer cell proliferation by this compound occurs through apoptosis induction: The study of β-adrenoceptor antagonist's anticancer effect in pancreatic cancer cell - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 17. Inhibition of pancreatic cancer cell proliferation by this compound occurs through apoptosis induction: the study of beta-adrenoceptor antagonist's anticancer effect in pancreatic cancer cell. | Sigma-Aldrich [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. cns.org [cns.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. atcc.org [atcc.org]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. kumc.edu [kumc.edu]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. cancer.wisc.edu [cancer.wisc.edu]
- 29. tandfonline.com [tandfonline.com]
A Comparative Guide to Validating Propranolol's Targets Using Genetic Knockout Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the molecular targets of propranolol. By juxtaposing the pharmacological effects of this widely used beta-blocker with the physiological and cellular phenotypes of genetic knockout models, we can rigorously confirm its on-target mechanisms. This approach is crucial for understanding both therapeutic actions and potential side effects, thereby enhancing the precision of drug development and application.
Introduction: The Imperative of On-Target Validation
This compound, the first clinically successful beta-blocker, is a non-selective antagonist of β1- and β2-adrenergic receptors.[1][][3][4][5] Its therapeutic applications are extensive, ranging from cardiovascular conditions like hypertension and angina to anxiety and migraine prevention.[][3][6] The primary mechanism of action involves competitively blocking the binding of catecholamines, such as epinephrine and norepinephrine, to these receptors, thereby attenuating the sympathetic nervous system's "fight or flight" response.[4][5]
However, like any pharmacological agent, this compound may have off-target effects.[7] Robust target validation is therefore essential to ensure that its therapeutic benefits derive from the intended molecular interactions. Genetic knockout models, particularly mice lacking specific β-adrenergic receptors (e.g., ADRB1 or ADRB2 knockout mice), offer a powerful tool for this validation.[8][9][10][11][12][13] By comparing the physiological and cellular responses to this compound in wild-type animals versus those genetically incapable of expressing its primary targets, we can dissect its on-target versus off-target effects with high precision.[8][13][14]
The Molecular Landscape: β-Adrenergic Receptor Signaling
This compound's primary targets, the β1 and β2-adrenergic receptors, are G-protein coupled receptors (GPCRs).[15] Upon binding of catecholamines, these receptors activate a canonical signaling cascade.
-
β1-Adrenergic Receptors (ADRB1): Predominantly found in the heart, kidneys, and fat cells.[15] Activation of ADRB1 in the heart leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[3][5][15] This is mediated through the Gs alpha subunit, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[15][16] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins to elicit the physiological response.[15][16]
-
β2-Adrenergic Receptors (ADRB2): Located in various tissues, including the lungs, blood vessels, and liver.[5] Their activation typically leads to smooth muscle relaxation (e.g., bronchodilation) and metabolic effects like glycogenolysis.[5]
This compound, by blocking both receptor subtypes, modulates these downstream pathways.[1][]
Signaling Pathway Diagram
Caption: β-Adrenergic Receptor Signaling Pathway and the Point of this compound Inhibition.
The Genetic Toolkit: ADRB1 and ADRB2 Knockout Models
To validate that the physiological effects of this compound are mediated through its intended targets, we compare its known effects in wild-type (WT) mice with the phenotypes of mice genetically engineered to lack β1-adrenergic receptors (ADRB1 knockout) or β2-adrenergic receptors (ADRB2 knockout).[8][17]
Experimental Workflow for On-Target Validation
Caption: Workflow for Validating this compound's On-Target Effects using Knockout Models.
Comparative Analysis: this compound vs. Genetic Knockout Phenotypes
The following tables summarize the expected outcomes when comparing the effects of this compound in wild-type mice to the baseline phenotypes of ADRB1 and ADRB2 knockout mice. This comparative data is essential for validating the on-target action of the drug.
Table 1: Cardiovascular Parameters
| Parameter | This compound Effect in Wild-Type | ADRB1 Knockout Phenotype | ADRB2 Knockout Phenotype | On-Target Validation Conclusion |
| Heart Rate | Decreased resting and exercise-induced heart rate.[4][5] | Blunted chronotropic response to agonists.[8][17] | Normal chronotropic response to isoproterenol.[8] | This compound's effect on heart rate is primarily mediated by β1-receptor blockade.[8] |
| Blood Pressure | Reduced blood pressure, particularly during exercise.[3][5] | Lower blood pressure under anesthesia.[8] | Normal blood pressure.[8] | This compound's hypotensive effect involves both β1 and β2 receptor blockade.[][8] |
| Cardiac Contractility | Reduced cardiac output.[4][5][18] | Blunted inotropic response to isoproterenol.[8][17] | Normal or in some contexts, increased cardiac contractility.[8] | This compound's negative inotropic effect is mainly through β1-receptor antagonism.[8] |
Table 2: Cellular and Molecular Responses
| Parameter | This compound Effect in Wild-Type | ADRB1 Knockout Phenotype | ADRB2 Knockout Phenotype | On-Target Validation Conclusion |
| Adenylyl Cyclase Activity | Reduced stimulation of adenylyl cyclase.[1] | Uncoupling of β1-adrenoceptors from adenylyl cyclase stimulation.[8] | Maintained adenylyl cyclase stimulation via other receptors.[8] | This compound directly inhibits the β1-receptor-mediated activation of adenylyl cyclase. |
| cAMP Levels | Decreased intracellular cAMP in response to β-agonist stimulation. | Reduced basal and agonist-stimulated cAMP levels in cardiac tissue. | Largely unaffected cAMP levels in cardiac tissue. | The reduction in cAMP by this compound is a direct consequence of β1-receptor blockade. |
Table 3: Behavioral and Other Phenotypic Effects
| Parameter | This compound Effect in Wild-Type | ADRB1 Knockout Phenotype | ADRB2 Knockout Phenotype | On-Target Validation Conclusion |
| Anxiety-like Behavior | Anxiolytic effects in certain models.[6][19] | May exhibit altered anxiety-like behaviors. | May exhibit altered anxiety-like behaviors. | The role of specific β-receptors in this compound's anxiolytic effects is complex and requires further investigation. |
| Memory Consolidation | Can impair memory consolidation in some tasks.[20] | May show deficits in specific memory paradigms. | May show deficits in specific memory paradigms. | The precise contribution of each β-receptor subtype to memory processes modulated by this compound is an active area of research. |
| Cerebral Cavernous Malformations (CCM) | Reduced lesion burden in animal models.[21] | Silencing of the β1-receptor mimics the beneficial effects of this compound.[8][21] | Silencing of the β2-receptor has no effect on CCM.[8] | The therapeutic effect of this compound in CCM is validated to be on-target through β1-receptor antagonism.[8][21] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of on-target effects.
In Vivo Cardiac Function Assessment in Mice
Objective: To measure the hemodynamic effects of this compound and to characterize the cardiac phenotype of knockout mice.[8]
Protocol:
-
Animal Preparation: Anesthetize mice with isoflurane (1-2%). Maintain body temperature at 37°C using a heating pad.[8]
-
Echocardiography:
-
Use a high-frequency ultrasound system to obtain M-mode and B-mode images of the heart.
-
Measure left ventricular internal dimensions, wall thickness, fractional shortening, and ejection fraction.
-
-
Telemetry:
-
Surgically implant telemetry transmitters to continuously monitor heart rate, blood pressure, and electrocardiogram (ECG) in conscious, freely moving mice.
-
Allow for a recovery period of at least one week before baseline recordings.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle and record cardiovascular parameters.
-
cAMP Accumulation Assay
Objective: To quantify the effect of this compound on intracellular cAMP levels in response to β-adrenergic stimulation.
Protocol:
-
Cell Culture: Culture primary cardiomyocytes or a suitable cell line (e.g., HEK293) expressing β-adrenergic receptors.
-
Assay Procedure:
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat cells with varying concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with a β-agonist (e.g., isoproterenol).
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA) or a bioluminescent reporter assay.[22][23]
-
-
Data Analysis: Generate dose-response curves to determine the IC50 of this compound for inhibiting agonist-induced cAMP production.
Behavioral Assays (Open Field and Elevated Plus Maze)
Objective: To assess the anxiolytic effects of this compound.
Protocol:
-
Open Field Test:
-
Place a mouse in the center of a square arena and allow it to explore freely for a set duration (e.g., 10 minutes).
-
Use video tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Elevated Plus Maze:
-
The maze consists of two open arms and two closed arms elevated from the floor.
-
Place a mouse in the center of the maze and record its behavior for a set time (e.g., 5 minutes).
-
Measure the time spent in and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of anxiolytic-like effects.
-
-
Drug Administration: Administer this compound or vehicle to the different experimental groups (WT, ADRB1 KO, ADRB2 KO) prior to testing.
Conclusion: A Robust Framework for Target Validation
The convergence of evidence from pharmacological studies with this compound and the phenotypic analysis of β-adrenergic receptor knockout mice provides a robust and indispensable methodology for validating the on-target effects of this important drug.[8][9][13][14] This comparative approach confirms that the primary cardiovascular effects of this compound, such as reductions in heart rate and contractility, are mediated through the β1-adrenergic receptor.[8]
By integrating pharmacology with genetic models, researchers can gain a deeper understanding of drug mechanisms, confidently distinguish between on- and off-target effects, and ultimately accelerate the development of more precise and effective therapeutics.[10][11] This guide offers a foundational framework for designing and interpreting such validation studies, promoting scientific rigor and advancing the field of drug discovery.
References
- This compound - Wikipedia.
- Eberini I, et al. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signal. 2011;7(4):463-468.
- cAMP Accumulation Assay. Creative BioMart.
- Li, M. This compound and its Mechanism of Action. J M O C. 2024;7(6):277-278.
- Cardiac β-adrenergic Signaling. QIAGEN GeneGlobe.
- Huang, X. Y. Novel signaling pathway through the beta-adrenergic receptor. Trends Cardiovasc Med. 2002;12(1):46-49.
- Shukla, A. K. cAMP assays in GPCR drug discovery. Methods Cell Biol. 2017;142:51-57.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.
- Ball, S., et al. Beta 1 Receptors. In: StatPearls. StatPearls Publishing; 2024.
- Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. 2023;16(02):101-111.
- cAMP Assay. Creative Bioarray.
- Huang, X. Y. Novel signaling pathway through the beta-adrenergic receptor. Trends Cardiovasc Med. 2002;12(1):46-49.
- Rockman, H. A. Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs. J Clin Invest. 2007;117(9):2434-2437.
- What is the mechanism of action of this compound (beta blocker)? - Dr.Oracle.
- What is the mechanism of this compound Hydrochloride? Patsnap Synapse.
- Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review.
- Using Animal Models for Drug Development. Taconic Biosciences.
- White, R. E., et al. Mice Lacking the β2 Adrenergic Receptor Have a Unique Genetic Profile before and after Focal Brain Ischaemia. ASN Neuro. 2012;4(5):e00096.
- El-Hoss, J., et al. Predicting human disease mutations and identifying drug targets from mouse gene knockout phenotyping campaigns. Dis Model Mech. 2019;12(1):dmm037840.
- Lowell, B. B. Using gene knockout and transgenic techniques to study the physiology and pharmacology of beta3-adrenergic receptors. Endocr J. 1998;45 Suppl:S9-13.
- de Oliveira, C. C., et al. Evaluation of Depressive and Anxious Behavior with the Use of this compound in Melanoma-Bearing Mice. Braz. Arch. Biol. Technol. 2020;63:e20190035.
- Du, X. J., et al. Knockout of β1- and β2-adrenoceptors attenuates pressure overload-induced cardiac hypertrophy and fibrosis. Br J Pharmacol. 2007;151(6):837-846.
- This compound Side Effects: Common and Rare Side Effects to Know. GoodRx.
- In Vivo Target Validation. Creative Biolabs.
- Exploring the Potential of this compound Off-Label in Modulating the Nervous Cancer Environment. LinkedIn.
- Daily, J. S., et al. This compound. In: StatPearls. StatPearls Publishing; 2024.
- D'Andrea, I., et al. Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice. Front Behav Neurosci. 2016;10:44.
- Li, W., et al. Genetic inactivation of the β1 adrenergic receptor prevents cerebral cavernous malformations in zebrafish. Elife. 2023;12:e84244.
- Belay, T., et al. Characterization of beta2-adrenergic receptor knockout mouse model during Chlamydia muridarum genital infection. PLoS One. 2021;16(12):e0261335.
- The Behavioral Effects of this compound (NA-) Administration. ResearchGate.
- Massaut, J., et al. No harmful effect of this compound administered prior to fear memory extinction in rats and humans. Neuropsychopharmacology. 2023;48(12):1746-1754.
- Luddens, H., et al. The effects of this compound on cognitive function and quality of life: a randomized trial among patients with diastolic hypertension. Am J Med. 1999;107(5):447-453.
- Mazzanti, A., et al. This compound prevents life-threatening arrhythmias in LQT3 transgenic mice: Implications for the clinical management of LQT3 patients. Heart Rhythm. 2009;6(8):1174-1180.
- This compound: Uses, Dosage, Side Effects, Warnings. Drugs.com.
- Pereira, L., et al. This compound causes a paradoxical enhancement of cardiomyocyte foetal gene response to hypertrophic stimuli. Br J Pharmacol. 2007;152(5):763-772.
- Interventional Research Protocol.
- Modification of cardiovascular responses by this compound. Br Med J. 1966;2(5516):735-738.
- This compound for Aggression, Self-Injury, and Severe Disruptive Behavior in Adolescents and Adults With Autism. ClinicalTrials.gov.
- Addition of this compound in Resistant Arterial hypertension Treatment (APROPRIATE study): study protocol for a randomized double-blind placebo-controlled trial. Trials. 2017;18(1):123.
- Opie, L. H., et al. Comparative haemodynamic dose response effects of this compound and labetalol in coronary heart disease. Br Heart J. 1980;44(3):327-332.
- Steenen, S. A., et al. This compound for the treatment of anxiety disorders: Systematic review and meta-analysis. J Psychopharmacol. 2016;30(2):128-139.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. williamscancerinstitute.com [williamscancerinstitute.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 11. Predicting human disease mutations and identifying drug targets from mouse gene knockout phenotyping campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using gene knockout and transgenic techniques to study the physiology and pharmacology of beta3-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Knockout of β1- and β2-adrenoceptors attenuates pressure overload-induced cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative haemodynamic dose response effects of this compound and labetalol in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound for the treatment of anxiety disorders: Systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genetic inactivation of the β1 adrenergic receptor prevents cerebral cavernous malformations in zebrafish | eLife [elifesciences.org]
- 22. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
A Comparative Guide to the Pharmacokinetic Profiles of Propranolol Formulations
For researchers, clinicians, and pharmaceutical scientists, understanding the nuanced pharmacokinetic profiles of different drug formulations is paramount to optimizing therapeutic outcomes. This guide provides an in-depth, objective comparison of various propranolol formulations, supported by experimental data, to elucidate the critical interplay between dosage form and drug disposition in the body.
Introduction: The Rationale for Diverse this compound Formulations
This compound, a non-selective beta-adrenergic antagonist, has been a cornerstone in the management of cardiovascular diseases for decades. Its therapeutic applications, however, are intrinsically linked to its pharmacokinetic behavior. The conventional immediate-release (IR) formulation, while effective, necessitates frequent dosing due to its relatively short elimination half-life, which can lead to challenges in patient adherence and fluctuations in plasma concentrations.[1][2] This has spurred the development of modified-release formulations aimed at providing more stable plasma levels, improving patient compliance, and, in some cases, offering chronotherapeutic advantages.[3][4]
This guide will dissect the pharmacokinetic characteristics of immediate-release, extended-release, and other notable this compound formulations, providing a comprehensive data-driven comparison to aid in formulation selection and future drug development endeavors.
Immediate-Release (IR) this compound: The Conventional Approach
Immediate-release this compound formulations are designed for rapid disintegration and dissolution, leading to swift absorption from the gastrointestinal tract.[1]
Pharmacokinetic Profile:
Following oral administration, this compound is almost completely absorbed; however, it undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 25%.[1][5][6] Peak plasma concentrations (Cmax) are typically reached within 1 to 4 hours (Tmax) after an oral dose.[2] The elimination half-life of immediate-release this compound is in the range of 3 to 6 hours, necessitating multiple daily doses to maintain therapeutic plasma concentrations.[1][2]
Co-administration with food, particularly protein-rich meals, can enhance the bioavailability of this compound by about 50%, although it doesn't significantly alter the time to peak concentration.[2]
Extended-Release (ER) this compound: A Strategy for Sustained Therapeutic Levels
Extended-release formulations of this compound, such as Inderal LA, are engineered to release the drug at a controlled rate over a prolonged period. This is often achieved through various technologies like hydrophilic matrix systems or coated beads within a capsule.[4][5]
Pharmacokinetic Profile:
The primary advantage of ER formulations is the extension of the dosing interval to once daily, which can significantly improve patient compliance.[4] Compared to IR formulations, ER this compound exhibits a delayed Tmax, typically occurring at about 6 hours post-administration for Inderal LA.[5] This results in a lower Cmax but more consistent plasma concentrations over a 24-hour period.[7]
While the bioavailability of some sustained-release formulations may be slightly lower than their immediate-release counterparts, they provide sustained therapeutic effects and can mitigate the peaks and troughs in plasma concentration associated with IR dosing.[8] It's important to note that extended-release capsules should not be considered a simple milligram-for-milligram substitute for conventional this compound, and dose titration may be necessary.[5]
Chronotherapeutic Formulations: Aligning Drug Delivery with Circadian Rhythms
Chronotherapeutic formulations, such as Innopran XL, represent a more sophisticated approach to drug delivery, aiming to synchronize drug concentrations with the body's circadian rhythms. For instance, blood pressure typically rises in the morning, and these formulations are designed to deliver the highest concentration of the drug during this period of greatest need.[3]
Pharmacokinetic Profile:
When administered at night, a chronotherapeutic formulation of this compound can have a lag time of about 4 hours before the drug is released, leading to a peak plasma concentration around 12 hours post-dose.[3][9] This timing is intended to coincide with the early morning rise in blood pressure. The bioavailability of these formulations is generally similar to other extended-release products.[3]
Sublingual this compound: Bypassing First-Pass Metabolism
Sublingual administration offers a route that bypasses the extensive first-pass metabolism in the liver, which can significantly enhance the bioavailability of this compound.[10][11][12]
Pharmacokinetic Profile:
Studies have shown that sublingual this compound results in a more rapid onset of action and a significantly higher Cmax compared to oral administration.[10][11][13] The Tmax for sublingual this compound is shorter, and the overall bioavailability can be increased by as much as three-fold compared to conventional oral tablets.[10][11][12] This formulation may be particularly advantageous in clinical situations where a rapid therapeutic effect is desired.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for various this compound formulations based on published data. It is important to note that these values can vary depending on the specific study population, dose, and analytical methods used.
| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·hr/mL) | Bioavailability | Elimination Half-Life (hours) |
| Immediate-Release | 80 mg | 117.5 ± 77.3 | 1.6 ± 0.8 | 685.0 ± 350.2 | ~25% | 3-6 |
| Extended-Release (Inderal LA) | 160 mg | ~154 | ~6-10.6 | ~2414 | Variable | ~8.4 |
| Chronotherapeutic (Innopran XL) | 160 mg | ~121 | ~12-13.1 | ~2268 | Similar to ER | ~8.4 |
| Sublingual | 40 mg | 147 ± 72 | 0.57 ± 0.3 | 245 ± 134 | ~3 times oral | 0.91 ± 0.54 |
| Oral Solution | N/A | N/A | 1-4 | N/A | ~25% | 3-6 |
Note: The data presented is a compilation from multiple sources and should be interpreted with caution due to variations in study design.[1][2][5][9][10][11][13][14][15][16]
Experimental Protocols for Pharmacokinetic Assessment
A robust pharmacokinetic study is essential for characterizing and comparing different drug formulations. The following is a generalized, step-by-step methodology for a typical clinical pharmacokinetic study of this compound.
A. Study Design and Execution
-
Subject Recruitment and Screening: Enroll a cohort of healthy volunteers who meet specific inclusion and exclusion criteria (e.g., age, weight, non-smokers, no concomitant medications). Obtain informed consent from all participants.
-
Study Design: Employ a randomized, crossover study design where each subject receives each of the different this compound formulations in a sequential manner, with a washout period between each treatment phase to ensure complete elimination of the drug from the body.
-
Drug Administration: Administer a single oral dose of the specific this compound formulation with a standardized volume of water after an overnight fast.
-
Blood Sampling: Collect serial blood samples into heparinized tubes at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then transferred to labeled tubes and stored at -20°C or lower until analysis.
B. Bioanalytical Method
-
Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction of the plasma samples to isolate this compound and an internal standard from endogenous plasma components.
-
Chromatographic Separation: Utilize a validated high-performance liquid chromatography (HPLC) method with a suitable column (e.g., C18) to separate this compound and the internal standard.
-
Detection: Employ a sensitive detection method, such as fluorescence or mass spectrometry (LC-MS/MS), for the accurate quantification of this compound in the plasma samples.
-
Method Validation: Ensure the bioanalytical method is fully validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.
C. Pharmacokinetic Analysis
-
Data Compilation: Plot the mean plasma this compound concentration versus time for each formulation.
-
Parameter Calculation: Use non-compartmental analysis to determine the key pharmacokinetic parameters for each subject and formulation, including Cmax, Tmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and elimination half-life (t½).
-
Statistical Analysis: Perform statistical comparisons (e.g., ANOVA) of the pharmacokinetic parameters between the different formulations to assess for any statistically significant differences.
Visualizing the Process and Outcomes
Experimental Workflow for a this compound Pharmacokinetic Study
A conceptual graph illustrating the distinct plasma concentration-time profiles of immediate-release, extended-release, and sublingual this compound formulations, highlighting differences in Cmax and Tmax.
Conclusion: Tailoring this compound Therapy Through Formulation Science
The choice of a this compound formulation has profound implications for its pharmacokinetic profile and, consequently, its therapeutic efficacy and patient adherence. Immediate-release formulations provide rapid onset but require frequent dosing. Extended-release and chronotherapeutic formulations offer the convenience of once-daily administration and more stable plasma concentrations, which can be particularly beneficial for chronic conditions like hypertension. Sublingual administration presents a valuable alternative for achieving rapid and enhanced systemic exposure by circumventing first-pass metabolism.
A thorough understanding of these formulation-dependent pharmacokinetic differences is crucial for researchers and drug development professionals. This knowledge enables the rational design of new drug delivery systems and the optimization of existing therapies to meet specific clinical needs, ultimately leading to safer and more effective treatments.
References
- Straka, R. J., et al. (1987). This compound pharmacokinetics and pharmacodynamics after single doses and at steady-state. European Journal of Clinical Pharmacology, 33(3), 315-8. [Link]
- Mansur, A. P., et al. (1998). Pharmacokinetics and pharmacodynamics of this compound in hypertensive patients after sublingual administration: systemic availability. Brazilian Journal of Medical and Biological Research, 31(5), 687-93. [Link]
- U.S. Food and Drug Administration. (2023). Inderal® LA (this compound hydrochloride) Long-Acting Capsules Label. [Link]
- U.S. Food and Drug Administration. (2002). Innopran Medical Review. [Link]
- U.S. Food and Drug Administration. (2002). Innopran Clinical Pharmacology Biopharmaceutics Review. [Link]
- Ismail, Z., et al. (2004). Bioequivalence Study Of this compound Tablets. Electronic Journal of General Medicine, 1(4), 42-47. [Link]
- Wang, Y., et al. (2013). Clinical Pharmacokinetics of Buffered this compound Sublingual Tablet (Promptol™)—Application of a New “Physiologically Based” Model to Assess Absorption and Disposition. The AAPS Journal, 15(3), 787–796. [Link]
- Wikipedia. (2026). This compound. [Link]
- Drugs.com. (2025). This compound Oral Solution: Package Insert / Prescribing Info / MOA. [Link]
- Smith, M. S., & Ben-Jonathan, N. (1994). Clinical pharmacokinetics and pharmacological actions of a long-acting formulation of this compound. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 104 Suppl 1, 1P–10P. [Link]
- Semple, P. F., et al. (1998). P-252: Pharmacokinetics of this compound following single and multiple-dosing with Inderal-LA or a chrontherapeutic form of this compound. American Journal of Hypertension, 11(S1), 125A-126A. [Link]
- Ab-Rahman, M. S., et al. (1997). The Pharmacokinetics of Single Dose vs Steady-State Doses of this compound in Cirrhotic Malay Patients. Medical Journal of Malaysia, 52(4), 338-45. [Link]
- Plachetka, J. R., et al. (1990). Pharmacokinetics and pharmacodynamics of long-acting this compound 60-mg capsules: a comparative evaluation. American Journal of Medicine, 89(6A), 29S-35S. [Link]
- Walle, T., et al. (1988). Steady state relative bioavailability and pharmacokinetics of oral this compound in black and white North Americans. British Journal of Clinical Pharmacology, 26(3), 297–303. [Link]
- Clementi, W. A., et al. (1989). Bioavailability of this compound hydrochloride tablet formulations: application of multiple dose crossover studies. Journal of Pharmaceutical Sciences, 78(10), 837-40. [Link]
- Mcainsh, J., & Smith, R. S. (1980). Bioavailability of sustained release this compound formulations. British Journal of Clinical Pharmacology, 10(4), 331–335. [Link]
- Kalam, M. N., et al. (2020). Clinical Pharmacokinetics of this compound Hydrochloride: A Review. Current Drug Metabolism, 21(2), 89-105. [Link]
- McAinsh, J., & Smith, R. S. (1982). Long-Acting this compound (Inderal LA): Pharmacokinetics, Pharmacodynamics and Therapeutic Use. Drugs, 23(1-2), 1-13. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Long‐Acting this compound (Inderal LA): Pharmacokinetics, Pharmacodynamics and Therapeutic Use | Semantic Scholar [semanticscholar.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ejgm.co.uk [ejgm.co.uk]
- 7. Clinical pharmacokinetics and pharmacological actions of a long-acting formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound pharmacokinetics and pharmacodynamics after single doses and at steady-state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. scielo.br [scielo.br]
- 11. Pharmacokinetics and pharmacodynamics of this compound in hypertensive patients after sublingual administration: systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics of Buffered this compound Sublingual Tablet (Promptol™)—Application of a New “Physiologically Based” Model to Assess Absorption and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioequivalence Study Of this compound Tablets - Electronic Journal of General Medicine [ejgm.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
A Senior Application Scientist's Guide to In Vivo Correlation of Ex Vivo Permeability Studies for Propranolol
For researchers and professionals in drug development, establishing a reliable in vivo-in vitro correlation (IVIVC) is a cornerstone of predicting a drug's performance in humans. This guide provides an in-depth comparison of common ex vivo permeability models, using the well-characterized beta-blocker, propranolol, as a case study. We will explore the mechanistic underpinnings of these assays, present comparative experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility in your own laboratory settings.
This compound, a Biopharmaceutics Classification System (BCS) Class I drug, is defined by its high solubility and high permeability.[1][2] Its extensive oral absorption (over 90%) makes it an excellent model compound for validating and comparing ex vivo permeability assays.[3] This guide will focus on two of the most prevalent models: the cell-based Caco-2 assay and the cell-free Parallel Artificial Membrane Permeability Assay (PAMPA).
Understanding the Landscape of Permeability Assessment
The journey of an orally administered drug to its target site is a complex process, with intestinal permeability being a critical rate-limiting step for many compounds. Predicting this permeability early in the drug discovery pipeline can save significant time and resources. Ex vivo models are designed to mimic the intestinal barrier, providing a means to screen and rank compounds based on their potential for oral absorption.
The Gold Standard: Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, has become a workhorse in the pharmaceutical industry for predicting human intestinal drug absorption.[4] When cultured on semi-permeable filter supports, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions and a brush border, morphologically and functionally resembling the small intestinal epithelium.[5]
The Caco-2 model is valued for its ability to elucidate various transport mechanisms, including passive transcellular and paracellular diffusion, as well as active transport processes mediated by influx and efflux transporters like P-glycoprotein (P-gp).[5][6]
The High-Throughput Alternative: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that models passive transcellular diffusion, the primary route of absorption for many lipophilic drugs.[7][8] This method utilizes a 96-well filter plate where the filter is impregnated with a lipid solution, creating an artificial membrane that separates a donor and an acceptor compartment.[9] The simplicity and cost-effectiveness of PAMPA make it an attractive option for high-throughput screening in the early stages of drug discovery.[10]
Comparative Analysis of this compound Permeability
The apparent permeability coefficient (Papp), typically expressed in cm/s, is the standard metric for quantifying the rate of drug transport across a membrane in these assays. A strong correlation has been established between Caco-2 Papp values and in vivo human absorption.[5] Generally, compounds are classified as having low, medium, or high permeability based on their Papp values.[5]
| Permeability Model | This compound Apparent Permeability (Papp) x 10⁻⁶ cm/s | Key Characteristics | Predictive Correlation with Human Absorption |
| In Vivo (Human Jejunum Perfusion) | 3.59 ± 1.60[11] | The direct measure of human intestinal permeability. | Gold standard for comparison. |
| Ex Vivo (Caco-2 Cell Monolayer) | 11.2 - 43.0[12] | Simulates multiple transport pathways (passive and active).[5] | Strong correlation (R² > 0.8) for a diverse range of compounds.[5][13] |
| Ex Vivo (PAMPA) | 8.1 - 27.3 (pH-dependent)[14] | Measures only passive diffusion.[7][8] | Good for ranking compounds that are primarily absorbed via passive transcellular routes.[15] |
Expert Insights: The data clearly demonstrates that both Caco-2 and PAMPA models effectively classify this compound as a high-permeability compound, consistent with its in vivo performance. The range of Papp values reported in the literature for Caco-2 assays can be attributed to variations in experimental conditions such as cell passage number, culture duration, and buffer pH.[16] For PAMPA, the pH of the donor and acceptor compartments significantly influences the permeability of ionizable drugs like this compound, as it affects the ratio of the more permeable unionized form to the less permeable ionized form.[14]
Experimental Workflows: A Visual Guide
To further elucidate the practical application of these models, the following diagrams illustrate the key steps in performing Caco-2 and PAMPA permeability assays.
Caption: Caco-2 Permeability Assay Workflow.
Caption: PAMPA Workflow.
Detailed Experimental Protocols
For the successful implementation of these assays, adherence to a well-defined protocol is paramount.
Caco-2 Permeability Assay Protocol
-
Cell Seeding and Culture:
-
Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate Transwell® filter inserts (e.g., 12-well plates, 0.4 µm pore size).
-
Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Replace the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be >200 Ω·cm² to ensure the integrity of the tight junctions.[17]
-
Additionally, assess the permeability of a paracellular marker, such as Lucifer yellow or ¹⁴C-mannitol, to confirm monolayer integrity.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
To study apical-to-basolateral (A-B) transport, add the test compound solution (containing this compound) to the apical chamber (donor) and fresh transport buffer to the basolateral chamber (acceptor).
-
Incubate the plates at 37°C with gentle agitation (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the acceptor chamber and replace the volume with fresh, pre-warmed buffer.[17]
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor chamber.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Plate Preparation:
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).[9]
-
Prepare the drug solutions in the appropriate donor buffer.
-
Add the drug solutions to the wells of the lipid-coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich," ensuring good contact between the filter membrane and the acceptor solution.
-
-
Incubation and Sampling:
-
Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.[18]
-
After incubation, separate the donor and acceptor plates.
-
-
Sample Analysis and Calculation:
-
Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Calculate the Papp value using an appropriate equation that accounts for the volumes of the donor and acceptor wells and the incubation time.
-
Conclusion: Selecting the Right Model for Your Needs
Both the Caco-2 and PAMPA models offer valuable insights into the permeability of this compound and, by extension, other drug candidates.
-
The Caco-2 assay provides a more physiologically relevant model that can investigate both passive and active transport mechanisms. It is the preferred method for later-stage drug development when a more comprehensive understanding of a compound's absorption is required.[5][19]
-
The PAMPA is a rapid, cost-effective, and high-throughput tool ideal for early-stage screening to rank-order compounds based on their passive permeability.[7][10] It serves as an excellent preliminary screen to identify promising candidates for further investigation in more complex models like Caco-2.
For a comprehensive IVIVC, a tiered approach is often most effective. Initial screening with PAMPA can filter out compounds with poor passive permeability, followed by more detailed characterization of promising candidates using the Caco-2 model to assess the potential involvement of active transport mechanisms. This strategic application of ex vivo models, grounded in a thorough understanding of their principles and limitations, is essential for making informed decisions in the drug development process.
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Yee, S. (1997). In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth. PubMed.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Kansy, M., et al. (2021). Predictivity of standardized and controlled permeation studies: Ex vivo - In vitro - In vivo correlation for sublingual absorption of this compound. PubMed.
- Gres, M. C., et al. (1998). Correlation between oral drug absorption in humans, and apparent drug permeability in TC-7 cells, a human epithelial intestinal cell line: comparison with the parental Caco-2 cell line. PubMed.
- CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.
- Takamatsu, N., et al. (2005). Estimating human drug oral absorption kinetics from Caco-2 permeability using an absorption-disposition model: model development and evaluation and derivation of analytical solutions for k(a) and F(a). PubMed.
- Boddupalli, S., et al. (1996). Bioavailability and in-vitro/in-vivo correlation for this compound hydrochloride extended-release bead products prepared using aqueous polymeric dispersions. PubMed.
- Sambuy, Y., et al. (2011). Caco‐2 Cells as a Model for Intestinal Absorption. Semantic Scholar.
- Genty, M., et al. (2009). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. PMC.
- van der Merwe, S. M., et al. (2014). Permeation of Four Oral Drugs Through Human Intestinal Mucosa. PMC.
- ResearchGate. (2025). Biopharmaceutics Classification of Selected β-Blockers: Solubility and Permeability Class Membership.
- Rodrigues, D., et al. (2019). Biomimetic Artificial Membrane Permeability Assay over Franz Cell Apparatus Using BCS Model Drugs. MDPI.
- Technology Networks. (n.d.). pampa-permeability-assay.pdf.
- Li, H. Y., et al. (2013). Development and validation of an in vitro–in vivo correlation (IVIVC) model for this compound hydrochloride extended-release matrix formulations. Journal of Food and Drug Analysis.
- Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
- ResearchGate. (2025). Comparison of the Permeability Characteristics of a Human Colonic Epithelial (Caco-2) Cell Line to Colon of Rabbit, Monkey, and Dog Intestine and Human Drug Absorption.
- ResearchGate. (2025). Predictivity of Standardized and Controlled Permeation Studies: Ex vivo – In vitro – In vivo Correlation for Sublingual Absorption of this compound.
- Semantic Scholar. (2019). Biomimetic Artificial Membrane Permeability Assay over Franz Cell Apparatus Using BCS Model Drugs.
- ResearchGate. (2024). EFFECTIVE PERMEABILITY OF this compound IN DIFFERENT RAT INTESTINAL SEGMENTS.
- Chen, Y., et al. (2016). pH dependent but not P-gp dependent bidirectional transport study of S-propranolol: the importance of passive diffusion. NIH.
- European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
- Triantos, C., et al. (2024). The effect of this compound on gastrointestinal motility and permeability in patients with cirrhosis and significant portal hypertension. PMC.
- FDA. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers.
- ResearchGate. (2025). Development and validation of an in vitro–in vivo correlation (IVIVC) model for this compound hydrochloride extended-release matrix formulations.
- ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability.
- Semantic Scholar. (n.d.). Caco-2 permeability of weakly basic drugs predicted with the double-sink PAMPA pKa(flux) method.
- Suñer-Carbó, J., et al. (2014). A comparative ex vivo drug permeation study of beta-blockers through porcine buccal mucosa. PubMed.
- ResearchGate. (2025). (PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?.
- ResearchGate. (n.d.). The fitted parameters (estimated S.E.) for this compound in models 1 and 2.
- Culture Collections. (n.d.). Page 1 of 2 Permeability values and efflux ratios of test compounds atenolol, this compound & loperamide in differentiated CAC.
- IKEV. (n.d.). BCS: Dissolution Testing as a Surrogate for BE Studies.
- (n.d.). Caco2 assay protocol.
- Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
- Martinez, M. N., & Amidon, G. L. (2002). Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and In Vivo Approaches. MDPI.
- ResearchGate. (2025). Permeability assessment for solid oral drug formulations based on Caco-2 monolayer in combination with a flow through dissolution cell.
- Zhu, C., et al. (2002). In vitro permeability of eight beta-blockers through Caco-2 monolayers utilizing liquid chromatography/electrospray ionization mass spectrometry. PubMed.
- J-Stage. (n.d.). Intestinal Permeability of Drugs in Caco-2 Cells Cultured in Microfluidic Devices.
- Nagare, M. M., et al. (2014). Determination of Site of Absorption of this compound in Rat Gut Using In Situ Single-Pass Intestinal Perfusion. NIH.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ikev.org [ikev.org]
- 3. Permeation of Four Oral Drugs Through Human Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco‐2 Cells as a Model for Intestinal Absorption | Semantic Scholar [semanticscholar.org]
- 5. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between oral drug absorption in humans, and apparent drug permeability in TC-7 cells, a human epithelial intestinal cell line: comparison with the parental Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 11. experts.umn.edu [experts.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pH dependent but not P-gp dependent bidirectional transport study of S-propranolol: the importance of passive diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro permeability of eight beta-blockers through Caco-2 monolayers utilizing liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.cn]
- 19. Estimating human drug oral absorption kinetics from Caco-2 permeability using an absorption-disposition model: model development and evaluation and derivation of analytical solutions for k(a) and F(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biased Agonism of Propranolol at the β2-Adrenergic Receptor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the biased agonism of propranolol at the β2-adrenergic receptor (β2AR). We will delve into the theoretical underpinnings of biased agonism, compare this compound's signaling profile to other relevant ligands, and provide detailed, field-proven protocols for quantifying its unique effects.
The phenomenon of biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor.[1][2] For G protein-coupled receptors (GPCRs) like the β2AR, the two major signaling arms are the G protein-dependent pathway and the β-arrestin-dependent pathway.[3] While traditionally classified as a non-selective β-blocker (antagonist), this compound exhibits intriguing biased agonism at the β2AR. It acts as an inverse agonist for the Gs-protein pathway, reducing basal cyclic adenosine monophosphate (cAMP) levels, while simultaneously acting as a partial agonist for the β-arrestin pathway, promoting β-arrestin recruitment and subsequent signaling.[4][5] This dual functionality presents a fascinating case study in modern pharmacology and offers potential therapeutic implications.[6]
This guide will equip you with the necessary knowledge and experimental designs to rigorously characterize this phenomenon. We will compare this compound's effects with those of isoproterenol, a canonical full agonist, and a neutral antagonist to provide a clear and objective assessment.
Understanding the Signaling Dichotomy: Gs vs. β-Arrestin
The β2AR, upon activation by a conventional agonist like isoproterenol, primarily couples to the stimulatory G protein, Gs.[7] This initiates a cascade where adenylyl cyclase is activated, leading to an increase in intracellular cAMP.[8] cAMP, a ubiquitous second messenger, then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating physiological responses like smooth muscle relaxation.[4]
In contrast, the β-arrestin pathway is classically associated with receptor desensitization and internalization.[9] However, it is now well-established that β-arrestins can also act as signal transducers, scaffolding various protein kinases, such as mitogen-activated protein kinases (MAPKs), to initiate G protein-independent signaling cascades.[1][3]
This compound's biased agonism at the β2AR results in the differential engagement of these two pathways. It inhibits the Gs-cAMP pathway while promoting the β-arrestin-mediated signaling.[4][5] This is a departure from the action of a traditional antagonist, which would block both pathways, and a full agonist, which would activate both.
Experimental Validation: A Comparative Approach
To validate the biased agonism of this compound, a direct comparison with a full agonist and a neutral antagonist is essential.
-
Isoproterenol: A non-selective β-adrenergic agonist that potently activates both Gs and β-arrestin pathways.[10][11] It serves as our positive control for both signaling arms.
-
This compound: The ligand of interest, hypothesized to show inverse agonism at the Gs pathway and partial agonism at the β-arrestin pathway.[12]
-
Neutral Antagonist (e.g., Alprenolol - in some contexts): A ligand that blocks the effects of agonists without affecting the basal activity of the receptor. It's important to note that some compounds traditionally considered antagonists, like alprenolol, can also exhibit biased agonism.[13] For the purpose of this guide, we will consider a hypothetical ideal neutral antagonist for comparison.
Visualizing the Signaling Pathways
The following diagrams illustrate the distinct signaling cascades initiated by a canonical agonist versus the biased agonist this compound at the β2AR.
Caption: Signaling pathways of a canonical vs. biased agonist.
Core Experimental Protocols
To quantify the differential effects of this compound, two primary assays are required: a cAMP accumulation assay to measure Gs pathway activation and a β-arrestin recruitment assay.
Experimental Workflow Overview
Caption: General experimental workflow for validating biased agonism.
cAMP Accumulation Assay (Gs Pathway)
This assay quantifies the intracellular concentration of cAMP, providing a direct readout of Gs protein activation.[14][15]
Principle: A competitive immunoassay format, such as a LANCE® Ultra cAMP kit or an ELISA-based kit, is commonly used. In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
Step-by-Step Protocol:
-
Cell Culture: Plate human embryonic kidney (HEK293) cells stably expressing the human β2AR in a 384-well white opaque microplate at a density of 2,000-5,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of isoproterenol, this compound, and a neutral antagonist in stimulation buffer. Also, prepare a solution of forskolin (a direct activator of adenylyl cyclase) as a positive control.
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add 5 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (100 µM final concentration) to prevent cAMP degradation.[14]
-
Add 5 µL of the prepared ligand solutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Add the detection reagents according to the manufacturer's protocol (e.g., anti-cAMP antibody and a labeled cAMP tracer).
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., a time-resolved fluorescence reader for LANCE assays).
-
Data Analysis:
-
Generate dose-response curves by plotting the signal against the logarithm of the ligand concentration.
-
For agonists (isoproterenol), calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
For inverse agonists (this compound), calculate the IC50 value (the concentration that causes 50% inhibition of the basal or forskolin-stimulated signal).
-
β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin to the activated β2AR at the cell membrane.[16][17]
Principle: Several technologies are available, including Bioluminescence Resonance Energy Transfer (BRET) and enzyme fragment complementation (EFC) assays like the PathHunter® assay.[16][18] In the PathHunter system, the β2AR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments complement each other, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[16]
Step-by-Step Protocol:
-
Cell Culture: Use a commercially available cell line co-expressing the β2AR-ProLink and β-arrestin-EA fusion proteins (e.g., from DiscoverX). Plate the cells in a 384-well white-walled, clear-bottom microplate at an appropriate density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of isoproterenol, this compound, and a neutral antagonist in an appropriate assay buffer.
-
Assay Procedure:
-
Carefully remove the culture medium.
-
Add the diluted ligand solutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the detection reagent containing the chemiluminescent substrate to each well.
-
Incubate at room temperature for 60 minutes, protected from light.[18]
-
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Generate dose-response curves by plotting the luminescence against the logarithm of the ligand concentration.
-
Calculate the EC50 values for agonists (isoproterenol and this compound).
-
Data Interpretation and Quantification of Bias
The experimental data should be summarized in a clear, comparative table.
| Ligand | Gs-cAMP Pathway | β-Arrestin Recruitment | Bias |
| Isoproterenol | Full Agonist (EC50 ~2 nM)[19] | Full Agonist (EC50 ~100 nM) | Balanced |
| This compound | Inverse Agonist (IC50 ~50 nM)[5] | Partial Agonist (EC50 ~200 nM)[20] | β-arrestin Biased |
| Neutral Antagonist | No Effect | No Effect | Unbiased |
To provide a more quantitative measure of bias, the operational model developed by Black and Leff can be employed.[21][22] This model allows for the calculation of a "transduction coefficient" (log(τ/KA)), which incorporates both the ligand's affinity (KA) and its efficacy (τ) for a particular pathway.[22] By comparing the Δlog(τ/KA) values for the Gs and β-arrestin pathways between a test ligand (this compound) and a reference agonist (isoproterenol), a bias factor can be determined.[21]
Concluding Remarks
The validation of this compound's biased agonism at the β2AR is a prime example of the growing complexity and sophistication in GPCR pharmacology.[6] The traditional agonist/antagonist classification is no longer sufficient to describe the full spectrum of ligand activity.[2] By employing the comparative and quantitative experimental approaches outlined in this guide, researchers can rigorously characterize the unique signaling signature of this compound and other biased ligands. This deeper understanding is not merely academic; it holds the promise of designing novel therapeutics with improved efficacy and reduced side effects by selectively targeting desired signaling pathways.[23][24] For instance, the β-arrestin-biased signaling of certain β-blockers may contribute to their beneficial effects in heart failure.[25] As our knowledge of biased agonism expands, so too will our ability to rationally design the next generation of smarter, more selective medicines.
References
- Smith, J. S., & Lefkowitz, R. J. (2018). Biased Agonism: An Emerging Paradigm in GPCR Drug Discovery. Trends in Pharmacological Sciences, 39(5), 457-471. URL
- Kenakin, T., & Christopoulos, A. (2013). A method for the quantification of biased signalling at constitutively active receptors. British Journal of Pharmacology, 168(6), 1433–1446. URL
- Tocris Bioscience. (n.d.). Isoproterenol hydrochloride.
- Rankovic, Z. (2015). Biased agonism at G protein-coupled receptors: the promise and the challenges--a medicinal chemistry perspective. Medicinal Research Reviews, 35(3), 547-586. URL
- Shankar, S., & Tadi, P. (2023). Isoproterenol. In StatPearls.
- Rajagopal, S., Rajagopal, K., & Lefkowitz, R. J. (2011). A Simple Method for Quantifying Functional Selectivity and Agonist Bias. ACS Chemical Neuroscience, 2(4), 193–203. URL
- Minicule. (n.d.). Isoproterenol: Uses, Dosage, Side Effects & Interactions.
- Pascual-Vargas, P., et al. (2019). β-Adrenergic modulation of cancer cell proliferation: available evidence and clinical perspectives. Journal of Experimental & Clinical Cancer Research, 38(1), 361. URL
- Stallaert, W., Christopoulos, A., & Bouvier, M. (2011). Biased Agonism at GPCRs: The Promise and the Challenges. Trends in Pharmacological Sciences, 32(11), 650-660. URL
- BenchChem. (2025).
- Violin, J. D., & Lefkowitz, R. J. (2007). β-Arrestin-biased ligands at seven-transmembrane receptors. Trends in Pharmacological Sciences, 28(8), 416-422. URL
- RxList. (2023). Isuprel (Isoproterenol): Side Effects, Uses, Dosage, Interactions, Warnings.
- Kenakin, T. (2011). Biased agonism: an emerging paradigm in GPCR drug discovery. Future Medicinal Chemistry, 3(12), 1543-1556. URL
- Dr. Oracle. (2025). What is the effect of Isoproterenol (Isoprenaline)?
- National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. URL
- Ehlert, F. J. (2018). Analysis of Biased Agonism. Methods in Enzymology, 605, 1-38. URL
- Pottie, E., et al. (2019). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods and Protocols, 2(3), 64. URL
- ResearchGate. (n.d.). Use of the operational model of agonism to quantify the ligand bias at the D2L wild-type receptor.
- Rajagopal, S., et al. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in Pharmacology, 8, 18. URL
- Thermo Fisher Scientific. (n.d.). β2-Adrenergic Receptor Activation Redistribution Assay.
- Spillmann, D., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1285324. URL
- Shukla, A. K., et al. (2019). Structural Insight into G Protein-Coupled Receptor Signaling Efficacy and Bias between Gs and β-Arrestin.
- Hara, M. R., et al. (2011). Pharmacological blockade of a β2AR-β-arrestin-1 signaling cascade prevents the accumulation of DNA damage in a behavioral stress model.
- Grundmann, M., et al. (2018). Gαs is dispensable for β-arrestin coupling but dictates GRK selectivity and is predominant for gene expression regulation by β2-adrenergic receptor. The Journal of Biological Chemistry, 293(18), 6839–6851. URL
- Promega Corporation. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. [Video]. YouTube. URL
- Baker, J. G., Hall, I. P., & Hill, S. J. (2003). Agonist and inverse agonist actions of beta-blockers at the human beta 2-adrenoceptor provide evidence for agonist-directed signaling. Molecular Pharmacology, 64(6), 1357-1369. URL
- Allen, J. A., et al. (2010). β-blocker drugs mediate calcium signaling in native central nervous system neurons by β-arrestin-biased agonism. Proceedings of the National Academy of Sciences, 107(51), 22366-22371. URL
- Lymperopoulos, A., et al. (2013). Beta-Arrestins and Receptor Signaling in the Vascular Endothelium. International Journal of Molecular Sciences, 14(8), 15970-15986. URL
- Pottie, E., et al. (2020). Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays. Biochemical Pharmacology, 176, 113878. URL
- Clark, R. B., et al. (2017). β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma. British Journal of Pharmacology, 174(18), 3044–3057. URL
- Lefkowitz, R. J., & Shenoy, S. K. (2005). GPCR signaling via β-arrestin-dependent mechanisms. Science's STKE, 2005(288), re5. URL
- O'Hayre, M., et al. (2016). β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction. Proceedings of the National Academy of Sciences, 113(28), E4074-E4083. URL
- Gherbi, K., & Bouvier, M. (2023). How can we improve the measurement of receptor signaling bias?. Expert Opinion on Drug Discovery, 18(5), 455-459. URL
- Dr. Oracle. (2025). Do beta blockers (beta-adrenergic blocking agents) interfere with beta-arrestin signaling?
- Sato, R., et al. (2014). Ligand bias prevents class equality among beta-blockers.
- Hoffmann, C., et al. (2013). Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. PLoS ONE, 8(5), e64559. URL
- BenchChem. (2025).
- Jockers, R., & Cecon, E. (2024). Biased Agonism or “Biaism” for Dummies: A Commentary. International Journal of Molecular Sciences, 25(3), 1545. URL
- Di Mauro, V., et al. (2020). β-blockers Reverse Agonist-Induced β2-AR Downregulation Regardless of Their Signaling Profile. International Journal of Molecular Sciences, 21(2), 528. URL
- Liu, X., et al. (2015). β-Arrestin–biased signaling mediates memory reconsolidation. Proceedings of the National Academy of Sciences, 112(13), 4143-4148. URL
- Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs.
- Wikipedia. (n.d.). This compound.
- Innoprot. (n.d.). beta2 adrenoceptor Assay.
- Semantic Scholar. (n.d.). Agonist and inverse agonist actions of beta-blockers at the human beta 2-adrenoceptor provide evidence for agonist-directed signaling.
- Rajagopal, S., & Lefkowitz, R. J. (2010). Biased agonism at β-adrenergic receptors. Journal of Molecular and Cellular Cardiology, 48(5), 845-850. URL
Sources
- 1. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonism at G protein-coupled receptors: the promise and the challenges--a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Agonist and inverse agonist actions of beta-blockers at the human beta 2-adrenoceptor provide evidence for agonist-directed signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Isuprel (Isoproterenol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. {Beta}-blocker drugs mediate calcium signaling in native central nervous system neurons by {beta}-arrestin-biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A method for the quantification of biased signalling at constitutively active receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Simple Method for Quantifying Functional Selectivity and Agonist Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Propranolol with Chemotherapy Agents: A Comparative Guide for Researchers
Introduction
Propranolol, a non-selective beta-adrenergic receptor (β-AR) antagonist, has been a cornerstone in cardiovascular medicine for decades. However, a compelling body of preclinical and clinical evidence has illuminated its potential as an anti-cancer agent.[1][2] Of particular interest to the research community is its demonstrated ability to act synergistically with conventional chemotherapy agents, enhancing their efficacy and potentially overcoming resistance.[3][4] Retrospective clinical data and in vivo studies have shown that concurrent use of this compound with chemotherapy can lead to increased relapse-free and overall survival in cancers such as breast cancer.[5][6][7]
This guide provides an in-depth technical comparison of this compound's synergistic effects with various chemotherapy agents. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, comparative data, and validated experimental protocols to empower the design and execution of rigorous preclinical studies.
The Mechanistic Pillars of Synergy
The synergistic action of this compound is not a monolithic phenomenon but rather a multi-faceted interplay of several biological mechanisms. Understanding these pillars is critical to selecting appropriate cancer models and experimental endpoints.
1.1. Blockade of Stress-Induced Pro-Survival Signaling
Chronic stress and its mediators, catecholamines like norepinephrine and epinephrine, are known to promote tumor progression.[8] These signaling molecules bind to β-ARs on cancer cells, activating downstream pathways that drive proliferation, migration, and survival.
-
Mechanism: this compound directly antagonizes β-ARs, inhibiting the activation of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. This dampens the protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, which are often exploited by cancer cells for growth and survival.[9][10] By blocking these pro-survival signals, this compound renders cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Caption: this compound blocks catecholamine-induced pro-survival signaling.
1.2. Potentiation of Anti-Angiogenic Effects
Tumor growth is critically dependent on angiogenesis, the formation of new blood vessels. Many chemotherapy agents possess anti-angiogenic properties, and this compound can significantly enhance this effect.
-
Mechanism: this compound has been shown to have potent anti-angiogenic properties at non-toxic concentrations.[6][7] It can directly inhibit the proliferation and tube formation of endothelial cells. When combined with agents like paclitaxel or 5-fluorouracil (5-FU), it results in a synergistic inhibition of angiogenesis, starving the tumor of essential nutrients and oxygen.[5][7]
1.3. Reversal of Chemoresistance
A major hurdle in cancer therapy is the development of drug resistance. This compound has shown promise in resensitizing resistant cancer cells to chemotherapy.
-
Mechanism: One key mechanism involves the disruption of drug sequestration within lysosomes. For example, in vascular sarcoma cells, this compound increases the cytoplasmic concentration of doxorubicin by preventing its accumulation in lysosomes and reducing its efflux from the cell.[4] This β-AR-independent mechanism ensures that a higher concentration of the chemotherapeutic agent reaches its intracellular target. Early research also indicated this compound could moderately reverse doxorubicin resistance in murine leukemia cells.[1]
Comparative Analysis of this compound-Chemotherapy Combinations
The synergistic effect of this compound is not uniform across all chemotherapy agents or cancer types. The choice of combination is critical and should be guided by preclinical data. The interaction can be synergistic, additive, or even antagonistic depending on the cell type and drug concentrations used.[6][7]
| Cancer Type | Chemotherapy Agent | Key Findings | In Vitro/In Vivo | Reference |
| Triple-Negative Breast Cancer | Paclitaxel | Significantly increased median survival by 79% in an orthotopic xenograft model compared to paclitaxel alone. Potentiated anti-angiogenic effects. | In Vitro & In Vivo | [1][5][6] |
| Triple-Negative Breast Cancer | 5-Fluorouracil (5-FU) | Increased median survival by 19% in an in vivo model. Synergistically inhibited angiogenesis in vitro. | In Vitro & In Vivo | [1][5][6][7] |
| Breast Cancer | Doxorubicin | This compound treatment led to an increase in p53 protein expression and reduced the rate of cells arrested in the G2/M phase, suggesting increased cell death. | In Vitro | [11] |
| Vascular Sarcoma | Doxorubicin | Moderate to high synergy observed. This compound decreased the LC50 of doxorubicin by up to 8.3-fold by preventing lysosomal drug sequestration. | In Vitro | [4] |
| Angiosarcoma | Vinblastine | A synergistic effect was observed with vinblastine, in contrast to antagonistic or additive effects with doxorubicin or paclitaxel in the same model. | In Vitro | [1] |
| Ovarian Cancer | Paclitaxel / Carboplatin | A pilot clinical trial (NCT01504126) demonstrated the feasibility of combining this compound with standard chemotherapy.[12][13] Preclinical data suggest this compound can induce apoptosis and autophagy, restoring chemosensitivity.[14] | Clinical & In Vitro | [15][14] |
| Pancreatic Cancer | Gemcitabine | While some preclinical studies suggest this compound can inhibit pancreatic cancer cell proliferation, a retrospective clinical study did not find an association between beta-blocker exposure and improved survival outcomes.[9][16] Another trial (PROSPER) showed a trend towards improved disease-free survival with this compound and etodolac.[17][18] | Clinical & In Vitro | [9][17] |
Experimental Protocols for Evaluating Synergy
Rigorous evaluation of synergy requires a multi-pronged approach, progressing from in vitro screening to in vivo validation.[19][20]
3.1. In Vitro Synergy Assessment Workflow
This workflow provides a systematic approach to quantify the interaction between this compound and a chemotherapy agent in cancer cell lines.
Sources
- 1. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]
- 3. cancerchoices.org [cancerchoices.org]
- 4. This compound Sensitizes Vascular Sarcoma Cells to Doxorubicin by Altering Lysosomal Drug Sequestration and Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Beta-blocker exposure and survival outcomes in patients with advanced pancreatic ductal adenocarcinoma: a retrospective cohort study (BETAPANC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of pancreatic cancer by the beta-blocker this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Prospective pilot trial with combination of this compound with chemotherapy in patients with epithelial ovarian cancer and evaluation on circulating immune cell gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. anticancerfund.org [anticancerfund.org]
- 18. Pancreatic resection with perioperative drug repurposing of this compound and etodolac – the phase II randomized controlled PROSPER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 20. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Propranolol in a Laboratory Setting
From the Senior Application Scientist's Desk
As researchers and scientists, our work extends beyond discovery and innovation; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a core tenet of professional scientific practice. This guide provides a detailed protocol for the disposal of propranolol, a widely used beta-blocker, tailored for professionals in research and drug development. Our objective is to move beyond simple compliance, fostering a deep understanding of the principles that underpin these essential procedures.
The Imperative for Proper Disposal: An Environmental and Regulatory Overview
This compound's therapeutic value is undisputed, but its journey does not end after its intended use in the laboratory. Improper disposal, primarily through wastewater, leads to the contamination of aquatic ecosystems. While comprehensive risk assessments suggest that current environmental concentrations do not pose a significant threat to aquatic life, the continuous introduction of pharmaceuticals into waterways is a matter of growing concern.[1][2][3] Traces of this compound are frequently detected in rivers, with median concentrations around 7.1 ng/L.[1][2] The primary route of this contamination is patient excretion, but improper disposal from manufacturing and research facilities also contributes.[4]
From a regulatory standpoint, laboratory waste management in the United States is governed by a framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] A key provision for laboratories is the EPA's explicit prohibition on the sewering (flushing) of hazardous waste pharmaceuticals.[6][7] While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, it must be managed as part of a laboratory's overall chemical waste stream to prevent environmental release.[8] It is also crucial to note that this compound is not a federally controlled substance, and therefore, the specific disposal regulations set by the Drug Enforcement Administration (DEA) for controlled substances do not apply.[9][10][11]
This compound: Chemical Profile and Hazard Analysis
Understanding the chemical nature of this compound is foundational to managing its disposal. A failure to appreciate its properties can lead to unsafe storage, ineffective decontamination, and unintended environmental consequences.
Key Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₂ClNO₂ (Hydrochloride) | [12] |
| Molar Mass | 295.80 g/mol | [12] |
| Melting Point | 163-164 °C | [12] |
| Solubility | Soluble in water and ethanol | [12] |
| Stability | Stable to heat, but unstable in the presence of light.[12] Suspensions in a sugar-free vehicle are stable for 120 days at both 4°C and 25°C.[13] | |
| pKa | 9.45 | [12] |
This compound's naphthalene skeleton makes it susceptible to light-induced degradation, which can produce byproducts such as 1-naphthol.[14] Therefore, all waste containers holding this compound or its solutions must be opaque or amber to prevent photodegradation.[12][14]
Core Disposal Workflow: A Step-by-Step Protocol
The overriding principle for managing laboratory waste is that no activity should begin without a clear plan for the disposal of all generated waste.[15] The following workflow represents the most compliant and environmentally sound method for disposing of this compound waste from a laboratory setting.
Step 1: Waste Identification and Segregation
Proper disposal begins at the point of generation. All this compound waste must be meticulously segregated from other waste streams to ensure safe handling and disposal.
-
Identify the Waste Stream: Categorize the waste as one of the following:
-
Unused/Expired Solid this compound: Pure chemical stock.
-
Aqueous/Solvent Solutions: Solutions containing this compound from experiments.
-
Contaminated Labware: Disposable items like pipette tips, gloves, and vials that have come into direct contact with this compound.
-
-
Segregate Immediately: Do not mix this compound waste with incompatible chemicals.[5][16] For instance, avoid mixing with strong oxidizing agents unless part of a specific, approved degradation protocol. Keep solid and liquid waste in separate containers.[16]
Step 2: Waste Accumulation and Storage
All chemical waste must be stored safely in a designated location pending pickup by a licensed disposal vendor.
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound and any solvents used.[5] High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure containers have secure, leak-proof closures.[5][16]
-
Label Containers Clearly: All waste containers must be labeled with a hazardous waste tag the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound Hydrochloride in Methanol"). Do not use abbreviations or formulas.
-
The approximate concentrations and total volume.
-
The date of initial accumulation.
-
-
Designate a Storage Area: Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[17] This area must be under the control of laboratory personnel.
-
Utilize Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[18]
Step 3: Arrange for Professional Disposal
The definitive and required method for disposing of laboratory-generated pharmaceutical waste is through a licensed environmental management vendor.
-
Contact your Institution's EHS Office: Your Environmental Health and Safety (EHS) department is the primary resource for waste disposal procedures.[19] They manage contracts with licensed vendors.
-
Schedule a Pickup: Follow institutional procedures to schedule a waste pickup. Do not allow hazardous waste to accumulate for more than 12 months in an SAA.[17]
-
Incineration: The vendor will transport the waste to a permitted facility for disposal, which for pharmaceutical waste is typically high-temperature incineration.[19][20] This method ensures the complete destruction of the active pharmaceutical ingredient.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing this compound waste in a laboratory.
Caption: Decision workflow for this compound waste management in a laboratory.
Special Procedures: Spills and Glassware Decontamination
While vendor disposal is the standard for bulk waste, laboratories must have protocols for emergencies and routine decontamination.
Protocol: this compound Spill Cleanup
This protocol is for minor spills of solid or dissolved this compound in a laboratory setting.
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses or goggles, and nitrile gloves.
-
Containment:
-
For Solids: Gently cover the spill with absorbent pads or paper towels to prevent dust from becoming airborne.[21]
-
For Liquids: Surround the spill with absorbent material (e.g., spill socks, cat litter) to prevent it from spreading.
-
-
Cleanup:
-
Working from the outside in, collect the absorbent material and spilled substance using a scoop or dustpan.
-
Place all contaminated materials into a heavy-duty plastic bag or a designated hazardous waste container.
-
-
Decontaminate the Surface: Wipe the spill area thoroughly with soap and water.
-
Dispose of Waste: Seal the waste container, label it as "Hazardous Waste: this compound Spill Debris," and arrange for pickup with your other chemical waste.
Protocol: Glassware Decontamination (For Reuse)
This procedure is intended for decontaminating glassware contaminated with trace amounts of this compound. It is NOT a method for bulk waste disposal. This should only be performed in a fume hood with appropriate PPE.
Causality: Studies have shown that this compound can be degraded by strong oxidizing agents or forced hydrolysis with strong acids or bases.[13] This protocol utilizes this principle to chemically degrade trace residues.
-
Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol) to remove the majority of the residue. Collect these rinses as hazardous liquid waste.
-
Prepare Degradation Solution: In a fume hood, prepare a fresh solution of 3% hydrogen peroxide (H₂O₂).
-
Degradation Step: Fill the glassware with the H₂O₂ solution and allow it to sit for at least one hour. This allows for the oxidative degradation of any remaining this compound.
-
Final Rinse: Dispose of the H₂O₂ solution according to your institution's EHS guidelines (it may be drain-disposable depending on local regulations and final concentration). Rinse the glassware thoroughly with deionized water.
-
Proceed to Standard Washing: The glassware can now be washed using standard laboratory procedures.
By adhering to these detailed protocols, you not only ensure regulatory compliance but also actively participate in the vital mission of protecting our environment and maintaining a safe laboratory for yourself and your colleagues.
References
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
- A comprehensive aquatic risk assessment of the beta-blocker this compound, based on the results of over 600 research papers. (2021, July 7). ResearchGate.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- This compound Wastewater Treatment | this compound Removal From Water. (n.d.). Arvia Technology.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Stability of this compound in Extemporaneously Compounded Suspensions. (n.d.). PMC - NIH.
- A comprehensive aquatic risk assessment of the beta-blocker this compound, based on the results of over 600 research papers. (n.d.). CABI Digital Library.
- Environmental risk assessment of this compound in the groundwater bodies of Europe. (n.d.). ResearchGate.
- Environmental Risk Assessment Data this compound hydrochloride. (2023, November 2). AstraZeneca.
- This compound. (n.d.). Wikipedia.
- Photodegradation products of this compound: The structures and pharmacological studies. (n.d.). ResearchGate.
- This compound Hydrochloride. (n.d.). PubChem.
- Drug Disposal: FDA's Flush List for Certain Medicines. (2024, October 31). U.S. Food and Drug Administration.
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration.
- Disposal of Controlled Substances. (2014, September 9). Federal Register.
- DEA Rule on the Disposal of Controlled Substances. (2014, October 20). ASHP.
- Compatibility Study Between this compound Hydrochloride and Tablet Excipients Using Differential Scanning Calorimetry. (n.d.). ResearchGate.
- U.S. FDA Drug Disposal Web capture. (2022, September 2). U.S. Food and Drug Administration.
- 21 CFR Part 1317 -- Disposal. (n.d.). eCFR.
- How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained. (2025, May 25). Daniels Health.
- EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. (2018, December 20). Alston & Bird.
- EPA: Hazardous Pharmaceutical Waste Management. (n.d.). Stericycle.
- Disposal of Controlled Substance Prescriptions that are Abandoned by Patients. (2023, June 13). Drug Enforcement Administration.
- EPA Hazardous Pharmaceutical Waste Management Overview. (2026, January 7). Secure Waste.
- Consumers Should Dispose of Unused Medications to Prevent Theft and Accidental Ingestion, FDA Advises. (2015, June 10). National Association of Boards of Pharmacy.
- Guidance for Disposal of Drugs Used in Clinical Research. (n.d.). Washington University in St. Louis.
- How to Dispose of Unused Medicines. (n.d.). PANTHERx Rare.
- Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). US EPA.
- Disposing of Pharmaceutical Waste. (2021, September 8). BWS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. arviatechnology.com [arviatechnology.com]
- 5. danielshealth.com [danielshealth.com]
- 6. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. securewaste.net [securewaste.net]
- 8. epa.gov [epa.gov]
- 9. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 10. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. This compound Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Stability of this compound in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. acewaste.com.au [acewaste.com.au]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. actenviro.com [actenviro.com]
- 19. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 20. medprodisposal.com [medprodisposal.com]
- 21. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
